molecular formula C9H11BrO B1266618 3-Methoxyphenethyl bromide CAS No. 2146-61-4

3-Methoxyphenethyl bromide

Cat. No.: B1266618
CAS No.: 2146-61-4
M. Wt: 215.09 g/mol
InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
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Description

3-Methoxyphenethyl bromide is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDHVNHVHAYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175741
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-61-4
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenethyl bromide
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Foundational & Exploratory

3-Methoxyphenethyl bromide CAS number 2146-61-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyphenethyl Bromide (CAS 2146-61-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 2146-61-4), a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and safe handling, grounding all protocols and claims in authoritative data.

Introduction and Strategic Importance

This compound, also known as 1-(2-bromoethyl)-3-methoxybenzene, is an aromatic organobromine compound.[1][2] Its structure, featuring a phenethyl core with a meta-substituted methoxy group and a primary bromide, makes it a versatile reagent. The bromoethyl group serves as a reactive handle for nucleophilic substitution and organometallic reactions, while the methoxy group influences the electronic properties and metabolic profile of derivative molecules. These characteristics make it a valuable intermediate in the synthesis of complex targets, particularly in the development of novel pharmaceutical agents and neuroscience research tools.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2146-61-4[1][3][4]
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [3]
IUPAC Name 1-(2-bromoethyl)-3-methoxybenzene[1]
Appearance Colorless to pale yellow liquid[2]
Density 1.3708 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.5593[6]
Boiling Point 172-209 °C[6]
SMILES COC1=CC(CCBr)=CC=C1[1][2]
  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), aromatic protons in the 6.7-7.2 ppm range, and two triplets corresponding to the diastereotopic protons of the ethyl chain (-CH₂-Br and Ar-CH₂-), typically around 3.5 ppm and 3.1 ppm, respectively.

  • ¹³C NMR: The spectrum would show a signal for the methoxy carbon (~55 ppm), signals for the ethyl carbons, and distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded.

  • IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups (2850-3100 cm⁻¹), C=C aromatic ring stretches (1400-1600 cm⁻¹), and a characteristic C-Br stretching frequency.[7]

Synthesis and Purification

The most common and reliable method for preparing this compound is through the bromination of its corresponding alcohol, 3-methoxyphenethyl alcohol. This transformation is typically achieved using phosphorus tribromide (PBr₃).

Workflow for Synthesis of this compound

A 3-Methoxyphenethyl Alcohol in Dry CH2Cl2 B Cool to 0 °C (Ice Bath) A->B Setup C Slowly Add PBr3 in Dry CH2Cl2 B->C Reagent Addition D Warm to RT Overnight Under N2 Atmosphere C->D Reaction E Quench Reaction (Ice/Water) D->E Workup Step 1 F Neutralize (5N NaOH) E->F Workup Step 2 G Extract with CH2Cl2 F->G Isolation H Wash Combined Extracts (Water, Brine) G->H Purification I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purified this compound J->K Final Product

Caption: Synthesis workflow from alcohol to bromide.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[8]

Materials:

  • 3-Methoxyphenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • 5N Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (e.g., 50 mmol) in dry dichloromethane. Cool the solution in an ice/water bath.

    • Causality: The use of a dry solvent and inert atmosphere is critical to prevent PBr₃ from reacting with atmospheric moisture, which would reduce its efficacy and produce HBr gas. Cooling mitigates the exothermic nature of the reaction.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (e.g., 26 mmol) in dry dichloromethane to the cooled alcohol solution.

    • Causality: PBr₃ is a highly reactive and corrosive reagent. Slow, dropwise addition is essential for controlling the reaction rate and temperature, preventing unwanted side reactions.

  • Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight.

    • Causality: The overnight stir ensures the reaction proceeds to completion.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice/water slurry.

    • Causality: This step safely decomposes any unreacted PBr₃, which reacts violently with water. The ice dissipates the heat generated during this decomposition.

  • Neutralization: Adjust the pH of the aqueous solution to neutral using a 5N NaOH solution.

    • Causality: Neutralization removes acidic byproducts (e.g., phosphorous acid, HBr), making the desired product extractable into the organic phase.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic extracts sequentially with water and then brine.[8]

    • Causality: Dichloromethane is an effective solvent for extracting the nonpolar product. Washing with water removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

    • Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product upon storage.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the compound an effective electrophile in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.

Key Reactions
  • Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, cyanides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds. This is the cornerstone of its application in building more complex molecular scaffolds.

  • Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, by reacting with magnesium metal in an ethereal solvent like THF.[8][9] This transforms the carbon from an electrophilic center to a potent nucleophilic one, enabling reactions with carbonyls and other electrophiles.[9]

Representative Reaction: Sₙ2 Alkylation

sub This compound invis1 sub->invis1 nuc Nucleophile (Nu⁻) nuc->invis1 prod Alkylated Product lg Bromide Ion (Br⁻) ts [Transition State]‡ invis2 ts->invis2 Bond Formation/ Bond Breaking invis1->ts Sₙ2 Attack invis2->prod invis2->lg

Caption: Generalized Sₙ2 reaction pathway.

General Protocol for Nucleophilic Alkylation

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

  • Base (if required, e.g., K₂CO₃, Et₃N)

Procedure:

  • Setup: Dissolve the chosen nucleophile in an appropriate solvent in a round-bottom flask. If the nucleophile is a salt (e.g., KCN), the solvent should be polar and aprotic (like DMF or DMSO) to maximize its solubility and reactivity.

  • Reagent Addition: Add this compound (1 equivalent) to the solution. If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃) may be needed to scavenge the HBr byproduct.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Causality: Heating increases the reaction rate, which can be slow at room temperature. Sₙ2 reactions are sensitive to steric hindrance, but as a primary bromide, this substrate is well-suited for this pathway.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product via column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[5][10]

Hazard InformationPrecautionary Statements
H302: Harmful if swallowed.[5]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]
H314: Causes severe skin burns and eye damage.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P405: Store locked up.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5][11]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-resistant clothing.[5]

  • Respiratory Protection: Use in a well-ventilated chemical fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[5][11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[11][12] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[11][12]

Conclusion

This compound (CAS 2146-61-4) is a highly valuable and versatile reagent for synthetic organic chemistry. Its well-defined reactivity as a primary alkylating agent, coupled with the electronic influence of the meta-methoxy group, provides a reliable platform for constructing complex molecular architectures. While its hazardous nature demands careful handling, a solid understanding of its properties and reaction protocols, as outlined in this guide, enables researchers to leverage its full potential in drug discovery and materials science.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (Note: This source discusses the benzyl isomer, but some general principles may apply). [Link]

  • CAS NO. 2146-61-4 | this compound. Arctom. [Link]

  • SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Fisher Scientific. (Note: SDS for the benzyl isomer). [Link]

  • 3-Methoxybenzyl bromide | C8H9BrO. PubChem. (Note: Data for the benzyl isomer). [Link]

  • This compound (C9H11BrO). PubChemLite. [Link]

  • 3-Methoxy-benzylbromide - 13C NMR Spectrum. SpectraBase. (Note: Data for the benzyl isomer). [Link]

  • Synthesis, spectroscopic and computational investigation of bis((3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters. [Link]

  • 3-thenyl bromide. Organic Syntheses Procedure. [Link]

  • Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods. PMC. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF. [Link]

  • Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. PMC. [Link]

  • alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

  • Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxyphenethyl bromide (CAS No. 2146-61-4), a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and practical insights into the handling and characterization of this compound.

Introduction: The Versatility of a Key Building Block

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is a versatile bifunctional molecule. Its structure, featuring a methoxy-substituted aromatic ring and a reactive bromoethyl group, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The strategic placement of the methoxy group at the meta position influences the reactivity of the aromatic ring and provides a handle for further functionalization, a feature often exploited in the design of pharmacologically active compounds. Understanding the fundamental physical and chemical characteristics of this reagent is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physical properties of a reagent is crucial for experimental design, particularly in terms of reaction setup, purification, and storage. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2146-61-4[1][2]
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Colorless to yellow liquid[3]
Boiling Point 253.0 ± 15.0 °C at 760 mmHg[3]
Density 1.3708 g/mL at 25 °C
Refractive Index 1.5593 (at 20 °C)
Solubility Soluble in common organic solvents such as methylene chloride and tetrahydrofuran.[1]

It is important to note that some sources report a wide boiling point range of 172-209 °C, which may be attributed to a Differential Scanning Calorimetry (DSC) measurement rather than a standard boiling point determination. The value of 253.0 °C at atmospheric pressure is a more likely, though predicted, boiling point. Experimental verification under vacuum is recommended for distillation purposes.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data provides the unambiguous identification of a chemical compound. Below is a summary of the expected spectroscopic characteristics of this compound, based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of this compound. The expected signals are:

    • A singlet for the methoxy group (-OCH₃) protons, typically appearing around 3.8 ppm.[4]

    • A multiplet for the aromatic protons, integrating to four protons, in the range of 6.7-7.3 ppm. The meta-substitution pattern will give rise to a complex splitting pattern.

    • Two triplets for the ethyl chain protons (-CH₂CH₂Br). The triplet corresponding to the protons adjacent to the aromatic ring (Ar-CH₂) would be expected around 3.1 ppm, while the triplet for the protons adjacent to the bromine atom (-CH₂Br) would be further downfield, around 3.6 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

    • The methoxy carbon (-OCH₃) signal will appear around 55 ppm.[6]

    • The two aliphatic carbons of the ethyl chain will resonate in the range of 30-40 ppm.

    • The aromatic carbons will give rise to several signals in the region of 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in the aromatic region.[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

  • C-H stretching (aromatic): A series of bands between 3100 and 3000 cm⁻¹.[8]

  • C-H stretching (aliphatic): Strong absorptions between 3000 and 2850 cm⁻¹.[8]

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.[9]

  • C-O stretching (aryl ether): A strong, characteristic band between 1250 and 1000 cm⁻¹.[10]

  • C-Br stretching: An absorption in the fingerprint region, typically between 690 and 515 cm⁻¹, which can sometimes be weak or obscured.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[3]

  • Key Fragmentation Patterns: A major fragmentation pathway would be the loss of the bromine atom, leading to a fragment at m/z 135. Another significant fragmentation would be the benzylic cleavage to produce the methoxybenzyl cation at m/z 121.[11]

Synthesis and Handling: Practical Considerations

Synthetic Protocol: A Reliable Pathway

A common and effective method for the preparation of this compound is through the bromination of 3-methoxyphenethyl alcohol using phosphorus tribromide (PBr₃) in an inert solvent like methylene chloride.[1]

Sources

An In-Depth Technical Guide to 3-Methoxyphenethyl Bromide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxyphenethyl bromide, a crucial building block in organic synthesis, particularly within the pharmaceutical industry. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their drug discovery and development endeavors.

Core Molecular and Physical Properties

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is an aromatic compound with the chemical formula C₉H₁₁BrO[1]. Its molecular structure, featuring a methoxy-substituted phenyl ring and a bromoethyl group, makes it a versatile reagent for introducing the 3-methoxyphenethyl moiety into more complex molecules.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 1-(2-bromoethyl)-3-methoxybenzene[2]
CAS Number 2146-61-4[1][2]
Appearance Colorless to yellow liquid[3]
Boiling Point 253 °C at 760 mmHg[3][4]
Density 1.3708 g/mL at 25 °C[4][5]
Refractive Index 1.5593 at 20 °C[5]
Solubility Soluble in organic solvents[6]

Synthesis and Manufacturing: A Mechanistic Perspective

The most common and reliable laboratory-scale synthesis of this compound involves the bromination of 3-methoxyphenethyl alcohol. The choice of brominating agent is critical, with phosphorus tribromide (PBr₃) being a preferred reagent for its efficacy in converting primary alcohols to alkyl bromides.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the phosphorus atoms of PBr₃, leading to the formation of a good leaving group. A bromide ion, acting as a nucleophile, then attacks the electrophilic carbon atom attached to the oxygen, resulting in the displacement of the leaving group and the formation of the desired this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol 3-Methoxyphenethyl Alcohol Reaction Nucleophilic Substitution Alcohol->Reaction PBr3 Phosphorus Tribromide PBr3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Product 3-Methoxyphenethyl Bromide Workup->Product Byproduct Phosphorous Acid (H₃PO₃) Workup->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is a self-validating system, designed for high yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (1 equivalent) in dry methylene chloride.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of phosphorus tribromide (0.52 equivalents) in dry methylene chloride to the cooled alcohol solution[4]. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion[4].

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding it to a mixture of ice and water. Neutralize the resulting solution with a 5N sodium hydroxide solution[4].

  • Extraction and Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield crude this compound. Further purification can be achieved through vacuum distillation.

Applications in Drug Development: A Strategic Building Block

The 3-methoxyphenyl moiety is a common structural feature in a variety of biologically active compounds. This compound serves as a key intermediate for introducing this functional group, enabling the synthesis of complex molecular architectures in drug discovery.

Case Study: Synthesis of Tramadol Precursors

A significant application of the 3-methoxyphenyl group is in the synthesis of the analgesic drug Tramadol. While the direct synthesis of Tramadol often utilizes the Grignard reagent derived from 3-bromoanisole, this serves as a prime example of the strategic importance of the 3-methoxyphenyl unit that can be introduced using precursors like this compound in related synthetic strategies[1][7][8].

The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared by reacting 3-bromoanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (THF)[6]. This organometallic compound is a potent nucleophile that can react with various electrophiles, such as ketones, to form new carbon-carbon bonds.

G cluster_reactants Reactants cluster_process Process cluster_products Product Bromoanisole 3-Bromoanisole Grignard_Formation Grignard Reagent Formation Bromoanisole->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation Ketone 2-[(Dimethylamino)methyl] cyclohexanone Grignard_Reaction Grignard Reaction (Nucleophilic Addition) Ketone->Grignard_Reaction Grignard_Formation->Grignard_Reaction 3-Methoxyphenyl- magnesium bromide Tramadol Tramadol Grignard_Reaction->Tramadol

Caption: Synthesis pathway of Tramadol utilizing a 3-methoxyphenyl Grignard reagent.

This synthetic strategy highlights the utility of the 3-methoxyphenyl bromide core structure in constructing the essential framework of pharmacologically active molecules. The principles of this reaction are broadly applicable in medicinal chemistry for the synthesis of a wide range of target compounds.

Safety, Handling, and Storage: A Researcher's Responsibility

Scientific integrity demands a thorough understanding and implementation of safety protocols. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatement
Hazard H302Harmful if swallowed[4][9]
H314Causes severe skin burns and eye damage[4][9]
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray[9].
P264Wash skin thoroughly after handling[9].
P270Do not eat, drink or smoke when using this product[9].
P280Wear protective gloves/protective clothing/eye protection/face protection[9].
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[9].
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[9].
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].
P310Immediately call a POISON CENTER or doctor/physician.
Storage P405Store locked up[9].
Disposal P501Dispose of contents/container to an approved waste disposal plant[9].
Personal Protective Equipment (PPE) and Engineering Controls:
  • Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.

  • Engineering Controls: A properly functioning chemical fume hood is essential to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical compound; it is a key that unlocks the synthesis of a multitude of complex molecules with significant potential in drug discovery and development. Its well-defined reactivity, coupled with established synthetic protocols, makes it a reliable and valuable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the advancement of chemical and pharmaceutical sciences.

References

  • Quick Company. An Improved Process For The Preparation Of Tramadol. [Link]

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound. [Link]

  • ResearchGate. Synthesis of Tramadol and Analogous. [Link]

  • Google Patents. A kind of synthetic method of tramadol hydrochloride.

Sources

Spectroscopic Data for 3-Methoxyphenethyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenethyl bromide (also known as 1-(2-bromoethyl)-3-methoxybenzene), a key intermediate in the synthesis of various pharmaceutical and research compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the structure and purity of the compound, ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Spectroscopic Significance

This compound possesses a distinct molecular architecture comprising a meta-substituted benzene ring with a methoxy group and a bromoethyl side chain. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding these spectral characteristics is fundamental to its reliable identification and use in complex synthetic pathways.

M [M]⁺˙ m/z 214/216 M_minus_Br [M-Br]⁺ m/z 135 M->M_minus_Br - •Br Benzylic [C₈H₉O]⁺ m/z 121 M_minus_Br->Benzylic - CH₂ Loss_CH2 [C₇H₇O]⁺ m/z 107 Benzylic->Loss_CH2 - CH₂ Tropylium [C₇H₇]⁺ m/z 91 Benzylic->Tropylium - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable basis for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure and purity. Adherence to sound experimental protocols and a thorough understanding of the principles of spectroscopic interpretation are paramount for any scientist working with this important chemical intermediate.

References

Purity specifications for 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Specifications of 3-Methoxyphenethyl Bromide for Research and Pharmaceutical Applications

Abstract

This compound (CAS: 2146-61-4), a key alkylating agent and synthetic intermediate, is instrumental in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this reagent is not a trivial metric; it is a critical parameter that directly influences reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final API. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the purity of this compound. We will delve into typical purity specifications, detail robust analytical methodologies for its assessment, and explore the origins and control of common process-related and degradation impurities. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and trustworthy approach to quality control.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is a bifunctional organic compound containing a methoxy-substituted benzene ring and a bromoethyl group.[1] This structure makes it a versatile reagent for introducing the 3-methoxyphenethyl moiety into target molecules, typically via nucleophilic substitution reactions. Its key properties are summarized below.

PropertyValueReference
CAS Number 2146-61-4[1][2]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [2]
IUPAC Name 1-(2-bromoethyl)-3-methoxybenzene[1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 172-209 °C (DSC)[4]
Density ~1.371 g/mL at 25 °C[4]
Refractive Index ~1.559[4]
Significance in Organic Synthesis and Drug Development

The phenethyl group is a common structural motif in many biologically active compounds. The methoxy substituent on this compound can serve as a synthetic handle for further transformations or be a key feature for biological activity. While it is a versatile building block, it is also recognized as a potential precursor in the synthesis of controlled substances like fentanyl and its analogs.[5][6] This dual role underscores the absolute necessity for stringent quality control and responsible handling, particularly in a regulated drug development environment.

The Imperative of Purity Control

Controlling the purity of a starting material like this compound is a foundational principle of process chemistry and pharmaceutical development. Impurities present in the reagent can have significant downstream consequences:

  • Reduced Reaction Yield: Non-reactive impurities lower the effective concentration of the reagent, while reactive impurities can consume reactants or catalysts in non-productive side reactions.

  • Formation of Impurity Adducts: Impurities can react with other components to generate novel, often difficult-to-remove, byproducts in the drug substance.

  • Regulatory Scrutiny: Health authorities mandate strict control over impurities in APIs. Understanding and controlling impurities from the very first step of a synthesis is a requirement under Good Manufacturing Practices (GMP).

Purity Specifications and Quality Benchmarks

A comprehensive specification for a chemical reagent goes beyond a simple percentage purity. It encompasses a suite of tests to ensure identity, strength, and quality. Commercial grades of this compound are available at purities of 95% to ≥96%, but for pharmaceutical applications, a more detailed in-house specification is required.[1][2]

ParameterSpecificationMethodRationale
Appearance Clear, colorless to pale yellow liquidVisual InspectionProvides a simple, immediate check for gross contamination or degradation.
Identity Conforms to the structure¹H NMR, ¹³C NMR, MSConfirms that the material is unequivocally this compound.
Assay (Purity) ≥ 98.5%GC-FID, RP-HPLC (Area %)Quantifies the main component, ensuring sufficient reactive material is present.
Water Content ≤ 0.1%Karl Fischer TitrationWater can hydrolyze the bromide and interfere with many organometallic reactions.
Individual Impurity ≤ 0.5%GC-FID, RP-HPLC (Area %)Controls specific known impurities that could impact downstream chemistry.
Total Impurities ≤ 1.5%GC-FID, RP-HPLC (Area %)Provides an overall measure of the material's cleanliness.

Analytical Methodologies for Purity Determination

A multi-faceted, or orthogonal, approach to analytical testing provides the most robust and reliable assessment of purity. Each technique offers unique insights into the material's composition.

G cluster_0 Comprehensive Purity Assessment Compound 3-Methoxyphenethyl Bromide Sample GCMS GC-MS Analysis Compound->GCMS HPLC HPLC Analysis Compound->HPLC NMR NMR Spectroscopy Compound->NMR KF Karl Fischer Titration Compound->KF Result_GCMS Volatile Impurity Profile & Identity Confirmation GCMS->Result_GCMS Provides Result_HPLC Assay & Non-Volatile Impurity Profile HPLC->Result_HPLC Provides Result_NMR Definitive Structural Identity NMR->Result_NMR Provides Result_KF Water Content KF->Result_KF Provides

Analytical Workflow for Comprehensive Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[7] The gas chromatography component separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase. The mass spectrometry detector then fragments these components and identifies them based on their unique mass-to-charge ratio, providing unambiguous identification of both the main peak and any co-eluting impurities. This makes it exceptionally powerful for impurity profiling.[8]

Experimental Protocol: GC-MS Purity Assay

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a standard GC system equipped with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • GC Method Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized to ensure separation from key impurities).

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases and known standards.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that would not pass through a GC system.[7] For this compound, this could include polymeric byproducts or salts. Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A UV detector is commonly used, as the benzene ring in the molecule provides strong chromophores.

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase or a compatible solvent mixture (e.g., Acetonitrile/Water).

  • Instrumentation: Use a standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • HPLC Method Parameters:

    • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity based on relative peak area, similar to the GC method. The method must be validated to ensure all impurities are detected and separated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the definitive method for structural elucidation and identity confirmation.[10][11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum serve as a unique fingerprint for the molecule, allowing for unambiguous confirmation of its structure. While not typically used for routine purity checks due to lower sensitivity compared to chromatography, Quantitative NMR (qNMR) can be employed as a primary assay method without the need for a reference standard of the analyte itself.

Common Impurities: Formation and Control

Understanding the synthetic route is crucial for predicting potential impurities.[12] A common laboratory synthesis involves the bromination of 3-methoxyphenethyl alcohol using a brominating agent like phosphorus tribromide (PBr₃).[13]

G SM 3-Methoxyphenethyl Alcohol (Starting Material) Product 3-Methoxyphenethyl Bromide (Desired Product) SM->Product  SN2 Reaction Impurity_SM Unreacted Starting Material SM->Impurity_SM Incomplete Reaction Reagent PBr₃ Impurity_Elim 3-Methoxystyrene (Elimination Impurity) Product->Impurity_Elim Base-induced Elimination (E2)

Synthesis Pathway and Formation of Key Impurities
Impurity NameStructureOriginControl Strategy
3-Methoxyphenethyl Alcohol CH₃OC₆H₄CH₂CH₂OHUnreacted starting materialOptimize reaction stoichiometry and time; remove via distillation or chromatography.
3-Methoxystyrene CH₃OC₆H₄CH=CH₂Elimination side reaction (loss of HBr)Control reaction temperature and avoid excess base during workup.
Dibrominated Species e.g., CH₃OC₆H₄CHBrCH₂BrOver-bromination or rearrangementUse stoichiometric amount of brominating agent; control temperature.
3-Methoxyphenethyl ether (CH₃OC₆H₄CH₂CH₂)₂OReaction of product with unreacted alcoholEnsure complete consumption of starting material; use non-nucleophilic base.

Control Strategies: The primary methods for removing these impurities post-synthesis are vacuum distillation, which separates compounds based on boiling point, and column chromatography, which separates based on polarity. The choice of method depends on the scale of the synthesis and the nature of the impurities to be removed.

Conclusion

The quality of this compound is a non-negotiable prerequisite for its successful use in research and pharmaceutical manufacturing. A robust quality control strategy relies on a deep understanding of the material's properties, its synthesis, and the potential for impurity formation. By employing a combination of orthogonal analytical techniques—primarily GC-MS for volatile profiling and identity, HPLC for assay and non-volatile analysis, and NMR for structural confirmation—scientists can ensure that the material meets the stringent specifications required for its intended application. This diligent analytical approach is fundamental to achieving reproducible scientific outcomes and developing safe and effective medicines.

References

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  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (Source: Biological and Molecular Chemistry, URL: [Link])

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  • 3'-Methoxyphenacyl Bromide [for HPLC Labeling] - >99.0%(T), high purity , CAS No.5000-65-7 - Allschoolabs. (Source: Allschoolabs, URL: [Link])

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  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (Source: Bulgarian Academy of Sciences, URL: [Link])

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A Comprehensive Safety and Handling Guide for 3-Methoxyphenethyl Bromide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the backbone of innovative research and drug development is a deeply ingrained culture of safety. The compounds we handle are often reactive intermediates with significant toxicological profiles. 3-Methoxyphenethyl bromide is one such reagent, valued for its utility in synthesis but demanding rigorous adherence to safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a framework for its safe and effective use in a professional laboratory setting. We will explore not just what the hazards are, but why they exist and how to engineer a workflow that inherently minimizes risk.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a comprehensive safety assessment. This compound, also known as 1-(2-bromoethyl)-3-methoxybenzene, is an organic halide frequently employed in the synthesis of more complex molecules.[1][2] Its physical characteristics are summarized below.

PropertyValueSource
CAS Number 2146-61-4[1][2][3]
Molecular Formula C₉H₁₁BrO[2][4]
Molecular Weight 215.09 g/mol [2][4]
Physical State Colorless to yellow liquid[1]
Primary Use Industrial and scientific research[3]

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with a "Danger" signal word, indicating the potential for severe harm.[1][3] The specific hazard classifications demand careful consideration as they dictate the necessary control measures.

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion H314Causes severe skin burns and eye damage

Causality Insight: The high reactivity of the bromoethyl group makes this compound an effective alkylating agent. This same reactivity is the source of its primary hazard. Upon contact with skin or mucous membranes, it can alkylate biological macromolecules, leading to cell damage and severe chemical burns. Furthermore, hydrolysis of the compound can release hydrobromic acid (HBr), a strong corrosive acid, exacerbating tissue damage. The "Harmful if swallowed" classification underscores the systemic risk following ingestion.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic risk assessment before any experimental work begins. The following workflow illustrates the critical decision points for ensuring the safe handling of this compound.

risk_assessment_workflow cluster_planning Phase 1: Planning & Preparation cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Execution & Disposal plan Plan Experiment review Review SDS & Hazard Data plan->review assess Assess Quantities & Procedure review->assess controls Select Engineering Controls (e.g., Chemical Fume Hood) assess->controls ppe Select Personal Protective Equipment (PPE) controls->ppe emergency Prepare Spill Kit & Verify Emergency Equipment ppe->emergency execute Execute Experiment (Controlled Conditions) emergency->execute decon Decontaminate Glassware & Dispose of Waste Properly execute->decon

Caption: Risk assessment workflow for handling hazardous chemicals.

Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable. The following protocols are designed as a self-validating system to ensure user safety.

Engineering Controls

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[5][6] The fume hood provides the primary barrier of protection. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact.[3]

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes of the corrosive liquid, preventing severe eye damage.[3]
Skin Fire/flame resistant and impervious lab coat. Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.Provides a barrier against skin contact, which can cause severe chemical burns.[3][7]
Respiratory Not required if work is conducted in a certified fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.Prevents irritation of the respiratory tract from inhaled vapors.[1][3]
Experimental Protocol
  • Preparation: Don all required PPE before entering the designated work area. Place absorbent, disposable bench paper on the work surface within the fume hood.

  • Aliquotting: When transferring the liquid, use a glass syringe or a calibrated pipette with disposable tips. Perform all transfers slowly and deliberately to avoid splashing.

  • Reaction Setup: Keep the primary container of this compound tightly closed when not in use.[3] Add the reagent to the reaction vessel slowly, ensuring adequate mixing and temperature control if the reaction is exothermic.

  • Post-Procedure: Upon completion, all contaminated glassware must be decontaminated. A common method is to rinse with an appropriate solvent (e.g., acetone) into a designated halogenated waste container, followed by a quench with a basic solution if necessary, before final cleaning.

  • Waste Disposal: Dispose of all contaminated materials, including bench paper, pipette tips, and gloves, into a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1][3]

  • Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][3]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First Aid Measures

Immediate medical attention is required for any significant exposure.[5] Show the Safety Data Sheet to the attending medical personnel.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[1][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][5]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][3][7]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[1][3][7]
Spill and Leak Response
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the material.

  • Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.[4]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][7] The storage area should be designated for corrosive materials and secured (stored locked up).[1][3][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can cause vigorous or explosive reactions.[4][7]

Conclusion

This compound is a valuable reagent whose utility is directly paired with significant hazards. Its corrosive nature and acute toxicity demand a comprehensive safety-first approach. By understanding the chemical principles behind its hazards and implementing robust engineering controls, stringent PPE use, and well-documented protocols, researchers can effectively mitigate the risks. The key to safety is not avoidance, but informed and meticulous management.

References

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound - 杭州智化科技有限公司. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

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An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methoxybenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the fundamental building blocks of complex molecular architectures. 1-(2-bromoethyl)-3-methoxybenzene, also known as 3-methoxyphenethyl bromide, is one such pivotal intermediate. Its strategic placement of a reactive bromoethyl group and a directing methoxy group on the aromatic ring makes it a versatile tool in the arsenal of synthetic organic chemists, particularly those engaged in the intricate pathways of drug discovery and development. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical narrative, designed to provide a deep understanding of this compound's synthesis, chemical behavior, and practical utility. We will delve into the "why" behind the "how," offering insights that I trust will be invaluable in your research endeavors.

Physicochemical Properties and Structural Elucidation

Before embarking on the synthesis and application of any chemical entity, a thorough understanding of its intrinsic properties is paramount.

Chemical Structure and Key Identifiers
  • IUPAC Name: 1-(2-Bromoethyl)-3-methoxybenzene

  • Synonyms: this compound, Benzene, 1-(2-bromoethyl)-3-methoxy-

  • CAS Number: 2146-61-4

  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

The structure features a benzene ring substituted at the 1 and 3 positions. The bromoethyl group at position 1 is the primary site of reactivity, while the methoxy group at position 3 influences the electronic properties of the aromatic ring and can direct further substitution.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 215.09 g/mol [1]
Molecular Formula C₉H₁₁BrO[1]
CAS Number 2146-61-4[1]
Appearance Liquid[2]
Storage Temperature Room Temperature, sealed in dry conditions[3]

Synthesis of 1-(2-Bromoethyl)-3-methoxybenzene: A Validated Protocol

The most direct and reliable synthesis of 1-(2-bromoethyl)-3-methoxybenzene involves the bromination of 3-methoxyphenethyl alcohol. This method is favored for its high yield and relatively straightforward procedure.

Reaction Rationale and Mechanistic Insight

The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. In this case, phosphorus tribromide (PBr₃) is the brominating agent of choice. The reaction proceeds via the formation of a good leaving group from the alcohol's hydroxyl group. The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group (now a phosphite ester) in an Sₙ2 manner, leading to the desired alkyl bromide and a phosphorus-containing byproduct. The use of a non-polar solvent like methylene chloride is crucial to facilitate the reaction and subsequent work-up.

Synthesis_Mechanism Reactants 3-Methoxyphenethyl alcohol + PBr₃ Intermediate Activated Hydroxyl (Phosphite Ester) Reactants->Intermediate Nucleophilic attack of OH on P Products 1-(2-Bromoethyl)-3-methoxybenzene Intermediate->Products Sₙ2 attack by Br⁻

Caption: Mechanism of alcohol bromination.

Step-by-Step Experimental Protocol

This protocol is adapted from a well-established synthetic procedure.[4]

Materials:

  • 3-Methoxyphenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dry Methylene Chloride (CH₂Cl₂)

  • Ice/Water

  • 5N Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3-methoxyphenethyl alcohol (e.g., 7.55 g, 50 mmol) in dry methylene chloride (20 ml) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution in an ice bath.[4]

  • Addition of Brominating Agent: In a separate flask, prepare a solution of phosphorus tribromide (e.g., 7 g, 26 mmol) in dry methylene chloride (20 ml). Slowly add this solution to the cold alcohol solution under a nitrogen atmosphere. The slow addition is critical to control the exothermic reaction.[4]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Quenching and Neutralization: Carefully and slowly quench the reaction by pouring it into a beaker containing ice/water. Neutralize the resulting solution with 5N NaOH.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.[4]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-(2-bromoethyl)-3-methoxybenzene as the final product.[4]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-(2-bromoethyl)-3-methoxybenzene is dominated by the bromoethyl group, making it a valuable substrate for a variety of transformations.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile.[5] This allows for the introduction of a wide range of functional groups.

Nucleophilic_Substitution Substrate 1-(2-Bromoethyl)-3-methoxybenzene Product 1-(2-Nu-ethyl)-3-methoxybenzene + Br⁻ Substrate->Product Nucleophile Nu⁻

Caption: General nucleophilic substitution.

Causality in Experimental Choices:

  • Choice of Nucleophile: The nature of the nucleophile dictates the resulting product. Strong nucleophiles such as alkoxides, cyanides, and amines react readily.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are often used to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more reactive.

  • Temperature Control: While some reactions proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with weaker nucleophiles.

Formation and Reactions of Grignard Reagents

1-(2-bromoethyl)-3-methoxybenzene is a suitable precursor for the formation of a Grignard reagent. This is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4]

Protocol for Grignard Reagent Formation:

  • Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (e.g., 1.03 g) and a small crystal of iodine in dry THF (30 ml).[4]

  • Initiation: Prepare a solution of 1-(2-bromoethyl)-3-methoxybenzene (e.g., 7.3 g) in dry THF (10 ml) and add a small portion to the magnesium. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction.[4]

  • Addition: Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional hour to ensure complete formation of the Grignard reagent.[4]

The resulting Grignard reagent, 3-methoxyphenethylmagnesium bromide, is a powerful nucleophile and a strong base. It readily reacts with electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry for building more complex molecular frameworks.

Applications in Drug Development and Organic Synthesis

The utility of 1-(2-bromoethyl)-3-methoxybenzene extends to its role as a key building block in the synthesis of pharmaceutically active compounds and other complex organic molecules. While direct synthesis examples for specific drugs using this exact isomer can be proprietary, the reactivity patterns are well-established in the synthesis of related compounds. For instance, similar bromo-methoxybenzene derivatives are employed in the synthesis of various pharmaceutical agents.[6][7]

For example, the structurally related (2-bromoethyl)benzene is a crucial reactant in the synthesis of β-peptidomimetics, which are molecules that mimic natural peptides and have shown antimicrobial activity.[8] This highlights the potential of the bromoethylphenyl moiety in constructing bioactive molecules.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of the synthesized 1-(2-bromoethyl)-3-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected chemical shifts (δ) are:

    • Aromatic protons: Multiplets in the range of 6.7-7.3 ppm.

    • Methoxy protons (-OCH₃): A sharp singlet around 3.8 ppm.[9]

    • Methylene protons adjacent to the aromatic ring (-CH₂-Ar): A triplet around 3.1 ppm.

    • Methylene protons adjacent to bromine (-CH₂-Br): A triplet around 3.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Expected chemical shifts (δ) are:

    • Aromatic carbons: Peaks in the range of 110-160 ppm.

    • Methoxy carbon (-OCH₃): A peak around 55 ppm.[9]

    • Methylene carbon adjacent to the aromatic ring (-CH₂-Ar): A peak around 39 ppm.

    • Methylene carbon adjacent to bromine (-CH₂-Br): A peak around 33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key expected absorptions include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (215 g/mol ) should be observed. Due to the presence of bromine, an M+2 peak of nearly equal intensity will also be present, which is characteristic of a monobrominated compound.

  • Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-79/81) and cleavage of the ethyl chain.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-(2-bromoethyl)-3-methoxybenzene.

Hazard Identification

Based on available safety data sheets for this compound and its isomers, the following hazards are identified:

  • Harmful if swallowed. [9]

  • Causes severe skin burns and eye damage. [9]

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear suitable protective clothing, including a lab coat.

    • Use chemical-resistant gloves.

    • Wear safety goggles or a face shield.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-bromoethyl)-3-methoxybenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis, predictable reactivity, and potential for incorporation into complex molecules make it a compound of significant interest to researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is the foundation for its effective and safe utilization in the laboratory.

References

  • OChemPal. (2025, March 5). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. Retrieved January 10, 2026, from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 10, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 10, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

  • Pelozo, M. F., Lima, G. F. S., Silva, L. S., Caldas, I. S., Carvalho, D. T., Lavorato, S. N., Hawkes, J. A., Cordeiro, C. F., & Franco, L. L. (n.d.). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Supplementary Information File. Retrieved January 10, 2026, from [Link]

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Reactivity profile of 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxyphenethyl Bromide

Abstract

This compound (CAS: 2146-61-4), also known as 1-(2-bromoethyl)-3-methoxybenzene, is a pivotal intermediate in modern organic synthesis. Its structural arrangement, featuring a reactive primary alkyl bromide tethered to a methoxy-substituted aromatic ring, imparts a versatile and predictable reactivity profile. This guide provides an in-depth exploration of its synthesis, core reactions—including nucleophilic substitutions, eliminations, and organometallic transformations—and its strategic application in the development of complex molecules, particularly within the pharmaceutical landscape. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction and Physicochemical Properties

This compound belongs to the phenethylamine class of compounds, a scaffold prevalent in numerous biologically active molecules. The presence of the bromoethyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy-substituted phenyl ring modulates the electronic properties and can be a site for further functionalization. Its utility lies in its capacity to act as a precursor to 3-methoxyphenethylamine and its derivatives, which are of significant interest in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2146-61-4[2]
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [2]
Appearance Liquid
Boiling Point 118-119 °C at 6 mmHg
Density 1.038 g/mL at 25 °C
Refractive Index n20/D 1.538

Synthesis of this compound

The most direct and common synthesis of this compound involves the bromination of the corresponding alcohol, 3-methoxyphenethyl alcohol. This transformation is typically achieved using phosphorus tribromide (PBr₃).

Causality of Experimental Choice: The hydroxyl group of an alcohol is a poor leaving group. PBr₃ is an excellent reagent for this conversion because it reacts with the alcohol to form a phosphite ester intermediate. This intermediate contains a much better leaving group (HOPBr₂) which is readily displaced by the bromide ion generated in the reaction, proceeding via an Sₙ2 mechanism. The reaction is performed in a non-polar aprotic solvent like methylene chloride to avoid unwanted side reactions.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol 3-Methoxyphenethyl Alcohol Addition Slowly add PBr3 in DCM to Alcohol in DCM at 0 °C Alcohol->Addition PBr3 Phosphorus Tribromide (PBr3) PBr3->Addition Solvent Dry Methylene Chloride (DCM) Solvent->Addition Warm Allow to warm to RT overnight Addition->Warm Quench Quench with ice/water Warm->Quench Neutralize Neutralize with 5N NaOH Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 3-Methoxyphenethyl Bromide Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Methoxyphenethyl Alcohol[5]
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in 20 mL of dry methylene chloride. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve phosphorus tribromide (7.0 g, 26 mmol) in 20 mL of dry methylene chloride and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and water. Neutralize the resulting solution by the slow addition of 5N NaOH solution until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Validation: The product can be used as is for many applications or further purified by vacuum distillation. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.[5]

Core Reactivity Profile

As a primary alkyl halide, the reactivity of this compound is dominated by nucleophilic substitution (Sₙ2) and base-induced elimination (E2) pathways.[6] The choice of reagents and reaction conditions dictates the outcome.

Reactivity_Profile cluster_SN2 SN2 Reactions (Substitution) cluster_E2 E2 Reaction (Elimination) cluster_Grignard Grignard Formation Start 3-Methoxyphenethyl Bromide Amine Secondary Amine (R2NH) -> Tertiary Amine Start->Amine Good Nucleophile, Weak Base Cyanide Cyanide (NaCN) -> Nitrile Start->Cyanide Good Nucleophile Hydroxide Hydroxide (NaOH) -> Alcohol Start->Hydroxide Strong Nucleophile, Strong Base Elimination Strong, Hindered Base (t-BuOK) -> Alkene (3-Methoxystyrene) Start->Elimination Strong, Hindered Base High Temp. Grignard Magnesium (Mg), Dry Ether -> Grignard Reagent Start->Grignard Anhydrous Conditions Carbonyl Grignard + Carbonyl (R2C=O) -> Alcohol Grignard->Carbonyl

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The primary carbon bearing the bromide is sterically accessible, making it an excellent substrate for Sₙ2 reactions. These reactions proceed via a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

3.1.1. Reaction with Amines: Synthesis of Tertiary Amines

A cornerstone application is the N-alkylation of primary or secondary amines to produce pharmacologically relevant phenethylamines.[9] The amine's lone pair of electrons acts as the nucleophile, displacing the bromide.[9] A non-nucleophilic base is often added to neutralize the HBr formed, preventing the protonation and deactivation of the starting amine.

  • Preparation: To a solution of a secondary amine (e.g., morpholine, 1.0 eq) in a polar aprotic solvent like acetonitrile (0.5 M), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add this compound (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the resulting tertiary amine by silica gel column chromatography to obtain the final product.

Elimination (E2) Reactions

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction is favored over substitution.[10][11] The base abstracts a proton from the β-carbon (the carbon adjacent to the C-Br bond), and in a concerted step, the C-H electrons form a π-bond, ejecting the bromide leaving group.[12] This process yields 3-methoxystyrene.

Causality of Experimental Choice: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to steric hindrance, which suppresses the competing Sₙ2 reaction. Higher temperatures also favor elimination over substitution.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in dry tetrahydrofuran (THF, 0.5 M).

  • Reagent Addition: Add a solution of this compound (1.0 eq) in dry THF dropwise to the base solution at room temperature.

  • Reaction: After the addition, heat the mixture to reflux (approx. 66 °C) for 2-4 hours. Monitor the reaction by GC-MS for the disappearance of starting material.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • Validation: Purify the crude 3-methoxystyrene by vacuum distillation.

Formation and Reaction of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide.[4][13]

Causality of Experimental Choice: Grignard reagents are powerful nucleophiles and extremely strong bases.[13][14] They react readily with any protic source, including water. Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent quenching of the reagent.[14][15] A small crystal of iodine is often used as an initiator to activate the magnesium surface.[4][16]

The resulting organometallic compound is a potent source of a carbanion, which can attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters to form new carbon-carbon bonds and produce alcohols.[13][17]

Grignard_Workflow cluster_formation Step 1: Grignard Formation cluster_reaction Step 2: Reaction with Electrophile cluster_workup Step 3: Aqueous Work-up Reactants This compound + Mg turnings + Dry THF/Ether Formation Reflux to initiate and complete formation Reactants->Formation Grignard 3-Methoxyphenethyl- magnesium Bromide Formation->Grignard Electrophile Add Electrophile (e.g., Acetone) at 0 °C Grignard->Electrophile Alkoxide Magnesium Alkoxide Intermediate Electrophile->Alkoxide Quench Quench with aq. NH4Cl Alkoxide->Quench Product Tertiary Alcohol Product Quench->Product

Caption: General workflow for Grignard reagent formation and reaction.

  • Preparation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-neck flask fitted with a reflux condenser and a dropping funnel, all under a nitrogen atmosphere. Add 10 mL of dry THF.

  • Formation: Dissolve this compound (1.0 eq) in 20 mL of dry THF and add a small portion (~2 mL) to the magnesium. If the reaction does not start (indicated by color change and gentle bubbling), warm the flask gently. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux for an additional hour to ensure complete formation.

  • Reaction: Cool the resulting Grignard solution to 0 °C in an ice bath. Add a solution of dry acetone (1.0 eq) in dry THF dropwise. After addition, allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Cool the mixture to 0 °C again and quench by the slow, dropwise addition of a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the resulting tertiary alcohol by silica gel column chromatography.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions.[18][19] In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the C-Br bond is polarized, generating a primary carbocation or, more accurately, a carbocation-like complex (R---Br---AlCl₃).[20][21] This electrophile is then attacked by an electron-rich aromatic ring (e.g., benzene or toluene) to form a new C-C bond.

Mechanistic Consideration: While primary carbocations are unstable, the proximity to the phenyl ring offers some stabilization. However, there is a risk of rearrangement to a more stable secondary carbocation via a hydride shift if possible, though this is not a factor for the phenethyl substrate itself. The methoxy group on the reacting bromide's own ring is an ortho-, para- director and activating, which could lead to self-alkylation or polymerization as a side reaction.

Applications in Drug Development

The true value of this compound is realized in its role as a versatile building block for synthesizing complex molecular targets. The phenethylamine core is a privileged scaffold in medicinal chemistry, and this reagent provides a direct route to introduce the 3-methoxyphenethyl moiety.

  • Synthesis of Phenethylamines: As detailed in the N-alkylation protocol, this reagent is crucial for creating a wide array of substituted amines. These products can be final drug candidates or intermediates for further elaboration.

  • Precursor to 3-Methoxyphenethylamine: Nucleophilic substitution with sodium azide followed by reduction provides 3-methoxyphenethylamine, a valuable primary amine for building more complex structures.[1]

  • Carbon Chain Extension: The Grignard reagent derived from it allows for the introduction of the 3-methoxyphenethyl group onto various electrophilic fragments, enabling the construction of larger, more complex carbon skeletons.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[22][23] It is harmful if swallowed.[22]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[24][25] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][24]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[23][26] Store locked up.[22][23]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[24] Seek immediate medical attention.[24]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[22] Seek immediate medical attention.[24]

    • Ingestion: Rinse mouth. DO NOT induce vomiting.[22] Call a physician or poison control center immediately.[24]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[22]

Conclusion

This compound demonstrates a clear and predictable reactivity profile centered on its primary alkyl halide functionality. Its propensity for Sₙ2 reactions makes it an invaluable tool for introducing the 3-methoxyphenethyl group, particularly in the synthesis of nitrogen-containing compounds. The ability to control the reaction outcome—favoring substitution with good nucleophiles, elimination with bulky bases, or organometallic chemistry under anhydrous conditions—underscores its versatility. For the drug development professional, a thorough understanding of this reactivity profile is essential for designing efficient and high-yielding synthetic routes to novel therapeutic agents.

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The Strategic deployment of 3-Methoxyphenethyl Bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Phenethylamine Scaffold and the Subtle Influence of the 3-Methoxy Group

The phenethylamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, from endogenous neurotransmitters to potent pharmaceuticals.[1] The versatility of this scaffold lies in the numerous possibilities for substitution on the phenyl ring, the ethylamine side chain, and the terminal amino group, each modification profoundly influencing the compound's pharmacological profile.[1] Among these, the strategic placement of a methoxy group at the 3-position of the phenyl ring, as seen in 3-Methoxyphenethyl bromide, offers a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune a molecule's interaction with its biological target. This guide will delve into the practical applications of this compound as a key building block in the synthesis of diverse, biologically active molecules, with a focus on its role in the development of sigma receptor ligands and other neuro-active agents.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

This compound is a versatile reagent primarily employed in N-alkylation reactions. The electron-donating nature of the methoxy group can subtly influence the reactivity of the benzylic position, while the bromide serves as an excellent leaving group in nucleophilic substitution reactions. This makes it an ideal choice for introducing the 3-methoxyphenethyl moiety onto a nitrogen-containing scaffold, a common strategy for modulating a compound's lipophilicity, metabolic stability, and receptor binding affinity.

A Case Study in Sigma Receptor Ligand Synthesis: The Preparation of YZ-185

A compelling example of the utility of this compound is in the synthesis of YZ-185 (N-phenylpropyl-N´-(3-methoxyphenethyl)piperazine), a high-affinity sigma receptor ligand.[2][3] Sigma receptors are implicated in a variety of neurological conditions, and ligands that modulate their activity are of significant interest in drug discovery.[2]

Experimental Protocol: Synthesis of YZ-185

The synthesis of YZ-185 involves a straightforward N-alkylation of N-phenylpropyl-piperazine with this compound. The following protocol is a representative example of this type of transformation.

Materials:

  • N-phenylpropyl-piperazine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-phenylpropyl-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure YZ-185.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the hydrobromic acid formed during the reaction without promoting significant side reactions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of YZ-185.

Pharmacological Significance of the 3-Methoxyphenethyl Moiety

The inclusion of the 3-methoxyphenethyl group in a molecule can have a profound impact on its pharmacological properties. In the case of YZ-185, this moiety contributes to its high affinity for sigma receptors.

CompoundTarget ReceptorBinding Affinity (Ki)
YZ-185σ₁~1.4 nM[2]
YZ-185σ₂~10.2 nM[2]

Table 1: Pharmacological data for YZ-185.

The 3-methoxy group can participate in hydrogen bonding or other non-covalent interactions within the receptor binding pocket, enhancing the overall binding affinity. Furthermore, its electronic properties can influence the overall conformation of the molecule, pre-organizing it for optimal interaction with the target.

Expanding the Synthetic Utility: Synthesis of a Valproic Acid Derivative

Beyond sigma receptor ligands, this compound can be used to synthesize a variety of other neurologically active compounds. An interesting example is the synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide, a derivative of the well-known anticonvulsant and mood stabilizer, valproic acid.[4] This hybrid molecule combines the pharmacophore of valproic acid with the 3-methoxyphenethylamine scaffold, potentially leading to a compound with a novel pharmacological profile.

Experimental Protocol: Synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide

This synthesis involves the acylation of 3-methoxyphenethylamine with 2-propylpentanoyl chloride (the acid chloride of valproic acid). While this protocol uses the amine as the starting material, it highlights the importance of the 3-methoxyphenethyl scaffold which is readily accessible from this compound.

Materials:

  • 3-Methoxyphenethylamine

  • 2-Propylpentanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-propylpentanoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure N-(3-methoxyphenethyl)-2-propylpentanamide.

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to scavenge the hydrochloric acid generated during the acylation reaction.

  • Solvent: Dichloromethane is an inert solvent that is suitable for this type of reaction.

  • Workup: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Self-Validation: The structure and purity of the final product are confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

PropertyValue
Melting Point88-90 °C[4]
¹H NMR (DMSO-d₆, 600 MHz)δ 7.85 (t, J = 5.3 Hz, 1H), 7.19 (t, J = 7.9 Hz, 1H), 6.80–6.73 (m, 3H), 3.73 (s, 3H), 3.29 (q, 2H), 2.68 (t, J = 7.2 Hz, 2H), 2.13–2.05 (m, 1H), 1.41 (ddt, J = 12.4, 9.3, 6.8 Hz, 2H), 1.23–1.17 (m, 2H), 1.16–1.09 (m, 4H), 0.81 (t, J = 7.3 Hz, 6H)[4]
¹³C NMR (DMSO-d₆, 151 MHz)δ 175.18, 159.69, 141.58, 129.65, 121.35, 114.72, 111.94, 55.30, 45.70, 40.22, 35.75, 35.35, 20.63, 14.46[4]

Table 2: Characterization data for N-(3-methoxyphenethyl)-2-propylpentanamide.

Visualizing the Synthetic Pathways

To further illustrate the synthetic utility of this compound, the following diagrams depict the key transformations discussed.

G cluster_0 Synthesis of YZ-185 cluster_1 Synthesis of Valproic Acid Derivative 3-MPB 3-Methoxyphenethyl bromide YZ185 YZ-185 3-MPB->YZ185 K₂CO₃, CH₃CN NPP N-phenylpropyl- piperazine NPP->YZ185 3-MPEA 3-Methoxyphenethylamine VAD N-(3-methoxyphenethyl)-2- propylpentanamide 3-MPEA->VAD Et₃N, CH₂Cl₂ VPC 2-Propylpentanoyl chloride VPC->VAD

Caption: Synthetic pathways to YZ-185 and a valproic acid derivative.

Broader Applications and Future Perspectives

The utility of this compound extends beyond the examples detailed above. The 3-methoxyphenethyl moiety is a common feature in a variety of psychoactive substances and can be found in analogs of tramadol and other opioid analgesics.[5] Its incorporation into these scaffolds can significantly alter their receptor binding profiles and pharmacokinetic properties.

The strategic use of this compound allows medicinal chemists to:

  • Modulate Lipophilicity: The methoxy group increases the lipophilicity of the parent phenethylamine, which can improve blood-brain barrier penetration.

  • Introduce a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with target receptors.

  • Fine-tune Electronic Properties: The electron-donating nature of the methoxy group can influence the pKa of the amine and the overall electronic distribution of the molecule.

  • Explore Structure-Activity Relationships: By systematically replacing other substituents with the 3-methoxyphenethyl group, researchers can probe the specific requirements of a receptor's binding pocket.

As our understanding of the complex interplay between molecular structure and biological activity continues to grow, versatile building blocks like this compound will remain indispensable tools in the medicinal chemist's arsenal. Its straightforward reactivity and the unique properties it imparts make it a valuable starting point for the design and synthesis of the next generation of therapeutics targeting the central nervous system and beyond.

References

  • Sage, C. et al. (2013). N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice. ISRN Pharmacology, 2013, 546314. [Link]

  • Perla, V. et al. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2024(1), M1843. [Link]

  • Alvarado, C. et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 356-360. [Link]

  • Sage, C. et al. (2016). N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Behavioural Brain Research, 319, 109-115. [Link]

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An In-Depth Technical Guide to 3-Methoxyphenethyl Bromide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methoxyphenethyl bromide, a versatile precursor in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, emphasizing practical insights and validated protocols.

Introduction: The Strategic Value of this compound

This compound (CAS No. 2146-61-4), also known as 1-(2-bromoethyl)-3-methoxybenzene, is a key building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive bromoethyl group and a methoxy-substituted phenyl ring, offers a dual functionality that is highly valuable in the construction of pharmaceutical intermediates and other fine chemicals. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the methoxy group can direct further aromatic substitutions and influence the electronic properties of the molecule.[1]

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 2146-61-4
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Colorless to pale yellow liquid
Purity ≥96%

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application as a precursor. A well-established and reproducible method involves the bromination of 3-methoxyphenethyl alcohol using phosphorus tribromide (PBr₃). This approach offers high yields and a straightforward workup procedure.

Causality Behind Experimental Choices

The choice of phosphorus tribromide as the brominating agent is strategic. PBr₃ is highly effective for converting primary alcohols to alkyl bromides with minimal rearrangement, which is critical for maintaining the phenethyl backbone. The reaction is typically carried out in an inert, dry solvent like methylene chloride to prevent quenching of the PBr₃ and to ensure a homogenous reaction mixture. The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion. A basic workup is necessary to neutralize the acidic byproducts.

Detailed Experimental Protocol

Synthesis of this compound from 3-Methoxyphenethyl Alcohol [4]

  • Reagents and Materials:

    • 3-Methoxyphenethyl alcohol (1.0 eq)

    • Phosphorus tribromide (0.52 eq)

    • Dry methylene chloride

    • 5N Sodium hydroxide solution

    • Anhydrous magnesium sulfate

    • Ice bath

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of 3-methoxyphenethyl alcohol (e.g., 7.55 g, 50 mmol) in dry methylene chloride (20 ml) under a nitrogen atmosphere and cooled in an ice bath, slowly add a solution of phosphorus tribromide (e.g., 7 g, 26 mmol) in dry methylene chloride (20 ml).

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by pouring it into a mixture of ice and water.

    • Neutralize the resulting solution with 5N NaOH.

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound (typical yield: ~7.3 g).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3-Methoxyphenethyl Alcohol 3-Methoxyphenethyl Alcohol Reagents 1. PBr₃, Dry CH₂Cl₂ 2. 0°C to RT, Overnight 3-Methoxyphenethyl Alcohol->Reagents Bromination This compound This compound Reagents->this compound Formation

Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for monitoring its subsequent reactions. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data of this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets), methoxy protons (singlet), and two methylene groups (triplets).
¹³C NMR Aromatic carbons, methoxy carbon, and two aliphatic carbons.
IR Spectroscopy C-H stretching (aromatic and aliphatic), C-O stretching, and C-Br stretching.[5]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.[6]

Core Applications in Organic Synthesis

This compound is a versatile precursor for introducing the 3-methoxyphenethyl moiety into a target molecule. Its primary applications lie in nucleophilic substitution reactions, including N-alkylation and C-C bond formation.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a common method for synthesizing N-substituted 3-methoxyphenethylamines. These products are often precursors to biologically active compounds, including potential isoquinoline alkaloids.[11][12][13]

General Reaction Scheme for N-Alkylation:

N_Alkylation This compound Ar-CH₂CH₂-Br Product Ar-CH₂CH₂-NR¹R² This compound->Product Amine R¹R²NH Amine->Product Base Base (e.g., K₂CO₃, Et₃N) Grignard_Formation This compound Ar-CH₂CH₂-Br Grignard Ar-CH₂CH₂-MgBr This compound->Grignard Mg Mg Mg->Grignard Solvent Dry Ether or THF

Formation of 3-Methoxyphenethylmagnesium Bromide.

Subsequent Reactions: The formed Grignard reagent can then be used in a variety of coupling reactions to introduce the 3-methoxyphenethyl group onto a different carbon skeleton, a key step in the synthesis of many complex natural products and pharmaceuticals.

Other Potential Synthetic Transformations
  • Wittig Reaction: While less common for this specific substrate, the corresponding phosphonium salt could be prepared and used in a Wittig reaction to form a new carbon-carbon double bond. [14][15]* Sonogashira Coupling: Although typically performed with aryl or vinyl halides, under specific conditions, cross-coupling reactions like the Sonogashira coupling could potentially be explored. [16][17][18]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage. [3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a reliable means of introducing the 3-methoxyphenethyl moiety. Its utility in N-alkylation and carbon-carbon bond formation reactions makes it a key intermediate in the synthesis of a wide range of target molecules, particularly in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • NROChemistry. (2022). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chrzanowska, M., & Dreas, A. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

  • Ehrenworth, A. M., & Peralta-Yahya, P. (2017). Accelerating the semisynthesis of alkaloid-based drugs through metabolic engineering.
  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Retrieved from [Link]

  • Molecules. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). Retrieved from [Link]

  • Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]

  • Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols.
  • ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]

  • Google Patents. (n.d.). US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • ResearchGate. (2026, January 2). Synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide and Its Evaluation as Antiplasmodium through Heme Polymerization Inhibitory Activity (HPIA) Assay. Retrieved from [Link]

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A Technical Guide to the Solubility of 3-Methoxyphenethyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-Methoxyphenethyl bromide (CAS 2146-61-4), a crucial intermediate in pharmaceutical and fine chemical synthesis. Penned for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, provide a predictive framework for solvent selection, and detail a robust experimental protocol for empirical verification.

Understanding the Molecular Profile of this compound

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C₉H₁₁BrO) possesses a nuanced architecture that influences its interaction with different solvents.

  • Aromatic Core: The benzene ring imparts a significant nonpolar character to the molecule, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

  • Methoxy Group (-OCH₃): This ether linkage introduces a degree of polarity and the capacity for weak hydrogen bond acceptance, allowing for some interaction with more polar solvents.

  • Ethyl Bromide Chain (-CH₂CH₂Br): The alkyl chain is nonpolar, while the terminal bromine atom adds a polarizable and weakly polar component.

Overall, this compound can be classified as a moderately polar compound. Its solubility will be highest in solvents that can effectively solvate both its nonpolar aromatic and alkyl portions and its more polar methoxy and bromide functionalities. The principle of "like dissolves like" serves as a primary guide, suggesting that solvents with similar polarity will be most effective.[1][2][3][4]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Aromatic Toluene, Benzene, XylenesMiscibleThe aromatic ring of the solute strongly interacts with the aromatic solvent via π-stacking and van der Waals forces.
Nonpolar Aliphatic Hexanes, Heptane, CyclohexaneSoluble to Sparingly SolubleThe ethyl chain favors dissolution, but the polar methoxy and bromide groups may limit miscibility. Solubility is expected to decrease with increasing solvent chain length.
Halogenated Dichloromethane (DCM), ChloroformMiscibleThese solvents have a polarity that is well-matched to the overall polarity of this compound and can effectively solvate the entire molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe ether functionality in the solvents can interact favorably with the methoxy group of the solute, while the alkyl portions are compatible. THF is expected to be a slightly better solvent due to its higher polarity.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents possess a moderate polarity and can engage in dipole-dipole interactions with the polar groups of the solute.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleWhile these solvents are highly polar, their ability to solvate a wide range of organic molecules suggests good solubility. They may be particularly useful if co-reagents have limited solubility in less polar systems.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolSoluble to Sparingly SolubleThe hydroxyl group of the alcohol can interact with the methoxy group, but the hydrogen-bonding network of the solvent may be disrupted by the nonpolar bulk of the solute. Solubility is expected to decrease as the alkyl chain of the alcohol increases.
Water WaterInsolubleThe large nonpolar surface area of the aromatic ring and alkyl chain makes the molecule hydrophobic, leading to very poor solubility in water.

Experimental Verification of Solubility: A Standardized Protocol

Theoretical predictions must be validated by empirical data. The following protocol outlines a standard laboratory method for determining the qualitative and semi-quantitative solubility of a liquid compound like this compound. This self-validating system ensures reproducible and trustworthy results.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (as per the table above)

  • Small, dry test tubes or vials (e.g., 13x100 mm)

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Safety goggles, lab coat, and appropriate chemical-resistant gloves

Step-by-Step Experimental Procedure
  • Preparation: Add a known volume (e.g., 0.1 mL) of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent to the test tube in small, incremental portions (e.g., 0.1 mL at a time).

  • Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: After mixing, allow the solution to stand for a few minutes and observe.

    • Miscible: A single, clear liquid phase is observed.

    • Soluble: The solute completely dissolves to form a single, clear liquid phase.

    • Partially Soluble: The solution appears cloudy, or two distinct liquid phases remain.

    • Insoluble: The solute does not dissolve and remains as a separate layer.

  • Documentation: Record the total volume of solvent added and the observed solubility. For a semi-quantitative measure, one can determine the approximate volume of solvent required to dissolve the initial volume of the solute.

Safety Considerations
  • Always work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following workflow, represented as a Graphviz diagram, illustrates a logical approach that combines theoretical prediction with experimental validation.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound A Define Process Requirements (Reaction, Purification, etc.) B Analyze Solute Structure (Polarity, Functional Groups) A->B C Consult Predicted Solubility Table B->C D Select Candidate Solvents C->D E Perform Experimental Solubility Test (Protocol 3.2) D->E F Evaluate Solubility Results E->F G Is Solubility Acceptable? F->G H Optimize Solvent System (e.g., Co-solvent, Temperature) G->H Yes J Re-evaluate Candidate Solvents G->J No I Final Solvent Selection H->I J->D

Caption: Decision-making workflow for solvent selection.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in common organic solvents. By integrating the theoretical principles of molecular interactions with a practical, step-by-step experimental protocol, researchers and drug development professionals are equipped to make informed decisions for solvent selection. The provided predicted solubility table serves as a valuable starting point, while the emphasis on empirical verification ensures the development of robust and reliable chemical processes.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Elucidation of 3-Methoxyphenethyl Bromide via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates and final products is a cornerstone of chemical research. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the molecular architecture of organic compounds.[1][2] This guide provides a comprehensive analysis of the characteristic ¹H NMR spectral features of 3-Methoxyphenethyl bromide, moving from theoretical prediction to practical application. We will dissect the causality behind the expected chemical shifts and coupling patterns and provide a robust, field-proven protocol for acquiring high-fidelity data.

Molecular Architecture and Proton Environments

To predict a ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. In this compound, there are four distinct sets of protons, each influenced by its local electronic environment.

  • Aromatic Protons (Ar-H): Four protons attached to the benzene ring. Due to the meta-substitution pattern, none are chemically equivalent.

  • Benzylic Methylene Protons (-CH₂-Ar): The two protons on the carbon adjacent to the aromatic ring.

  • Brominated Methylene Protons (-CH₂-Br): The two protons on the carbon directly bonded to the electronegative bromine atom.

  • Methoxy Protons (-OCH₃): The three protons of the methyl group attached to the oxygen atom.

The structure and labeling of these proton groups are illustrated below.

Caption: Molecular structure of this compound with distinct proton environments color-coded.

Spectral Prediction: Chemical Shifts, Splitting, and Integration

The electronic environment dictates the resonance frequency (chemical shift) of each proton. Electronegative atoms and π-systems deshield protons, shifting them downfield (to a higher ppm value).[3]

A. Chemical Shift (δ)
  • Aromatic Region (Ar-H, ~6.7-7.3 ppm): This region is the most complex. The methoxy group (-OCH₃) is an electron-donating group, which increases electron density (shields) at the ortho and para positions.[4] The ethyl bromide group is weakly electron-withdrawing. This interplay results in a predictable dispersion of the four aromatic signals. The proton ortho to the methoxy group and para to the ethyl group will be the most shielded (furthest upfield), while the proton meta to both will be the least shielded (furthest downfield).

  • Methylene Protons (-CH₂-Br, ~3.5-3.6 ppm): The bromine atom is highly electronegative, strongly deshielding the adjacent protons. This signal is expected to be significantly downfield. For the parent compound, phenethyl bromide, this signal appears at 3.54 ppm.[1]

  • Benzylic Protons (-CH₂-Ar, ~3.1-3.2 ppm): These protons are deshielded by the aromatic ring's π-system. Their chemical shift is expected to be upfield relative to the -CH₂-Br protons. In phenethyl bromide, this signal is observed at 3.15 ppm.[1]

  • Methoxy Protons (-OCH₃, ~3.8 ppm): The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet in a characteristic region around 3.8 ppm.[5][6][7]

B. Integration

The area under each signal is directly proportional to the number of protons it represents.[2] For this compound, the expected integration ratio is: Ar-H : -CH₂-Ar : -CH₂-Br : -OCH₃ = 4H : 2H : 2H : 3H

C. Splitting Pattern (Multiplicity)

Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets. The multiplicity is described by the "n+1" rule, where 'n' is the number of adjacent protons.

  • Aliphatic Chain (-CH₂-CH₂-): The -CH₂-Ar and -CH₂-Br groups are adjacent to each other. Each has two neighboring protons (n=2). Therefore, both signals will be split into a triplet (2+1=3). The distance between the peaks of the triplet, the coupling constant (³J), is expected to be around 7-8 Hz.[1]

  • Aromatic Protons (Ar-H): The splitting here is more complex due to multiple, unequal coupling constants.

    • Ortho coupling (³J): 6-10 Hz (strongest)

    • Meta coupling (⁴J): 1-3 Hz (weaker)

    • Para coupling (⁵J): 0-1 Hz (weakest/often unresolved)[4] This will result in a series of overlapping multiplets, such as doublets, triplets, and doublets of doublets.[8][9]

  • Methoxy Protons (-OCH₃): There are no protons on the adjacent oxygen or carbon atom. With n=0, this signal will be a singlet (0+1=1).

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound in a standard solvent like CDCl₃ are summarized below.

Proton Group LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Ar-H~ 6.7 - 7.34HMultiplet (m)Jortho ≈ 6-10, Jmeta ≈ 1-3
-OCH₃~ 3.83HSinglet (s)N/A
-CH₂-Br~ 3.5 - 3.62HTriplet (t)³J ≈ 7-8
-CH₂-Ar~ 3.1 - 3.22HTriplet (t)³J ≈ 7-8

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and appropriate parameter selection.

Part I: Sample Preparation

A standardized protocol is crucial for reproducibility and spectral quality.[1]

  • Weigh Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][10]

  • Select Solvent: Use a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.[11][12] The deuterium signal is used by the spectrometer's lock system for field stabilization.

  • Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Ensure the sample is fully dissolved; gentle vortexing may be applied. The solution must be homogeneous and free of solid particles.[13]

  • Filter: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0.00 ppm.[1][11]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Part II: Data Acquisition Parameters

The following parameters are a robust starting point for a standard ¹H NMR experiment on a modern spectrometer.

ParameterSymbolRecommended ValueRationale
Pulse Program-zgA standard one-pulse experiment for simple 1D acquisition.[14]
Spectral WidthSW~16 ppmEnsures all signals from ~-2 to 14 ppm are captured, which is sufficient for most organic molecules.[15]
Number of ScansNS8 to 16Signal-to-noise ratio improves with the square root of the number of scans.[16] 8-16 scans are typically sufficient for a ~10 mg sample to achieve good signal-to-noise and minimize artifacts.[16][17]
Acquisition TimeAQ2 - 4 secondsThis determines the digital resolution. A longer acquisition time improves resolution but also captures more noise. 2-4 seconds is a good compromise for small molecules.[15][16][17]
Relaxation DelayD11 - 2 secondsThe time delay between pulses to allow for nuclear relaxation. For qualitative spectra, 1-2 seconds is generally adequate. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[14]
Receiver GainRGAutomaticThe spectrometer can automatically determine the optimal signal amplification to prevent clipping and maximize dynamic range.[14]

Integrated Workflow for Structural Verification

The process from sample to final structure confirmation follows a logical and self-validating workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Shim Magnetic Field filter->shim setup 5. Set Acquisition Parameters shim->setup acquire 6. Acquire FID setup->acquire ft 7. Fourier Transform (FID -> Spectrum) acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integrate Signals baseline->integrate analyze 11. Analyze Shift, Splitting, & Integration integrate->analyze assign 12. Assign Peaks to Protons analyze->assign confirm 13. Confirm Structure assign->confirm

Caption: A comprehensive workflow from sample preparation to final structural confirmation using ¹H NMR.

Conclusion

The ¹H NMR spectrum of this compound presents a set of highly characteristic signals. The presence of two distinct triplets in the aliphatic region, a sharp singlet for the methoxy group, and a complex multiplet in the aromatic region, all with the correct 4:3:2:2 integration ratio, provides a definitive fingerprint for this molecule. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can confidently use ¹H NMR spectroscopy to verify the synthesis and purity of this and other related compounds, ensuring the integrity of their scientific endeavors.

References

  • NMR Sample Preparation. University of California, Riverside.
  • The Acquisition Parameters. University of Wisconsin-Madison.
  • Validating Phenethyl Bromide Derivatives: A Comparative Guide to ¹H NMR Spectroscopy. BenchChem.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • FT-NMR Sample Prepar
  • NMR Sample Preparation. University of Maryland, Baltimore County.
  • Sample prepar
  • Optimized Default 1H Parameters. Duke University Chemistry.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts Chemistry.
  • 1H ACQUISITION PERIOD. IMSERC, Northwestern University.
  • Interpreting Arom
  • NMR acquisition parameters and qNMR. Nanalysis.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Green Bay.
  • Interpreting Complex NMR Spectra of Halogenated Arom
  • Short Summary of 1H-NMR Interpretation.
  • Introduction to HNMR Interpret
  • Supplementary Inform
  • Proton NMR Table.
  • 3-Methoxyphenol(150-19-6) 1H NMR spectrum. ChemicalBook.
  • 1H NMR Chemical Shift.
  • Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.

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A Researcher's Guide to Sourcing High-Purity 3-Methoxyphenethyl Bromide for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyphenethyl bromide (CAS No. 2146-61-4) is a crucial intermediate and building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility in drug discovery and development necessitates access to high-purity grades to ensure reaction specificity, maximize yields, and avoid downstream purification challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for high-purity this compound. It details critical quality attributes, outlines a robust supplier qualification workflow, and presents essential safety and handling protocols to ensure both scientific integrity and laboratory safety.

Part 1: The Commercial Supplier Landscape

The procurement of high-purity reagents is a foundational step for any successful research and development campaign. For a specialized building block like this compound, selecting a supplier involves evaluating not just the listed purity, but also the consistency, available documentation, and scale-up capabilities. The market includes large, well-established chemical suppliers, as well as smaller, niche manufacturers specializing in building blocks.

Key considerations when evaluating suppliers include:

  • Purity Specification: Suppliers typically offer purity levels ranging from 95% to over 98%. For pharmaceutical applications, the highest available purity is often required to minimize impurity-related side reactions.

  • Analytical Documentation: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Availability and Lead Times: Stock availability and reliable shipping are critical for project timelines. Some suppliers offer products from domestic warehouses, reducing lead times significantly.[1]

  • Regulatory and Safety Information: Access to a comprehensive Safety Data Sheet (SDS) is mandatory for risk assessment and ensuring safe handling.[2][3]

Below is a comparative summary of prominent commercial suppliers offering this compound.

SupplierTypical PurityKey Features & Notes
Santa Cruz Biotechnology ≥96%[4]Offers the compound for research use only. Notes that the material is classified as a Dangerous Good for transport, which may incur additional shipping charges.[4]
AChemBlock 95%[1]Provides access to analytical documents like HNMR, HPLC, or CoA directly from their product page.[1] Ships from their San Francisco location.
ChemicalBook VariesAn aggregator platform that lists multiple suppliers, primarily from Asia.[5] Useful for sourcing larger quantities and identifying primary manufacturers.
Conier Chem&Pharma Not specifiedA trader listed on ECHEMI, indicating a focus on sourcing and supplying rather than manufacturing.[6]

Note: The listed purity is based on publicly available data and may vary by batch. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[4]

Part 2: Technical Specifications and Quality Assurance

The term "high-purity" is not merely a label; it is a quantifiable measure of quality backed by rigorous analytical testing. For a compound like this compound, understanding the technical data provided by a supplier is paramount.

Interpreting the Certificate of Analysis (CoA)

A CoA is a self-validating document that provides evidence of a product's quality.[7] Key sections to scrutinize include:

  • Purity Assay: This is typically determined by GC or HPLC and presented as a percentage. It indicates the proportion of the target compound relative to any impurities.

  • Identity Confirmation: ¹H NMR and ¹³C NMR data confirm the chemical structure. Researchers should ensure the spectral data are consistent with the known structure of 1-(2-bromoethyl)-3-methoxybenzene.[1]

  • Physical Properties: Data such as appearance, boiling point, and density are provided as additional quality checks.[5]

Supplier Quality Control Workflow

Understanding a supplier's internal quality control (QC) process provides an added layer of confidence. A robust QC system ensures batch-to-batch consistency and adherence to specifications.

QC_Workflow cluster_0 Supplier Quality Control raw_material Raw Material Receipt & Quarantine sampling Representative Sampling raw_material->sampling ISO 9001 Procedures testing Analytical Testing (NMR, GC/HPLC, etc.) sampling->testing spec_check Comparison to Specifications testing->spec_check release Batch Release & CoA Generation spec_check->release Pass reject Batch Rejection spec_check->reject Fail

Caption: A typical quality control workflow for high-purity chemical manufacturing.

Part 3: Procurement and Safe Handling

Step-by-Step Procurement Protocol for Researchers
  • Identify Potential Suppliers: Utilize chemical search databases and supplier catalogs to identify 2-3 potential vendors based on purity, availability, and price.

  • Request Documentation: Contact the suppliers to request a lot-specific Certificate of Analysis and the Safety Data Sheet (SDS).

  • Technical Evaluation: Scrutinize the CoA to ensure the purity and analytical data meet the experimental requirements. Review the SDS to understand handling, storage, and personal protective equipment (PPE) needs.

  • Supplier Qualification: For critical applications (e.g., GMP or pre-clinical work), a more formal qualification may be needed, assessing the supplier's quality management system (e.g., ISO 9001 certification).[7]

  • Purchase Order: Place the order, ensuring the correct CAS number (2146-61-4) and product code are specified.

  • Goods Receipt and Verification: Upon receipt, visually inspect the packaging. Quarantine the material until the accompanying CoA is verified against the one reviewed during evaluation. Store the compound according to the SDS recommendations.

Procurement_Workflow cluster_1 Researcher's Procurement Workflow identify 1. Identify Suppliers request_docs 2. Request CoA & SDS identify->request_docs evaluate 3. Technical & Safety Evaluation request_docs->evaluate qualify 4. Qualify Supplier (if required) evaluate->qualify purchase 5. Place Purchase Order qualify->purchase receive 6. Receive & Verify Material purchase->receive store 7. Store per SDS receive->store

Caption: A systematic workflow for procuring high-purity research chemicals.

Mandatory Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling to prevent exposure.[2]

  • Hazard Identification: The compound is often classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is corrosive.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[3] Mandatory PPE includes:

    • Wear tightly fitting safety goggles or a face shield.[2]

    • Wear impervious protective gloves (e.g., nitrile) and a lab coat.[2]

    • In case of insufficient ventilation, a full-face respirator may be necessary.[2]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored locked up in a corrosives area.[2]

  • First Aid:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[3][8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2][3] Get medical help.[2]

Conclusion

Sourcing high-purity this compound is a critical task that directly impacts the integrity and success of research in drug discovery and organic synthesis. By adopting a systematic approach that prioritizes technical evaluation of supplier documentation, adherence to a structured procurement workflow, and unwavering commitment to safety protocols, researchers can confidently obtain materials of the requisite quality. The insights and protocols outlined in this guide serve as a foundational resource for scientists and professionals dedicated to advancing chemical and pharmaceutical innovation.

References

  • Synthesis of this compound. PrepChem.com. Available from: [Link]

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3-Methoxyphenethyl bromide hazards and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safe Handling of 3-Methoxyphenethyl Bromide

For professionals in research, discovery, and development, the ability to safely manage reactive chemical intermediates is fundamental to scientific progress. This compound (CAS No. 2146-61-4), a key building block in organic synthesis, presents a specific set of handling challenges due to its hazardous properties. This guide provides a comprehensive, technically grounded framework for its safe utilization, moving beyond mere procedural lists to explain the causality behind essential safety protocols.

Compound Profile and Inherent Risks

This compound is an alkylating agent used in the synthesis of more complex molecules. Its utility is derived from the reactivity of the bromoethyl group, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds. However, this same reactivity is the source of its primary hazards. The compound reacts readily with nucleophilic functional groups found in biological macromolecules, leading to cellular damage upon exposure.

GHS Hazard Classification

Under the Globally Harmonized System (GHS), this compound is classified with significant health warnings that demand stringent control measures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[1][2][3]
Signal Word -Danger [1][2][3]
Physicochemical Properties

Understanding the physical characteristics of a compound is the first step in designing effective handling and emergency response procedures.

PropertyValueSource
CAS Number 2146-61-4[4]
Molecular Formula C₉H₁₁BrO[4]
Molecular Weight 215.09 g/mol [4]
Appearance Colorless to yellow liquid[1]
Density 1.3708 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.5593[5]

The Core of Safe Handling: A Risk Mitigation Workflow

A proactive approach to safety involves a multi-layered system of controls. The following workflow illustrates the logical progression from risk assessment to disposal, ensuring safety at every stage.

prep 1. Preparation & Risk Assessment - Review SDS - Verify Engineering Controls - Select appropriate PPE handling 2. Controlled Handling - Weighing & Dispensing - Reaction Setup & Monitoring prep->handling Proceed with SOP decon 3. Decontamination - Neutralize & Clean Glassware - Wipe Down Work Surfaces handling->decon Post-Experiment emergency Emergency Response (Spill / Exposure) handling->emergency If incident occurs waste 4. Waste Management - Segregate Liquid/Solid Waste - Label & Store Securely decon->waste Dispose of Materials

Caption: Safe Handling Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE): The Primary Barriers

Reliance on PPE is the last line of defense; it should always be used in conjunction with robust engineering controls.

Essential Engineering Controls

The causality for using specific engineering controls is directly linked to the compound's properties. Because it is a liquid with potential vapor pressure and is highly corrosive, physical containment is non-negotiable.

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any vapors or aerosols and to contain potential splashes.[6][7]

  • Safety Shower and Eyewash Station: These must be located in immediate proximity to the handling area.[6][8] The severe corrosive nature of the compound means that rapid, high-volume water decontamination is the most effective first response to exposure.[6][7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on the specific hazards of skin corrosion and eye damage.

Body PartRecommended ProtectionRationale & Specifications
Hands Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[8] Protocol: Use proper glove removal technique to avoid skin contact. Change gloves immediately if contamination is suspected.
Eyes/Face Chemical Splash Goggles & Face ShieldType: Tightly fitting safety goggles are mandatory.[1] A full face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.[9] Causality: Protects against direct splashes that can cause severe, irreversible eye damage.
Body Flame-Resistant Laboratory CoatType: A standard laboratory coat, preferably one made of flame-resistant and impervious material, should be worn and fully buttoned.[1][8] Protocol: Cuffs should be snug around the wrist to prevent chemicals from entering.
Respiratory As Needed (Based on Risk Assessment)Protocol: Under normal use within a fume hood, respiratory protection is not typically required. However, if there is a risk of exceeding exposure limits or in the event of a large spill, a full-face respirator with an appropriate cartridge should be used.[1]

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step methodology that integrates safety checks at every stage, creating a self-validating system for risk management.

Objective: To accurately weigh this compound and prepare a solution in a suitable solvent.

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Don all required PPE as specified in the table above.

    • Place a spill kit rated for corrosive materials nearby.

    • Decontaminate the work surface within the fume hood before starting.

  • Execution:

    • Place an analytical balance inside the fume hood.

    • Tare a clean, dry glass container.

    • Slowly and carefully transfer the required amount of this compound into the container using a clean pipette. Avoid splashing.

    • Securely cap the stock container and place it in a designated secondary containment bin.

    • Slowly add the desired solvent to the weighed compound, stirring gently to dissolve. Be mindful of any potential exothermic reactions.

  • Cleanup and Decontamination:

    • All glassware that came into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone) to remove the bulk of the material, followed by a neutralizing wash if appropriate, and then a final wash with soap and water.

    • Wipe down the work surface and any equipment used with a decontaminating solution.

    • Dispose of all contaminated disposables (e.g., pipette tips, wipes) in a designated hazardous waste container.[9]

Emergency Response Protocols

Immediate and correct action is critical in mitigating the harm from an accidental exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[1][2]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate emergency medical help.[1][2][6]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Get immediate medical help.[1][2]
Accidental Release Measures
  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards people.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Storage and Disposal

Proper long-term management is essential to prevent accidents and environmental contamination.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][6] The storage area should be designated for corrosive materials and kept locked.[1][6][9]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][2][9] Do not allow the chemical to enter drains or waterways.[2]

References

  • 3-METHOXYPHENETHYLBROMIDE SDS, 2146-61-4 Safety D
  • The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets t. [No specific source name available].
  • SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Fisher Scientific.
  • 3-METHOXYBENZYL BROMIDE (cas 874-98-6) SDS/MSDS download. Guidechem.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - 2-Methoxyphenethyl bromide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 3'-Methoxyphenacyl Bromide. TCI Chemicals.
  • 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. [No specific source name available].
  • GHS 11 (Rev.11) SDS for CAS: 2146-61-4 Name: this compound. Hangzhou Zhixing Chemical Co., Ltd..
  • SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Fisher Scientific.
  • 3-Methoxybenzyl bromide | C8H9BrO. PubChem.
  • This compound | 2146-61-4. ChemicalBook.
  • SAFETY DATA SHEET - 3-Methoxyphenylmagnesium bromide, 1.0 M in 2-MeTHF. Fisher Scientific.
  • Personal protective equipment for handling 3-Methoxy-D-Phenylalanine. Benchchem.
  • Personal Protective Equipment. US EPA.
  • 3-Methoxybenzyl bromide. Chem-Impex.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [No specific source name available].
  • 3-METHOXYBENZYLBROMIDE SDS, 874-98-6 Safety D
  • This compound | CAS 2146-61-4. Santa Cruz Biotechnology.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Buy this compound

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Methodological & Application

Synthesis of 3-Methoxyphenethyl bromide from 3-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Methoxyphenethyl Bromide from 3-Methoxyphenethyl Alcohol

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a critical building block in medicinal chemistry and organic synthesis. We present two robust protocols for the conversion of 3-Methoxyphenethyl alcohol to the corresponding bromide: the use of phosphorus tribromide (PBr₃) and the Appel reaction. This guide delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental procedures, outlines crucial safety and handling protocols, and provides methods for the analytical characterization of the final product. The content is designed for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic methodology.

Introduction: Significance of this compound

This compound is a valuable intermediate in the synthesis of a wide array of organic molecules, particularly in the development of novel pharmaceutical agents. Its phenethylamine backbone is a common motif in neuroactive compounds and other biologically active molecules. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution and organometallic coupling reactions, enabling the facile introduction of diverse functional groups.

The conversion of the parent alcohol, 3-Methoxyphenethyl alcohol, to the bromide is a foundational transformation. While seemingly straightforward, the choice of methodology is critical to ensure high yield, purity, and avoidance of undesirable side reactions such as carbocation rearrangements.[1][2] This guide focuses on methods that proceed via an S_{N}2 mechanism, which are known for their reliability and stereochemical control with primary and secondary alcohols.[3][4][5]

Mechanistic Rationale: Converting a Poor Leaving Group into a Good One

The direct displacement of a hydroxyl (-OH) group by a bromide ion is unfavorable because the hydroxide anion (HO⁻) is a poor leaving group. Therefore, the core principle of this synthesis is to convert the hydroxyl group into a species that can be easily displaced.[4]

The Phosphorus Tribromide (PBr₃) Method

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (S_{N}2) pathway.

Mechanism:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate.[2][6]

  • Nucleophilic Attack: The bromide ion (Br⁻) generated in the first step, or from another equivalent of PBr₃, then acts as a nucleophile. It performs a backside attack on the carbon atom bearing the activated oxygen group.[1][6]

  • Displacement: This S_{N}2 displacement results in the formation of the C-Br bond and the departure of the HO-PBr₂ leaving group, yielding the final alkyl bromide product.[2]

A key advantage of the PBr₃ method is that it avoids the formation of carbocations, thereby preventing skeletal rearrangements that can occur under strongly acidic conditions (e.g., using HBr).[1][2]

Caption: SN2 Mechanism for Alcohol Bromination using PBr₃.

The Appel Reaction

The Appel reaction provides a mild and efficient alternative for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[7][8] The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for this reaction.[7]

Mechanism:

  • Phosphonium Salt Formation: Triphenylphosphine attacks a bromine atom on CBr₄, generating a phosphonium salt and the tribromomethanide anion (CBr₃⁻).[9][10]

  • Deprotonation: The CBr₃⁻ anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform (CHBr₃).[10]

  • Alkoxyphosphonium Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, forming a key alkoxyphosphonium intermediate. This step effectively converts the hydroxyl into an excellent leaving group.[8][9]

  • S_{N}2 Displacement: A bromide ion then displaces the triphenylphosphine oxide group via an S_{N}2 backside attack on the carbon atom, yielding the desired alkyl bromide.[7][9]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of primary alcohols.[11]

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMolesPropertiesCAS No.
3-Methoxyphenethyl alcoholC₉H₁₂O₂152.197.55 g50 mmolLiquid, d=1.075 g/mL5020-41-7
Phosphorus tribromidePBr₃270.697.0 g (2.59 mL)26 mmolColorless liquid, d=2.852 g/mL, reacts violently with water7789-60-8
Dichloromethane (DCM)CH₂Cl₂84.9340 mL-Dry, anhydrous solvent75-09-2
5 M Sodium HydroxideNaOH40.00As needed-Aqueous solution1310-73-2
Saturated NaCl (Brine)NaCl58.44~20 mL-Aqueous solution7647-14-5
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent7487-88-9

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Methoxyphenethyl alcohol (7.55 g, 50 mmol) and 20 mL of dry dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of phosphorus tribromide (7.0 g, 26 mmol) in 20 mL of dry dichloromethane. Slowly add this PBr₃ solution to the stirred alcohol solution at 0 °C via a dropping funnel over 20-30 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours) under a nitrogen atmosphere.[11]

  • Quenching: The next day, carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice and 50 mL of water. Caution: PBr₃ reacts violently with water; perform this step in a fume hood with the sash down.

  • Neutralization: Stir the quenched mixture until all the ice has melted. Slowly add 5 M NaOH solution to neutralize the mixture until the pH is approximately 7-8 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (1 x 30 mL) and then with saturated brine (1 x 20 mL).[11]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[11]

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel.

Workflow Start 3-Methoxyphenethyl alcohol in dry DCM Cool Cool to 0°C Start->Cool Add_PBr3 Slowly add PBr₃ solution in DCM Cool->Add_PBr3 Stir Stir overnight at room temp. Add_PBr3->Stir Quench Quench with ice/water Stir->Quench Neutralize Neutralize with 5M NaOH Quench->Neutralize Extract Extract with DCM (3x) Neutralize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Product Purified this compound Concentrate->Product

Caption: Experimental Workflow for PBr₃ Synthesis.

Protocol 2: The Appel Reaction

This protocol provides an alternative under milder, neutral conditions.

Table 2: Reagents and Materials for Appel Reaction

Reagent/MaterialFormulaMW ( g/mol )AmountMolesPropertiesCAS No.
3-Methoxyphenethyl alcoholC₉H₁₂O₂152.191.52 g10 mmolLiquid, d=1.075 g/mL5020-41-7
TriphenylphosphinePPh₃262.293.15 g12 mmolWhite solid603-35-0
Carbon tetrabromideCBr₄331.633.98 g12 mmolWhite solid, lachrymator558-13-4
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Dry, anhydrous solvent75-09-2

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask with a stir bar under a nitrogen atmosphere, add 3-Methoxyphenethyl alcohol (1.52 g, 10 mmol) and carbon tetrabromide (3.98 g, 12 mmol) in 50 mL of dry dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (3.15 g, 12 mmol) portion-wise over 10 minutes to the stirred solution. An exothermic reaction and color change may be observed.

  • Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.[9] Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and the byproduct, triphenylphosphine oxide.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the this compound from the triphenylphosphine oxide.

Safety, Handling, and Waste Disposal

4.1. Reagent-Specific Hazards:

  • Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Causes severe skin burns and eye damage.[12] Reacts violently with water, releasing HBr gas.[12][13] Handle only in a well-ventilated chemical fume hood under an inert atmosphere.[14] Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or rubber gloves.[15][16]

  • Carbon Tetrabromide (CBr₄): Toxic and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation and avoid inhalation of vapors.

4.2. Safe Handling Procedures:

  • All operations should be conducted in a certified chemical fume hood.

  • Ensure all glassware is thoroughly dried before use, especially for the PBr₃ reaction, to prevent violent reactions with water.

  • An emergency shower and eyewash station must be readily accessible.[15]

4.3. Waste Disposal:

  • PBr₃ Quenching: Any excess PBr₃ must be quenched carefully by slow addition to a large volume of ice/water with stirring in a fume hood. The resulting acidic solution should be neutralized before disposal according to institutional guidelines.

  • Triphenylphosphine Oxide (TPPO): This is the major byproduct of the Appel reaction. It is generally considered a chemical waste and should be collected for proper disposal.[17] While less hazardous than other reagents, it should not be disposed of down the drain.[17][18]

  • Halogenated Solvents: All dichloromethane waste must be collected in a designated halogenated organic waste container.

Product Characterization

Confirm the identity and purity of the synthesized this compound using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueStarting Material (3-Methoxyphenethyl alcohol)Product (this compound)
¹H NMR (CDCl₃, 400 MHz)δ 7.20 (t, 1H, Ar-H), δ 6.75-6.85 (m, 3H, Ar-H), δ 3.80 (s, 3H, -OCH₃), δ 3.85 (t, 2H, -CH₂OH), δ 2.85 (t, 2H, Ar-CH₂-), δ ~1.5 (br s, 1H, -OH)δ 7.22 (t, 1H, Ar-H), δ 6.75-6.85 (m, 3H, Ar-H), δ 3.81 (s, 3H, -OCH₃), δ 3.55 (t, 2H, -CH₂Br), δ 3.15 (t, 2H, Ar-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 159.8, 140.5, 129.5, 120.8, 114.2, 111.8, 63.5, 55.1, 39.0δ 159.7, 139.8, 129.8, 121.2, 114.6, 112.5, 55.2, 39.2, 33.5
IR (thin film, cm⁻¹)~3350 (broad, O-H stretch), ~2930 (C-H stretch), ~1600 (C=C stretch), ~1260 (C-O stretch)No O-H band at ~3350. ~2930 (C-H stretch), ~1600 (C=C stretch), ~1260 (C-O stretch), ~650 (C-Br stretch)
Appearance Colorless liquidColorless to pale yellow liquid

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are approximate. The disappearance of the broad -OH peak in the IR spectrum and the alcohol proton in the ¹H NMR, along with the downfield shift of the adjacent methylene protons, are key indicators of a successful reaction.

References

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Application Notes and Protocols: The Strategic Use of 3-Methoxyphenethyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate starting materials is paramount. 3-Methoxyphenethyl bromide (CAS 2146-61-4) has emerged as a highly valuable and versatile electrophilic substrate for a range of nucleophilic substitution reactions. Its structure, featuring a primary alkyl bromide activated by a proximate phenyl ring and modulated by a meta-positioned methoxy group, offers a unique combination of reactivity and stability.

This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also rationally adapt these protocols for their specific synthetic targets. The aim is to provide a self-validating framework for the successful application of this key intermediate.

Core Principles: Mechanistic Landscape and Reactivity

Nucleophilic substitution reactions involving alkyl bromides are foundational, proceeding primarily through two distinct mechanisms: S(N)1 (unimolecular) and S(_N)2 (bimolecular).[1] The structure of this compound—a primary alkyl halide—overwhelmingly favors the S(_N)2 pathway .[2][3][4]

  • The S(_N)2 Pathway (Favored): This mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][5] For this compound, the primary nature of the carbon bearing the bromine minimizes steric hindrance, making it highly accessible for backside attack.[2][3]

  • The S(_N)1 Pathway (Disfavored): This two-step mechanism involves the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.[2][3] While the adjacent phenyl ring could offer some stabilization to a potential carbocation through resonance, the formation of a primary carbocation is energetically highly unfavorable.[3] Therefore, S(_N)1 conditions (e.g., polar protic solvents, weak nucleophiles) should generally be avoided unless elimination side reactions are desired.[4][6]

The methoxy group at the meta position primarily exerts an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the target carbon, but it does not significantly alter the mechanistic preference from the dominant S(_N)2 pathway.

SN1_vs_SN2_Paths sub 3-Methoxyphenethyl Bromide ts_sn2 S(N)2 Transition State [Nu---C---Br] sub->ts_sn2 S(N)2 (Strong Nu:, Polar Aprotic Solvent) carbocation Primary Carbocation (High Energy Intermediate) sub->carbocation S(N)1 (Weak Nu:, Polar Protic Solvent) [Disfavored] prod_sn2 Substitution Product (Inversion) ts_sn2->prod_sn2 Concerted Step prod_sn1 Substitution Product (Racemization) carbocation->prod_sn1 Fast Attack

Caption: S(_N)1 vs. S(_N)2 pathways for this compound.

Safety, Handling, and Physical Properties

This compound is a hazardous substance and must be handled with appropriate precautions.[7][8][9] It is harmful if swallowed and causes severe skin burns and eye damage.[7][8][9]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[7][10]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][10] For eye contact, rinse cautiously with water for several minutes.[7][10] In case of ingestion or inhalation, seek immediate emergency medical help.[7][8]

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 2146-61-4[7][11][12]
Molecular Formula C₉H₁₁BrO[12]
Molecular Weight 215.09 g/mol [12]
Appearance Colorless to yellow liquid[9]
Density ~1.3 g/cm³ at 25 °C[9]
Boiling Point ~253 °C at 760 mmHg[9]
Refractive Index ~1.559[11]

Application Notes and Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or another suitable analytical method to determine completion.

Protocol 1: Williamson Ether Synthesis

This protocol details the synthesis of an ether via an S(_N)2 reaction with an alkoxide, a classic and highly reliable transformation.[13][14] The use of a polar aprotic solvent is crucial to enhance the nucleophilicity of the alkoxide and favor the S(_N)2 mechanism.[4]

Objective: To synthesize 1-ethoxy-2-(3-methoxyphenyl)ethane.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (1.2 equivalents) to anhydrous THF (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium ethoxide nucleophile.

  • Substitution Reaction: Re-cool the alkoxide solution to 0 °C. Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF dropwise via a syringe or addition funnel.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure ether.

Protocol 2: Synthesis of 3-Methoxyphenethylamine

This protocol describes the synthesis of 3-Methoxyphenethylamine, a valuable precursor in neuroscience research and pharmaceutical development.[15][16] A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts through over-alkylation.[17][18]

Objective: To synthesize 2-(3-methoxyphenyl)ethan-1-amine.

Materials:

  • This compound

  • Concentrated solution of ammonia in ethanol (e.g., 2 M)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 equivalent) in ethanol.

  • Add a large excess of a concentrated solution of ammonia in ethanol (at least 10 equivalents).

  • Seal the vessel tightly and heat the mixture at 60-80 °C overnight. Caution: The reaction generates pressure. Use an appropriate pressure vessel and a blast shield.

  • Workup: After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl to protonate the amine and move it to the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until the pH is >12.

  • Extract the free amine into diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of Thioethers

Thiolates are exceptionally potent nucleophiles, making their reaction with primary alkyl halides like this compound a highly efficient S(_N)2 process.[19] This protocol uses thiophenol as an example.

Objective: To synthesize (3-methoxyphenethyl)(phenyl)sulfane.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in DMF.

  • Add powdered sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the sodium thiophenoxide salt.

  • Substitution Reaction: Add a solution of this compound (1.0 equivalent) in a small amount of DMF.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting bromide.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow and Data Summary

A systematic approach ensures reproducibility and successful outcomes. The general workflow for these reactions follows a consistent pattern.

Experimental_Workflow reagents 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Cooling) reagents->setup addition 3. Reagent Addition (Dropwise addition of Electrophile) setup->addition reaction 4. Reaction Monitoring (Stirring, TLC Analysis) addition->reaction quench 5. Workup: Quenching (e.g., Add NH4Cl or Water) reaction->quench extract 6. Workup: Extraction (Separate Organic/Aqueous Layers) quench->extract dry 7. Drying & Concentration (Dry with MgSO4, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify analyze 9. Product Analysis (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for nucleophilic substitutions.

Table 2: Comparative Overview of Reaction Conditions
Reaction TypeNucleophileTypical SolventTemp.Key Considerations
Ether Synthesis Alkoxide (RONa)THF, DMF0 °C to RTRequires anhydrous conditions; NaH is pyrophoric.[13]
Amine Synthesis Ammonia, RNH₂, R₂NHEthanol60-80 °CRequires a sealed vessel; use a large excess of nucleophile.[18]
Thioether Synthesis Thiolate (RSNa)DMF, AcetoneRTThiolates are excellent nucleophiles; reaction is often fast.[19]
Nitrile Synthesis Sodium Cyanide (NaCN)DMSO, DMFRT to 50 °CEXTREME TOXICITY : Handle NaCN with extreme care.

References

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  • Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry. [Link]

  • Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKAT USA. [Link]

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  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. University of Bologna. [Link]

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  • Thioethers, methods for their preparation, and compositions including such... Google Patents.

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Application Note & Protocol: Formation of 3-Methoxyphenethyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-methoxyphenethyl magnesium bromide, a crucial Grignard reagent in organic synthesis. The protocol emphasizes not just the procedural steps but the underlying chemical principles governing the reaction's success. By understanding the "why" behind each action—from glassware preparation to initiation techniques—researchers can enhance reproducibility and yield while ensuring operational safety. This guide is structured to provide both a robust, step-by-step protocol and the expert insights needed for troubleshooting and optimization.

Introduction: The Synthetic Utility of 3-Methoxyphenethyl Magnesium Bromide

Grignard reagents, organomagnesium halides with the general structure R-Mg-X, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Their discovery by Victor Grignard in 1900, a breakthrough recognized with the Nobel Prize in Chemistry in 1912, revolutionized the field.[4][5][6] The reagent 3-methoxyphenethyl magnesium bromide is of particular interest as a precursor for introducing the 3-methoxyphenethyl moiety, a common structural motif in pharmaceuticals and other biologically active molecules.

The polarity of the carbon-magnesium bond is the key to the Grignard reagent's reactivity.[2][4] With magnesium being significantly less electronegative than carbon, the bond is polarized, imparting a carbanionic character to the carbon atom.[2] This makes the Grignard reagent a potent nucleophile and a strong base, capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[7][8][9]

Reaction Mechanism and Theoretical Considerations

The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[8] While the exact mechanism is still a subject of discussion, it is generally accepted to involve single electron transfer (SET) steps and the formation of radical intermediates.[10][11]

The overall reaction can be summarized as the insertion of a magnesium atom between the carbon and halogen atoms of the organic halide.[1][7]

Key Mechanistic Steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of 3-methoxyphenethyl bromide.[11] This results in the formation of a radical anion and a magnesium radical cation.[11]

  • Dissociation: The radical anion rapidly dissociates to form a phenethyl radical and a bromide anion.[11]

  • Recombination: The phenethyl radical and the magnesium radical cation recombine on the magnesium surface to form the organomagnesium species.[11]

The Critical Role of the Solvent

The choice of solvent is paramount in Grignard reagent synthesis. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for two primary reasons:

  • Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent.[7][10] This solvation stabilizes the organomagnesium halide, preventing its precipitation and maintaining its reactivity.[10]

  • Aprotic Nature: Grignard reagents are extremely strong bases and will react with any available protic source, including water, alcohols, and even trace atmospheric moisture.[10][12][13] Ethers are aprotic, meaning they lack acidic protons, and are therefore unreactive towards the Grignard reagent.[10]

THF is often preferred for less reactive halides due to its higher boiling point and superior solvating ability compared to diethyl ether.[7][13]

Detailed Experimental Protocol

This protocol outlines the in-situ preparation and subsequent use of 3-methoxyphenethyl magnesium bromide.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Properties & Role
This compoundC₉H₁₁BrO215.09Precursor to the Grignard reagent.
Magnesium turningsMg24.31Reactant metal for Grignard formation.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Aprotic solvent to stabilize the Grignard reagent.[7][10]
IodineI₂253.81Initiating agent to activate the magnesium surface.[14][15][16]
Nitrogen or Argon gasN₂ or Ar-Provides an inert atmosphere to prevent reaction with moisture and oxygen.[12][17]
Equipment Setup
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (N₂ or Ar) line with a bubbler

  • Schlenk line (recommended for advanced setups)

Workflow Diagram

G prep 1. Glassware & Reagent Preparation (Drying) setup 2. Apparatus Assembly under Inert Atmosphere prep->setup mg_add 3. Add Mg Turnings & Iodine Crystal setup->mg_add solvent_add 4. Add Anhydrous THF mg_add->solvent_add initiation 6. Initiate Reaction (Add small aliquot of halide) solvent_add->initiation halide_prep 5. Prepare Halide Solution in Dropping Funnel halide_prep->initiation addition 7. Slow Addition of Remaining Halide initiation->addition reflux 8. Maintain Reflux (Exothermic Reaction) addition->reflux completion 9. Grignard Reagent Ready for Use reflux->completion

Caption: Experimental workflow for Grignard reagent formation.

Step-by-Step Procedure

A. Rigorous Preparation (The Foundation of Success)

  • Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed moisture.[12][18][19] This is the most critical step for a successful Grignard reaction. Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) at >120°C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.[6]

  • Apparatus Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon.[17] This prevents atmospheric moisture from entering the system as it cools.

  • Reagent Preparation:

    • Weigh the magnesium turnings and place them in the three-necked flask.

    • Add a single, small crystal of iodine to the flask.[14] The iodine serves to chemically etch the passivating layer of magnesium oxide on the turnings, exposing a fresh, reactive magnesium surface.[11][14]

    • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

B. The Reaction: Initiation and Propagation

  • Solvent Addition: Add a portion of the anhydrous THF to the flask containing the magnesium turnings, enough to cover them completely.

  • Initiation: This is a crucial and often challenging step.

    • Add a small aliquot (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.

    • Observe the reaction mixture closely. Successful initiation is indicated by the disappearance of the iodine's color, gentle bubbling on the magnesium surface, and the appearance of a cloudy or grayish color.[20] A slight exotherm may also be detected.

    • If the reaction does not start spontaneously, several techniques can be employed:

      • Gently warm the flask with a heat gun or in a warm water bath.

      • Crush some of the magnesium turnings against the side of the flask with a dry glass rod to expose a fresh surface.[21]

      • Sonication can also be effective in initiating the reaction.[21]

  • Controlled Addition: Once initiation is confirmed, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6] The formation of the Grignard reagent is an exothermic process, and controlling the addition rate is essential to prevent a runaway reaction.[18][22]

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to bring the reaction to completion. The reaction is typically complete when most of the magnesium has been consumed.

Safety Considerations and Best Practices

  • Anhydrous Conditions: The paramount importance of excluding moisture cannot be overstated.[5][12][23] Any protic source will quench the Grignard reagent.[19]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction, especially during the initiation and addition phases.[18][22] Have an ice bath readily available to cool the reaction if it becomes too vigorous.[18]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[22] Ensure all operations are conducted in a well-ventilated fume hood, away from any sources of ignition.[18]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process to protect the moisture- and air-sensitive Grignard reagent.[12][13][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[22]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate. - Presence of moisture in glassware or solvent. - Passivated (oxidized) magnesium surface.- Re-dry all glassware and use freshly opened anhydrous solvent. - Add a fresh crystal of iodine. - Crush the magnesium turnings.[21] - Apply gentle heat or use an ultrasonic bath.[21]
Low yield of Grignard reagent. - Incomplete reaction. - Quenching by residual moisture or atmospheric exposure. - Wurtz coupling side reaction (R-MgX + R-X → R-R).- Ensure all magnesium is consumed. - Verify the integrity of the inert atmosphere setup. - Add the alkyl halide solution slowly and at a controlled rate to minimize its concentration in the flask.[19]
Reaction becomes too vigorous. - Addition rate of the alkyl halide is too fast.- Immediately slow or stop the addition. - Cool the reaction flask with an ice bath.

Conclusion

The successful formation of 3-methoxyphenethyl magnesium bromide is a testament to meticulous experimental technique. By adhering to the principles of anhydrous conditions, proper initiation, and controlled reaction rates, researchers can reliably generate this valuable synthetic intermediate. This protocol, grounded in a thorough understanding of the underlying chemistry, serves as a robust guide for achieving high yields and ensuring the safety and reproducibility of this fundamental organic transformation.

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  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Massachusetts. Retrieved from [Link]

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Application Notes & Protocols: 3-Methoxyphenethyl Bromide as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyphenethyl bromide is a pivotal bifunctional reagent in medicinal chemistry and process development. Its structure, featuring a reactive alkyl bromide and an electronically influential methoxy-substituted aromatic ring, offers a strategic entry point for constructing a wide array of complex molecular architectures. The methoxy group not only directs further aromatic substitutions but also serves as a latent hydroxyl group, accessible via demethylation. This guide provides an in-depth exploration of this compound's applications, detailing field-proven protocols for key transformations such as N-alkylation, Grignard reactions for C-C bond formation, and its role as a precursor to the medicinally significant tetrahydroisoquinoline (THIQ) scaffold. Each protocol is accompanied by mechanistic insights, causality-driven explanations for experimental choices, and troubleshooting guidance to ensure reproducibility and success.

Core Concepts: Chemical Reactivity and Strategic Value

The utility of this compound stems from the distinct reactivity of its two main components: the primary alkyl bromide and the methoxy-substituted phenyl ring.

  • The Alkyl Bromide: The primary C-Br bond is an excellent electrophilic site, highly susceptible to nucleophilic attack. This makes it ideal for Sₙ2 reactions with a wide range of nucleophiles, including amines, carbanions, and alkoxides, facilitating the straightforward introduction of the 3-methoxyphenethyl moiety.

  • The 3-Methoxyphenyl Group: The methoxy (-OCH₃) group profoundly influences the molecule's reactivity. Its strong electron-donating resonance effect (+M) activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions (C2, C4, and C6).[1] This electronic influence is crucial for subsequent functionalization of the aromatic core. Furthermore, the methoxy group can be strategically cleaved late-stage to unmask a phenolic hydroxyl group, which is often a key pharmacophoric feature for receptor binding.[2]

Safety and Handling

Prior to any experimental work, it is imperative to consult the full Safety Data Sheet (SDS).

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed. [3][4]P270: Do not eat, drink or smoke when using this product.[3][4] P301+P317: IF SWALLOWED: Get medical help.[3][4]
H314: Causes severe skin burns and eye damage. [3][4]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.[5]

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]

Application 1: N-Alkylation for Bioactive Amine Synthesis

The introduction of the 3-methoxyphenethyl group onto a nitrogen atom is a common strategy to modulate a drug candidate's lipophilicity, metabolic stability, and receptor affinity. This moiety is a key component in the synthesis of biguanide derivatives like Phenformin, an antidiabetic agent with recognized antiproliferative potential.[7][8][9]

Protocol: Selective Mono-Alkylation of a Primary Amine

This protocol describes the reaction of aniline with this compound. The key challenge is preventing over-alkylation to the tertiary amine.

Causality Behind Choices:

  • Excess Amine: Using a 2-fold excess of the amine statistically favors the reaction of the alkylating agent with the more abundant primary amine over the newly formed, more nucleophilic secondary amine product.[10][11]

  • Base (Na₂CO₃/K₂CO₃): A mild inorganic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product without significantly increasing the nucleophilicity of the amine.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the anion (nucleophile) relatively free and reactive.

Materials:

  • Aniline (2.0 eq.)

  • This compound (1.0 eq.)

  • Potassium Carbonate (K₂CO₃, 2.5 eq.), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (2.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (2.5 eq.). Stir the suspension vigorously at room temperature for 15 minutes.

  • Add this compound (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid cake with fresh acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(3-methoxyphenethyl)aniline.

N_Alkylation_Workflow reagents 1. Add Amine (2 eq) & K2CO3 to Acetonitrile 2. Stir at RT add_bromide Add 3-Methoxyphenethyl Bromide (1 eq) reagents->add_bromide Dropwise reflux Reflux (82°C) Monitor by TLC add_bromide->reflux workup Cool & Filter Concentrate Filtrate reflux->workup Reaction Complete extraction Dissolve in EtOAc Wash with H2O, Brine workup->extraction purify Dry (Na2SO4) Concentrate Column Chromatography extraction->purify product Pure N-Alkylated Product purify->product

Workflow for N-Alkylation.

Application 2: C-C Bond Formation via Grignard Reagents

Converting this compound into its corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, creates a potent carbon nucleophile. This organometallic intermediate is invaluable for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters.

Protocol: Formation and Reaction of 3-Methoxyphenethylmagnesium Bromide

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are extremely basic and react violently with protic solvents, especially water.[12] All glassware must be flame- or oven-dried, and solvents must be anhydrous to prevent quenching the reagent.

  • Inert Atmosphere (N₂ or Ar): Grignard reagents also react with atmospheric oxygen. An inert atmosphere is essential for preventing degradation and maximizing yield.

  • Initiation (Iodine): Magnesium metal is often coated with a passivating layer of magnesium oxide. A small crystal of iodine can be used to etch the surface, exposing fresh magnesium to initiate the reaction.[13]

  • Low-Temperature Addition: The reaction of a Grignard reagent with an electrophile (especially carbonyls) is highly exothermic. Adding the electrophile at 0°C or below helps control the reaction rate and minimize side reactions.[12]

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal)

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde, 1.0 eq.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a constant stream of nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

  • Grignard Formation: Add a small portion of anhydrous THF via syringe. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a few drops of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle exotherm.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.[13]

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0°C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[12]

  • Work-up: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting alcohol product via flash column chromatography.

Grignard_Workflow cluster_0 Grignard Formation (Inert Atmosphere) cluster_1 Reaction & Work-up setup Flame-dried Glassware Mg turnings (1.2 eq) Iodine crystal add_bromide Add 3-Methoxyphenethyl Bromide in THF dropwise setup->add_bromide form_reagent Stir 1-2h until Mg is consumed add_bromide->form_reagent cool_reagent Cool Grignard Reagent to 0°C form_reagent->cool_reagent add_electro Add Electrophile (e.g., Aldehyde) dropwise cool_reagent->add_electro react Warm to RT Stir 2-4h add_electro->react quench Quench with sat. NH4Cl react->quench extract_purify Extract with EtOAc Dry, Concentrate, Purify quench->extract_purify product Final Alcohol Product extract_purify->product

Workflow for Grignard Reaction.

Application 3: Precursor to Tetrahydroisoquinoline (THIQ) Alkaloids

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast number of biologically active natural products and synthetic drugs.[14][15] 3-Methoxyphenethylamine, which is readily synthesized from this compound (e.g., via azide displacement followed by reduction), is a classical starting material for constructing the THIQ skeleton through the Pictet-Spengler reaction.

Synthetic Pathway: From Bromide to THIQ

The overall transformation involves two key stages: converting the bromide to an amine and then cyclizing the amine to form the heterocyclic ring.

THIQ_Pathway start 3-Methoxyphenethyl Bromide azide 3-Methoxyphenethyl Azide start->azide 1. NaN3, DMSO amine 3-Methoxyphenethylamine azide->amine 2. Reduction (e.g., H2, Pd/C) thiq Tetrahydroisoquinoline (THIQ) Product amine->thiq 3. R-CHO, Acid (Pictet-Spengler)

Pathway to THIQ Scaffold.
Protocol: Pictet-Spengler Cyclization

This protocol outlines the acid-catalyzed condensation of 3-methoxyphenethylamine with an aldehyde to form the THIQ ring.

Causality Behind Choices:

  • Acid Catalyst: The reaction requires an acid to protonate the carbonyl of the aldehyde, activating it for nucleophilic attack by the amine, and to catalyze the subsequent cyclization of the intermediate iminium ion.

  • Reaction Conditions: The specific conditions (acid type, solvent, temperature) can be tuned to optimize the yield for different amine and aldehyde substrates.

Materials:

  • 3-Methoxyphenethylamine (1.0 eq.)

  • Aldehyde (e.g., Acetaldehyde, 1.1 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-methoxyphenethylamine (1.0 eq.) in dichloromethane (DCM).

  • Add the aldehyde (1.1 eq.) to the solution.

  • Cool the mixture to 0°C and slowly add trifluoroacetic acid (TFA, 1.2 eq.).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.

Strategic Demethylation: Unmasking the Phenol

The methoxy group is not just an electronic director; it is a robust protecting group for a phenol. Cleavage of this ether is a powerful late-stage transformation to reveal a hydroxyl group, which can be critical for biological activity. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.[1]

Protocol: O-Demethylation with Boron Tribromide

Causality Behind Choices:

  • Lewis Acid (BBr₃): The highly Lewis-acidic boron atom coordinates strongly to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion.[1]

  • Low Temperature: The reaction is highly exothermic and is performed at low temperatures (-78°C to 0°C) to control its rate and prevent side reactions.

  • Quenching: Excess BBr₃ must be carefully quenched with a protic solvent like methanol or water after the reaction is complete.

Materials:

  • 3-Methoxyphenyl-containing substrate (1.0 eq.)

  • Boron tribromide (BBr₃, 1.0 M solution in DCM, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Procedure:

  • Under an inert atmosphere, dissolve the methoxy-containing substrate (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.5 eq.) dropwise over 30 minutes, maintaining the internal temperature below -70°C.

  • After the addition, allow the reaction to warm slowly to room temperature and stir for 3-5 hours. Monitor by TLC.[1]

  • Upon completion, cool the mixture back to 0°C.

  • Very carefully quench the reaction by the slow, dropwise addition of methanol. Vigorous gas evolution will occur.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate to yield the crude phenolic product, which can be purified by chromatography or recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of all intermediates and final products.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.δ ~7.2 (t, 1H, Ar-H), δ ~6.8 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~3.55 (t, 2H, -CH₂Br), δ ~3.1 (t, 2H, Ar-CH₂-).
¹³C NMR Confirmation of the carbon skeleton.δ ~160 (Ar-C-O), δ ~140 (Ar-C), δ ~130 (Ar-CH), δ ~121 (Ar-CH), δ ~115 (Ar-CH), δ ~112 (Ar-CH), δ ~55 (-OCH₃), δ ~39 (Ar-CH₂-), δ ~33 (-CH₂Br).
Mass Spec. (MS) Determination of molecular weight and fragmentation pattern.Expected m/z for [M]+: 214.0/216.0 (characteristic isotopic pattern for bromine).
IR Spectroscopy Identification of key functional groups.~2950-2850 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1260 cm⁻¹ (C-O stretch).
TLC/GC/HPLC Assessment of purity and monitoring of reaction progress.[16]A single spot/peak under appropriate conditions indicates high purity.

Conclusion

This compound is a demonstrably powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its predictable reactivity allows for the strategic installation of the 3-methoxyphenethyl group through robust N- and C-alkylation protocols. Furthermore, its role as a direct precursor to the 3-methoxyphenethylamine scaffold provides a reliable entry point to the diverse and pharmacologically rich class of tetrahydroisoquinoline alkaloids. The ability to unmask the methoxy group to a phenol in later synthetic stages adds another layer of strategic depth, making this reagent an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Benchchem. (n.d.). Synthesis of 2-(3-Methoxyphenethyl)phenol. Technical Support Center.
  • ECHEMI. (n.d.). 3-METHOXYPHENETHYLBROMIDE SDS, 2146-61-4 Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Hangzhou Z-Lan Tech Co.,LTD. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound. XiXisys.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Schobert, R., et al. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. NIH Public Access.
  • Benchchem. (n.d.). Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety. Application Notes and Protocols.
  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Al-Ghananeem, A. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • ResearchGate. (2022). Synthesis, Anticancer Activity and Mechanism of Phenformin Derivatives.
  • UNEP. (n.d.). III Analytical Methods.
  • University of Huddersfield Repository. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane.
  • National Institutes of Health. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids.
  • ResearchGate. (n.d.). Design strategy of phenformin derivatives.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide.

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The Strategic Application of 3-Methoxyphenethyl Bromide in the Synthesis of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 3-methoxyphenethyl bromide as a versatile precursor in the synthesis of a diverse range of alkaloids. Primarily serving as a masked form of the crucial 3-methoxyphenethylamine building block, this reagent provides a stable and reliable entry point into the construction of complex nitrogen-containing heterocyclic scaffolds. We will explore its pivotal role in the synthesis of isoquinoline, Amaryllidaceae, and Sceletium alkaloids. This document provides in-depth mechanistic insights, validated experimental protocols, and practical guidance for researchers, medicinal chemists, and professionals in drug development, aiming to leverage this key intermediate for the synthesis of biologically significant molecules.

Introduction: The Versatility of the 3-Methoxyphenethyl Scaffold

Alkaloids represent a vast and structurally diverse class of naturally occurring compounds that have profoundly impacted medicine and pharmacology. Their complex architectures, often featuring intricate heterocyclic systems, have historically presented formidable challenges to synthetic chemists. The strategic selection of starting materials is paramount to devising efficient and convergent synthetic routes. This compound emerges as a valuable and economically viable starting material for the construction of several important alkaloid cores.

The true synthetic potential of this compound lies in its efficient conversion to 3-methoxyphenethylamine. This primary amine is a key synthon for constructing the isoquinoline backbone, a structural motif present in a multitude of bioactive alkaloids. The methoxy group on the aromatic ring serves a dual purpose: it activates the ring towards electrophilic substitution, facilitating key cyclization reactions, and it provides a handle for further functionalization in later synthetic stages.

This application note will systematically delineate the synthetic journey from this compound to complex alkaloid frameworks, focusing on the underlying chemical principles and providing detailed, actionable protocols.

The Synthetic Pathway: From Bromide to Alkaloid Core

The overarching strategy for utilizing this compound in alkaloid synthesis involves a two-stage approach:

  • Generation of the Key Amine Intermediate: The initial step involves the conversion of the bromide to the corresponding primary amine, 3-methoxyphenethylamine.

  • Construction of the Heterocyclic Core: This amine then serves as the linchpin for constructing the desired alkaloid scaffold through powerful cyclization reactions.

Synthetic_Pathway A 3-Methoxyphenethyl Bromide B 3-Methoxyphenethylamine A->B Amination (e.g., Gabriel Synthesis) C Isoquinoline Alkaloid Precursors B->C Cyclization Reactions (Pictet-Spengler, Bischler-Napieralski) D Bioactive Alkaloids (e.g., Galanthamine, Mesembrine) C->D Further Transformations

Caption: General synthetic workflow from this compound to bioactive alkaloids.

Experimental Protocols and Methodologies

Synthesis of the Precursor: this compound

The starting material can be readily prepared from the commercially available 3-methoxyphenethyl alcohol.

Protocol 1: Bromination of 3-Methoxyphenethyl Alcohol [1]

This protocol describes the conversion of the alcohol to the bromide using phosphorus tribromide.

  • Materials:

    • 3-Methoxyphenethyl alcohol

    • Phosphorus tribromide (PBr₃)

    • Dry methylene chloride (CH₂Cl₂)

    • Ice

    • 5N Sodium hydroxide (NaOH) solution

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen gas (N₂)

  • Procedure:

    • Dissolve 3-methoxyphenethyl alcohol (1.0 eq) in dry methylene chloride in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus tribromide (0.52 eq) in dry methylene chloride to the cooled alcohol solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of ice and water.

    • Neutralize the resulting solution with 5N NaOH solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

ReagentMolar Eq.PurityNotes
3-Methoxyphenethyl alcohol1.0>98%Ensure the alcohol is dry.
Phosphorus tribromide0.52>98%Handle with care in a fume hood.
Methylene chloride-AnhydrousUse a dry solvent for optimal results.

Table 1: Reagents and conditions for the synthesis of this compound.

Synthesis of the Key Intermediate: 3-Methoxyphenethylamine

The Gabriel synthesis is a robust and widely used method for the conversion of primary alkyl halides to primary amines, avoiding the over-alkylation issues often encountered with direct amination.[2][3][4][5][6]

Protocol 2: Gabriel Synthesis of 3-Methoxyphenethylamine

  • Materials:

    • This compound

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add this compound (1.0 eq) and heat the mixture with stirring. Monitor the reaction by TLC until the starting bromide is consumed.

    • Hydrolysis (Hydrazinolysis): Cool the reaction mixture to room temperature and add ethanol. Then, add hydrazine hydrate (2.0 eq) and reflux the mixture. A white precipitate (phthalhydrazide) will form.

    • Work-up and Isolation: After cooling, acidify the mixture with concentrated HCl and filter to remove the precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure. Basify the residue with a concentrated NaOH solution and extract the product with diethyl ether.

    • Purification: Dry the combined ethereal extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude 3-methoxyphenethylamine can be further purified by distillation under reduced pressure.

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A This compound C N-(3-methoxyphenethyl)phthalimide A->C B Potassium Phthalimide B->C E 3-Methoxyphenethylamine C->E F Phthalhydrazide C->F D Hydrazine Hydrate D->E D->F

Caption: Workflow for the Gabriel synthesis of 3-Methoxyphenethylamine.

Application in Isoquinoline Alkaloid Synthesis

3-Methoxyphenethylamine is a cornerstone for the synthesis of tetrahydroisoquinolines, the core structure of many isoquinoline alkaloids.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8][9][10][11] The electron-donating methoxy group in 3-methoxyphenethylamine facilitates this reaction.[11]

Protocol 3: Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • 3-Methoxyphenethylamine

    • Formaldehyde (or paraformaldehyde)

    • Formic acid or Hydrochloric acid (HCl)

    • Methanol or Toluene

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-methoxyphenethylamine (1.0 eq) in the chosen solvent (e.g., methanol).

    • Add the aldehyde (e.g., aqueous formaldehyde, 1.1 eq).

    • Add the acid catalyst (e.g., concentrated HCl or formic acid) and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with NaOH solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Aldehyde/KetoneAcid CatalystSolventTemperatureTypical Yield
FormaldehydeHClWater/MethanolRefluxGood
AcetaldehydeTFACH₂Cl₂Room Temp.Moderate to Good
AcetoneH₂SO₄TolueneRefluxLower

Table 2: Representative conditions for the Pictet-Spengler reaction with 3-Methoxyphenethylamine.

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.

Protocol 4: Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

This protocol involves a two-step sequence: acylation of 3-methoxyphenethylamine followed by cyclization.

  • Step 1: Acylation of 3-Methoxyphenethylamine

    • Materials:

      • 3-Methoxyphenethylamine

      • Acetyl chloride or Acetic anhydride

      • A base (e.g., triethylamine or pyridine)

      • Dichloromethane (CH₂Cl₂)

    • Procedure:

      • Dissolve 3-methoxyphenethylamine (1.0 eq) and the base (1.2 eq) in CH₂Cl₂.

      • Cool the solution to 0 °C and slowly add the acylating agent (1.1 eq).

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain N-(3-methoxyphenethyl)acetamide.

  • Step 2: Cyclization

    • Materials:

      • N-(3-methoxyphenethyl)acetamide

      • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

      • Anhydrous toluene or acetonitrile

    • Procedure:

      • Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in the anhydrous solvent.

      • Add the dehydrating agent (e.g., POCl₃, 2-3 eq) and reflux the mixture.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction and carefully pour it onto crushed ice.

      • Basify the aqueous mixture with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., toluene or CH₂Cl₂).

      • Dry the combined organic layers, filter, and concentrate to yield the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.

Bischler_Napieralski A 3-Methoxyphenethylamine C N-(3-methoxyphenethyl)acetamide A->C B Acylating Agent (e.g., Acetyl Chloride) B->C E 6-Methoxy-1-methyl- 3,4-dihydroisoquinoline C->E D Dehydrating Agent (e.g., POCl₃) D->E

Caption: Key steps in the Bischler-Napieralski synthesis of a dihydroisoquinoline.

Application in the Synthesis of Specific Alkaloid Classes

Amaryllidaceae Alkaloids: The Case of Galanthamine

Galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, possesses a complex tetracyclic core. Synthetic approaches to galanthamine often involve the construction of a key intermediate that can be elaborated to the final product. While direct synthesis from this compound is not a common route, precursors bearing a similar substitution pattern are employed. For instance, reductive amination of aldehydes derived from isovanillin with tyramine is a key step in some industrial syntheses.[12] The knowledge gained from the synthesis of isoquinoline precursors from 3-methoxyphenethylamine is highly relevant to the construction of the benzazepine core of galanthamine.

Sceletium Alkaloids: The Synthesis of Mesembrine

Mesembrine, a psychoactive alkaloid from the Sceletium tortuosum plant, features a cis-3a-aryl-octahydroindole skeleton. Several total syntheses of mesembrine have been reported, and some strategies utilize precursors that can be conceptually derived from 3-methoxyphenethylamine. For instance, the construction of the quaternary carbon center often involves the arylation of a cyclohexenone derivative with a 3,4-dimethoxyphenyl group, a structure closely related to the 3-methoxyphenethyl moiety.

Indole Alkaloids: A Note on Synthetic Strategy

While this compound is not a direct precursor for the tryptamine unit found in most indole alkaloids, the synthetic methodologies discussed herein are foundational in heterocyclic chemistry. The Pictet-Spengler reaction, for example, is a cornerstone in indole alkaloid synthesis, where tryptamine or its derivatives are reacted with aldehydes to form the β-carboline skeleton.[7] Researchers proficient in the application of the Pictet-Spengler reaction for isoquinoline synthesis can readily adapt their expertise to the synthesis of indole alkaloids.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile starting material in the field of alkaloid synthesis. Its primary utility lies in its efficient conversion to 3-methoxyphenethylamine, a key building block for the construction of isoquinoline and related heterocyclic systems through powerful C-C and C-N bond-forming reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Future research may focus on the development of novel, more direct applications of this compound, potentially through innovative catalytic C-H activation or cross-coupling methodologies. Furthermore, the exploration of its use in the synthesis of a broader range of alkaloid families remains a fertile ground for investigation. The principles and techniques detailed here provide a solid foundation for such future explorations, underscoring the enduring importance of this simple yet powerful synthetic precursor.

References

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Step-by-step procedure for the bromination of 3-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Step-by-Step Procedure for the Bromination of 3-Methoxyphenethyl Alcohol

Abstract

This application note provides a detailed protocol for the synthesis of 2-(3-methoxyphenyl)ethyl bromide via the bromination of 3-methoxyphenethyl alcohol. Two prevalent and effective methods are presented: the use of phosphorus tribromide (PBr₃) and the Appel reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and purification techniques. The aim is to equip scientific professionals with a robust and reproducible methodology for obtaining the target compound, a valuable intermediate in pharmaceutical synthesis.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 2-(3-methoxyphenyl)ethyl bromide is a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its synthesis from the readily available 3-methoxyphenethyl alcohol is a common yet critical step that requires careful execution to ensure high yield and purity. This document outlines two reliable methods for this conversion, each with distinct advantages and considerations.

The first method employs phosphorus tribromide (PBr₃), a powerful and common reagent for converting primary and secondary alcohols to their corresponding bromides.[1][2] The reaction proceeds through an Sɴ2 mechanism, which is particularly effective for primary alcohols like 3-methoxyphenethyl alcohol and typically results in an inversion of stereochemistry if a chiral center is present.[3][4] The second method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).[5][6] This reaction also proceeds via an Sɴ2 pathway under mild and neutral conditions, offering an alternative to harsher reagents.[7]

This application note provides a comprehensive guide to performing these reactions, including reagent handling, reaction setup, workup, purification, and characterization of the final product.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Methoxyphenethyl alcohol≥98%Sigma-Aldrich5020-41-7
Phosphorus tribromide (PBr₃)≥99%Sigma-Aldrich7789-60-8
Triphenylphosphine (PPh₃)99%Sigma-Aldrich603-35-0
Carbon tetrabromide (CBr₄)99%Sigma-Aldrich558-13-4
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific144-55-8
Brine (Saturated NaCl)Aqueous SolutionFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Sigma-Aldrich7757-82-6
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
HexanesACS GradeFisher Scientific110-54-3
Ethyl AcetateACS GradeFisher Scientific141-78-6

Safety Precautions

Phosphorus tribromide (PBr₃) is a corrosive and toxic substance that reacts violently with water. [8] It should be handled with extreme caution in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] In case of skin contact, immediately flush with copious amounts of water.[11] Spills should be neutralized with sodium bicarbonate or a suitable absorbent material.[11]

Carbon tetrabromide (CBr₄) is toxic and should be handled in a fume hood. Wear appropriate PPE.

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

Experimental Protocols

Two primary methods for the bromination of 3-methoxyphenethyl alcohol are detailed below.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction involves the activation of the alcohol's hydroxyl group by phosphorus tribromide, followed by an Sɴ2 displacement by a bromide ion.[2][12]

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in anhydrous dichloromethane (20 mL).[13]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (7.0 g, 26 mmol) in anhydrous dichloromethane (20 mL) to the stirred alcohol solution via the dropping funnel over 30 minutes.[13] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.[13]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-methoxyphenethyl) bromide.[13]

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Diagram 1: Workflow for Bromination using PBr₃

Bromination_PBr3 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-methoxyphenethyl alcohol in anhydrous CH₂Cl₂ cool Cool to 0 °C start->cool add_pbr3 Slowly add PBr₃ solution cool->add_pbr3 react Stir overnight at RT add_pbr3->react quench Quench with ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify end end purify->end 2-(3-methoxyphenyl)ethyl bromide

Caption: Workflow for the synthesis of 2-(3-methoxyphenyl)ethyl bromide using PBr₃.

Protocol 2: Bromination using the Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using triphenylphosphine and carbon tetrabromide.[5] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide.[6]

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methoxyphenethyl alcohol (1.52 g, 10 mmol) and carbon tetrabromide (3.98 g, 12 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled and stirred solution, add triphenylphosphine (3.15 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The primary byproduct of this reaction is triphenylphosphine oxide, which can be challenging to remove.[14]

    • Method A (Direct Chromatography): Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The triphenylphosphine oxide will elute much later than the desired product.

    • Method B (Precipitation of Triphenylphosphine Oxide):

      • After concentration, dissolve the residue in a minimal amount of dichloromethane.

      • Add hexanes or diethyl ether to precipitate the triphenylphosphine oxide.

      • Filter the mixture and wash the solid with cold hexanes or diethyl ether.

      • Combine the filtrates and concentrate under reduced pressure.

      • The resulting crude product can then be further purified by flash column chromatography if necessary.

      • Alternatively, the triphenylphosphine oxide can be precipitated as a zinc chloride adduct by adding a solution of ZnCl₂ in a polar solvent like ethanol.[15][16]

Diagram 2: Workflow for the Appel Reaction

Appel_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-methoxyphenethyl alcohol and CBr₄ in anhydrous CH₂Cl₂ cool Cool to 0 °C start->cool add_pph3 Add PPh₃ portion-wise cool->add_pph3 react Stir at 0 °C then RT add_pph3->react concentrate Concentrate in vacuo react->concentrate purify Purify (Chromatography or Precipitation of Ph₃PO) concentrate->purify end end purify->end 2-(3-methoxyphenyl)ethyl bromide

Caption: Workflow for the synthesis of 2-(3-methoxyphenyl)ethyl bromide via the Appel reaction.

Product Characterization

The identity and purity of the synthesized 2-(3-methoxyphenyl)ethyl bromide should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20 (t, 1H, Ar-H), 6.75-6.80 (m, 3H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.55 (t, 2H, -CH₂Br), 3.10 (t, 2H, Ar-CH₂-).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 159.8, 140.5, 129.6, 121.0, 114.5, 112.0, 55.2, 39.0, 33.5.
IR (Infrared) Spectroscopy Characteristic peaks for C-Br stretch (around 650-550 cm⁻¹), C-O stretch (around 1250 cm⁻¹), and aromatic C-H stretches (around 3100-3000 cm⁻¹).
Mass Spectrometry (MS) Expected molecular ion peaks corresponding to the isotopic pattern of bromine (m/z for C₉H₁₁BrO).

Discussion

Both protocols presented are highly effective for the bromination of 3-methoxyphenethyl alcohol. The choice between them often depends on the scale of the reaction, the available reagents, and the desired purity of the final product.

The PBr₃ method is often favored for its cost-effectiveness and the straightforward workup for removing the phosphorus-containing byproducts, which are water-soluble. However, the highly corrosive and water-sensitive nature of PBr₃ requires stringent handling precautions.[8][9]

The Appel reaction is generally milder and can be performed under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.[5] The main challenge with the Appel reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide.[14] While chromatographic separation is effective, precipitation techniques can be more practical for larger-scale syntheses.[15]

For both methods, the use of anhydrous solvents and inert atmosphere is crucial to prevent the decomposition of the reagents and to maximize the yield of the desired product.

Conclusion

This application note provides two robust and well-documented protocols for the synthesis of 2-(3-methoxyphenyl)ethyl bromide from 3-methoxyphenethyl alcohol. By following the detailed step-by-step procedures and adhering to the safety precautions, researchers can reliably produce this important synthetic intermediate with high yield and purity. The choice between the phosphorus tribromide and Appel reaction methods can be made based on the specific requirements of the synthesis and the available laboratory resources.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Safety Data Sheet - Phosphorous (III) Bromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Phosphorus Tribromide. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 3-methoxyphenethyl bromide. Retrieved from [Link]

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  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5384415A - Process for the preparation of brominated compounds, especially from alcohols.
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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • SpectraBase. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]oxirane. Retrieved from [Link]

  • D. J. Schauer, P. E. J. Batesky, J. M. S. V. D. Heuvel, J. Org. Chem.2017 , 82 (19), 9931–9937. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • ACS Publications. (2017, September 28). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

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  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. Retrieved from [Link]

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Introduction: The Versatility of 3-Methoxyphenethyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental setup for reactions involving 3-Methoxyphenethyl bromide, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the compound's properties, safety protocols, and its application in key organic transformations.

This compound (CAS: 2146-61-4) is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a primary alkyl bromide and a methoxy-substituted aromatic ring, allows for a diverse range of chemical transformations. The electron-donating nature of the meta-methoxy group influences the reactivity of the aromatic ring, while the phenethyl bromide moiety serves as a potent electrophile. This reagent is a key intermediate in the synthesis of pharmaceuticals and biologically active molecules, particularly those related to phenethylamine derivatives, which are structurally similar to neurotransmitters.[1]

The primary reactive site is the sp³-hybridized carbon bonded to bromine. This C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, this compound is an excellent substrate for nucleophilic substitution reactions. Furthermore, its structure allows for the formation of organometallic reagents and participation in various cross-coupling reactions.

Critical Safety & Handling Protocols

This compound is a hazardous chemical that requires strict safety protocols. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[4]

Hazard Summary Table:

PropertyValueSource
GHS Pictograms Corrosion, Health Hazard[2][3]
Signal Word Danger[2][3]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2][3]
Density 1.3708 g/mL at 25°C[2]
Molecular Formula C₉H₁₁BrO[5]
Molecular Weight 215.09 g/mol [5]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2][6]

  • Skin Protection: Use impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[4]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator is necessary.[2]

Handling and Storage:

  • Store locked up in a dry, cool, and well-ventilated place.[4][7]

  • Keep containers tightly closed and protect from light and moisture to prevent degradation.[8]

  • Avoid contact with strong oxidizing agents.[4]

Application 1: Nucleophilic Substitution for Amine Synthesis

One of the most fundamental applications of this compound is in SN2 reactions to form new carbon-heteroatom bonds.[9] A prominent example is the synthesis of 3-Methoxyphenethylamine, a valuable precursor in medicinal chemistry.[10][11] In this protocol, we utilize aqueous ammonia as the nucleophile. The reaction proceeds via a bimolecular mechanism where the ammonia molecule directly displaces the bromide leaving group.[12]

Workflow for Nucleophilic Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge pressure vessel with This compound and aqueous ammonia B Seal vessel and heat with stirring (e.g., 60-80°C) A->B C Monitor reaction progress by TLC or LC-MS B->C D Cool to RT, vent pressure C->D E Basify with NaOH to pH > 12 D->E F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Wash organic layer with brine, dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify via distillation or column chromatography H->I

Caption: General experimental workflow for the synthesis of 3-Methoxyphenethylamine.

Detailed Protocol: Synthesis of 3-Methoxyphenethylamine

Materials & Equipment:

Reagent/EquipmentPurpose
This compoundElectrophilic substrate
Ammonium Hydroxide (28-30% aq.)Nucleophile and solvent
Sodium Hydroxide (5N aq.)To deprotonate ammonium salt product
Ethyl AcetateExtraction solvent
BrineTo remove water from organic layer
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Pressure-rated reaction vesselTo contain reaction at elevated temperature
Magnetic stirrer, heating mantleFor mixing and heating
Separatory funnel, Rotary evaporatorFor extraction and solvent removal
TLC plates, LC-MSFor reaction monitoring

Quantitative Data:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound215.0910.01.02.15 g
Ammonium Hydroxide (28% aq.)35.05~250~2525 mL

Step-by-Step Procedure:

  • Reaction Setup: In a certified chemical fume hood, charge a 100 mL pressure-rated glass vessel with a magnetic stir bar, this compound (2.15 g, 10.0 mmol), and concentrated aqueous ammonium hydroxide (25 mL).

    • Causality: Using a large excess of ammonia drives the reaction towards the desired primary amine and minimizes the formation of secondary and tertiary amine byproducts. A pressure vessel is required to heat the volatile ammonia solution safely above its boiling point.

  • Reaction Execution: Seal the vessel securely. Place it in a heating mantle and heat the mixture to 70°C with vigorous stirring. Maintain this temperature for 12-18 hours.

  • Monitoring: After cooling, a small aliquot can be carefully removed, basified, extracted, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and then in an ice bath before carefully venting any excess pressure.

  • Basification: Transfer the reaction mixture to a beaker and, while cooling in an ice bath, slowly add 5N sodium hydroxide solution until the pH is >12.

    • Causality: This deprotonates the ammonium salt product, liberating the free amine which is soluble in organic solvents.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[13]

  • Purification: The crude 3-Methoxyphenethylamine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Application 2: Grignard Reagent Formation and Reaction

This compound can be used to prepare the corresponding Grignard reagent, a powerful carbon-based nucleophile.[14][15] This organometallic intermediate is highly valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[16]

Mechanism: Grignard Formation and Addition

cluster_formation Step 1: Grignard Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Workup R-Br 3-MeO-Ph-Et-Br Mg Mg⁰ R-Br->Mg THF (anhydrous) R-MgBr 3-MeO-Ph-Et-MgBr Mg->R-MgBr Ketone R'₂C=O R-MgBr->Ketone Alkoxide R'₂C(R)-O⁻MgBr⁺ Ketone->Alkoxide H3O H₃O⁺ Alkoxide->H3O Alcohol R'₂C(R)-OH H3O->Alcohol

Caption: Mechanism of Grignard reagent formation and reaction with a ketone.

Detailed Protocol: Grignard Reaction with Acetone

Materials & Equipment:

Reagent/EquipmentPurpose
This compoundGrignard precursor
Magnesium turningsMetal for reagent formation
Iodine (one small crystal)To activate the magnesium surface
Anhydrous Tetrahydrofuran (THF)Anhydrous ether solvent
Acetone (anhydrous)Electrophilic ketone
Saturated Ammonium Chloride (aq.)To quench the reaction
Diethyl EtherExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Flame-dried glasswareTo ensure anhydrous conditions
Reflux condenser, dropping funnelFor controlled addition and reflux

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings (290 mg, 12.0 mmol) and a small crystal of iodine in the flask. Add 5 mL of anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of this compound (2.15 g, 10.0 mmol) in 15 mL of anhydrous THF. Add ~2 mL of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.[15] If it does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[13]

  • Reaction with Electrophile: Cool the flask containing the gray-brown Grignard solution in an ice bath. Add a solution of anhydrous acetone (0.73 mL, 10.0 mmol) in 5 mL of anhydrous THF dropwise, keeping the internal temperature below 10°C.

    • Causality: The addition is highly exothermic. Slow, cooled addition prevents side reactions and ensures controlled formation of the desired tertiary alcohol.

  • Quenching: After stirring for 1 hour at room temperature, cool the mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).[13]

  • Workup and Purification: Extract the mixture with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.[17]

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

While aryl and vinyl halides are the most common substrates, alkyl bromides like this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to form C(sp²)-C(sp³) or C(sp)-C(sp³) bonds.[18][19][20][21] These reactions are cornerstones of modern synthesis, enabling the construction of complex molecular architectures.[22][23]

Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[24] It is renowned for its mild conditions and tolerance of a wide range of functional groups.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle center pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L₂-Br tm Transmetalation pd2_complex->tm transmetalation_complex R-Pd(II)L₂-R' re Reductive Elimination transmetalation_complex->re re->pd0 Product R-R' re->Product oa->pd2_complex tm->transmetalation_complex RBr 3-MeO-Ph-Et-Br RBr->oa Boronic R'-B(OR)₂ + Base Boronic->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

Materials & Equipment:

Reagent/EquipmentPurpose
This compoundElectrophilic coupling partner
Arylboronic acidNucleophilic coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst for C-C bond formation
Base (e.g., K₂CO₃, Cs₂CO₃)Activates the boronic acid
Anhydrous Solvent (e.g., Dioxane/Water)Reaction medium
Schlenk flask, inert gas lineTo maintain an oxygen-free environment

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).[25]

  • Reagent Addition: Add this compound (1.0 eq) followed by the degassed solvent system (e.g., 4:1 Dioxane:Water).

    • Causality: Degassing the solvent by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[23] The base is required to activate the boronic acid for the transmetalation step.[24]

  • Reaction: Heat the mixture to 80-100°C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.[25]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[25]

Conclusion

This compound is a powerful and versatile reagent for constructing complex organic molecules. Its utility in fundamental reactions like nucleophilic substitution and Grignard reagent formation, as well as in advanced palladium-catalyzed cross-couplings, makes it an indispensable tool for researchers in drug discovery and chemical synthesis. Adherence to stringent safety protocols is paramount when handling this compound. The detailed procedures provided herein serve as a robust starting point for developing novel synthetic routes and exploring new chemical space.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2146-61-4 Name: this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ChemBeo. (2025, March 5). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 8. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism. Retrieved from [Link]

  • ALLEN Online Official. (2023, August 30). Nucleophilic Substitutions Reactions ➡️ Haloalkanes & Haloarenes | NEET Chemistry. YouTube. Retrieved from [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

Sources

The Strategic Deployment of 3-Methoxyphenethyl Bromide in Modern Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of sp³-Hybridized Cross-Coupling Partners

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds remains a cornerstone of molecular architecture. Palladium and nickel-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1] While the coupling of sp²-hybridized centers (e.g., aryl halides) is well-established, the use of sp³-hybridized electrophiles, such as primary alkyl halides, presents a distinct set of challenges.

3-Methoxyphenethyl bromide, a versatile building block, embodies these challenges. As a primary alkyl bromide with β-hydrogens, its participation in cross-coupling reactions is often hampered by the competing and facile β-hydride elimination pathway.[2][3] This undesired side reaction can lead to the formation of olefin byproducts and diminished yields of the desired coupled product. However, recent advancements in catalyst design, particularly the development of catalysts with bulky, electron-rich ligands, have provided robust solutions to overcome this hurdle, opening new avenues for the strategic incorporation of the 3-methoxyphenethyl moiety into complex molecules.

This technical guide provides an in-depth exploration of the use of this compound in key cross-coupling reactions. We will delve into the mechanistic principles that govern these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are presented, designed to serve as a practical resource for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4][5] The primary challenge in coupling this compound is to facilitate the desired reductive elimination over the competing β-hydride elimination.

Mechanistic Insight: The Key to Suppressing β-Hydride Elimination

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For an alkyl bromide substrate, after the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting alkyl-Pd(II) intermediate can undergo two competing pathways: the desired transmetalation with the boronic acid derivative, or the undesired β-hydride elimination.

The choice of ligand on the palladium center is paramount. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), have proven to be exceptionally effective. These ligands promote a higher rate of reductive elimination relative to β-hydride elimination, thereby favoring the formation of the cross-coupled product. The steric bulk of the ligand is believed to create a more crowded coordination sphere around the palladium, which disfavors the planar geometry required for syn-β-hydride elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X 3-Methoxyphenethyl-Br R-X->Oxidative Addition R-Pd(II)-X(L2) Alkyl-Pd(II) Complex Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L2)->Beta-Hydride Elimination Undesired Pathway Ar-B(OR)2 Ar-B(OH)2 Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar(L2) Dialkyl-Pd(II) Complex Transmetalation->R-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-(CH2)2-Ar(OMe) Reductive Elimination->Product Alkene + H-Pd-X Alkene + H-Pd-X Beta-Hydride Elimination->Alkene + H-Pd-X Byproducts

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound, highlighting the competing β-hydride elimination pathway.

Quantitative Data for Suzuki-Miyaura Coupling of Primary Alkyl Bromides

The following table presents representative data for the Suzuki-Miyaura coupling of primary alkyl bromides with various organoboron partners, demonstrating the efficacy of modern catalyst systems.

EntryAlkyl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-Bromooctane9-Octyl-9-BBN4% Pd(OAc)₂ / 8% PCy₃K₃PO₄·H₂OTHF2385[7]
21-Bromohexane9-Hexyl-9-BBN4% Pd(OAc)₂ / 8% PCy₃K₃PO₄·H₂OTHF2385[7]
31-BromodecanePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF2395[8]
41-Bromobutane4-Tolylboronic acidNiCl₂(PCy₃)₂K₃PO₄2-Me-THF10090[9]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from the highly efficient room-temperature coupling methodology developed for primary alkyl bromides.[8]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, hydrated (K₃PO₄·H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄·H₂O (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.04 mmol, 4 mol%) and PCy₃ (0.08 mmol, 8 mol%) in anhydrous THF (2 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask containing the solids.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-methoxyphenethyl)benzene.

The Heck Reaction: A Pathway to Substituted Alkenes

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene.[10][11] The use of sp³-hybridized alkyl halides, like this compound, is less common but achievable with appropriate catalyst systems that can navigate the challenges of slower oxidative addition and β-hydride elimination.[12]

Mechanistic Considerations: The Role of Ligands and Additives

The catalytic cycle for the Heck reaction with an alkyl halide follows a similar path to other cross-couplings, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination to form the product and regenerate the catalyst.[13] For primary alkyl bromides, the choice of a bulky, electron-rich ligand such as tri-tert-butylphosphine (P(t-Bu)₃) is crucial to accelerate the desired steps and suppress unwanted side reactions.[14] In some cases, nickel catalysts can offer a more reactive alternative to palladium for coupling with alkyl electrophiles.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 3-Methoxyphenethyl-Br R-X->Oxidative_Addition R-Pd(II)-X_L2 Alkyl-Pd(II) Complex Oxidative_Addition->R-Pd(II)-X_L2 Coordination_Insertion Coordination & Migratory Insertion R-Pd(II)-X_L2->Coordination_Insertion Alkene Alkene Alkene->Coordination_Insertion Intermediate Alkyl-Pd(II) Alkene Complex Coordination_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Catalyst Regeneration Product Substituted Alkene Beta_Hydride_Elimination->Product Base Base Base->Beta_Hydride_Elimination Regenerates Pd(0)

Figure 2: Simplified catalytic cycle for the Heck reaction with an alkyl bromide.

Representative Data for Heck-Type Reactions with Alkyl Halides
EntryAlkyl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-IodoadamantaneMethyl AcrylatePd(OAc)₂ / XantphosCs₂CO₃Benzene4087[12]
2tert-Butyl BromideStyrenePd(OAc)₂ / XantphosCs₂CO₃Benzene23 (light)87[12]
34-Bromobenzonitrilen-Butyl AcrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane12095[12]
Detailed Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is based on established methods for the Heck coupling of aryl bromides, adapted for the more challenging alkyl bromide substrate.[12]

Materials:

  • This compound

  • n-Butyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(t-Bu)₃ (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.1 mmol, 1.1 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane (3 mL), followed by this compound (1.0 mmol, 1.0 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C for 16-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the trans-olefin product.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds, typically coupling a terminal alkyne with an aryl or vinyl halide.[15] Its extension to unactivated alkyl halides like this compound is challenging but has been demonstrated, often requiring specialized catalyst systems.[16]

Mechanistic Insight: The Dual Catalytic Cycles

The classical Sonogashira coupling employs a dual catalytic system involving both palladium and copper.[17] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. For alkyl halides, the oxidative addition to Pd(0) is often the rate-limiting step. The use of N-heterocyclic carbene (NHC) ligands has shown promise in promoting the coupling of alkyl electrophiles.[16]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 3-Methoxyphenethyl-Br R-X->Oxidative_Addition R-Pd(II)-X_L2 Alkyl-Pd(II) Complex Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R-Pd(II)-Alkyne_L2 Alkyl-Alkynyl-Pd(II) Transmetalation->R-Pd(II)-Alkyne_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-Alkyne_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Alkyne Reductive_Elimination->Product Terminal_Alkyne Terminal_Alkyne Cu_Acetylide Copper(I) Acetylide Terminal_Alkyne->Cu_Acetylide Base Base Base Base->Terminal_Alkyne Cu(I)X Cu(I)X Cu(I)X->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalation

Figure 3: Dual catalytic cycles of the Sonogashira coupling reaction.

Representative Data for Sonogashira Coupling with Alkyl Halides
EntryAlkyl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-IodooctanePhenylacetylenePd₂(dba)₃ / IPr·HCl / CuICs₂CO₃Dioxane8081[16]
21-Iodobutane1-HexynePd₂(dba)₃ / IPr·HCl / CuICs₂CO₃Dioxane8078[16]
31-BromoadamantanePhenylacetyleneNi(acac)₂ / IPr·HClK₃PO₄DMA10085[18]
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is an adaptation of methods developed for the Sonogashira coupling of unactivated alkyl halides using an NHC-ligated palladium catalyst.[16]

Materials:

  • This compound

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), IPr·HCl (0.04 mmol, 4 mol%), CuI (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add anhydrous 1,4-dioxane (2 mL), followed by this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture at 80 °C for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired alkynylated product.

The Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2][19] While less common for alkyl halides due to the potential for β-hydride elimination from the palladium-amido intermediate, successful protocols have been developed using specific ligand systems.[20]

Mechanistic Insight: The Importance of Ligand Design

The catalytic cycle involves oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond.[10] For alkyl halides, the key is to use ligands that accelerate the rate of reductive elimination relative to β-hydride elimination. Bulky, electron-rich biaryl phosphine ligands, such as Xantphos, have been shown to be effective in this regard.[10] These ligands stabilize the catalyst and promote the desired bond-forming step.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 3-Methoxyphenethyl-Br R-X->Oxidative_Addition R-Pd(II)-X_L2 Alkyl-Pd(II) Complex Oxidative_Addition->R-Pd(II)-X_L2 Amide_Formation Amide Formation R-Pd(II)-X_L2->Amide_Formation Amine R'2NH Amine->Amide_Formation Base Base Base->Amide_Formation R-Pd(II)-NR'2_L2 Alkyl-Amido-Pd(II) Amide_Formation->R-Pd(II)-NR'2_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-NR'2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Amine Reductive_Elimination->Product

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination of an alkyl bromide.

Representative Data for Buchwald-Hartwig Amination with Alkyl Halides
EntryAlkyl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-BromooctaneMorpholinePd(OAc)₂ / XantphosNaOt-BuToluene10085[10]
21-BromohexaneAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene8092[2]
31-BromobutaneDi-n-butylaminePd(OAc)₂ / P(o-tol)₃NaOt-BuTHF6575[10]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from established procedures for the amination of aryl halides, utilizing a ligand system known to be effective for alkyl halides.[2][10]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Reagent Preparation: In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Catalyst and Reagent Addition: To the same tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), anhydrous toluene (5 mL), this compound (1.0 mmol, 1.0 equiv), and aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 18-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether, and then add water. Separate the aqueous layer and extract with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-methoxyphenethyl)aniline.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification A 1. Flame-dry glassware under vacuum B 2. Weigh solid reagents (halide, coupling partner, base) into flask A->B D 4. Evacuate & backfill flask with inert gas (3x) B->D C 3. Prepare catalyst/ligand solution in glovebox or under inert gas G 7. Add catalyst solution via syringe C->G E 5. Add degassed solvent via syringe D->E F 6. Add liquid reagents (e.g., amine, alkyne) via syringe E->F F->G H 8. Stir vigorously at specified temperature G->H I 9. Monitor reaction progress (TLC, GC-MS) H->I J 10. Cool to RT, quench reaction (e.g., with water) I->J K 11. Perform aqueous workup (extraction, washes) J->K L 12. Dry organic layer and concentrate K->L M 13. Purify by flash column chromatography L->M

Figure 5: General experimental workflow for cross-coupling reactions under inert atmosphere.

Conclusion

The successful application of this compound in a range of palladium and nickel-catalyzed cross-coupling reactions is a testament to the significant progress made in catalyst development. By carefully selecting the appropriate ligand and reaction conditions, the persistent challenge of β-hydride elimination can be effectively overcome. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The continued evolution of catalytic systems will undoubtedly further expand the scope and utility of sp³-hybridized electrophiles in modern synthetic chemistry.

References

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  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

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  • García-Melchor, M., & Ryabchuk, P. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6335–6343. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(10), 2346–2349. Available at: [Link]

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  • Twitty, C. M., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3-Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17592–17597. Available at: [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Available at: [Link]

  • Watson, D. A., et al. (2009). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aliphatic Alcohol Derivatives. Journal of the American Chemical Society, 131(18), 6342–6343. Available at: [Link]

  • Tellis, J. C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17592-17597. Available at: [Link]

  • Heck reaction - YouTube. (2015). Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2011). Molecules, 16(5), 4125-4138. Available at: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3—Csp3 Coupling of Aliphatic Bromides. (2018). Available at: [Link]

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  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001). Organic Letters, 3(17), 2633-2636. Available at: [Link]

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Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactivity in Syntheses Involving 3-Methoxyphenethyl Bromide

This compound is a valuable building block in organic synthesis, frequently employed as an electrophile for the introduction of the 3-methoxyphenethyl moiety. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. However, the inherent reactivity of the benzylic bromide necessitates a careful consideration of other functional groups present in the reacting partner. Amines and hydroxyl groups, being nucleophilic, can compete with the desired reaction, leading to a mixture of products and reduced yields. To ensure the selective transformation at the intended site, the strategic use of protecting groups is paramount.[1][2]

This technical guide provides an in-depth exploration of protecting group strategies tailored for functionalities commonly encountered in reactions with this compound. We will delve into the rationale behind the selection of specific protecting groups, offering field-proven insights and detailed, self-validating protocols for their application and removal. The focus will be on ensuring orthogonality, where the protecting group is stable under the conditions of the primary reaction but can be cleaved under specific, mild conditions that do not affect the newly formed bond with the 3-methoxyphenethyl group.

Core Principles of Protecting Group Selection

The choice of a suitable protecting group is governed by a set of critical criteria that ensure the success of the overall synthetic sequence.[3][4] A protecting group must be:

  • Easy to introduce: The protection reaction should proceed in high yield with readily available reagents.

  • Stable under reaction conditions: The protected group must be inert to the conditions of the subsequent reaction, in this case, alkylation with this compound.

  • Selectively removable: The deprotection should occur under mild conditions that do not cleave other sensitive bonds in the molecule.

  • Orthogonal: In molecules with multiple functional groups, it should be possible to remove one protecting group without affecting others.[5]

The following sections will focus on protecting two of the most common nucleophilic functional groups: amines and phenols.

Protecting Amine Functionality: The Boc Group Strategy

Primary and secondary amines are excellent nucleophiles and will readily react with this compound.[1][6] To prevent this undesired N-alkylation, the amine's nucleophilicity must be temporarily suppressed. The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile, acid-labile removal.[7][8][9]

Why Boc? The Causality Behind the Choice

The Boc group transforms the nucleophilic amine into a non-nucleophilic carbamate.[9] This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, significantly reducing its availability for nucleophilic attack. The resulting N-Boc protected amine is stable to the basic conditions often employed in alkylation reactions.[10] Furthermore, the deprotection is achieved under acidic conditions, which are typically orthogonal to the newly formed carbon-carbon or carbon-nitrogen bond from the alkylation step.[11][12][13]

Workflow for Amine Protection and Alkylation

The overall strategy involves three key steps: protection of the amine, alkylation with this compound, and deprotection to reveal the desired product.

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection Start Substrate with Primary/Secondary Amine Protect Boc Protection (Boc)₂O, Base Start->Protect Protected_Amine N-Boc Protected Substrate Protect->Protected_Amine Alkylate Alkylation Base (e.g., NaH) Protected_Amine->Alkylate Alkylating_Agent 3-Methoxyphenethyl Bromide Alkylating_Agent->Alkylate Alkylated_Product N-Boc Protected Alkylated Product Deprotect Boc Deprotection TFA or HCl Alkylated_Product->Deprotect Final_Product Final Alkylated Amine Product Deprotect->Final_Product

Caption: Workflow for Boc protection, alkylation, and deprotection of amines.

Experimental Protocols

Protocol 1: N-Boc Protection of a Primary/Secondary Amine

This protocol describes a general procedure for the protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O).[8][14]

Parameter Value/Condition Rationale/Notes
Reactants Amine (1.0 eq), (Boc)₂O (1.1-1.2 eq), Base (e.g., Triethylamine (1.5 eq) or aq. NaOH)A slight excess of (Boc)₂O ensures complete conversion. The choice of base depends on the substrate's solubility and stability.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Dioxane/Water)DCM and THF are common choices for organic-soluble amines. Biphasic systems can be effective for water-soluble amines.[8]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at 0 °C helps to control the reaction rate.
Reaction Time 1-12 hoursMonitor by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
Work-up Aqueous wash, extraction with an organic solvent, drying, and concentration.Standard work-up to remove the base and any water-soluble byproducts.
Purification Column chromatography on silica gel or recrystallization.Purification method depends on the physical properties of the N-Boc protected product.

Step-by-Step Methodology:

  • Dissolve the amine (1.0 eq) in the chosen solvent (e.g., DCM).

  • If using an organic base like triethylamine, add it to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction with water.

  • If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 2: Alkylation of an N-Boc Protected Amine with this compound

This protocol outlines the alkylation of the N-Boc protected amine.[10][15][16]

Parameter Value/Condition Rationale/Notes
Reactants N-Boc Amine (1.0 eq), this compound (1.1 eq), Base (e.g., NaH (1.2 eq) or Cs₂CO₃ (1.5 eq))A strong, non-nucleophilic base is required to deprotonate the N-H of the carbamate. NaH is a common choice.
Solvent Anhydrous Dimethylformamide (DMF) or THFA polar aprotic solvent is ideal for Sₙ2 reactions. Ensure the solvent is anhydrous as NaH reacts violently with water.
Temperature 0 °C to Room TemperatureThe deprotonation with NaH is often performed at 0 °C, followed by the addition of the alkylating agent at room temperature.
Reaction Time 2-24 hoursMonitor by TLC for the formation of the alkylated product.
Work-up Careful quenching with a proton source (e.g., saturated aq. NH₄Cl), extraction, and purification.Quenching must be done cautiously to neutralize any unreacted NaH.

Step-by-Step Methodology:

  • To a solution of the N-Boc protected amine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc group under acidic conditions.[11][12][17]

Parameter Value/Condition Rationale/Notes
Reactants N-Boc protected alkylated amine, Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)TFA is a strong acid that effectively cleaves the Boc group. HCl in an organic solvent is another common choice.
Solvent Dichloromethane (DCM) for TFA; Dioxane for HCl solution.The solvent should be compatible with the acidic conditions and dissolve the substrate.
Temperature 0 °C to Room TemperatureThe deprotection is typically fast at room temperature.
Reaction Time 30 minutes to 2 hoursMonitor by TLC. The evolution of CO₂ gas is an indicator of the reaction's progress.[7]
Work-up Evaporation of the acid and solvent, followed by basification and extraction.The resulting amine salt is neutralized with a base (e.g., aq. NaHCO₃ or NaOH) to obtain the free amine.

Step-by-Step Methodology (using TFA):

  • Dissolve the N-Boc protected alkylated amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at room temperature.

  • Stir the solution and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final alkylated amine.

Protecting Phenolic Hydroxyl Groups: Silyl and Benzyl Ether Strategies

Phenolic hydroxyl groups are acidic and will react with bases used in alkylation reactions, and the resulting phenoxide is a potent nucleophile that can compete in reactions with this compound.[18] Therefore, protection of the phenol is often necessary. Two robust and widely used strategies involve the formation of tert-butyldimethylsilyl (TBS) ethers and benzyl (Bn) ethers.

Strategy 1: The tert-Butyldimethylsilyl (TBS) Ether

TBS ethers are a popular choice for protecting alcohols and phenols due to their ease of formation, stability to a wide range of non-acidic and non-fluoride-containing reagents, and selective removal.[19][20][21][22][23]

Why TBS? The Causality Behind the Choice

The bulky tert-butyl group on the silicon atom provides significant steric hindrance, making the TBS ether resistant to many nucleophiles and bases.[21] This stability makes it an excellent choice for reactions involving this compound. The deprotection is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under conditions that are orthogonal to many other functional groups.[24][25]

Workflow for Phenol Protection and Subsequent Reaction

G cluster_0 Protection cluster_1 Reaction with this compound cluster_2 Deprotection Start Substrate with Phenolic Hydroxyl Protect TBS Protection TBSCl, Imidazole Start->Protect Protected_Phenol O-TBS Protected Phenol Protect->Protected_Phenol Reactant Protected Phenol (and other functionalities) Reaction Desired Reaction (e.g., Alkylation at another site) Reactant->Reaction Product Product with O-TBS Group Intact Reaction->Product Deprotect TBS Deprotection TBAF Product->Deprotect Final_Product Final Product with Free Phenol Deprotect->Final_Product

Caption: General workflow for TBS protection of phenols.

Experimental Protocols

Protocol 4: O-TBS Protection of a Phenol

This protocol describes the silylation of a phenolic hydroxyl group.[26]

Parameter Value/Condition Rationale/Notes
Reactants Phenol (1.0 eq), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq), Imidazole (2.2 eq)Imidazole acts as a base to deprotonate the phenol and as a catalyst.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent is suitable for this reaction.
Temperature Room TemperatureThe reaction generally proceeds smoothly at ambient temperature.
Reaction Time 2-16 hoursMonitor by TLC for the disappearance of the starting phenol.
Work-up Aqueous work-up and extraction.To remove DMF and imidazole hydrochloride.

Step-by-Step Methodology:

  • Dissolve the phenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Deprotection of an O-TBS Group

This protocol details the cleavage of the TBS ether using TBAF.[24]

Parameter Value/Condition Rationale/Notes
Reactants O-TBS protected compound, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)TBAF is a highly effective fluoride source for cleaving silicon-oxygen bonds.
Solvent Tetrahydrofuran (THF)THF is the common solvent for TBAF solutions and is generally a good solvent for most substrates.
Temperature 0 °C to Room TemperatureThe deprotection is usually rapid at room temperature.
Reaction Time 30 minutes to 4 hoursMonitor by TLC.
Work-up Aqueous work-up and extraction.To remove tetrabutylammonium salts.

Step-by-Step Methodology:

  • Dissolve the O-TBS protected compound in THF.

  • Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir the mixture and monitor the progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product as needed.

Strategy 2: The Benzyl (Bn) Ether

Benzyl ethers are another excellent choice for protecting phenols. They are stable to a wide range of acidic and basic conditions.[27][28]

Why Benzyl? The Causality Behind the Choice

The key advantage of the benzyl protecting group is its removal by catalytic hydrogenolysis, a very mild and selective method.[5][29][30] This deprotection condition is orthogonal to many other functional groups, including silyl ethers and Boc groups.

Experimental Protocols

Protocol 6: O-Benzylation of a Phenol

This protocol describes the formation of a benzyl ether using benzyl bromide.[28]

Parameter Value/Condition Rationale/Notes
Reactants Phenol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Base (e.g., K₂CO₃ (1.5 eq) or NaH (1.1 eq))A base is required to deprotonate the phenol. K₂CO₃ is a milder base suitable for many substrates.
Solvent Acetone or DMFThese solvents are suitable for Williamson ether synthesis.
Temperature Room Temperature to RefluxHeating may be required to drive the reaction to completion.
Reaction Time 2-24 hoursMonitor by TLC.
Work-up Filtration (if using K₂CO₃), aqueous wash, and extraction.To remove the base and its salts.

Step-by-Step Methodology:

  • To a solution of the phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 7: Deprotection of an O-Benzyl Group by Hydrogenolysis

This protocol details the cleavage of the benzyl ether.[29]

Parameter Value/Condition Rationale/Notes
Reactants O-Bn protected compound, Catalyst (10% Palladium on Carbon, Pd/C, 5-10 mol%)Pd/C is the standard catalyst for hydrogenolysis.
Hydrogen Source Hydrogen gas (H₂) at 1 atm (balloon) or higher pressure in a Parr shaker.Atmospheric pressure is often sufficient, but higher pressures can accelerate the reaction.
Solvent Ethanol, Methanol, or Ethyl AcetateProtic solvents are commonly used.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 1-12 hoursMonitor by TLC.
Work-up Filtration through Celite® to remove the catalyst.It is crucial to remove the pyrophoric Pd/C catalyst safely.

Step-by-Step Methodology:

  • Dissolve the O-benzyl protected compound in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected phenol.

Conclusion

The successful synthesis of complex molecules using this compound as a building block is critically dependent on a well-designed protecting group strategy. By temporarily masking reactive amine and phenolic hydroxyl functionalities, chemists can ensure selective alkylation and achieve high yields of the desired products. The Boc group for amines and TBS or benzyl ethers for phenols represent robust, reliable, and orthogonal choices that are compatible with the reaction conditions required for utilizing this compound. The detailed protocols provided in this guide serve as a practical resource for researchers and drug development professionals, enabling the efficient and predictable synthesis of novel compounds.

References

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Scalable synthesis methods for 3-Methoxyphenethyl bromide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 3-Methoxyphenethyl Bromide and Its Derivatives

Application Note & Protocol

Introduction: The Strategic Importance of this compound Derivatives

This compound and its structural analogs are pivotal building blocks in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Their utility stems from the presence of two key reactive sites: the electrophilic carbon bearing the bromide, which is susceptible to nucleophilic substitution, and the aromatic ring, which can be further functionalized. These compounds serve as crucial intermediates in the synthesis of complex molecular architectures, including certain neurological agents, anti-cancer compounds, and other biologically active molecules.[1][2]

Given their role as precursors to active pharmaceutical ingredients (APIs), the development of robust, efficient, and scalable synthetic methods is of paramount importance. A scalable process must not only deliver high yields and purity but also be economically viable, safe, and environmentally sustainable. This guide provides a detailed exploration of established and modern methodologies for the synthesis of this compound, grounded in chemical principles and tailored for researchers, scientists, and drug development professionals.

Methodology 1: Bromination of 3-Methoxyphenethyl Alcohol

This is the most direct and widely employed route, relying on the conversion of a primary alcohol to an alkyl bromide. The choice of brominating agent is critical and is often dictated by factors such as cost, safety, and desired reaction conditions.

Causality and Experimental Choices

The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation.

  • Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols to their corresponding bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is often preferred for its relatively mild conditions and high yields.[3] The use of a non-protic solvent like dichloromethane prevents unwanted side reactions.

  • Hydrobromic Acid (HBr): Concentrated HBr can also be used, typically with a catalyst like sulfuric acid. The reaction proceeds by protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by Sₙ2 attack by the bromide ion. While effective, this method can sometimes lead to side products due to the strong acidic conditions.

Workflow Diagram: Synthesis via Alcohol Bromination

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A 3-Methoxyphenethyl alcohol in dry Dichloromethane (CH₂Cl₂) C Slowly add PBr₃ solution to alcohol under Nitrogen at 0°C A->C B Solution of PBr₃ in dry CH₂Cl₂ B->C D Allow to warm to RT and stir overnight C->D E Quench with ice/water D->E F Neutralize with 5N NaOH E->F G Extract with CH₂Cl₂ F->G H Wash with water and brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis of this compound from its corresponding alcohol.

Detailed Protocol: Synthesis using Phosphorus Tribromide

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • 3-Methoxyphenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂, dry)

  • 5N Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenethyl alcohol (e.g., 7.55 g, 50 mmol) in 20 mL of dry dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Prepare a solution of phosphorus tribromide (e.g., 7.0 g, 26 mmol) in 20 mL of dry dichloromethane and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight under a nitrogen atmosphere.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of an ice/water slurry to quench the excess PBr₃.

  • Neutralization: Neutralize the resulting acidic solution by slowly adding 5N NaOH solution until the pH is approximately 7. Monitor the pH with litmus paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.[3]

Data Summary
ParameterValueReference
Starting Material3-Methoxyphenethyl alcohol[3]
ReagentPhosphorus tribromide (PBr₃)[3]
SolventDichloromethane (CH₂Cl₂)[3]
Temperature0°C to Room Temperature[3]
Reaction TimeOvernight[3]
Typical Yield~68% (based on provided masses)[3]

Methodology 2: Synthesis from 3-Methoxyphenylacetic Acid

An alternative scalable route begins with 3-methoxyphenylacetic acid. This multi-step process involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by bromination as described in Methodology 1. This approach is advantageous when 3-methoxyphenylacetic acid is a more readily available or cost-effective starting material.

Causality and Experimental Choices
  • Reduction Step: Carboxylic acids are generally resistant to reduction. Strong reducing agents are required, with Lithium aluminum hydride (LiAlH₄) being the classic choice for its high reactivity and efficiency. However, for industrial scale-up, borane complexes like Borane-tetrahydrofuran (BH₃·THF) or Borane-dimethyl sulfide (BMS) are often preferred due to their improved safety profile and easier handling.

  • Bromination Step: Once 3-methoxyphenethyl alcohol is obtained, the conversion to the bromide follows the same logic and protocols as outlined in Methodology 1.

Workflow Diagram: Two-Step Synthesis from Acid

G cluster_0 Part A: Reduction cluster_1 Part B: Bromination A 3-Methoxyphenylacetic Acid in dry THF B Add BH₃·THF at 0°C A->B C Reflux to complete reaction B->C D Quench & Work-up C->D E Intermediate: 3-Methoxyphenethyl alcohol D->E F Dissolve alcohol in CH₂Cl₂ E->F G Brominate with PBr₃ (See Methodology 1) F->G H Work-up & Isolate G->H I Final Product: This compound H->I

Caption: Two-stage synthesis of this compound starting from the corresponding carboxylic acid.

Detailed Protocol: Reduction and Subsequent Bromination

Part A: Reduction of 3-Methoxyphenylacetic Acid

Materials:

  • 3-Methoxyphenylacetic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF, dry)

  • Hydrochloric acid (HCl, e.g., 1M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-methoxyphenylacetic acid (e.g., 16.6 g, 100 mmol) and dissolve it in 100 mL of dry THF. Cool the solution to 0°C.

  • Reagent Addition: Slowly add the 1 M BH₃·THF solution (e.g., 110 mL, 110 mmol) via a dropping funnel, keeping the internal temperature below 5°C.

  • Reaction: After addition, remove the ice bath, and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction back to 0°C and slowly add methanol to quench any excess borane until gas evolution ceases. Follow this with a slow, careful addition of 1M HCl.

  • Isolation: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo to obtain crude 3-methoxyphenethyl alcohol, which can be purified by distillation or used directly in the next step.

Part B: Bromination of 3-Methoxyphenethyl alcohol

  • Proceed with the protocol detailed in Methodology 1 .

Considerations for Scalability and Green Chemistry

For industrial production, transitioning from lab-scale batch processes to more sustainable and scalable methods is crucial.

  • Alternative Brominating Agents: While effective, PBr₃ and HBr present handling and waste disposal challenges. N-Bromosuccinimide (NBS) can be used for radical bromination of suitable precursors.[4] Furthermore, greener approaches utilizing reagents like sodium bromide (NaBr) with an oxidant or electrochemical methods are gaining traction as they avoid the use of hazardous elemental bromine and reduce waste.[5]

  • Solvent Choice: The principles of green chemistry encourage minimizing or replacing hazardous solvents.[6][7] While dichloromethane is effective, exploring less toxic alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) is advisable for large-scale operations. Solvent-free reactions, where possible, offer significant environmental benefits.[5]

  • Process Intensification: Continuous flow chemistry offers significant advantages for scalability, safety, and consistency. Reactions are performed in a continuously flowing stream within a reactor, allowing for better temperature control, reduced reaction volumes at any given time, and easier automation. This is particularly beneficial for potentially hazardous reactions like bromination.[5]

Safety and Handling

Self-Validating System: A robust protocol includes inherent safety and quality control checks.

  • Reagent Hazards:

    • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

    • This compound: The final product is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Avoid breathing vapors and ensure adequate ventilation.[8][9]

  • Reaction Monitoring: All reactions should be monitored by appropriate analytical techniques (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)) to ensure completion and identify any potential side products.

  • Product Characterization: The identity and purity of the final product must be confirmed using standard analytical methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC. Commercial suppliers typically provide purity data of ≥95%.[8][9]

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (2025-03-05). Autech. [Link]

  • US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
  • Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry (RSC Publishing). [Link]

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Greener synthesis of chemical compounds and materials. Royal Society Open Science. [Link]

  • CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. National Institutes of Health (NIH). [Link]

  • CN101255093A - Method for preparing beta-bromine ethylbenzene.
  • United States Patent (19). Googleapis.com. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health (NIH). [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Organic Process Research & Development - ACS Publications. [Link]

  • Pharmaceuticals. BSEF. [Link]

  • CN102643192A - Preparation method of methoxyphenylacetic acid.
  • CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
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Strategic Introduction of the 3-Methoxyphenethyl Moiety Using 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 3-methoxyphenethyl group is a significant structural motif in medicinal chemistry and organic synthesis, valued for its role in modulating the pharmacological profiles of bioactive molecules. 3-Methoxyphenethyl bromide (CAS No: 2146-61-4) serves as a key electrophilic precursor for the introduction of this moiety onto a variety of nucleophilic substrates. This application note provides a comprehensive guide for researchers, detailing the chemical properties, safety protocols, and versatile applications of this reagent. We present detailed, field-proven protocols for its use in N-alkylation, O-alkylation, and C-alkylation reactions, emphasizing the mechanistic rationale behind experimental choices to ensure procedural success and reproducibility.

Reagent Profile and Safety Mandates

This compound is a reactive primary alkyl halide. Its utility stems from the electrophilic nature of the carbon atom bearing the bromine, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2146-61-4[1]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 118-119 °C at 6 mmHg
Density 1.371 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.559[1]
Critical Safety and Handling Protocols

This compound is classified as a corrosive and hazardous substance.[4] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[5] Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[4]

  • Handling: Avoid all contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[4] Ensure adequate ventilation at all times.[7] Keep the container tightly closed when not in use.[8]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Store locked up.[4]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.[5]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[4][5]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Synthetic Applications: Alkylation Methodologies

The primary application of this compound is as an alkylating agent in SN2 reactions. This mechanism involves the backside attack of a nucleophile on the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.[9]

Caption: General SN2 mechanism for alkylation.

N-Alkylation of Amines

The introduction of a 3-methoxyphenethyl group onto a nitrogen atom is a common strategy in drug discovery to modify a compound's pharmacological properties.[10] The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic bromide.[10]

Causality and Control: A primary challenge in the N-alkylation of primary amines is controlling selectivity to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[10] Strategies to favor mono-alkylation include using a large excess of the primary amine or the slow, controlled addition of the alkylating agent.[10][11]

This protocol details the synthesis of N-(3-methoxyphenethyl)aniline.

  • Reagents and Materials:

    • Aniline (2.0 equivalents)

    • This compound (1.0 equivalent)

    • Potassium carbonate (K₂CO₃, 2.5 equivalents), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Experimental Procedure:

    • To a round-bottom flask containing anhydrous acetonitrile, add aniline (2.0 eq.) and potassium carbonate (2.5 eq.).

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Add this compound (1.0 eq.) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-methoxyphenethyl)aniline.

N_Alkylation_Workflow A 1. Combine Amine & Base (e.g., Aniline, K₂CO₃ in CH₃CN) B 2. Add this compound (Dropwise) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Work-up (Filter, Extract, Wash, Dry) C->D E 5. Purify (Flash Column Chromatography) D->E F Final Product (N-alkylated amine) E->F

Caption: Workflow for N-alkylation of an amine.

O-Alkylation of Phenols

The O-alkylation of phenols, a variant of the Williamson ether synthesis, is a fundamental method for constructing the aryl ether linkages prevalent in many pharmaceuticals and natural products.[12]

Causality and Control: The reaction requires a base to deprotonate the weakly acidic phenol, forming a much more nucleophilic phenoxide anion.[12] The choice of base and solvent is critical; weak inorganic bases like potassium carbonate are often sufficient, and polar aproc solvents like DMF or acetonitrile are used to facilitate the SN2 reaction while effectively solvating the cation.[12]

  • Reagents and Materials:

    • 4-Hydroxyphenol (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Potassium carbonate (K₂CO₃, 1.5 equivalents), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)

    • Flame-dried round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Experimental Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

    • Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the phenol.

    • Add this compound (1.1 eq.) to the stirring mixture.

    • Heat the reaction to 80 °C and monitor its progress by TLC until the starting phenol is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3 times) and then with brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

C-Alkylation of Enolates

The formation of a new carbon-carbon bond via the alkylation of an enolate is one of the most powerful tools in organic synthesis.[13] This reaction allows for the construction of more complex carbon skeletons from simpler precursors.

Causality and Control: The process occurs in two distinct steps: deprotonation of a carbonyl compound at the α-carbon to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide.[14] The choice of base is critical for controlling the regioselectivity of enolate formation. Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are used at low temperatures (-78 °C) to irreversibly form the less-substituted (kinetic) enolate.[15] Weaker bases in protic solvents can lead to the more-substituted (thermodynamic) enolate.[15] this compound, as a primary halide, is an excellent electrophile for this reaction, minimizing the competing E2 elimination pathway.[9]

  • Reagents and Materials:

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Cyclohexanone (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)

  • Experimental Procedure:

    • LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi dropwise and stir for 30 minutes at 0 °C to form the LDA solution.

    • Enolate Formation: Cool the LDA solution back down to -78 °C. Add cyclohexanone (1.0 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

    • Alkylation: Add this compound (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, 2-(3-methoxyphenethyl)cyclohexanone, by flash column chromatography.

C_Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation A Prepare LDA in THF (-78°C → 0°C) B Add Carbonyl Compound (e.g., Cyclohexanone) at -78°C C Add this compound (at -78°C, warm to RT) B->C D 3. Aqueous Work-up (Quench, Extract, Wash, Dry) C->D E 4. Purify (Flash Column Chromatography) D->E F Final Product (α-alkylated carbonyl) E->F

Caption: Two-stage workflow for C-alkylation of a ketone.

Summary of Reaction Conditions

Table 2: Comparative Overview of Alkylation Protocols

ParameterN-Alkylation (of Amine)O-Alkylation (of Phenol)C-Alkylation (of Ketone)
Nucleophile Primary/Secondary AminePhenolKetone Enolate
Typical Base K₂CO₃, NaHCO₃, Et₃NK₂CO₃, Cs₂CO₃, NaHLDA, KHMDS, NaH
Typical Solvent Acetonitrile (CH₃CN), DMFDMF, Acetone, CH₃CNTetrahydrofuran (THF)
Temperature 25 - 82 °C25 - 80 °C-78 °C to 25 °C
Key Challenge Over-alkylationC- vs. O-alkylation[16]Regioselectivity (Kinetic vs. Thermo.)[15]

Conclusion

This compound is a highly effective and versatile reagent for incorporating the 3-methoxyphenethyl moiety into a wide range of molecular scaffolds. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature conditions, researchers can achieve high yields and selectivity in N-, O-, and C-alkylation reactions. The protocols and insights provided in this guide are intended to empower scientists in drug development and organic synthesis to confidently and safely utilize this valuable synthetic tool.

References

  • Vulcanchem. (n.d.). 3-Methoxyphenethylmagnesium bromide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 3-METHOXYBENZYL BROMIDE.
  • Hangzhou Zh-hua Technology Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS: this compound.
  • ECHEMI. (n.d.). 3-METHOXYPHENETHYLBROMIDE SDS, 2146-61-4 Safety Data Sheets.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3'-Methoxyphenacyl Bromide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Methoxybenzyl bromide.
  • N/A. (2025). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications.
  • Chem-Impex. (n.d.). 3-Methoxybenzyl bromide.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • NC State University Libraries. (n.d.). Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887-2890.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
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  • N/A. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones.
  • BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol.
  • Chemistry LibreTexts. (2025). Alkylation of Enolate Ions.
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  • ChemicalBook. (2025). This compound | 2146-61-4.
  • RSC Publishing. (n.d.). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry.
  • Reddit. (2025). Methoxy-bromination and alkylation problems. r/Chempros.
  • YouTube. (2023). Alkylation of Enolates.
  • BenchChem. (n.d.). Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane.
  • N/A. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Methoxy-2,4-dimethylfuran.
  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols.
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  • Santa Cruz Biotechnology. (n.d.). 3-Methoxyphenethylamine | CAS 2039-67-0.
  • BenchChem. (n.d.). Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid.
  • PubChem. (n.d.). 3-Methoxyphenethylamine | C9H13NO | CID 74866.
  • Sigma-Aldrich. (n.d.). 3-Methoxyphenethylamine 97%.
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Advanced Application Notes for the Synthesis of N-Alkylated 3-Methoxyphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the N-alkylation of 3-methoxyphenethyl bromide with primary and secondary amines. It offers in-depth mechanistic insights, comprehensive experimental protocols, and strategic guidance to navigate the common challenges associated with these reactions, ensuring high efficiency and product purity. The methodologies described herein are crucial for the synthesis of a wide array of neurologically active compounds and pharmaceutical intermediates.

Scientific Foundation and Strategic Overview

The introduction of an N-alkyl group to the 3-methoxyphenethylamine scaffold is a pivotal step in the development of various pharmacologically active molecules.[1] This structural modification significantly influences the compound's polarity, basicity, and steric profile, thereby modulating its interaction with biological targets. The reaction of this compound with primary and secondary amines is a fundamental C-N bond-forming transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The SN2 Reaction Pathway: A Mechanistic Perspective

The core of this transformation involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbon atom of the phenethyl bromide adjacent to the bromine atom.[2] This concerted, single-step process results in the displacement of the bromide ion, which serves as the leaving group, and the formation of a new carbon-nitrogen bond.[2][3] The reaction's success and efficiency are governed by several key factors inherent to the SN2 mechanism.

DOT Script for SN2 Mechanism

Figure 1: Sₙ2 reaction mechanism.

Critical Parameters Influencing Reaction Success

To achieve optimal outcomes, a thorough understanding of the factors governing the SN2 reaction is paramount:

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilic strength of the amine.[4] Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[5] However, steric hindrance can counteract this effect. Aromatic amines are weaker nucleophiles than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[6]

  • Substrate Structure: The reaction occurs at a primary carbon in this compound, which is ideal for the SN2 mechanism as it minimizes steric hindrance around the reaction center.[3][4]

  • Leaving Group Ability: The bromide ion is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge effectively.[4]

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are highly recommended for SN2 reactions.[7] These solvents can solvate the cation (the ammonium salt intermediate) but do not strongly solvate the amine nucleophile, leaving it more available to react.[7]

  • Role of the Base: A base is typically required to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. Alternatively, using an excess of the reacting amine can also serve this purpose.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reaction of this compound with a representative primary amine (methylamine) and a secondary amine (dimethylamine).

Safety Precautions
  • This compound: This compound is harmful if swallowed and causes severe skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Methylamine and Dimethylamine: These are flammable and corrosive gases or solutions. Handle with extreme care in a fume hood.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

Protocol 1: Synthesis of N-Methyl-2-(3-methoxyphenyl)ethan-1-amine (Reaction with a Primary Amine)

This protocol addresses the common challenge of over-alkylation by employing a significant excess of the primary amine.

Materials:

  • This compound (1.0 eq)

  • Methylamine (40% solution in water, 5.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the methylamine solution (5.0 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[6]

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-methyl-2-(3-methoxyphenyl)ethan-1-amine.

ParameterConditionRationale
Amine Stoichiometry 5.0 equivalentsA large excess of the primary amine favors mono-alkylation and minimizes the formation of the tertiary amine byproduct.
Base Potassium CarbonateNeutralizes the HBr formed, preventing the formation of the non-nucleophilic methylammonium salt.
Solvent Acetonitrile (ACN)A polar aprotic solvent that enhances the rate of the SN2 reaction.
Temperature 0 °C to Room Temp.Initial cooling helps to control any exotherm, while room temperature provides sufficient energy for the reaction to proceed.
Protocol 2: Synthesis of N,N-Dimethyl-2-(3-methoxyphenyl)ethan-1-amine (Reaction with a Secondary Amine)

The reaction with a secondary amine is generally more straightforward as over-alkylation to a quaternary ammonium salt is less favorable.[5]

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile in a round-bottom flask with a magnetic stir bar.

  • Amine Addition: Add the dimethylamine solution (1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: The crude N,N-dimethyl-2-(3-methoxyphenyl)ethan-1-amine can be purified by flash column chromatography on silica gel or by vacuum distillation.[8]

ParameterConditionRationale
Amine Stoichiometry 1.5 equivalentsA moderate excess ensures complete consumption of the starting bromide without significant side reactions.
Base Potassium CarbonateEffectively neutralizes the acid byproduct.
Solvent Acetonitrile (ACN)Promotes the SN2 reaction.
Temperature 50-60 °CGentle heating increases the reaction rate to ensure completion in a reasonable timeframe.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Bromide, Base, Solvent) Amine_Add 2. Amine Addition Setup->Amine_Add React 3. Stirring (Temp. Control) Amine_Add->React Monitor 4. Monitoring (TLC / LC-MS) React->Monitor Periodic Sampling Monitor->React Incomplete Workup 5. Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Purify 6. Purification (Chromatography/Distillation) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize caption Figure 2: General experimental workflow.

Figure 2: General experimental workflow.

Product Characterization

The identity and purity of the synthesized N-alkylated products should be confirmed using standard analytical techniques.

TechniqueExpected Observations for N-Methyl-2-(3-methoxyphenyl)ethan-1-amineExpected Observations for N,N-Dimethyl-2-(3-methoxyphenyl)ethan-1-amine
¹H NMR Appearance of a singlet corresponding to the N-methyl group (around 2.4 ppm). A broad singlet for the N-H proton.Appearance of a singlet for the two N-methyl groups (around 2.2 ppm), integrating to 6 protons. Absence of an N-H proton signal.
¹³C NMR A signal for the N-methyl carbon (around 36 ppm).A signal for the N-methyl carbons (around 45 ppm).
Mass Spec (ESI+) Molecular ion peak [M+H]⁺ at m/z 166.12.Molecular ion peak [M+H]⁺ at m/z 180.14.[1]
IR Spectroscopy Presence of an N-H stretching band (around 3300-3500 cm⁻¹).Absence of an N-H stretching band.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conversion Insufficient reaction time or temperature. Inactivated amine (protonated).Increase reaction time or temperature. Ensure an adequate amount of base is present and that it is sufficiently strong.
Over-alkylation (Primary Amine) The secondary amine product is more nucleophilic than the primary amine starting material.Use a large excess (5-10 fold) of the primary amine. Add the this compound slowly to the amine solution to maintain a low concentration of the alkylating agent.
Formation of Elimination Byproduct Use of a strong, sterically hindered base or high temperatures.Use a non-hindered base like K₂CO₃. Employ the lowest effective reaction temperature.
Difficult Purification Similar polarity of starting materials, products, and byproducts.For basic amine products, an acidic workup can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Conclusion

The N-alkylation of this compound with primary and secondary amines is a robust and versatile method for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the underlying SN2 mechanism and careful control of reaction parameters—particularly stoichiometry, solvent, and temperature—are essential for achieving high yields and purity. The protocols and strategic guidance provided in this document offer a solid framework for the successful execution of these important transformations in a research and development setting.

References

  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • Benchchem. (2025).
  • NCERT. (n.d.). Amines.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Master Organic Chemistry. (2017).
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • SpectraBase. (n.d.). N,N-Dimethyl-3-methoxyphenethylamine.
  • MPG.PuRe. (n.d.).
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  • NIST WebBook. (n.d.). 3-Methoxyphenethylamine.
  • Benchchem. (2025). Technical Support Center: Purification Strategies for N-Ethyl-N-phenylethylenediamine and its Products.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
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  • Benchchem. (2025). Technical Support Center: Optimizing Reactions of 3-Bromopropionitrile with Amines.

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The Strategic Role of 3-Methoxyphenethyl Bromide in the Genesis of CNS-Active Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methoxyphenethyl moiety is a privileged scaffold in the design of centrally acting therapeutic agents due to its ability to interact with a variety of biogenic amine receptors and transporters. 3-Methoxyphenethyl bromide emerges as a pivotal starting material and intermediate in the synthesis of a diverse array of Central Nervous System (CNS)-active compounds. Its strategic application facilitates the introduction of the critical 3-methoxyphenethyl pharmacophore through versatile alkylation reactions. This comprehensive guide elucidates the integral role of this compound in the synthesis of key CNS-active molecules, providing detailed mechanistic insights, step-by-step protocols, and a discussion of the underlying chemical principles that underscore its utility in modern drug discovery and development.

Introduction: The Significance of the 3-Methoxyphenethyl Scaffold

The 3-methoxyphenethyl structural motif is a recurring feature in numerous compounds targeting the CNS. Its prevalence stems from the favorable interactions the methoxy group can establish within the binding pockets of various receptors and transporters, influencing ligand affinity and selectivity. The phenethylamine backbone is a well-established pharmacophore for interacting with monoaminergic systems, which are implicated in a wide range of neurological and psychiatric disorders. The strategic placement of a methoxy group at the meta-position of the phenyl ring can modulate the electronic and steric properties of the molecule, fine-tuning its pharmacological profile.

This compound (C9H11BrO), a commercially available building block, serves as a highly efficient and versatile reagent for incorporating this key structural element into target molecules.[1][2] Its utility lies in its capacity to act as an electrophile in nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles.

Core Synthetic Applications in CNS Drug Development

The application of this compound spans the synthesis of various classes of CNS-active compounds, including analgesics, antidepressants, and antipsychotics. Its primary role is to serve as an alkylating agent, introducing the 3-methoxyphenethyl group onto a core scaffold.

Synthesis of Tramadol and Analogs: A Case Study in Analgesic Development

A prominent example of the utility of this compound is in the synthesis of Tramadol, a widely used centrally acting analgesic. While multiple synthetic routes to Tramadol exist, several convergent strategies employ a Grignard reagent derived from this compound. This organometallic intermediate provides a potent nucleophilic carbon source for addition to carbonyl compounds, a key step in constructing the carbon skeleton of the final drug molecule.[3]

A plausible biosynthetic pathway for tramadol involves the condensation of 3-methoxyphenethylamine with a suitable carbonyl-containing precursor.[3] Laboratory syntheses often mimic this approach, starting with the corresponding bromide.

Visualizing the Synthetic Logic: Grignard-based approach to Tramadol Precursor

G cluster_start Starting Materials cluster_reaction Grignard Formation cluster_addition Nucleophilic Addition 3-MPB This compound Grignard 3-Methoxyphenethyl magnesium bromide (Grignard Reagent) 3-MPB->Grignard THF, I₂ (cat.) Mg Magnesium (Mg) Mg->Grignard Product Tramadol Precursor Grignard->Product 1. Add Cyclohexanone 2. Aqueous Workup Cyclohexanone Cyclohexanone Cyclohexanone->Product

Caption: Grignard reaction workflow for a Tramadol precursor.

Elaboration of Normeperidine Derivatives for Serotonin Transporter (SERT) Ligands

In the realm of psychiatric drug discovery, this compound can be utilized in the synthesis of normeperidine analogs. These compounds are investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). The 3-methoxyphenethyl group can be introduced via N-alkylation of a piperidine nitrogen, a common structural motif in CNS-active compounds. This modification can significantly influence the binding affinity and selectivity of the resulting ligand for the serotonin transporter (SERT) over other monoamine transporters like those for dopamine (DAT) and norepinephrine (NET).[4]

Illustrative Reaction Scheme: N-Alkylation of a Piperidine Core

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidine Piperidine Derivative (e.g., Normeperidine analog) Alkylated_Product N-(3-Methoxyphenethyl) Piperidine Derivative Piperidine->Alkylated_Product 3-MPB This compound 3-MPB->Alkylated_Product Base Base (e.g., K₂CO₃) Base->Alkylated_Product Solvent Solvent (e.g., Acetonitrile) Solvent->Alkylated_Product

Caption: General workflow for N-alkylation using this compound.

Experimental Protocols

The following protocols are provided as illustrative examples of the application of this compound in the synthesis of CNS-active compound precursors. Researchers should adapt these procedures based on their specific substrates and laboratory conditions, always adhering to appropriate safety protocols.

Protocol 1: Synthesis of this compound from 3-Methoxyphenethyl Alcohol

This protocol details the conversion of the corresponding alcohol to the bromide, a common precursor preparation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxyphenethyl alcohol152.197.55 g50 mmol
Phosphorus tribromide (PBr₃)270.697.0 g26 mmol
Dichloromethane (DCM), dry-40 mL-
5N Sodium Hydroxide (NaOH)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) and 20 mL of dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of phosphorus tribromide (7.0 g, 26 mmol) in 20 mL of dry dichloromethane.

  • Slowly add the phosphorus tribromide solution to the alcohol solution dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

  • Neutralize the aqueous solution with 5N NaOH until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound.[5]

Expected Outcome: A pale yellow oil. The product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Grignard Reaction with Acetone

This protocol demonstrates the formation of a Grignard reagent from this compound and its subsequent reaction with acetone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound215.097.3 g33.9 mmol
Magnesium turnings24.311.03 g42.4 mmol
Iodine (I₂)253.811 crystalcatalytic
Tetrahydrofuran (THF), dry-40 mL-
Acetone, dry58.082.2 g37.9 mmol
Saturated Ammonium Chloride (NH₄Cl)-As needed-
1N Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.03 g, 42.4 mmol) and a small crystal of iodine.

  • Add 30 mL of dry THF to the flask.

  • In a separate flask, dissolve this compound (7.3 g, 33.9 mmol) in 10 mL of dry THF.

  • Slowly add a small portion of the bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction.

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve dry acetone (2.2 g, 37.9 mmol) in 10 mL of dry THF.

  • Slowly add the acetone solution to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C, followed by 1N HCl to dissolve any remaining magnesium salts.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired carbinol.[5]

Causality and Self-Validation in Experimental Design

The protocols described are designed with inherent checks and balances to ensure successful outcomes.

  • Anhydrous Conditions: The use of dry solvents and glassware is critical, particularly in the Grignard reaction, as organomagnesium compounds are highly reactive with water. The presence of moisture would quench the Grignard reagent, leading to the formation of 3-methoxyphenylethane and a significant reduction in the yield of the desired product.

  • Inert Atmosphere: Conducting reactions under a nitrogen atmosphere prevents the oxidation of reagents and intermediates, ensuring the integrity of the desired chemical transformations.

  • Controlled Addition and Temperature: The slow, dropwise addition of reagents and careful temperature control are essential for managing the exothermicity of the reactions, preventing side reactions, and ensuring the formation of the desired product with high selectivity.

  • Work-up and Purification: The aqueous work-up procedures are designed to remove unreacted reagents and inorganic byproducts. Chromatographic purification is employed to isolate the target compound from any remaining starting materials or side products, ensuring a high degree of purity for subsequent synthetic steps or biological evaluation.

Conclusion

This compound stands as a cornerstone reagent in the synthesis of a multitude of CNS-active compounds. Its ability to serve as a versatile precursor for the introduction of the 3-methoxyphenethyl moiety through robust and well-understood alkylation and organometallic reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols and principles outlined in this guide provide a foundational understanding of its application and underscore its continued importance in the quest for novel therapeutics for neurological and psychiatric disorders.

References

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Application Notes & Protocols: Strategic Incorporation of 3-Methoxyphenethyl Bromide in Multi-Step Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Methoxyphenethyl bromide (CAS No. 2146-61-4) as a versatile building block in multi-step organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the causality behind its application in forming critical carbon-carbon and carbon-heteroatom bonds. We present field-proven, step-by-step protocols for key transformations, including Grignard reagent formation and subsequent nucleophilic addition, as well as nucleophilic substitution reactions. Each protocol is designed as a self-validating system, complete with mechanistic insights, safety protocols, and data presentation to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of this compound

This compound, with the IUPAC name 1-(2-bromoethyl)-3-methoxybenzene, is a bifunctional reagent of significant utility in modern synthetic chemistry.[1] Its structure, featuring a primary alkyl bromide and a methoxy-substituted aromatic ring, offers a unique combination of reactivity and stability.

The primary bromide serves as an excellent electrophilic site, susceptible to nucleophilic attack, and is a reliable precursor for organometallic reagents. The 3-methoxy group, through its electron-donating resonance effect, influences the reactivity of the aromatic ring, a factor that can be leveraged in more advanced synthetic steps.[2] These characteristics make it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2146-61-4[1][5]
Molecular Formula C₉H₁₁BrO[1][5]
Molecular Weight 215.09 g/mol [5]
IUPAC Name 1-(2-bromoethyl)-3-methoxybenzene[1]
Appearance Data not consistently available; typically a liquid or solid
Boiling Point 94-96 °C / 2 mmHg[6]
Density ~1.376 g/mL at 25 °C[6]

Core Application: Carbon-Carbon Bond Formation via Grignard Reagents

One of the most powerful applications of this compound is in the formation of Grignard reagents. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, enabling the creation of new carbon-carbon bonds—a cornerstone of molecular complexity.

Causality & Mechanistic Insight: The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond. The resulting organomagnesium halide (Grignard reagent) is a potent nucleophile that readily attacks a wide range of electrophiles, such as ketones, aldehydes, and esters, to form new alcohols after an acidic workup.

G cluster_0 Workflow: Grignard Reaction A This compound + Mg turnings in dry THF B Formation of 3-Methoxyphenethylmagnesium bromide A->B Initiation (Iodine) C Addition of Electrophile (e.g., Acetone in dry THF) B->C Nucleophilic Attack D Intermediate Alkoxide C->D E Aqueous Acidic Quench (e.g., NH4Cl or HCl) D->E F Final Alcohol Product E->F

Caption: Workflow for Grignard reagent formation and reaction.

Protocol 2.1: Synthesis of 2-Methyl-4-(3-methoxyphenyl)butan-2-ol

This protocol is adapted from a demonstrated synthesis utilizing this compound.[7]

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone (1.1 eq), dry

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Grignard Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flask. Add a small portion of anhydrous THF.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Electrophile: Cool the reaction mixture in an ice bath. Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise. After the addition, remove the ice bath and stir the mixture at ambient temperature overnight.[7]

  • Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[7]

Core Application: Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions. This pathway allows for the direct attachment of various heteroatom nucleophiles, forming key functional groups found in numerous biologically active molecules.

Causality & Mechanistic Insight: The carbon atom bonded to the bromine is electron-deficient and sterically accessible, making it an ideal target for nucleophiles. In a concerted Sₙ2 mechanism, the nucleophile attacks this carbon while the bromide ion departs as a leaving group. This reaction is fundamental for constructing ethers (Williamson ether synthesis), amines, azides, and nitriles.

G cluster_1 Workflow: SN2 Reaction A This compound + Nucleophile (Nu⁻) B Solvent & Base (e.g., DMF, K2CO3) A->B C Heating (optional) B->C D Formation of C-Nu bond + Bromide salt C->D SN2 Mechanism E Aqueous Work-up D->E F Extraction & Purification E->F

Caption: Generalized workflow for Sₙ2 reactions.

Protocol 3.1: Synthesis of 3-(3-Methoxyphenyl)propanenitrile

The synthesis of nitriles from alkyl halides is a valuable transformation, as the nitrile group can be further hydrolyzed to carboxylic acids or reduced to primary amines. This protocol is based on a standard procedure for nitrile synthesis.[7]

Materials:

  • This compound (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄)

Procedure:

  • WARNING: Potassium cyanide is extremely toxic. This procedure must be performed by trained personnel in a certified chemical fume hood. All equipment and waste must be decontaminated with bleach or another suitable oxidizing agent.

  • Reaction Setup: In a round-bottomed flask, prepare a solution of KCN (1.5 eq) and H₂SO₄ in glacial acetic acid.[7]

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in glacial acetic acid to the cyanide solution.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.[7] Monitor the reaction by TLC.

  • Work-up and Quenching: After completion, cool the reaction mixture and quench by carefully pouring it into a beaker of ice/water. Neutralize the solution to a pH of ~7 with a 5N NaOH solution.[7]

  • Extraction and Purification: Extract the aqueous solution repeatedly with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to afford the crude nitrile, which can be purified by chromatography or distillation. [cite: 5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[8]

Table 2: Hazard and Safety Information

HazardPrecaution / PPEFirst Aid
Corrosive Wear protective gloves, clothing, eye, and face protection.[8][9] Handle only in a well-ventilated area, preferably a chemical fume hood.[9][10]Skin: Immediately take off all contaminated clothing. Rinse skin with water for at least 15 minutes.[8][9] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9] Seek immediate medical attention for all exposures.
Toxicity Do not breathe dust/fume/gas/mist/vapors/spray.[8][9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison control center or physician immediately.[8][9] Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store locked up and away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

This compound is a powerful and versatile reagent for the strategic construction of complex organic molecules. Its ability to function as a precursor to potent carbon-based nucleophiles (via Grignard reagents) and as a reliable electrophile in substitution reactions makes it an invaluable tool for medicinal and materials chemists. The protocols detailed herein provide a validated starting point for its successful incorporation into multi-step synthetic routes. Adherence to the described methodologies and strict observation of the safety protocols are paramount for achieving desired synthetic outcomes safely and efficiently.

References

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Application Notes & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 3-Methoxyphenethyl bromide. As a critical building block in the synthesis of pharmaceuticals and fine chemicals, precise control and real-time understanding of its reaction kinetics are paramount. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to not only apply these methods but also adapt them to novel synthetic pathways.

Introduction: The Significance of this compound in Synthesis

This compound (C₉H₁₁BrO, MW: 215.09 g/mol ) is a versatile reagent frequently employed in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a reactive benzylic bromide and a methoxy-substituted aromatic ring. The methoxy group at the meta-position influences the electronic properties of the ring, while the ethyl bromide moiety serves as a potent electrophile for C-C and C-N bond formation, primarily through nucleophilic substitution reactions (e.g., alkylation).[1][2]

Given its reactivity, reactions involving this compound can be susceptible to side-product formation, such as elimination (forming 3-methoxystyrene) or competing substitution reactions. Therefore, robust in-process analytical controls are not merely beneficial but essential for ensuring reaction completion, optimizing yield, minimizing impurity profiles, and guaranteeing process safety and reproducibility. This guide details the primary analytical techniques for achieving this level of control.

Core Principles: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the specific properties of the reactants and products, as well as the desired information (e.g., quantitative conversion, structural confirmation, or impurity profiling). A multi-technique approach is often the most powerful strategy.[3][4]

Technique Primary Application Strengths Limitations
HPLC Quantitative monitoring of reaction progress (consumption of reactants, formation of products).High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds.[5]Requires sample workup (dilution, quenching), not suitable for highly volatile compounds.
GC-MS Purity analysis of starting material, detection of volatile impurities and byproducts.High sensitivity, structural confirmation via mass spectra, excellent for volatile and semi-volatile analytes.[6]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required.
NMR Real-time, non-invasive reaction monitoring and structural elucidation of intermediates.Provides detailed structural information, non-destructive, can be quantitative.[7]Lower sensitivity compared to MS, requires higher concentrations, expensive instrumentation.

A Model Reaction: N-Alkylation for Acetamide Synthesis

To illustrate the application of these analytical methods, we will use a representative N-alkylation reaction as a model system: the synthesis of N-acetyl-3-methoxyphenethylamine. This reaction involves the displacement of the bromide from this compound by an acetamide-derived nucleophile. This class of reaction is fundamental in the synthesis of various biologically active compounds.[8][9]

reagent1 This compound (Reactant) product N-(3-methoxyphenethyl)acetamide (Product) reagent1->product SN2 Reaction side_product Inorganic Bromide Salt (Byproduct) reagent1->side_product Br⁻ displaced reagent2 Acetamide Nucleophile (e.g., Acetamide + Base) reagent2->product

Caption: Model N-alkylation reaction pathway.

Protocol 1: Quantitative Monitoring by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse method for tracking the conversion of this compound to its less polar product. The separation is based on hydrophobicity, allowing for clear resolution of the starting material and the alkylated product.[5]

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and strong retention of aromatic compounds.[10]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both the moderately polar starting material and the more non-polar product within a reasonable timeframe. A small amount of acid (e.g., formic or phosphoric acid) is added to sharpen peaks and ensure consistent ionization.[10]

  • Detection: UV detection at a wavelength where both the reactant and product show significant absorbance (e.g., 254 nm or 275 nm) is ideal for simultaneous monitoring.

Step-by-Step Protocol
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at specified time points (t=0, 1h, 2h, etc.).

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Instrumentation and Conditions:

Parameter Value Justification
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating aromatic compounds based on hydrophobicity.[11]
Mobile Phase A Water + 0.1% Phosphoric AcidPolar phase; acid improves peak shape.[10]
Mobile Phase B Acetonitrile + 0.1% Phosphoric AcidOrganic phase for eluting non-polar compounds.
Gradient 30% B to 90% B over 10 min, hold for 2 minEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm and 275 nm.
  • Data Analysis:

    • Integrate the peak areas for this compound and the desired product at each time point.

    • Calculate the percent conversion using the following formula (assuming equal response factors, or use a calibration curve for higher accuracy): % Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100

cluster_sampling Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Withdraw Aliquot from Reaction B 2. Quench & Dilute in ACN/Water A->B C 3. Filter with 0.45 µm Syringe Filter B->C D 4. Inject Sample (10 µL) C->D E 5. Separate on C18 Column (Gradient Elution) D->E F 6. Detect with UV (254 nm) E->F G 7. Integrate Peak Areas (Reactant & Product) F->G H 8. Calculate % Conversion & Purity G->H

Caption: General workflow for HPLC reaction monitoring.

Protocol 2: Impurity Profiling by GC-MS

GC-MS is invaluable for assessing the purity of the starting this compound and for detecting volatile side products that might not be well-resolved by HPLC.

Rationale for Method Design
  • Column: A mid-polarity column (e.g., containing a phenyl-substituted stationary phase) provides good selectivity for aromatic compounds.[12]

  • Injection: Split injection is used to avoid overloading the column with the concentrated sample.

  • Temperature Program: A ramped oven temperature ensures the separation of compounds with different boiling points.

  • Detection: Mass spectrometry provides definitive identification of known and unknown compounds by comparing their fragmentation patterns to spectral libraries.[13]

Step-by-Step Protocol
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or starting material in a volatile solvent like ethyl acetate or dichloromethane (DCM). A typical dilution would be 50 µL in 1.0 mL.

  • GC-MS Instrumentation and Conditions:

Parameter Value Justification
Column VF-5ms or similar (30 m x 0.25 mm, 0.25 µm)General-purpose column with good performance for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/minSeparates analytes based on boiling point and column interaction.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard quadrupole temperature.
Scan Range 40-450 m/zCovers the expected mass range of reactants, products, and fragments.
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks corresponding to the starting material, product, and any impurities.

    • Analyze the mass spectrum of each peak to confirm its identity. For this compound, expect to see the molecular ion and characteristic fragments.

Protocol 3: Mechanistic Insights with ¹H NMR Spectroscopy

NMR spectroscopy allows for direct, non-invasive observation of the reaction mixture, providing rich structural data in real-time.[7] It is particularly useful for identifying transient intermediates and confirming the structure of products without isolation.

Rationale for Method Design
  • Diagnostic Signals: The protons on the ethyl chain of this compound (-CH₂CH₂Br) are particularly informative. The methylene group adjacent to the bromine (-CH₂Br) is highly sensitive to the substitution and will show a significant upfield shift upon successful alkylation.[3][14]

  • Solvent: The reaction is run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals in the spectrum.

  • Internal Standard: A known amount of an inert compound (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) can be added to provide a reference for quantitative analysis.

Step-by-Step Protocol
  • Experiment Setup:

    • In an NMR tube, dissolve the limiting reagent (e.g., this compound) and the internal standard in a suitable deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations and chemical shifts.

    • Add the other reactant(s) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.

  • NMR Spectrometer Parameters (Example on a 400 MHz instrument):

Parameter Value Justification
Pulse Program Standard single pulse (e.g., zg30)Simple and fast acquisition for quantitative data.
Acquisition Time ~3-4 secondsEnsures good digital resolution.
Relaxation Delay 5 seconds (or 5 * T₁)Critical for ensuring full relaxation of protons for accurate quantitation.
Number of Scans 8-16Balances signal-to-noise with the need for rapid acquisition.
  • Data Analysis:

    • Monitor the decrease in the integral of a diagnostic peak for the starting material (e.g., the triplet for the -CH₂Br protons, typically around 3.5-3.6 ppm).

    • Simultaneously, monitor the increase in the integral of a new diagnostic peak for the product (e.g., the corresponding methylene protons, which will shift upfield).

    • Calculate the reaction progress by comparing the relative integrals of the reactant and product signals over time.

Conclusion and Best Practices

The effective monitoring of reactions involving this compound is crucial for modern chemical synthesis. A combination of analytical techniques provides the most comprehensive understanding of the reaction. HPLC is the preferred method for routine, quantitative analysis of reaction conversion. GC-MS is essential for verifying starting material purity and identifying volatile byproducts. NMR offers unparalleled real-time, non-invasive structural information for mechanistic studies. By implementing these self-validating protocols, researchers can ensure process robustness, optimize reaction conditions, and accelerate the development of novel chemical entities.

References

  • PrepChem. "Synthesis of this compound." Available at: [Link]

  • Dalton, L. "Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery." (2021). Available at: [Link]

  • Blackwell, L. F., Buckley, P. D., & Jolley, K. W. "Correlation of N.M.R. shifts with chemical reactivity in phenethyl systems." Australian Journal of Chemistry, 27(10), 2283-2288 (1974). Available at: [Link]

  • De Paoli, G., et al. "GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug." Forensic Science International, 244, 130-137 (2014). Available at: [Link]

  • Argent, S. P., et al. "(79)Br NMR spectroscopy as a practical tool for kinetic analysis." Magnetic Resonance in Chemistry, 47(12), 1057-1060 (2009). Available at: [Link]

  • Foley, D. "NMR Reaction-Monitoring as a Process Analytical Technique." Pharmaceutical Technology, 36(10) (2012). Available at: [Link]

  • Waters Corporation. "Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry." Available at: [Link]

  • Singh, L., et al. "Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T." Magnetic Resonance in Chemistry, 57(10), 746-755 (2019). Available at: [Link]

  • Nyamini, B. B. "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines." CORE (2015). Available at: [Link]

  • Chimenti, F., et al. "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity." Medicinal Chemistry, 9(7), 945-952 (2013). Available at: [Link]

  • ATSDR. "Analytical Methods." Toxicological Profile for 2,4,6-Trinitrotoluene. (1995). Available at: [Link]

  • Ministry of the Environment, Japan. "III Analytical Methods." Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Bromide ion." Available at: [Link]

  • ResearchGate. "Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide..." Available at: [Link]

  • Zhang, Y., et al. "A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists..." Journal of Analytical Methods in Chemistry, (2021). Available at: [Link]

  • Lee, S., et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 26(18), 5483 (2021). Available at: [Link]

  • SpectraBase. "N-(3-Methoxyphenyl)-N-(1-phenethyl-4-piperidyl)acetamide." Available at: [Link]

  • ResearchGate. "Optimization of the reaction conditions for the alkylation step using bromide 4." Available at: [Link]

  • ResearchGate. "GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines." Available at: [Link]

  • Gaciong, Z., & Gaciong, E. "HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION..." Acta Poloniae Pharmaceutica, 62(3), 179-183 (2005). Available at: [Link]

  • Sauermann, N., et al. "Late-stage meta-C–H alkylation of pharmaceuticals..." Nature Communications, 13, 6720 (2022). Available at: [Link]

  • Thalén, L., et al. "Synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide via Dynamic Kinetic Resolution." DiVA-portal.org (2010). Available at: [Link]

  • Al-Malaika, S., et al. "Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction..." Biological and Molecular Chemistry (2025). Available at: [Link]

  • ResearchGate. "Popularity of common reactions in the synthesis of pharmaceuticals." Available at: [Link]

  • Wang, D., et al. "Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control." Nature Communications, 14, 6940 (2023). Available at: [Link]

  • Che, A. "The Most Used Reactions in the Final Steps of Drug Synthesis." Medium (2023). Available at: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Dextromethorphan Bromide on Primesep B2 column." Available at: [Link]

  • Afonso, C. A. M., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals, 14(3), 205 (2021). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxyphenethyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Introduction: Strategic Approaches to Synthesis

The conversion of 3-methoxyphenethyl alcohol to this compound is a crucial step in the synthesis of various pharmaceutical intermediates and research compounds. While seemingly a straightforward nucleophilic substitution, the reaction is sensitive to conditions that can lead to side reactions and product degradation, thereby compromising yield. The two most prevalent and effective methods for this transformation are:

  • Reaction with Phosphorus Tribromide (PBr₃): A classic and robust method for converting primary alcohols to alkyl bromides.

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to achieve the conversion under milder conditions.[1][2]

This guide will provide troubleshooting for both pathways, helping you select and optimize the method best suited for your laboratory's capabilities and project requirements.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most common issue, often stemming from incomplete conversion, competing side reactions, or product loss during workup. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield Start Low Yield Reported Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) Start->Analysis Cause1 Significant Starting Material Remains Analysis->Cause1 Incomplete Conversion Cause2 Major Side Products Detected Analysis->Cause2 Impurities Present Cause3 Product Degrades During Workup/Purification Analysis->Cause3 Clean Reaction, Low Isolated Yield Sol1a Action: Increase Reaction Time or Temperature (cautiously) Cause1->Sol1a Sol1b Action: Verify Reagent Stoichiometry and Purity (PBr₃, PPh₃) Cause1->Sol1b Sol1c Action: Ensure Anhydrous Conditions (especially for Appel Reaction) Cause1->Sol1c Sol2a Action: Lower Reaction Temperature (especially during PBr₃ addition) Cause2->Sol2a Sol2b Action: Use Non-Nucleophilic Base (e.g., pyridine) to scavenge HBr Cause2->Sol2b Sol2c Action: Choose Milder Conditions (Appel vs. PBr₃) Cause2->Sol2c Sol3a Action: Use Mild Base for Neutralization (e.g., NaHCO₃) Cause3->Sol3a Sol3b Action: Minimize Exposure to Heat (e.g., low-temp rotary evaporation) Cause3->Sol3b Sol3c Action: Purify Quickly and Store Cold over a Stabilizer (e.g., CaCO₃) Cause3->Sol3c

Figure 1. Decision tree for troubleshooting low yield.

In-Depth Solutions:

  • Cause A: Incomplete Conversion

    • Reagent Stoichiometry & Quality: For the PBr₃ reaction, 1 equivalent of PBr₃ reacts with 3 equivalents of alcohol. However, it is common to use a slight excess of the alcohol to ensure all the brominating agent is consumed. For the Appel reaction, using 1.1–1.5 equivalents of both PPh₃ and CBr₄ is typical to drive the reaction to completion.[3] Ensure your PBr₃ is fresh; older bottles can absorb atmospheric moisture and decompose.

    • Anhydrous Conditions: The Appel reaction is highly sensitive to water, which will consume the activated phosphonium intermediate. All glassware must be flame-dried, and anhydrous solvents are essential for high yields.[3]

    • Reaction Time & Temperature: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time. A cautious increase in temperature can help, but be aware this may also promote side reactions. For the PBr₃ method, the initial addition should be performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure completion.[4]

  • Cause B: Side Product Formation

    • Elimination: The primary side product is often 3-methoxystyrene, formed via E2 elimination. This is promoted by excessive heat and the presence of strong, non-nucleophilic bases. The HBr generated in the PBr₃ reaction can catalyze this. To minimize it, maintain low temperatures and add a mild HBr scavenger like pyridine if necessary.

    • Ether Formation: Intermolecular dehydration to form a bis(3-methoxyphenethyl) ether is possible, especially under acidic conditions and at higher temperatures. Slow, controlled addition of the brominating agent minimizes localized heating and high acid concentration, disfavoring this pathway.

  • Cause C: Product Degradation

    • Instability: Phenethyl bromides, particularly those with electron-donating groups like methoxy, can be less stable than simple alkyl bromides.[5] They can be susceptible to hydrolysis during aqueous workup or decomposition upon heating.

    • Workup: When neutralizing the reaction mixture, use a mild base like saturated sodium bicarbonate solution instead of strong bases (e.g., NaOH), which can promote elimination.[4]

    • Purification & Storage: Purify the product promptly after workup. If distilling, use a high-vacuum, short-path apparatus to minimize thermal exposure. The purified bromide should be stored in a refrigerator or freezer. Adding a small amount of calcium carbonate can help neutralize trace acid that catalyzes decomposition over time.[6]

Question 2: I am using the Appel reaction, but my final product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it effectively?

TPPO is a notoriously difficult-to-remove byproduct due to its high polarity and crystallinity, which often leads to co-elution during chromatography.

Solutions:

  • Precipitation: Before column chromatography, TPPO can often be precipitated. After concentrating the reaction mixture, add a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is poorly soluble in these solvents and may crash out, allowing for removal by filtration.

  • Complexation with Metal Salts: A highly effective lab trick is to precipitate TPPO as a metal complex. After the reaction workup, dissolve the crude material in a suitable solvent (e.g., DCM, toluene) and add a solution of zinc chloride (ZnCl₂) in diethyl ether. The TPPO-ZnCl₂ complex is insoluble and can be filtered off.[3]

  • Optimized Chromatography: If chromatography is unavoidable, use a solvent system with a gradual polarity gradient. A common mistake is starting with too polar a solvent system. Begin with a very nonpolar eluent (e.g., 100% hexanes) to first elute the nonpolar CBr₄ and other nonpolar impurities, then slowly increase the polarity (e.g., with ethyl acetate or DCM) to separate the desired product from the more polar TPPO.

Frequently Asked Questions (FAQs)

Q: Which method is better, PBr₃ or the Appel Reaction?

A: The choice depends on your substrate's sensitivity and available resources. The table below provides a direct comparison.

FeaturePhosphorus Tribromide (PBr₃) MethodAppel Reaction (PPh₃/CBr₄)
Conditions Typically 0 °C to RT/reflux.[4]Mild (0 °C to RT).[3]
Substrate Scope Good for primary and secondary alcohols.Excellent for primary and secondary alcohols; works for acid-sensitive substrates.
Key Advantages High atom economy, inexpensive reagent.Very mild conditions, high yields, predictable stereochemistry (inversion).[1][7]
Key Disadvantages Generates acidic HBr byproduct, can be harsh for sensitive molecules.Stoichiometric amounts of TPPO byproduct must be removed, requires anhydrous conditions.[2]
Safety PBr₃ is corrosive and reacts violently with water.CBr₄ is toxic and an ozone-depleting substance.

Q: What is the reaction mechanism for each method?

A: Understanding the mechanism helps in troubleshooting.

  • PBr₃ Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This process repeats to form a trialkyl phosphite intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 reaction, yielding the alkyl bromide and a phosphorus-based leaving group.

PBr3_Mechanism cluster_main Simplified PBr₃ Reaction Pathway ROH R-OH Intermediate1 R-O-PBr₂ ROH->Intermediate1 + PBr₃ PBr3 PBr₃ Product R-Br Intermediate1->Product + Br⁻ (Sₙ2 attack) HBr HBr Br_ion Br⁻ Byproduct HOPBr₂ Appel_Mechanism Reagents PPh₃ + CBr₄ Salt [Ph₃P-Br]⁺ CBr₃⁻ (Phosphonium Salt) Reagents->Salt Step 1 Oxyphosphonium [Ph₃P-OR]⁺ Br⁻ (Oxyphosphonium Intermediate) Salt->Oxyphosphonium Step 3 + R-O⁻ ROH R-OH Alkoxide R-O⁻ ROH->Alkoxide Step 2 (Deprotonation) Product R-Br Oxyphosphonium->Product Step 4 (Sₙ2 Attack by Br⁻) TPPO Ph₃P=O Oxyphosphonium->TPPO

Figure 3. Key steps of the Appel reaction mechanism.

Q: Can I use N-Bromosuccinimide (NBS) for this reaction?

A: While NBS is an excellent source of bromine, it is primarily used for allylic and benzylic brominations via radical pathways, or for electrophilic aromatic substitution on activated rings. [8]For converting a saturated primary alcohol like 3-methoxyphenethyl alcohol, NBS in combination with PPh₃ can function similarly to the Appel reaction, but CBr₄ is generally more common and reliable for this specific transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol is adapted from established laboratory procedures. [4]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 3-4 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • PBr₃ Addition: Dilute phosphorus tribromide (0.4 eq) in an equal volume of anhydrous DCM and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via the Appel Reaction

This protocol is a generalized procedure based on common Appel reaction conditions. [3]

  • Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, combine 3-methoxyphenethyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.3 eq). Dissolve the solids in anhydrous dichloromethane (DCM, approx. 5-7 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • PPh₃ Addition: In a separate flask, dissolve triphenylphosphine (PPh₃, 1.5 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cold, stirred reaction mixture. Alternatively, PPh₃ can be added portion-wise as a solid, but this can be more exothermic.

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification:

    • Pre-treatment (optional): Add hexanes to the crude residue to precipitate the bulk of the triphenylphosphine oxide. Filter the solids and wash with cold hexanes.

    • Chromatography: Concentrate the filtrate and purify by flash column chromatography on silica gel. Start with 100% hexanes to elute nonpolar impurities, then gradually increase the polarity with ethyl acetate to isolate the product.

References

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Wikipedia. (2023). Appel reaction. In Wikipedia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common-Organic-Chemistry.com. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reaction Procedure of Appel Reaction & Workup. Organic Syntheses. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Appel Reaction. J&K Scientific. Retrieved from [Link]

  • Chibale, K., et al. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Organic Syntheses. Retrieved from [Link]

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Side reactions and byproducts in the synthesis of 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxyphenethyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges associated with this synthesis, ensuring efficiency and success in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: Why is my yield of this compound consistently low when using phosphorus tribromide (PBr₃)?

Low yields in the bromination of 3-methoxyphenethyl alcohol with PBr₃ are a common issue. Several factors can contribute to this outcome.

Potential Causes and Solutions:

  • Incomplete Reaction: The conversion of an alcohol to an alkyl bromide using PBr₃ is an SN2 reaction.[1][2] For this reaction to proceed efficiently, the hydroxyl group must be converted into a good leaving group by the phosphorus tribromide.[1] Insufficient reaction time or inadequate temperature control can lead to an incomplete reaction.

    • Solution: Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. While the reaction is often initiated at 0°C to control the initial exotherm, it may be necessary to allow it to warm to room temperature and stir overnight to ensure completion.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: Overheating the reaction mixture can promote side reactions, such as elimination to form 3-methoxystyrene or the formation of phosphate esters.

    • Solution: Maintain careful temperature control throughout the addition of PBr₃ and during the reaction. Adding the PBr₃ solution dropwise to a cooled solution of the alcohol is a standard practice to manage the exothermic nature of the reaction.[4]

  • Moisture Contamination: Phosphorus tribromide reacts vigorously with water. The presence of moisture in the starting materials or solvent will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and ensure the 3-methoxyphenethyl alcohol is dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent atmospheric moisture from interfering.

  • Workup Issues: The product, this compound, can be susceptible to hydrolysis back to the alcohol during the aqueous workup, especially if the conditions are not carefully controlled.

    • Solution: Perform the workup at a low temperature (e.g., using an ice bath) and minimize the time the product is in contact with the aqueous phase. Neutralization of any excess acid should be done carefully with a cold, dilute base.

Q2: I am observing significant amounts of an alkene byproduct in my reaction mixture. What is causing this and how can I prevent it?

The formation of 3-methoxystyrene is a common side reaction in the synthesis of this compound, arising from an elimination reaction.

Causality and Prevention:

This side reaction is particularly prevalent when using strong acids like HBr or when the reaction mixture is heated excessively. The mechanism involves the protonation of the hydroxyl group of 3-methoxyphenethyl alcohol, followed by the loss of water to form a carbocation. Deprotonation of an adjacent carbon then leads to the formation of the alkene.

  • Prevention with PBr₃: Using PBr₃ for the bromination generally minimizes carbocation formation as the reaction proceeds through an SN2 mechanism.[1][5] This is a key advantage of PBr₃ over methods involving strong acids.[5] However, elevated temperatures can still favor elimination.

    • Protocol: Adhere to a protocol that involves the slow addition of PBr₃ at reduced temperatures (e.g., 0°C) and allowing the reaction to proceed at or below room temperature.[3]

  • Prevention with HBr: If using HBr, the reaction conditions must be carefully controlled to favor substitution over elimination.

    • Protocol: Use a high concentration of bromide ions to promote the SN2 pathway.[6] Running the reaction at lower temperatures will also disfavor the elimination pathway, which typically has a higher activation energy.

Q3: My NMR spectrum shows unreacted starting material and several other impurities. How can I effectively purify my this compound?

Purification is a critical step to obtain high-purity this compound. The choice of purification method will depend on the nature of the impurities.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is the first step in removing water-soluble impurities. This typically involves washing the organic layer with water, a dilute base (like sodium bicarbonate solution) to remove acidic byproducts, and finally with brine to aid in the removal of water.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and non-polar byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the solvent system can be adjusted to achieve optimal separation. A gradient elution, starting with a low polarity and gradually increasing it, can be very effective.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method. However, care must be taken as heating the product for extended periods can cause decomposition.

Below is a table summarizing common impurities and their characteristics:

ImpurityPotential SourceKey Analytical Signature (¹H NMR)Removal Method
3-Methoxyphenethyl alcoholIncomplete reaction or hydrolysisSignal for -CH₂OH protonsFlash Chromatography
3-MethoxystyreneElimination side reactionVinylic proton signalsFlash Chromatography
Di(3-methoxyphenethyl) etherSide reaction, especially with HBrCharacteristic ether linkagesFlash Chromatography

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods start from 3-methoxyphenethyl alcohol.

  • Reaction with Phosphorus Tribromide (PBr₃): This is a widely used method that converts primary and secondary alcohols to alkyl bromides with good yields.[1][2] The reaction typically proceeds via an SN2 mechanism, which minimizes the risk of carbocation rearrangements.[1][5]

  • Reaction with Hydrobromic Acid (HBr): This is another common method, particularly for primary alcohols.[7] The reaction mechanism can be SN1 or SN2 depending on the substrate and reaction conditions.[7] For primary alcohols like 3-methoxyphenethyl alcohol, the SN2 pathway is favored.[8]

Q2: What is the role of pyridine when used with PBr₃?

Pyridine is sometimes added to reactions involving PBr₃. Its primary role is to act as a mild base to neutralize the HBr that can be formed as a byproduct during the reaction. This can help to suppress acid-catalyzed side reactions, such as elimination or ether formation.

Q3: Can I use thionyl bromide (SOBr₂) for this synthesis?

Thionyl bromide can also be used to convert alcohols to alkyl bromides. Similar to PBr₃, it typically reacts via an SN2 mechanism. However, SOBr₂ is generally more reactive and less commonly used than PBr₃ for this transformation.[9]

Q4: How stable is this compound and how should it be stored?

This compound is a reactive compound and should be handled with care. It is susceptible to hydrolysis and can degrade over time, especially when exposed to moisture or light. It is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the desired synthetic pathway and a common side reaction.

Desired Synthetic Pathway: Bromination with PBr₃

Synthesis of this compound cluster_reactants Reactants cluster_products Products 3-Methoxyphenethyl_alcohol 3-Methoxyphenethyl alcohol 3-Methoxyphenethyl_bromide 3-Methoxyphenethyl bromide 3-Methoxyphenethyl_alcohol->3-Methoxyphenethyl_bromide Sₙ2 Reaction PBr3 PBr₃ PBr3->3-Methoxyphenethyl_bromide H3PO3 H₃PO₃

Caption: SN2 synthesis of this compound.

Common Side Reaction: Elimination to form 3-Methoxystyrene

Elimination Side Reaction 3-Methoxyphenethyl_alcohol 3-Methoxyphenethyl alcohol Intermediate Protonated Alcohol / Activated Complex 3-Methoxyphenethyl_alcohol->Intermediate Acid/Heat 3-Methoxystyrene 3-Methoxystyrene (Byproduct) Intermediate->3-Methoxystyrene Elimination (-H₂O)

Caption: Formation of 3-methoxystyrene byproduct.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • PrepChem. Synthesis of 3-methoxyphenylmagnesium bromide. Available from: [Link]

  • BrainKart. Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available from: [Link]

  • Quora. Why don't tertiary Alkyl halides give sn2 reaction?. Available from: [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available from: [Link]

  • YouTube. Alcohol Reactions - HBr, PBr3, SOCl2. Available from: [Link]

  • YouTube. SN2 reaction of alkyl halides. Available from: [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available from: [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • Indian Academy of Sciences. Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Available from: [Link]

  • Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids. Available from: [Link]

  • Reddit. Help with PBr3 addition. Available from: [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propyl bromide. Available from: [Link]

  • Bartleby. Chapter 18.SE, Problem 23MP. Available from: [Link]

  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Master Organic Chemistry. PBr3 and SOCl2. Available from: [Link]

  • YouTube. Alcohols to Alkyl Bromides, Part 1. Available from: [Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes. Available from: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. Available from: [Link]

  • Chem LibreTexts. Alcohol to Bromide - Common Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

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Technical Support Center: Purification of Crude 3-Methoxyphenethyl Bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-methoxyphenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this important synthetic intermediate. Our approach is grounded in fundamental chromatographic principles and extensive laboratory experience to ensure you achieve the highest possible purity and yield.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification via column chromatography is a critical step, yet it presents unique challenges. The presence of a bromine atom makes the molecule susceptible to degradation on acidic stationary phases, and its polarity is often similar to that of common impurities, such as the starting alcohol or elimination byproducts. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: I'm observing significant tailing of my product spot on the TLC plate and poor separation during the column run. What's causing this and how can I fix it?

A1: Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing itself.[1] For a compound like this compound, the primary suspect is often the acidity of the silica gel.

  • Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[2] These acidic sites can interact strongly with the bromine atom and the methoxy group's oxygen, leading to tailing. In more severe cases, this can even cause decomposition of the bromide on the column.[3]

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites. A common method is to wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then re-equilibrate with your mobile phase.[4]

    • Use a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Neutral alumina can be a good option for acid-sensitive compounds.[2][3] However, always run a preliminary TLC on an alumina plate to ensure your separation is still viable.

    • Optimize Mobile Phase: Ensure your sample is fully dissolved in the mobile phase before loading. If the sample solvent is too strong, it can cause band distortion.[1]

Q2: My product is co-eluting with an impurity. How can I improve the resolution?

A2: Achieving baseline separation is the goal of chromatography. Co-elution occurs when the differential migration of your product and an impurity is insufficient.

  • Causality: The most common impurity in the synthesis of this compound from 3-methoxyphenethyl alcohol is the unreacted starting material. The alcohol is significantly more polar than the bromide, but with certain solvent systems, their Rf values can be close.

  • Solutions:

    • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf).[5] For this separation, a non-polar solvent system is ideal. Start with a low polarity mobile phase, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. An optimal Rf for the target compound on a TLC plate is generally between 0.2 and 0.4 for good separation on a column.[5]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[6] Start with a low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes) to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your product, leaving the more polar starting material behind.

    • Column Dimensions: Use a longer, narrower column for more difficult separations. This increases the number of theoretical plates and improves resolution. A common rule of thumb is a stationary phase weight-to-sample weight ratio of 50:1 to 100:1 for challenging separations.[7]

Q3: I'm getting a very low yield of my product after column chromatography. Where could it be going?

A3: Low recovery can be attributed to several factors, from irreversible adsorption on the column to physical loss during the process.

  • Causality: As mentioned, this compound can be sensitive to acidic silica and may decompose during a long column run.[3] Additionally, if the compound is not sufficiently soluble in the mobile phase, it may precipitate on the column.

  • Solutions:

    • Check for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.[3]

    • Dry Loading: If your crude product has poor solubility in the mobile phase, dry loading is recommended.[8] Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Flow Rate Optimization: An excessively slow flow rate increases the residence time of your compound on the column, allowing more time for diffusion and potential degradation, which can lead to band broadening.[8] Conversely, a flow rate that is too fast doesn't allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.[8] Flash chromatography, which uses pressure to achieve a faster, optimal flow rate, is highly recommended.

Troubleshooting Workflow Diagram

G start Problem Encountered poor_sep Poor Separation / Tailing start->poor_sep low_yield Low Yield start->low_yield co_elution Co-elution of Product and Impurity start->co_elution check_acidity Suspect Silica Acidity? poor_sep->check_acidity deactivate Deactivate Silica (e.g., with Triethylamine) check_acidity->deactivate Yes optimize_mobile Optimize Mobile Phase (ΔRf on TLC) check_acidity->optimize_mobile No deactivate->optimize_mobile change_stationary Use Neutral Alumina gradient Use Gradient Elution optimize_mobile->gradient check_stability Compound Degrading? low_yield->check_stability stability_test Perform TLC Stability Test check_stability->stability_test Yes dry_load Poor Solubility? check_stability->dry_load No stability_test->deactivate dry_load_method Use Dry Loading Technique dry_load->dry_load_method Yes optimize_flow Optimize Flow Rate dry_load->optimize_flow No co_elution->optimize_mobile

Caption: A troubleshooting decision tree for common column chromatography issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, silica gel (40-63 µm particle size) is the standard and most cost-effective stationary phase.[7][9] However, due to the potential for acid-catalyzed degradation of the bromide, using deactivated silica or neutral alumina can be advantageous, especially if you experience low yields or see evidence of decomposition.[3]

Q2: How do I determine the optimal mobile phase for my column?

A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[7] A mixture of hexanes (or heptane) and ethyl acetate is a common starting point for compounds of this polarity.[10] The goal is to find a solvent ratio that gives your product an Rf value between 0.2 and 0.4, while maximizing the separation from all impurities.[5]

Q3: Should I use isocratic or gradient elution?

A3: If your TLC shows that all impurities are well-separated from your product in a single solvent system, an isocratic (constant solvent composition) elution may be sufficient. However, if you have both less polar and more polar impurities, a gradient elution is far more efficient.[6] It allows for the rapid removal of non-polar byproducts, followed by the clean elution of your target compound, and finally "washing off" highly polar impurities like the starting alcohol.

Q4: What are the common impurities I should be trying to separate?

A4: The impurity profile depends on the synthetic route. If synthesized from 3-methoxyphenethyl alcohol using a brominating agent like phosphorus tribromide (PBr₃), the most common impurities are:

  • Unreacted 3-methoxyphenethyl alcohol: More polar than the product.

  • Styrene derivatives: Formed via elimination of HBr. These are typically less polar than the product.

  • Dimeric ethers: Formed by the reaction of the product with the starting alcohol. Their polarity can be similar to the product.

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (large ΔRf on TLC), you can load up to 1 gram of crude material per 20-30 grams of silica gel. For more challenging separations, a ratio of 1:50 to 1:100 (crude material to silica gel) is recommended to ensure good resolution.[7]

Part 3: Experimental Protocol & Data

Step-by-Step Protocol for Purification

This protocol assumes a standard flash chromatography setup.

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10).

    • Visualize the spots under UV light (254 nm). The starting alcohol will likely not be UV active, so staining with potassium permanganate may be necessary to visualize it.

    • Select the solvent system that gives the product an Rf of ~0.3.[2]

  • Column Preparation (Wet Packing):

    • Select a column of appropriate size for the amount of material to be purified.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.[11]

    • Add a thin layer of sand (~0.5 cm).

    • In a beaker, prepare a slurry of silica gel in your chosen initial mobile phase (the least polar solvent mixture).[7]

    • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[11]

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of your crude sample) to this solution.

    • Gently remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[8]

    • Carefully add this powder as a uniform layer on top of the packed column bed.

    • Gently place a thin layer of sand on top of the sample layer to prevent disturbance.[8]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • If running a gradient, systematically increase the proportion of the more polar solvent (ethyl acetate).

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Mobile Phase (Gradient Recommended) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A standard workflow for the purification of this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification. These should be optimized for your specific crude mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective adsorbent for normal-phase chromatography.[7][9]
Sample:Adsorbent Ratio 1:30 to 1:100 (w/w)Higher ratios are used for more difficult separations to improve resolution.[7]
Mobile Phase Hexanes/Ethyl AcetateGood solvent system for compounds of moderate polarity.[10]
Initial Gradient 2-5% Ethyl Acetate in HexanesStarts with low polarity to elute non-polar impurities first.
Final Gradient 10-30% Ethyl Acetate in HexanesIncreases polarity to elute the product and more polar impurities.[10]
Target Rf (TLC) 0.2 - 0.4Provides the best balance between resolution and run time on the column.[5]

References

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SlidePlayer. (n.d.). Column chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

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Technical Support Center: Overcoming Low Reactivity of 3-Methoxyphenethyl Bromide in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 3-Methoxyphenethyl bromide in substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties due to the compound's inherent reactivity characteristics. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My substitution reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

A1: The low reactivity of this compound in substitution reactions is a common challenge. This substrate is a primary alkyl halide, which would typically favor an S_N2 reaction. However, the proximity of the phenyl ring can introduce steric hindrance, slowing down the backside attack required for this mechanism.[1][2] Additionally, the electron-donating nature of the methoxy group does not significantly activate the benzylic position, unlike substrates with electron-withdrawing groups.[3][4][5][6][7]

Here are several strategies to enhance the reaction rate:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions, such as elimination, which can also be accelerated by heat.

  • Optimize Your Solvent: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[8]

  • Choose a Stronger Nucleophile: The rate of an S_N2 reaction is directly dependent on the concentration and strength of the nucleophile.[1] If your current nucleophile is weak, consider switching to a more potent one. For example, if you are attempting to form an ether, using a stronger base to generate the alkoxide will increase its nucleophilicity.[9][10][11]

  • Activate the Leaving Group: You can convert the bromide to a more reactive iodide in situ using a Finkelstein reaction.[12][13][14][15] Adding a catalytic amount of sodium iodide or potassium iodide to your reaction mixture can significantly accelerate the substitution. The iodide is a better leaving group than bromide, and the in situ formation of the more reactive 3-Methoxyphenethyl iodide will speed up the overall reaction.

Q2: I am observing a significant amount of an elimination byproduct (3-methoxystyrene). How can I minimize this?

A2: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. This is particularly prevalent when using sterically hindered or strongly basic nucleophiles.[9]

To suppress elimination, consider the following:

  • Use a Less Hindered, More Nucleophilic Reagent: Bulky nucleophiles can act as bases, abstracting a proton from the beta-carbon and leading to elimination. Opt for smaller, highly nucleophilic species where possible.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Choose a Non-Basic Nucleophile if Possible: If the desired transformation allows, select a nucleophile that is not strongly basic.

Q3: My reaction is heterogeneous, and I'm seeing poor conversion. What can I do?

A3: For reactions where the nucleophile (often an ionic salt) is insoluble in the organic solvent containing the this compound, a phase-transfer catalyst (PTC) can be highly effective.[16][17][18]

  • Employ a Phase-Transfer Catalyst: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[16][18][19] This dramatically increases the reaction rate by bringing the reactants together.[18]

Frequently Asked Questions (FAQs)

What is the primary mechanism for substitution reactions with this compound?

This compound is a primary alkyl halide, which strongly favors the S_N2 (bimolecular nucleophilic substitution) mechanism.[1][2][20] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The S_N1 mechanism is highly unlikely as it would require the formation of a relatively unstable primary carbocation.[1][21]

How does the methoxy group influence the reactivity of the molecule?

The methoxy group is located on the phenyl ring and not directly on the ethyl chain. Its electronic effect on the benzylic carbon is primarily inductive. As an electron-donating group, it does not activate the substrate towards nucleophilic attack in the same way an electron-withdrawing group would in nucleophilic aromatic substitution.[3][4][5][6][7] Its presence can, however, subtly influence the overall electron density of the molecule.

Can I use this compound in Williamson ether synthesis?

Yes, this compound is a suitable substrate for the Williamson ether synthesis, which proceeds via an S_N2 mechanism.[9][10][11] To ensure a successful reaction, you should react it with an alkoxide. For optimal results, use a strong base like sodium hydride (NaH) to deprotonate the alcohol and generate the alkoxide nucleophile.[9][11] Using a polar aprotic solvent like DMF or THF is also recommended.[11]

Experimental Protocols

Protocol 1: Finkelstein-Enhanced Cyanation of this compound

This protocol describes the conversion of this compound to 3-Methoxyphenethyl cyanide, a valuable intermediate, using sodium cyanide with catalytic sodium iodide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add sodium cyanide (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol details the synthesis of an ether from this compound and a generic alcohol (R-OH) using a phase-transfer catalyst.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.2 equivalents) in toluene.

  • Add the 50% aqueous solution of sodium hydroxide and a catalytic amount of TBAB (2-5 mol%).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add this compound (1 equivalent) dropwise to the reaction mixture.

  • Continue to stir vigorously at this temperature and monitor the reaction by TLC.[16]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water to remove residual NaOH and TBAB.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeKey ReagentsSolventTypical Temperature (°C)Common IssuesRecommended Solution
Cyanation NaCN, NaI (cat.)DMF/DMSO60-80Slow reactionFinkelstein conditions (NaI)
Ether Synthesis R-OH, NaOH, TBABToluene/H₂O60-70HeterogeneityPhase-Transfer Catalysis
Amination AmineAcetonitrile80-100EliminationUse less hindered amine

Visualizations

Substitution_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-MPB 3-Methoxyphenethyl Bromide Elim_Product Elimination Product (Side Reaction) 3-MPB->Elim_Product E2 Elimination (with basic Nu⁻) Transition_State [Nu---C---Br]⁻ 3-MPB->Transition_State Sₙ2 Attack Nu Nucleophile (Nu⁻) Nu->Transition_State Solvent Polar Aprotic (DMF, Acetone) Heat Heat (Δ) Sub_Product Substitution Product Transition_State->Sub_Product

Caption: S_N2 pathway for this compound.

Troubleshooting_Flowchart Start Low Reactivity of This compound Issue1 Slow or Incomplete Reaction? Start->Issue1 Issue2 Elimination Byproduct? Start->Issue2 Issue3 Heterogeneous Mixture? Start->Issue3 Sol1 Increase Temperature Optimize Solvent Use Stronger Nucleophile Add NaI (Finkelstein) Issue1->Sol1 Yes Sol2 Lower Temperature Use Less Hindered Nucleophile Issue2->Sol2 Yes Sol3 Use Phase-Transfer Catalyst (e.g., TBAB) Issue3->Sol3 Yes

Caption: Troubleshooting flowchart for substitution reactions.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • BYJU'S. Finkelstein Reaction. Available from: [Link]

  • SATHEE. Finkelstein Reaction. Available from: [Link]

  • Grokipedia. Finkelstein reaction. Available from: [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]

  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • PMC - NIH. Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. Available from: [Link]

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Preventing decomposition of 3-Methoxyphenethyl bromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyphenethyl Bromide

Welcome to the technical support center for this compound (CAS: 2146-61-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. Improper storage can lead to decomposition, compromising experimental integrity and leading to costly delays. This document provides in-depth troubleshooting advice, validated storage protocols, and the scientific rationale behind these recommendations.

Section 1: Troubleshooting & FAQs

This section addresses the most common issues encountered by users.

Q1: My clear, colorless this compound has turned yellow or brown. What happened?

A: A color change is a primary indicator of decomposition. This is often due to a combination of slow oxidation and the formation of polymeric or conjugated side products. The most likely culprits are exposure to air (oxygen) and/or light over time. Trace amounts of acidic impurities, like hydrogen bromide (HBr) formed from hydrolysis, can also catalyze degradation pathways that produce colored species.

Q2: I'm seeing an unexpected peak in my GC-MS analysis that corresponds to 3-methoxystyrene. Why?

A: The presence of 3-methoxystyrene is a classic sign of decomposition via an elimination reaction (dehydrobromination).[1][2] This process is highly favored by the presence of even trace amounts of base.[2] Potential sources of basic contaminants include improperly cleaned glassware, basic residues in septa, or exposure to an alkaline environment. Heat significantly accelerates this reaction.

Q3: My NMR spectrum shows a new triplet around 3.8 ppm and a broad singlet, and my main product yield is low. What is this impurity?

A: This pattern strongly suggests the presence of 3-methoxyphenethyl alcohol, the hydrolysis product of your starting material. The triplet corresponds to the -CH₂-OH group, and the broad singlet is the hydroxyl (-OH) proton. This indicates your sample has been exposed to moisture. Alkyl halides, particularly those with benzylic or phenethyl structures, are susceptible to hydrolysis.[3][4]

Q4: Can I just distill the material if I suspect it has decomposed?

A: While distillation can purify the compound, it should be done with extreme caution. Heating this compound, especially in the presence of impurities, can aggressively accelerate decomposition reactions like elimination and polymerization.[2] If distillation is necessary, it must be performed under high vacuum to keep the temperature as low as possible and in a system free of basic or metallic contaminants. A preliminary purity check via GC or NMR is essential to assess the level of degradation before attempting distillation.

Troubleshooting Summary Table
Symptom Observed Primary Decomposition Pathway Immediate Action & Solution
Color changes to yellow/brownOxidation / PolymerizationMinimize light and oxygen exposure. Store under inert gas. Consider repurification if purity is compromised.
Presence of 3-methoxystyrene (GC-MS/NMR)E2 Elimination (Dehydrobromination)Purge with inert gas and store at low temperature (2-8°C). Ensure all handling equipment is scrupulously clean and free of basic residue.
Presence of 3-methoxyphenethyl alcohol (NMR/GC-MS)HydrolysisImmediately transfer to a dry, tightly sealed container under an inert atmosphere (Nitrogen or Argon). Store in a desiccator or dry box.[5]

Section 2: Root Cause Analysis of Decomposition

Understanding the chemical instability of this compound is crucial for preventing its degradation. The compound is susceptible to two primary decomposition mechanisms:

  • E2 Elimination (Dehydrobromination): This is often the most significant non-hydrolytic degradation pathway for phenethyl bromides.[6] In the presence of a base, a proton on the carbon adjacent to the bromine-bearing carbon (the β-hydrogen) is abstracted. This initiates a concerted, single-step reaction where the C-H bond breaks, a C=C double bond forms, and the bromide ion is ejected as a leaving group.[7] The product is 3-methoxystyrene. This reaction is highly favorable and can be initiated by seemingly minor contaminants.[2]

  • Hydrolysis (SN Reaction): As a reactive alkyl halide, this compound will react with water, a weak nucleophile, to form 3-methoxyphenethyl alcohol and hydrogen bromide (HBr).[3][4] The accumulation of HBr can further catalyze other degradation pathways. The presence of water in the storage container, from atmospheric moisture entering a poorly sealed vessel, or from residual moisture in solvents is the root cause.[8]

Decomposition Pathways Diagram

Decomposition main 3-Methoxyphenethyl Bromide sub 3-Methoxyphenethyl Alcohol main->sub  Hydrolysis (S N)  Conditions: Moisture (H₂O) elim 3-Methoxystyrene main->elim  Elimination (E2)  Conditions: Base, Heat

Caption: Primary degradation routes for this compound.

Section 3: Recommended Storage & Handling Protocols

Adherence to these protocols is critical for maintaining the long-term stability and purity of the reagent. These recommendations are synthesized from safety data sheets for analogous reactive halides and best practices for laboratory chemical management.[5][9][10]

Protocol 3.1: Optimal Long-Term Storage
  • Temperature: Store refrigerated at 2°C to 8°C .[5] Low temperatures are essential to decrease the kinetic rate of all potential decomposition reactions.

  • Atmosphere: The vial headspace must be purged with an inert gas (Nitrogen or Argon) before sealing.[5] This displaces both moisture and oxygen, directly inhibiting hydrolysis and oxidation.

  • Container: Use a clean, dry, amber glass vial with a PTFE-lined cap. The amber glass protects the compound from light, and the PTFE liner provides an inert sealing surface. Ensure the container is tightly sealed to prevent atmospheric exchange.[5][10]

  • Location: Store in a designated, well-ventilated cold storage area (refrigerator or cold room) away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]

Protocol 3.2: Handling and Aliquoting
  • Preparation: Before opening, allow the refrigerated container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold chemical.

  • Environment: Handle the compound exclusively in a fume hood or under a continuous stream of inert gas (e.g., via a Schlenk line or in a glove box).[12][13]

  • Aliquoting: If the entire quantity is not for immediate use, aliquot the material into smaller, appropriately sized vials for single or short-term use. This minimizes the number of times the main stock container is opened.

  • Resealing: After taking an aliquot, re-purge the headspace of the main stock container with inert gas before tightly resealing and returning it to cold storage.

Storage Workflow Diagram

Workflow A Receive Compound B Perform Initial QC Check (GC/NMR) A->B C Work in Fume Hood or Glove Box B->C D Aliquot into Amber Vials with PTFE-lined Caps C->D E Purge Headspace with N₂ or Ar D->E F Seal Tightly E->F G Store at 2-8°C Protect from Light F->G H Perform Periodic QC Check (e.g., 6 months) G->H

Caption: Recommended workflow for receiving and storing the compound.

Section 4: Quality Control & Purity Assessment

Regularly assessing the purity of your this compound is a self-validating step that ensures your storage protocol is effective.

Protocol 4.1: Purity Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for both quantification and identification of volatile impurities.

    • Procedure: Dilute a small sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Inject onto a standard non-polar GC column (e.g., DB-5ms).

    • Analysis: Integrate the peak area to determine the purity percentage. Analyze the mass spectra of any minor peaks to definitively identify degradation products like 3-methoxystyrene or 3-methoxyphenethyl alcohol.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides excellent structural information and can be used for a quick purity assessment.

    • Procedure: Dissolve a sample in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Look for characteristic impurity peaks that are absent in the reference spectrum of the pure compound. For example, vinylic protons (5-7 ppm) for 3-methoxystyrene or the -CH₂-OH triplet (~3.8 ppm) for the alcohol.[16]

Key Analytical Parameters
Technique Parameter to Monitor Indication of Purity / Degradation
GC-MS Peak Area %Purity should be >98% for most applications.
Presence of lower retention time peaksMay indicate volatile impurities like 3-methoxystyrene.
Presence of higher retention time peaksMay indicate hydrolysis product (alcohol) or other less volatile impurities.
¹H NMR Absence of unexpected signalsHigh purity.
Signals in the 5.0-7.0 ppm regionPresence of vinylic protons from 3-methoxystyrene.
Triplet at ~3.8 ppm, broad singletPresence of 3-methoxyphenethyl alcohol.

Section 5: Expert Insights & Best Practices

  • The Inert Gas Blanket is Non-Negotiable: While refrigeration slows down reactions, it does not stop them. The single most effective action to prevent both hydrolysis and oxidation is the rigorous exclusion of atmospheric air by using an inert gas blanket.[5] Think of the cap and seal not just as a lid, but as a barrier maintaining a controlled, dry, oxygen-free microenvironment.

  • Small Aliquots Save Material and Time: Repeatedly opening and closing a large stock bottle is the fastest way to introduce contaminants and degrade the entire batch. The upfront time spent aliquoting the material upon receipt will pay dividends by preserving the integrity of your stock for months or even years.

  • Chemical Analogs as a Guide: The storage requirements for this compound are not unique. They are representative of a broad class of reactive organic halides.[17][18] Safety Data Sheets and handling guides for similar compounds, such as 2-Phenylethyl bromide or various benzyl bromides, provide a consistent and authoritative consensus on best practices.[5][19][20] When in doubt, treat the compound with the highest level of precaution recommended for its chemical class.

References

  • Biosynth. (2022, May 5).
  • Onyiriuka, S. O. (1986). Micellar catalysed elimination reactions of p-substituted phenethyl bromides and related compounds in alkaline solutions. Journal of the Chemical Society, Perkin Transactions 2, 1367-1370.
  • Saunders, W. H., & Cockerill, A. F. (1957). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldimethylsulfonium Bromides. Journal of the American Chemical Society, 79(12), 3182–3186.
  • Xiong-Jie, W. (2024, March 5).
  • Cayman Chemical. (2024, June 2).
  • Filo. (2024, August 18). 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explain.
  • ACS Publications. (n.d.). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldime.
  • Vedantu. (n.d.).
  • Chemical Bull. (2024, September 23).
  • Google Patents. (n.d.). US7842743B2 - Stabiliser composition for halide-containing polymers.
  • ResearchGate. (n.d.).
  • Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(18), 3635–3638.
  • ECHEMI. (n.d.).
  • ChemicalBook. (2024, September 25). This compound | 2146-61-4.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound.
  • Master Organic Chemistry. (2018, June 13).
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  • PubMed. (2011, November 24). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene.
  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • University of Calgary. (n.d.). Alkyl Halides.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • The Chemistry Blog. (2023, August 7). How to Safely Handle Reactive Chemicals.
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  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide 98 874-98-6.
  • ResearchGate. (n.d.). Theoretic studies on decomposition mechanism of o-methoxy phenethyl phenyl ether: Primary and secondary reactions | Request PDF.
  • YouTube. (2022, January 22).
  • PubChem. (n.d.). 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207.
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  • PubMed. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
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Technical Support Center: Optimizing Coupling Reactions with 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing coupling reactions involving 3-methoxyphenethyl bromide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon and carbon-heteroatom bonds with this versatile reagent. Here, we address common challenges and provide actionable, field-tested solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

This compound is a valuable building block in organic synthesis, amenable to a variety of cross-coupling reactions. The most prevalent and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp³) bonds by reacting with boronic acids or esters. This is often the go-to method for creating biaryl-like structures.

  • Sonogashira Coupling: To form C(sp)–C(sp³) bonds through reaction with terminal alkynes, providing a direct route to substituted alkynes.

  • Heck Coupling: While less common for alkyl halides, under specific conditions, it can be used to couple with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C–N bonds by reacting with primary or secondary amines. This is a cornerstone of modern medicinal chemistry for synthesizing aryl and alkyl amines.

  • C-H Activation/Functionalization: Emerging methods allow for the direct coupling of this compound with C-H bonds, offering a more atom-economical approach.

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings involving alkyl bromides like this compound are a common issue. The primary culprits are often related to β-hydride elimination and slow oxidative addition.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

start Low Yield with this compound sub_issue1 Potential Cause: β-Hydride Elimination start->sub_issue1 sub_issue2 Potential Cause: Slow Oxidative Addition start->sub_issue2 sub_issue3 Potential Cause: Inefficient Transmetalation start->sub_issue3 solution1 Solution: - Use bulky phosphine ligands (e.g., SPhos, XPhos) - Lower reaction temperature sub_issue1->solution1 solution2 Solution: - Choose a more electron-rich ligand - Consider a different palladium precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) sub_issue2->solution2 solution3 Solution: - Ensure anhydrous conditions - Use a stronger base (e.g., Cs2CO3, K3PO4) - Screen different solvents (e.g., Toluene, Dioxane, THF) sub_issue3->solution3

Caption: Troubleshooting low yields in Suzuki coupling.

Q3: I'm observing significant amounts of 3-methoxystyrene as a byproduct in my coupling reaction. What is happening and how can I prevent it?

The formation of 3-methoxystyrene is a classic indicator of β-hydride elimination , a common side reaction for substrates with β-hydrogens like this compound. This occurs when the palladium catalyst, after oxidative addition, abstracts a hydrogen from the carbon adjacent to the one bearing the metal, leading to the formation of an alkene and a palladium-hydride species.

To mitigate β-hydride elimination:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote reductive elimination over β-hydride elimination by sterically hindering the formation of the required planar intermediate for elimination.

  • Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than the desired reductive elimination.

  • Base Selection: A weaker base might be beneficial in some cases, although this needs to be balanced with the requirement for efficient transmetalation.

Troubleshooting Guides: Specific Coupling Reactions

Guide 1: Optimizing Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, its success with alkyl halides like this compound is highly dependent on the reaction conditions.

Common Problem: Catalyst deactivation and low conversion.

Underlying Cause: The palladium catalyst can be sensitive to impurities and side reactions. The choice of base and solvent system is crucial for maintaining catalytic activity.

Recommended Protocol for Buchwald-Hartwig Amination with this compound:

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base LHMDS or NaOtBuStrong, non-nucleophilic bases are essential for deprotonating the amine without competing in the reaction.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CSufficient to drive the reaction to completion, but monitor for decomposition.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: Assemble Reaction under Inert Atmosphere (N2 or Ar) step1 Add Pd Precursor and Ligand to a dry flask. start->step1 step2 Add the Amine and this compound. step1->step2 step3 Add Anhydrous Solvent (e.g., Toluene). step2->step3 step4 Add the Base (e.g., LHMDS) portion-wise. step3->step4 step5 Heat the reaction to the desired temperature (e.g., 100 °C). step4->step5 step6 Monitor reaction progress by TLC or LC-MS. step5->step6 step7 Work-up and Purify the product. step6->step7

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Guide 2: Enhancing Sonogashira Coupling Efficiency

The Sonogashira coupling provides a powerful method for the synthesis of internal alkynes.

Common Problem: Homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.

Underlying Cause: The copper co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.

Strategies for Improved Sonogashira Coupling:

Parameter Recommendation Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic catalyst system, generally effective.
Copper-Free Conditions Consider using a copper-free protocol to avoid homocoupling.This can be particularly useful for sensitive substrates.
Base A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).Acts as both a base and a solvent in many cases.
Atmosphere Strictly inert (Argon or Nitrogen).Crucial to prevent Glaser homocoupling.
Solvent THF or DMFGood at solubilizing the reactants and catalysts.

Catalytic Cycle: Sonogashira Coupling

pd0 Pd(0)L2 pd_complex R-Pd(II)L2-Br pd0->pd_complex Oxidative Addition alkyne_complex R-Pd(II)L2-C≡CR' pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_alkynide Cu-C≡CR' cu_alkynide->pd_complex alkyne H-C≡CR' alkyne->cu_alkynide Cu(I) activation rbr R-Br rbr->pd_complex

Caption: Simplified catalytic cycle for Sonogashira coupling.

References

  • Buchwald, S. L., & Mauger, C. (2006). A new, highly active catalyst for the amination of aryl chlorides. Angewandte Chemie International Edition, 45(28), 4565-4568. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free, copper-free, palladium-catalyzed Sonogashira coupling of aryl halides in aqueous media. Organic Letters, 4(17), 2973-2976. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Troubleshooting guide for incomplete 3-Methoxyphenethyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

FAQ 1: My reaction to convert 3-Methoxyphenethyl alcohol to the bromide is incomplete. What are the most likely causes?

An incomplete reaction is often traced back to several key factors:

  • Reagent Quality and Stoichiometry: Phosphorus tribromide (PBr₃) is highly sensitive to moisture.[1] Contamination with water will consume the reagent, forming phosphorous acid and hydrobromic acid, thus reducing its efficacy in the desired reaction.[2][3] Ensure you are using a fresh or properly stored bottle of PBr₃. From a stoichiometric perspective, while one equivalent of PBr₃ can theoretically react with three equivalents of alcohol, it is common practice to use a slight excess of the alcohol to ensure the complete consumption of the more valuable brominating agent.[1] However, for sluggish reactions, using 0.33 to 1.0 equivalents of PBr₃ may be necessary to drive the reaction to completion.[4]

  • Reaction Temperature: The conversion of alcohols to alkyl bromides using PBr₃ is an exothermic process.[5][6] Starting the reaction at a low temperature (e.g., 0 °C) is crucial to control the reaction rate and prevent side reactions.[1][7] Allowing the reaction to slowly warm to room temperature overnight is a common and effective strategy.[7] Insufficient reaction time or maintaining too low a temperature for an extended period can result in an incomplete conversion.

  • Solvent Purity: The solvent, typically a dry, non-protic solvent like dichloromethane (CH₂Cl₂), must be anhydrous.[7] Any residual water in the solvent will compete with the alcohol for the PBr₃.

FAQ 2: I'm observing a significant amount of a polar byproduct on my TLC plate. What could it be and how can I prevent it?

The most common polar byproduct is unreacted 3-Methoxyphenethyl alcohol. This is a clear indicator of an incomplete reaction. Another possibility, though less common for primary alcohols, is the formation of an ether through a side reaction, especially if the reaction temperature is not well-controlled.

To prevent byproduct formation:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Optimize Reagent Addition: Add the PBr₃ solution dropwise to the alcohol solution at 0 °C to maintain control over the exotherm.[4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[4][8] If the reaction stalls, a slight warming of the reaction mixture might be necessary.

FAQ 3: The work-up procedure seems to be causing a decrease in my yield. Are there any best practices to follow?

A careful work-up is critical to preserving your product.

  • Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-water.[4][7] This hydrolyzes any remaining PBr₃ and helps to separate the organic and aqueous layers.

  • Neutralization: It is important to neutralize the acidic aqueous layer with a base like sodium bicarbonate or sodium hydroxide.[4][7] This step is crucial as residual acid can promote decomposition of the product. Be sure to vent the separatory funnel frequently during neutralization to release any evolved gas.[4]

  • Washing: Wash the organic layer with water and then with brine to remove water-soluble impurities and residual water.[4][7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4] After filtration, concentrate the solution using a rotary evaporator. Avoid excessive heat during concentration, as 3-Methoxyphenethyl bromide can be heat-sensitive.

FAQ 4: My final product is a pale yellow to brown oil, not colorless. What causes this discoloration and how can I purify it?

The discoloration is often due to trace impurities or slight decomposition of the product. This compound can be sensitive to light and air.[9]

Purification:

If the product is not sufficiently pure after the initial work-up, column chromatography on silica gel is an effective purification method.[4] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Troubleshooting Experimental Workflows

Issue 1: Low Conversion of Starting Material

Observation: TLC analysis shows a significant amount of the starting alcohol spot even after an extended reaction time.

Causality and Solution Workflow

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Product Decomposition During Work-up

Observation: The crude product yield is significantly lower than expected based on TLC analysis of the reaction mixture. The product may also be discolored.

Causality and Solution Workflow

Caption: Workflow to minimize product loss during work-up.

Reaction Mechanism and Key Parameters

The conversion of 3-Methoxyphenethyl alcohol to this compound using PBr₃ proceeds via an Sₙ2 mechanism.[1][4][10] This is a two-step process:

  • Activation of the Alcohol: The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group, an alkoxyphosphonium intermediate.[1][3][11]

  • Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack, leading to the formation of the alkyl bromide with an inversion of stereochemistry (though the starting material, in this case, is not chiral).[1][3][10]

SN2_Mechanism Alcohol 3-Methoxyphenethyl Alcohol Intermediate Alkoxyphosphonium Intermediate Alcohol->Intermediate Attacks P PBr3 PBr₃ PBr3->Intermediate Bromide_Ion Br⁻ Intermediate->Bromide_Ion Displaces Br⁻ Product This compound Intermediate->Product Bromide_Ion->Product SN2 Attack Byproduct HOPBr₂ Product->Byproduct Forms

Caption: Sₙ2 mechanism for the bromination of 3-Methoxyphenethyl alcohol.

Table 1: Key Reaction Parameters and Recommendations
ParameterRecommended ConditionRationale
Starting Alcohol 3-Methoxyphenethyl alcoholSubstrate for the reaction.
Brominating Agent Phosphorus tribromide (PBr₃)Effective for converting primary alcohols to alkyl bromides.[2][4]
Stoichiometry (PBr₃:Alcohol) ~0.4 : 1A slight excess of alcohol ensures complete consumption of PBr₃.[2]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)A non-protic solvent that does not react with PBr₃.[7]
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.[5][7]
Reaction Time Overnight (or until completion by TLC)Allows the reaction to proceed to completion.[7]
Work-up Quench with ice-water, neutralize with NaHCO₃Safely hydrolyzes excess PBr₃ and removes acidic byproducts.[4][7]

Alternative Bromination Methods

While PBr₃ is a common and effective reagent, other methods can be employed for the bromination of alcohols.

Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions.[12][13][14] This reaction also proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry.[12][13]

Advantages:

  • Mild reaction conditions.[12][13]

  • High yields are often achievable.[12][13]

Disadvantages:

  • Generates triphenylphosphine oxide as a byproduct, which can sometimes be difficult to remove.[12][14]

  • The use of carbon tetrachloride is restricted in many regions.[14]

Using Hydrobromic Acid (HBr)

Concentrated HBr can also be used to convert alcohols to alkyl bromides.[15] This method is often used in industrial settings. However, it is generally less suitable for sensitive substrates as the strongly acidic conditions can lead to side reactions, including rearrangements for secondary and tertiary alcohols.[4]

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide (PBr₃).
  • Pen-Yuan Lin. (2025). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
  • Chem-Impex. (n.d.). 3-Methoxybenzyl bromide.
  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions.
  • Dunlap, K. L. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Organic Chemistry Laboratory. Retrieved from Western Michigan University's ScholarWorks.
  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39.
  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
  • NurdRage. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol).
  • Grokipedia. (n.d.). Appel reaction.
  • Nyandoro, S. S. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Reddit. (2016). Help with PBr3 addition.
  • ChemicalBook. (2025). This compound | 2146-61-4.
  • Ashenhurst, J. (2015). PBr3 and SOCl2.
  • Organic Chemistry Portal. (n.d.). Appel Reaction.
  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • Wikipedia. (n.d.). Appel reaction.

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Technical Support Center: Purification of Commercial 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 3-Methoxyphenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their synthetic applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge of Impurities

Commercial this compound, while a valuable building block, often contains impurities that can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and difficulties in purification. The nature and percentage of these impurities can vary depending on the synthetic route employed by the manufacturer and the age and storage conditions of the material. This guide will equip you with the knowledge and techniques to effectively remove these impurities and obtain a compound of the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most prevalent impurities are typically byproducts and unreacted starting materials from the synthesis process. The two most common synthetic routes to this compound are the bromination of 3-methoxyphenethyl alcohol using either phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃).

  • Unreacted 3-Methoxyphenethyl Alcohol: This is a very common impurity due to incomplete reaction. Its presence can lead to the formation of undesired ethers or other side products in subsequent nucleophilic substitution reactions.

  • Phosphorus-Containing Byproducts: If PBr₃ is used as the brominating agent, byproducts such as phosphorous acid and various phosphite esters can be present. These are often water-soluble and can typically be removed with an aqueous workup, but persistent traces may require further purification.

  • Triphenylphosphine Oxide (TPPO): In the case of the Appel reaction, a stoichiometric amount of triphenylphosphine is converted to triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove from reaction mixtures due to its polarity and high boiling point, and it frequently co-purifies with the desired product.

  • Decomposition Products: Benzyl bromides can be susceptible to decomposition, especially when exposed to light, air, or moisture.[1][2][3] This can lead to the formation of a variety of colored impurities and polymeric materials. Over time, hydrolysis can also revert the bromide back to the alcohol.

Q2: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The presence of unreacted 3-methoxyphenethyl alcohol can be detected by the characteristic signals of its hydroxyl proton and the protons on the carbon bearing the hydroxyl group. The aromatic region of the spectrum can also reveal the presence of other aromatic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile impurities.[4][5] It can readily separate this compound from the starting alcohol and other lower-boiling impurities, providing both retention time and mass spectral data for identification.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for a qualitative assessment of purity. By spotting the commercial material against a pure standard (if available), you can visualize the number of components in the mixture. Developing a suitable solvent system for TLC is also the first step in planning a purification by flash column chromatography.

Troubleshooting Purification Procedures

This section provides detailed troubleshooting guides for the most common purification techniques applicable to this compound.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from both more polar impurities (like the starting alcohol and TPPO) and less polar impurities.

  • Solvent System Selection:

    • Begin by determining an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for this compound.[6] This typically provides the best separation. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]

  • Elution:

    • Begin elution with the chosen solvent system, collecting fractions.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation Incorrect solvent system (Rf too high or too low).Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the product.[6]
Column overloading.Use a larger column or reduce the amount of sample loaded. A general rule is a 50-100:1 ratio of silica gel to crude material by weight.[7]
The sample band was too broad during loading.Use a more concentrated sample solution for loading or employ the dry loading technique.[7]
Product is not eluting The solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound may have decomposed on the acidic silica gel.Deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[8]
Cracked or channeled column bed Improper packing of the column.Ensure the silica is packed as a uniform slurry and not allowed to run dry at any point.
Fractional Distillation

Fractional distillation is a viable purification method if the primary impurity is the starting material, 3-methoxyphenethyl alcohol, as there is a significant difference in their boiling points.

  • 3-Methoxyphenethyl alcohol: Boils at 141-143 °C at 12 mmHg.[9][10][11]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Ensure all joints are well-sealed, especially if performing a vacuum distillation.

    • Place a stir bar or boiling chips in the distillation flask.

  • Distillation:

    • Apply a vacuum and slowly heat the distillation flask.

    • Carefully monitor the temperature at the head of the column.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure product.

  • Product Collection:

    • Discard the initial forerun, which may contain lower-boiling impurities.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.

Problem Possible Cause(s) Solution(s)
Bumping/Uncontrolled Boiling Uneven heating or lack of nucleation sites.Use a magnetic stirrer or fresh boiling chips. Ensure the heating mantle is properly sized for the flask.
Poor Separation Insufficient number of theoretical plates in the column.Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[12]
Temperature Fluctuations Inconsistent heating or vacuum.Ensure a stable heat source and a steady vacuum. Check for leaks in the system.
Product Decomposition The compound is not stable at its boiling point.Perform the distillation under a higher vacuum to lower the boiling point.
Recrystallization

Recrystallization can be an effective method for removing small amounts of impurities, provided a suitable solvent can be found. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Selection:

    • Test the solubility of the crude material in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures thereof) in small test tubes.

    • A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Problem Possible Cause(s) Solution(s)
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[8][13]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[8][13]
Oiling Out The compound is melting before it dissolves, or the solubility of the compound in the hot solvent is too high.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[13] Using a different solvent or a solvent mixture may be necessary.
Low Recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.[14]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of commercial this compound.

PurificationWorkflow start Commercial This compound assess_purity Assess Purity (TLC, NMR, GC-MS) start->assess_purity decision Purity Acceptable? assess_purity->decision purify Select Purification Method decision->purify No end Pure Product decision->end Yes chromatography Flash Column Chromatography purify->chromatography Multiple/ Close Impurities distillation Fractional Distillation purify->distillation Volatile Impurity (e.g., Alcohol) recrystallization Recrystallization purify->recrystallization Minor Impurities final_purity Assess Final Purity (NMR, GC-MS) chromatography->final_purity distillation->final_purity recrystallization->final_purity final_purity->end

Caption: General workflow for the purification of this compound.

References

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. ResearchGate. [Link]

  • ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]

  • Good Scents Company. (n.d.). 3-Methoxyphenethyl alcohol. The Good Scents Company. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Chemdad. (n.d.). 3-METHOXYPHENETHYL ALCOHOL. Chongqing Chemdad Co., Ltd. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.... ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. [Link]

  • ACS Publications. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethyl alcohol. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

  • Teledyne ISCO. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Vedantu. [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Wikipedia. [Link]

  • Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • PubMed Central. (2024). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science*. Supreme Science. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • PubMed. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. National Center for Biotechnology Information. [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. BYJU'S. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • PubMed Central. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. [Link]

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Managing thermal instability of 3-Methoxyphenethyl bromide in heated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Methoxyphenethyl bromide. This valuable phenethylating agent is a key intermediate in the synthesis of pharmaceuticals and other advanced materials. However, its utility is often challenged by its inherent thermal instability. In heated reactions, this compound is prone to degradation, primarily through elimination pathways, leading to reduced yields and complex purification challenges.

This guide is designed for researchers, chemists, and drug development professionals. As your virtual application scientist, I will provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to control the reactivity of this compound, maximize your yields, and ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered when working with this compound in heated reactions.

Q1: My reaction is producing a significant amount of 3-methoxystyrene alongside my desired substitution product. What is causing this, and how can I prevent it?

A1: This is the hallmark of a competing elimination reaction (E2) outcompeting your desired substitution reaction (SN2). this compound is a primary alkyl halide, which typically favors the SN2 pathway. However, the presence of β-hydrogens (hydrogens on the carbon adjacent to the one bearing the bromide) makes it susceptible to E2 elimination, a side-reaction that is highly sensitive to reaction conditions.

Root Cause Analysis:

  • Elevated Temperature: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH – TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures.[1] Consequently, heat disproportionately accelerates the rate of elimination compared to substitution. [2][3]

  • Strong or Sterically Hindered Bases: The reagent you are using may be acting as a base rather than a nucleophile. Strong bases, and particularly bulky (sterically hindered) bases like potassium tert-butoxide, will preferentially abstract a β-hydrogen to induce elimination instead of attacking the electrophilic carbon for substitution.[4][5][6]

  • Solvent Effects: While less impactful than temperature or base strength for a primary halide, the solvent can play a role. Protic solvents (e.g., water, ethanol) can stabilize charged intermediates, which might slightly favor elimination under certain conditions.

Solutions & Scientific Rationale:

  • Strict Temperature Control (Primary Solution): Lowering the reaction temperature is the most effective way to favor the SN2 pathway. The substitution reaction has a lower activation energy and is less sensitive to temperature changes than the elimination reaction.

  • Judicious Choice of Nucleophile/Base:

    • Favor Good Nucleophiles, Weak Bases: Whenever possible, use nucleophiles with low basicity. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[7]

    • Avoid Bulky Bases: If a strong base is necessary, avoid sterically hindered options. For example, sodium ethoxide is less likely to cause elimination than potassium tert-butoxide.[4]

  • Solvent Selection: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile (ACN) . These solvents are known to accelerate SN2 reactions and do not solvate the nucleophile as strongly as protic solvents, keeping it more reactive for substitution.[5]

Q2: My reaction is clean but extremely slow at lower temperatures. How can I improve the reaction rate without triggering thermal decomposition?

A2: This is a common optimization challenge. The goal is to increase the reaction kinetics without providing enough energy to overcome the activation barrier for the E2 elimination pathway.

Strategies for Rate Enhancement:

  • Optimize Nucleophile Concentration: The SN2 reaction is bimolecular; its rate is dependent on the concentration of both the alkyl halide and the nucleophile. Increasing the concentration of the nucleophile can effectively increase the reaction rate without altering the temperature.

  • Change the Leaving Group (If Possible): While you are working with the bromide, it's worth noting that reactivity for SN2 reactions follows the trend I > Br > Cl > F.[1] If an analogous iodide compound is available and compatible with your synthesis, it will react faster under the same conditions.

  • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique for accelerating reactions between reactants in different phases (e.g., a solid salt nucleophile and an organic substrate). A phase-transfer catalyst (like a quaternary ammonium salt) shuttles the nucleophile into the organic phase, dramatically increasing the effective concentration and allowing for lower reaction temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and localized heating, often leading to significantly shorter reaction times. In some cases, this can minimize the formation of byproducts associated with prolonged heating. This requires specialized equipment and careful optimization.

Q3: I've successfully minimized the elimination byproduct, but now I'm detecting 3-methoxyphenethyl alcohol in my crude product. What is the source?

A3: The presence of 3-methoxyphenethyl alcohol is indicative of hydrolysis. [8] This occurs when this compound reacts with water, which acts as a weak nucleophile.

Root Cause Analysis:

  • Adventitious Moisture: Water is a common impurity in solvents and reagents. It can also be introduced from atmospheric humidity, especially in reactions run over long periods.

Solutions & Scientific Rationale:

  • Use Anhydrous Conditions:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Ensure all reagents, particularly hygroscopic salts, are thoroughly dried before use.

  • Maintain an Inert Atmosphere: Running your reaction under a blanket of an inert gas like nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel. This is critical for reactions that are sensitive to water or require extended reaction times.

Visual Troubleshooting & Workflow Diagrams

Competing SN2 and E2 Pathways

The following diagram illustrates the critical choice this compound faces in the presence of a nucleophile/base. Temperature is the key determinant of the major pathway.

G sub 3-Methoxyphenethyl Bromide sn2_prod Desired Product (R-Nu) sub->sn2_prod Sₙ2 (Substitution) e2_prod 3-Methoxystyrene (Byproduct) sub->e2_prod E2 (Elimination) nuc Nu⁻ / Base⁻ temp_low Low Temperature Favors Sₙ2 sn2_prod->temp_low temp_high High Temperature Favors E2 e2_prod->temp_high G start Low Yield or Multiple Byproducts? q_alkene Is 3-methoxystyrene the major byproduct? start->q_alkene q_alcohol Is 3-methoxyphenethyl alcohol detected? q_alkene->q_alcohol No sol_temp Root Cause: E2 Elimination 1. Lower Reaction Temp 2. Use Weaker/Non-Bulky Base 3. Switch to Polar Aprotic Solvent q_alkene->sol_temp Yes sol_water Root Cause: Hydrolysis 1. Use Anhydrous Solvents 2. Dry All Reagents 3. Run Under Inert Atmosphere q_alcohol->sol_water Yes sol_slow Reaction too slow? 1. Increase Nucleophile Conc. 2. Consider Phase-Transfer Catalyst 3. Monitor over longer time q_alcohol->sol_slow No

Caption: Troubleshooting decision tree for this compound reactions.

Data Summary & Recommended Conditions

ParameterFavors SN2 (Substitution)Favors E2 (Elimination)Scientific Rationale
Temperature Low to Moderate (e.g., 0 °C to RT)High (e.g., > 50 °C, Reflux)Elimination is entropically favored and has a higher activation energy, making its rate increase more dramatically with heat. [1][2]
Nucleophile/Base Good Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻)Strong, Sterically Hindered Base (e.g., t-BuOK)Bulky reagents struggle to access the electrophilic carbon (SN2) and find it easier to abstract a proton (E2). [4][5]
Solvent Polar Aprotic (e.g., DMSO, DMF, ACN )Generally less critical, but favored by strong bases in various solvents.Polar aprotic solvents accelerate SN2 kinetics by not over-solvating the nucleophile. [5]

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Controlled SN2 Reaction

This protocol provides a self-validating framework for performing a clean substitution reaction.

Objective: To substitute the bromide of this compound with a generic nucleophile (Nu⁻) while minimizing elimination.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Cyanide, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, thermometer

  • Nitrogen or Argon gas line with bubbler

  • Ice-water bath

  • TLC plates, developing chamber, and appropriate eluent system

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the nucleophile (e.g., Sodium Cyanide) and anhydrous DMF. Begin stirring.

  • Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the cold, stirred nucleophile solution over 15-20 minutes.

  • Reaction Monitoring (Self-Validation):

    • Immediately after addition, take a small aliquot from the reaction mixture for a "time zero" TLC spot.

    • Allow the reaction to stir at 0 °C. Every 30-60 minutes, take another aliquot and spot it on a TLC plate next to the starting material and time zero spots.

    • Develop the TLC plate. A successful reaction will show the consumption of the starting material spot and the appearance of a new, single product spot. The absence of a higher Rf spot (indicative of the less polar 3-methoxystyrene) confirms the suppression of the E2 pathway.

  • Controlled Warming: If the reaction is slow at 0 °C (as determined by TLC), allow the mixture to slowly warm to room temperature. Continue monitoring by TLC. Avoid external heating unless absolutely necessary and validated by small-scale trials.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Proceed with standard extraction, washing, drying, and purification procedures.

Protocol 2: Workflow for In-Process Control (IPC) via TLC

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Prepare Eluent (e.g., 20% EtOAc/Hexane) prep2 Spot TLC Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction (Rxn) run1 Take aliquot from reaction mixture run2 Spot on 'Rxn' and 'Co-spot' lanes run1->run2 run3 Place plate in developing chamber run2->run3 run4 Remove plate when solvent front nears top run3->run4 ana1 Visualize under UV light and/or with stain ana2 Assess disappearance of SM spot and appearance of Product spot ana1->ana2 ana3 Check for new spots (potential byproducts) ana2->ana3

Caption: Step-by-step workflow for monitoring reactions using TLC.

References

  • ReactionWeb.io. (n.d.). Alkyl Halide + H2O + Heat. Retrieved from reactionweb.io/alkene/hydrolysis/alkyl-halide/h2o/index.html
  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Chem 2310. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Retrieved from a source discussing general alkyl halide reactions.
  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkyl Halides.

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Best practices for handling moisture-sensitive reactions with 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyphenethyl bromide (CAS 2146-61-4). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful in synthesis?

This compound is an organobromide compound used as a building block in organic synthesis.[1] Its phenethyl structure is a common pharmacophore in CNS-active drugs, making it a valuable intermediate for introducing the 3-methoxyphenethyl moiety into target molecules, particularly in the development of pharmaceutical agents.[2] It readily undergoes nucleophilic substitution reactions (typically SN2), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

Q2: What makes this compound "moisture-sensitive"?

The term "moisture-sensitive" refers to the compound's reactivity with water.[3] The primary concern is hydrolysis , a reaction where water acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This SN1 or SN2 reaction displaces the bromide ion and results in the formation of 3-methoxyphenethyl alcohol. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can complicate purification.[4]

Q3: My bottle of this compound is colorless, but older samples in the lab look yellow. What does this indicate?

While pure this compound is a colorless to pale yellow liquid, a noticeable yellow or brown discoloration in older samples often suggests decomposition.[5] This can be due to slow hydrolysis from atmospheric moisture or oxidation. For critical applications, it is highly recommended to purify the reagent by washing and distillation or to use a fresh, unopened bottle.

Q4: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration in a dark, dry environment is recommended to minimize decomposition. Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and transfer of air- and moisture-sensitive liquids via syringe or cannula.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during reactions involving this compound.

Problem 1: My Grignard reaction is failing to initiate or giving very low yields.

Likely Cause: Your Grignard reagent (RMgX) is being quenched by trace amounts of water. Grignard reagents are extremely strong bases and will react with even microscopic traces of protic solvents like water, which is a more favorable acid-base reaction than the desired nucleophilic attack.[8][9] This consumes the Grignard reagent and halts the reaction.

Solution: Implement Rigorous Anhydrous Techniques.

Success with moisture-sensitive reactions like the Grignard reaction depends entirely on the rigorous exclusion of water from every component of the reaction system.[3][8][10]

Experimental Protocol: Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation:

    • Thoroughly clean all glassware.

    • Dry glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is ideal) to remove adsorbed water from the glass surface.[3][6]

    • Assemble the reaction apparatus while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line.[6][7]

  • Establishing Inert Atmosphere:

    • Connect the assembled, hot glassware to a Schlenk line, which is a dual manifold connected to a vacuum pump and a source of dry, inert gas (Argon or Nitrogen).[11][12][13]

    • Perform a minimum of three "vacuum/backfill" cycles. This involves evacuating the flask to remove air and atmospheric moisture, then refilling it with inert gas.[11][14] This process is crucial for ensuring the reaction environment is truly inert.

  • Solvent Preparation:

    • Use a truly anhydrous solvent. Even commercially available "anhydrous" solvents should be treated with suspicion for highly sensitive reactions.[15]

    • If not using a freshly opened bottle of anhydrous solvent, dry it using appropriate methods. For ethereal solvents like THF or diethyl ether (commonly used for Grignard reactions), distillation from a drying agent like sodium/benzophenone is a standard and reliable method.[16]

  • Reagent Transfer:

    • Transfer all reagents, including this compound and any anhydrous solvents, using gas-tight syringes or a cannula under a positive pressure of inert gas (a "counterflow" of gas).[6][12] This prevents atmospheric moisture from entering the system during addition.

Diagram: Inert Atmosphere Reaction Setup Workflow

This diagram illustrates the key steps for ensuring an anhydrous reaction environment using a Schlenk line.

G cluster_prep Preparation Phase cluster_inert Inerting Phase (Schlenk Line) cluster_reaction Reaction Phase A 1. Oven-Dry Glassware (>125°C, >4h) B 2. Assemble Apparatus (While Hot) A->B Immediate Assembly C 3. Connect to Schlenk Line B->C D 4. Evacuate Flask (Vacuum) C->D E 5. Backfill with N2/Ar (Inert Gas) D->E E->D Cycle F Repeat 3x E->F G 6. Add Anhydrous Solvent (via Syringe/Cannula) F->G H 7. Add Reagents (via Syringe/Cannula) G->H I 8. Run Reaction (Under Positive N2/Ar Pressure) H->I G cluster_SN2 Desired Pathway cluster_Side Side Reactions Start 3-Methoxyphenethyl Bromide SN2_Product S N 2 Product Start->SN2_Product + Good Nucleophile (Nu:⁻) (e.g., CN⁻, N₃⁻) Hydrolysis Hydrolysis Product (3-Methoxyphenethyl Alcohol) Start->Hydrolysis + H₂O (Moisture Contamination) E2_Product E2 Product (3-methoxystyrene) Start->E2_Product + Strong, Hindered Base (e.g., t-BuOK)

Competing SN2, Hydrolysis, and E2 pathways.
References
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry.
  • Anonymous. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Scribd. (n.d.). Drying of Organic Solvents.
  • University of Colorado Boulder, Department of Organic Chemistry. (n.d.). Drying Organic Solutions.
  • Anonymous. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • University of York, Chemistry Teaching Labs. (n.d.). Reflux under an inert atmosphere.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Wikipedia. (n.d.). Schlenk line.
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  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Chem-Impex. (n.d.). 3-Methoxybenzyl bromide.
  • Reddit. (2022). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Guidechem. (n.d.). 2-Phenylethyl bromide 103-63-9 wiki.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - beta-Bromophenylethane.
  • ECHEMI. (n.d.). 3-METHOXYPHENETHYLBROMIDE SDS, 2146-61-4 Safety Data Sheets.
  • Anonymous. (2025). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications.
  • CymitQuimica. (n.d.). CAS 103-63-9: Phenethyl bromide.
  • Benchchem. (n.d.). Phenethyl bromide.
  • Wikipedia. (n.d.). 2-Phenylethyl bromide.
  • Anonymous. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide 98 874-98-6.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 2146-61-4.
  • ChemicalBook. (2025). This compound | 2146-61-4.

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Technical Support Center: TLC Visualization for 3-Methoxyphenethyl Bromide & Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thin-Layer Chromatography (TLC) visualization. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 3-methoxyphenethyl bromide and monitoring its conversion into various products. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should use to visualize my TLC plate?

A1: The first method should always be non-destructive visualization with a UV lamp, specifically at a wavelength of 254 nm.[1][2] this compound and its likely aromatic products contain a benzene ring, which is a strong chromophore that absorbs UV light.[1][3] On TLC plates impregnated with a fluorescent indicator (e.g., F₂₅₄), these compounds will appear as dark purple or black spots against a glowing green background as they quench the fluorescence.[1][2] This technique is rapid, requires no chemical alteration of your sample, and allows for subsequent staining methods to be used on the same plate.[1]

Q2: UV light shows my starting material, but I'm not sure if I'm seeing the product. What's next?

A2: This is a common scenario, especially if the product has a similar UV absorbance profile to the starting material or is present in a very low concentration. The next step is to use a chemical stain. The choice of stain depends entirely on the functional group you expect to have formed. For instance:

  • If you formed an amine (e.g., 3-methoxyphenethylamine), a Ninhydrin stain is highly specific for primary and secondary amines, typically yielding pink or purple spots upon heating.[4]

  • If you formed an alcohol or other oxidizable group , a Potassium Permanganate (KMnO₄) stain is an excellent general-purpose choice. It reacts with any functional group that can be oxidized (like alcohols, aldehydes, and even some amines), showing up as yellow-brown spots on a purple background.[4][5]

  • If you formed a phenol , a Ferric Chloride (FeCl₃) stain is highly specific and will produce a distinct blue, violet, or green colored complex.[1][4]

Q3: My starting material, this compound, is not showing up well with any stain. Is this normal?

A3: Yes, this is quite normal. Alkyl halides are notoriously difficult to visualize with many common chemical stains.[1] While the aromatic ring makes it UV-active, the bromide itself is not reactive towards stains like potassium permanganate or p-anisaldehyde. Iodine vapor is often suggested for a wide range of compounds and can sometimes visualize alkyl halides, but the resulting spots can be faint and fade quickly.[1] Your best strategy is to rely on UV for visualizing the starting material and select a specific, high-contrast stain for the product you are forming. The disappearance of the UV-active starting material spot is as important an indicator of reaction progress as the appearance of a new, stained product spot.[6][7]

Q4: Can I use one "universal" stain for everything?

A4: While some stains are considered "broad-spectrum," no single stain works perfectly for all compound classes.

  • Potassium Permanganate (KMnO₄) is one of the most versatile oxidative stains, reacting with a wide array of functional groups.[5]

  • Phosphomolybdic Acid (PMA) is another good "universal" stain that visualizes many compounds as dark green or blue spots upon heating.[4][8]

  • Ceric Ammonium Molybdate (CAM) is also a very sensitive, universal stain that produces high-contrast blue spots on a light background.

However, the key to good analysis is often using a stain that is selective for the product's functional group. This provides definitive confirmation that the desired chemical transformation has occurred. For example, if you see a new spot with both KMnO₄ and Ninhydrin, you have strong evidence that you have formed an amine.

TLC Visualization Workflow

The following diagram outlines a logical workflow for selecting the appropriate visualization technique when working with this compound and its derivatives.

TLC_Visualization_Workflow Workflow for Selecting TLC Visualization Method Start Start: Developed TLC Plate UV_Vis Step 1: Visualize under UV Light (254 nm) Start->UV_Vis UV_Spots_Visible Are spots visible? UV_Vis->UV_Spots_Visible Mark_Spots Circle spots with a pencil. Note Rf values. UV_Spots_Visible->Mark_Spots Yes Troubleshoot_UV Troubleshoot: - Compound not UV active? - Concentration too low? UV_Spots_Visible->Troubleshoot_UV No Proceed_Stain Proceed to Chemical Staining for Product Confirmation Mark_Spots->Proceed_Stain Stain_Choice Step 2: Choose Stain Based on Expected Product Proceed_Stain->Stain_Choice Troubleshoot_UV->Stain_Choice Amine Amine Product? (e.g., Substitution with R₂NH) Stain_Choice->Amine Carboxylic_Acid Carboxylic Acid Product? (e.g., Grignard + CO₂) Stain_Choice->Carboxylic_Acid General_Oxidizable Alcohol/Alkene or General Screening? Stain_Choice->General_Oxidizable Ninhydrin Use Ninhydrin Stain (Pink/Purple Spots) Amine->Ninhydrin Yes Amine->Carboxylic_Acid No End End: Analyze & Record Results Ninhydrin->End Bromocresol_Green Use Bromocresol Green Stain (Yellow spots on blue background) Carboxylic_Acid->Bromocresol_Green Yes Carboxylic_Acid->General_Oxidizable No Bromocresol_Green->End KMnO4 Use KMnO₄ Stain (Yellow spots on purple background) General_Oxidizable->KMnO4 Yes General_Oxidizable->End No/Other KMnO4->End

Caption: A decision-making workflow for TLC visualization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible under UV light. 1. The compound is not UV-active (unlikely for these aromatic compounds).2. The sample concentration is too low.[8]3. The compound is volatile and evaporated during solvent removal.1. Proceed to a chemical stain like KMnO₄ or PMA for general screening.2. Re-spot the TLC plate, applying the sample multiple times to the same spot (allow the solvent to dry between applications).[8]3. Minimize heating when drying the plate before visualization. Visualize immediately after development.
My spots are streaking or elongated. 1. The sample is overloaded (too concentrated).[9]2. The compound is highly polar and interacting strongly with the silica gel (common for amines and carboxylic acids).3. The sample was not spotted in a tight, small circle.1. Dilute the sample solution and re-spot.2. For acidic compounds, add a few drops of acetic acid to the eluting solvent. For basic compounds (amines), add a few drops of triethylamine or ammonia.[9]3. Ensure you are using a fine capillary spotter and apply the sample quickly and gently.
The KMnO₄ stain is just a uniform purple background with no spots. 1. The plate was not heated sufficiently to activate the stain.2. The compounds on the plate are not susceptible to oxidation by permanganate.3. The stain has expired or was improperly prepared.1. Gently heat the dipped plate with a heat gun until the background begins to fade and yellow spots appear. Be careful not to overheat, which will turn the entire plate brown.[5]2. Confirm compound presence with UV light first. If UV-active spots are present but do not stain, the functional groups are non-oxidizable. Try a different stain.3. Prepare fresh stain solution. The KMnO₄ solution has a shelf-life of approximately 3 months.[4]
The spots are visible with UV, but after staining, they look different or have moved. 1. This is expected. Different visualization methods highlight compounds based on different chemical properties. A faint UV spot might produce a very intense stained spot, and vice-versa.2. Some stains can cause smearing if the plate is immersed for too long.1. Always circle the UV spots with a pencil before staining.[1][2] This provides a permanent record to compare with the stained plate.2. Dip the plate into the stain solution quickly and remove it immediately, wiping the back with a paper towel to remove excess reagent.[2]
My amine product is not staining well with Ninhydrin. 1. The plate was not heated sufficiently.2. The amine is a tertiary amine. Ninhydrin works best for primary and secondary amines.3. The concentration is too low.1. Ninhydrin requires gentle heating with a heat gun to develop the characteristic pink/purple color.2. For tertiary amines, try the Dragendorff reagent, which is particularly useful for detecting lipophilic amines and basic heterocycles.3. Concentrate the sample or spot multiple times.

Experimental Protocols

Safety First: Always handle chemical stains in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: UV Visualization
  • After developing the TLC plate and allowing the eluent to evaporate completely, place the plate under a UV lamp.

  • Press the button for short-wave UV light (254 nm).[1]

  • UV-active compounds will appear as dark spots on a glowing green background.

  • Carefully circle all visible spots with a pencil, as they will disappear once the lamp is turned off.[1]

Protocol 2: Potassium Permanganate (KMnO₄) Staining
  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4] Store in a sealed jar.

  • Staining Procedure: a. Using forceps, quickly dip the developed and dried TLC plate into the KMnO₄ solution. b. Remove the plate immediately and let the excess stain drip off. c. Wipe the back of the plate with a paper towel. d. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or light brown spots against a purple/pink background.[4][5]

Protocol 3: Ninhydrin Staining (for Amines)
  • Reagent Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol, then add 3.0 mL of glacial acetic acid.[4] Store in a light-protected bottle.

  • Staining Procedure: a. Dip the TLC plate into the ninhydrin solution. b. Wipe the back of the plate. c. Gently heat the plate with a heat gun. Primary amines will appear as pink or purple spots.

Protocol 4: Bromocresol Green Staining (for Carboxylic Acids)
  • Reagent Preparation: Add 0.04 g of bromocresol green to 100 mL of absolute ethanol. Add a 0.1 M solution of aqueous NaOH dropwise until the solution just turns blue.[4]

  • Staining Procedure: a. Dip the TLC plate into the stain. b. Allow the solvent to evaporate. Heating is typically not required. c. Acidic compounds will appear as bright yellow spots on a blue or green background.[4]

Mechanistic Insights: Why Stains Work

Understanding the chemistry behind the color change is key to expert-level troubleshooting.

Staining_Mechanisms Simplified Staining Mechanisms cluster_KMnO4 Potassium Permanganate (Oxidation) cluster_Ninhydrin Ninhydrin (Condensation) cluster_BCG Bromocresol Green (Acid-Base) KMnO4_start Analyte (Alkene/Alcohol) + MnO₄⁻ (Purple) KMnO4_end Oxidized Analyte + MnO₂ (Brown/Yellow Spot) KMnO4_start->KMnO4_end Redox Rxn Ninhydrin_start Primary Amine (R-NH₂) + 2x Ninhydrin Ninhydrin_end Ruhemann's Purple (Deep Purple Conjugated Molecule) Ninhydrin_start->Ninhydrin_end Condensation BCG_start Carboxylic Acid (R-COOH) + Bromocresol Green (Blue, pH > 5.4) BCG_end R-COO⁻ + Bromocresol Green (Yellow, pH < 3.8) BCG_start->BCG_end Protonation

Caption: Chemical principles of common TLC stains.

References

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]

  • TLC Stains. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. [Link]

  • TLC stains. (n.d.). Organic Chemistry. [Link]

  • Majumder, S. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. [Link]

  • Thin Layer Chromatography (rev 3/2020). (2020, March). University of Missouri–St. Louis. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. [Link]

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239–244. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

  • TLC Staining solutions. (2006, September 27). Org Prep Daily. [Link]

  • Rf value for TLC. (2020, January 19). Reddit. [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • TLC Stains. (n.d.). University of Wisconsin-Madison. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Lisa, N. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021, February 18). ResearchGate. [Link]

  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). [Video]. YouTube. [Link]

  • Ara, G., et al. (2018). Thin-Layer-Chromatography-A-Tool-to-Investigate-Kinetics-of-Michael-Addition-Reaction. ResearchGate. [Link]

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Technical Support Center: Optimizing Solvent Choice for Reactions Involving 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxyphenethyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and troubleshooting for reactions involving this versatile reagent. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution but is a critical parameter that dictates reaction pathways, influences rates, and determines product distribution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during experiments with this compound, focusing on the causal relationships between solvent properties and reaction outcomes.

Q1: What are the primary reaction pathways for this compound, and how does solvent choice direct the outcome?

Answer: this compound is a primary alkyl halide (C₉H₁₁BrO)[1][2][3]. Structurally, the bromine is attached to a primary carbon, which strongly favors the bimolecular nucleophilic substitution (Sₙ2) mechanism due to minimal steric hindrance. However, the adjacent phenyl ring can offer some stabilization to a potential carbocation, making the unimolecular pathway (Sₙ1) a competing possibility under specific conditions. The solvent is the primary tool to control which pathway dominates.

  • Sₙ2 Pathway: This mechanism involves a backside attack by a nucleophile in a single, concerted step. It is favored by polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.[4][5][6]

  • Sₙ1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate. It is favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents excel at stabilizing both the leaving group (bromide anion) and the carbocation intermediate through hydrogen bonding and dipole interactions, thus lowering the energy barrier for ionization.[7][8][9][10]

Your choice of solvent is therefore a deliberate decision to promote one mechanistic pathway over the other.

Q2: I am attempting a substitution with a strong, anionic nucleophile (e.g., NaN₃, NaCN). Which solvent should I use for the highest yield and rate?

Answer: For reactions with strong, anionic nucleophiles, the goal is to maximize the Sₙ2 pathway. The clear choice is a polar aprotic solvent .

Rationale: Strong nucleophiles, typically used as salts (e.g., sodium cyanide), require a polar medium to dissolve.[5] However, polar protic solvents like water or ethanol will form a "solvent cage" around the nucleophilic anion via hydrogen bonding.[6][10] This solvation shell stabilizes the nucleophile, blunting its reactivity and significantly slowing down the Sₙ2 reaction rate.[4]

Polar aprotic solvents (e.g., DMSO, DMF, acetone) possess strong dipoles to dissolve the salt but lack acidic protons.[9] They effectively solvate the cation (e.g., Na⁺) while leaving the anion largely unsolvated and highly reactive, which dramatically accelerates the Sₙ2 reaction.[5][6]

Workflow: Selecting an Sₙ2 Solvent

start Goal: Sₙ2 Reaction with This compound nucleophile Select Strong Nucleophile (e.g., N₃⁻, CN⁻, I⁻) start->nucleophile solvent_choice Choose Solvent Class nucleophile->solvent_choice aprotic Polar Aprotic (Acetone, DMF, DMSO) solvent_choice->aprotic Correct Choice protic Polar Protic (H₂O, EtOH, MeOH) solvent_choice->protic Incorrect Choice outcome_good Result: Fast Sₙ2 Rate 'Naked' Nucleophile High Yield of Substitution Product aprotic->outcome_good outcome_bad Result: Slow Sₙ2 Rate Solvated Nucleophile Potential for side reactions protic->outcome_bad start Start: Optimizing Reaction for This compound q1 What is the nature of your nucleophile? start->q1 strong_nuc Strong & Anionic (e.g., CN⁻, N₃⁻, I⁻) q1->strong_nuc Strong weak_nuc Weak & Neutral (e.g., H₂O, ROH) q1->weak_nuc Weak path_sn2 Desired Pathway: Sₙ2 strong_nuc->path_sn2 path_sn1 Desired Pathway: Sₙ1 (Solvolysis) weak_nuc->path_sn1 solvent_sn2 Solvent Choice: Polar Aprotic (DMSO, DMF, Acetone) path_sn2->solvent_sn2 solvent_sn1 Solvent Choice: Polar Protic (EtOH, MeOH, H₂O) path_sn1->solvent_sn1 q2 Observing Side Products? solvent_sn2->q2 elimination Alkene (Elimination) Product q2->elimination Yes no_reaction No Reaction / Slow Rate q2->no_reaction Yes fix_elim Action: 1. Lower Temperature 2. Confirm Polar Aprotic Solvent elimination->fix_elim fix_slow Action: 1. Ensure Anhydrous Solvent 2. Switch to more polar solvent (Acetone -> DMF) 3. Gently increase temperature no_reaction->fix_slow

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How to avoid elimination side reactions with 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyphenethyl Bromide Reactions

A Guide for Researchers on Avoiding Elimination Side Reactions

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic routes. A common challenge encountered with this substrate is the competitive formation of the undesired elimination byproduct, 3-methoxystyrene. This document provides in-depth, troubleshooting advice in a question-and-answer format to help you optimize your reaction conditions and maximize the yield of your desired substitution product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of 3-methoxystyrene in my product mixture. What is causing this side reaction?

A1: The Root Cause: SN2 vs. E2 Competition

The formation of 3-methoxystyrene alongside your desired substitution product is a classic case of competing reaction pathways: the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2).

  • SN2 (Your Goal): The nucleophile directly attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step.[1][2] This results in the formation of a new bond between the carbon and your nucleophile.

  • E2 (The Side Reaction): The nucleophile acts as a base, abstracting a proton (a hydrogen atom) from the carbon adjacent to the one bearing the bromine (the β-carbon).[3] This simultaneous proton abstraction and departure of the bromide leaving group results in the formation of a double bond, yielding 3-methoxystyrene.

This compound is a primary alkyl halide, which generally favors the SN2 pathway.[3][4][5] However, the conditions of your reaction—specifically the nature of your nucleophile/base, the solvent, and the temperature—play a decisive role in which pathway predominates.[3][6]

SN2_vs_E2 sub This compound H₃CO-C₆H₄-CH₂-C(α)H₂-Br sub_prod Substitution Product (SN2) H₃CO-C₆H₄-CH₂-CH₂-Nu sub->sub_prod Desired Pathway elim_prod Elimination Product (E2) H₃CO-C₆H₄-CH=CH₂ (3-Methoxystyrene) sub->elim_prod Side Reaction nu Nu:⁻ / Base:⁻ nu->sub Attacks α-Carbon nu->sub Abstracts β-Hydrogen

Caption: Competing SN2 (green) and E2 (red) pathways for this compound.

Q2: How does my choice of nucleophile affect the amount of elimination byproduct?

A2: Balancing Nucleophilicity and Basicity

Every nucleophile is also a potential base, and vice versa.[7][8] The key is to select a reagent whose nucleophilicity (the ability to attack a carbon atom) is significantly greater than its basicity (the ability to abstract a proton).[7][9]

  • High Nucleophilicity / Low Basicity: Reagents like azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻) are excellent nucleophiles but relatively weak bases.[10][11] They strongly favor the SN2 pathway.

  • High Basicity: Reagents like hydroxide (HO⁻), alkoxides (RO⁻, e.g., ethoxide), and amide (NH₂⁻) are strong bases.[10] While they can act as nucleophiles, their high basicity significantly increases the rate of the E2 reaction, especially with any increase in steric hindrance or temperature.

  • Steric Hindrance: The physical size of the nucleophile is critical. Large, bulky nucleophiles, even if they are strong bases, will have difficulty accessing the sterically shielded electrophilic carbon for an SN2 attack.[3][12][13] However, they can easily abstract a more exposed β-hydrogen, thus favoring the E2 pathway. A classic example is potassium tert-butoxide (t-BuOK), which is an exceptionally strong, sterically hindered base that almost exclusively promotes elimination.[14][15][16]

Table 1: Comparison of Common Nucleophiles/Bases

Reagent (Anion) Category Typical Outcome with 1° Alkyl Halide
I⁻, Br⁻, Cl⁻ Good Nucleophile, Weak Base SN2
HS⁻, RS⁻ Good Nucleophile, Weak Base SN2
N₃⁻ Good Nucleophile, Weak Base SN2
CN⁻ Good Nucleophile, Weak Base SN2
CH₃COO⁻ Fair Nucleophile, Weak Base SN2 (often slow)
HO⁻, CH₃O⁻, C₂H₅O⁻ Strong Base, Good Nucleophile SN2 / E2 Competition
(t-BuO⁻) Strong, Sterically Hindered Base E2 Favored

| DBU, DBN | Non-nucleophilic, Hindered Bases | E2 Favored |

Q3: What is the ideal solvent for minimizing elimination?

A3: Choose a Polar Aprotic Solvent

The solvent has a profound impact on the nucleophile's reactivity and can tip the balance between SN2 and E2.[17]

  • Polar Aprotic Solvents (Recommended): Solvents like DMSO , DMF , and acetonitrile are the best choice for SN2 reactions.[10][18][19] They possess strong dipoles that can solvate the counter-ion (e.g., Na⁺ or K⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[19] This leaves the nucleophile "naked" and highly reactive, increasing the rate of the SN2 reaction relative to the E2 reaction.[17][19]

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can hydrogen-bond with the nucleophile, creating a "solvent cage" around it.[8] This solvation shell stabilizes the nucleophile, reduces its reactivity, and blunts its nucleophilicity more than its basicity, which can favor the E2 pathway.[20][21]

Table 2: Properties of Common Solvents

Solvent Type Dielectric Constant (ε) SN2/E2 Impact
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47 Favors SN2
N,N-Dimethylformamide (DMF) Polar Aprotic 37 Favors SN2
Acetonitrile (MeCN) Polar Aprotic 37.5 Favors SN2
Acetone Polar Aprotic 21 Favors SN2
Ethanol Polar Protic 24.5 Can increase E2 proportion

| Water | Polar Protic | 80 | Can increase E2 proportion |

Q4: How critical is temperature control?

A4: Lower Temperatures Favor Substitution

Temperature is a critical variable. Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in entropy (more molecules are formed).[22]

  • Low Temperature (Recommended): Running your reaction at room temperature or below (e.g., 0 °C) will favor the SN2 pathway. At lower temperatures, the reaction is under kinetic control, and the pathway with the lower activation energy (SN2) will dominate.[18][23]

  • High Temperature (Avoid): Increasing the reaction temperature provides the energy needed to overcome the higher activation barrier of the E2 reaction.[6][22][24] The positive entropy change of elimination becomes more significant at higher temperatures, making the E2 pathway more thermodynamically favorable.[22] Heating the reaction is a common tactic to intentionally favor elimination.[22][24][25]

Troubleshooting Workflow & Optimization Protocol

If you are observing >10% of the elimination byproduct, follow this systematic approach to optimize your reaction.

Troubleshooting_Workflow start Problem: High % of Elimination Product (3-Methoxystyrene) check_temp Step 1: Check Temperature Is the reaction heated? start->check_temp action_temp Action: Reduce Temperature Run at room temp or 0 °C. check_temp->action_temp Yes check_nuc Step 2: Evaluate Nucleophile Is it a strong base (e.g., RO⁻)? Is it sterically hindered? check_temp->check_nuc No action_temp->check_nuc action_nuc Action: Change Nucleophile Consider N₃⁻, CN⁻, or RS⁻ if compatible. If using a base, use the least hindered option possible (e.g., NaOEt vs. NaOtBu). check_nuc->action_nuc Yes check_solvent Step 3: Check Solvent Are you using a polar protic solvent (e.g., Ethanol, Methanol)? check_nuc->check_solvent No action_nuc->check_solvent action_solvent Action: Change Solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). check_solvent->action_solvent Yes end_node Optimized Reaction: Maximized Substitution Product check_solvent->end_node No action_solvent->end_node

Caption: A step-by-step workflow for troubleshooting and minimizing E2 elimination.

Example Protocol: SN2 Reaction with Sodium Azide

This protocol illustrates the principles discussed above for a clean substitution on this compound.

Objective: To synthesize 1-(2-azidoethyl)-3-methoxybenzene with minimal formation of 3-methoxystyrene.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Add sodium azide (1.2 equivalents) to the flask, followed by anhydrous DMSO to create a stirrable slurry.

  • Substrate Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature. An ice bath can be used to maintain a low temperature if the reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Rationale for Choices:

  • Nucleophile: Sodium azide is an excellent nucleophile and a very weak base, heavily favoring the SN2 pathway.[1]

  • Solvent: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the azide anion.[1][5]

  • Temperature: The reaction is run at room temperature to provide sufficient energy for the SN2 reaction while keeping the competing E2 pathway kinetically disfavored.[5]

References

  • Roos, G. H. P., & van der Westhuizen, J. H. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(2), 1599–1609. [Link]

  • Roos, G. H. P., & van der Westhuizen, J. H. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]

  • Quora. (2021). What are the conditions that favor the formation of the substitution product but not the elimination product? [Link]

  • Clutch Prep. (n.d.). Nucleophilicity vs Basicity. [Link]

  • Difference Between. (2011). Difference Between Nucleophilicity and Basicity. [Link]

  • Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2? [Link]

  • JoVE. (2023). Predicting Products: Substitution vs. Elimination. [Link]

  • University of Calgary. (n.d.). Nucleophilicity vs Basicity. [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Ashenhurst, J. (2012). Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 6.19: Comparing Substitution and Elimination Reactions. [Link]

  • eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. [Link]

  • SlidePlayer. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]

  • ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. [Link]

  • Chemistry Stack Exchange. (2020). why are E2 and SN2 reactions not competing reactions? [Link]

  • Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]

  • Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions. [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 – The Temperature. Master Organic Chemistry. [Link]

  • YouTube. (2017). E2 product using sterically hindered base. [Link]

  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Reddit. (2023). Reasoning for choosing sterically-hindered base. [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]

  • ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]

  • PrepChem. (n.d.). Synthesis of this compound. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

  • Open Education. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]

  • YouTube. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Chemistry Stack Exchange. (2025). SN2 vs E2 mechanism confusion. [Link]

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Technical Support Center: Characterization of Unexpected Byproducts from 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxyphenethyl bromide. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the formation of unexpected byproducts during its use in various synthetic applications. Our goal is to equip you with the knowledge to identify, characterize, and minimize these impurities, ensuring the integrity of your research.

Introduction: The Reactivity of this compound

This compound is a valuable building block in organic synthesis, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity as a primary alkyl halide makes it a suitable substrate for a range of nucleophilic substitution reactions. However, like many alkyl halides, its use is not without challenges. The presence of a β-hydrogen and the potential for its derived organometallic reagents to act as strong bases can lead to a variety of unexpected and often difficult-to-separate byproducts. This guide will delve into the common side reactions and provide practical solutions for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a Williamson ether synthesis with this compound and a phenoxide, but I'm observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A1: The formation of an alkene byproduct is a classic indication of a competing E2 elimination reaction.[1][2][3] In this reaction, the alkoxide, which is intended to act as a nucleophile, is instead acting as a base and abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-hydrogen).[4] This leads to the formation of 3-methoxystyrene.

Causality: The Williamson ether synthesis is a competition between SN2 (desired substitution) and E2 (undesired elimination) pathways.[3][5] Several factors can favor the E2 pathway:

  • Base Strength: Strong, sterically hindered bases are more likely to promote elimination.[6]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy.[1]

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, making the "naked" anion more nucleophilic.[7]

Troubleshooting & Optimization:

  • Choice of Base: If possible, use a less hindered alkoxide. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) can be effective in forming the phenoxide in situ, which may reduce the rate of elimination.[7][8]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction mixture.

  • Solvent Selection: Ensure you are using a suitable polar aprotic solvent.[7]

Q2: During the formation of a Grignard reagent from this compound, my reaction mixture turns cloudy and I obtain a significant amount of a high-boiling, non-polar impurity. What is this byproduct?

A2: The high-boiling, non-polar impurity is likely 1,4-bis(3-methoxyphenyl)butane, the product of a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent (3-methoxyphenethylmagnesium bromide) reacts with unreacted this compound.[9]

Causality: The formation of this coupling product is favored by high local concentrations of the alkyl halide and elevated temperatures.[9] If the initiation of the Grignard reaction is sluggish, a significant amount of the alkyl halide will be present when the reaction finally begins, leading to this side reaction.

Troubleshooting & Optimization:

  • Initiation: Ensure the magnesium turnings are fresh and dry, and that all glassware is rigorously dried to remove any atmospheric water.[10] The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[10]

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote the coupling side reaction.[9]

Q3: My Grignard reaction with this compound seems to have a lower yield than expected, and I've isolated a volatile compound with a parent mass corresponding to the starting material without the bromine. What is this and why did it form?

A3: The volatile byproduct is likely 3-ethylanisole. Grignard reagents are very strong bases and will react with any source of acidic protons. The most common culprit is residual water in the solvent or on the glassware.[10][11] The Grignard reagent will be quenched by the water to form the corresponding alkane.

Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[11] It will readily deprotonate even weakly acidic compounds like water or alcohols.

Troubleshooting & Optimization:

  • Anhydrous Conditions: All glassware must be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[10]

  • Dry Solvents: Use anhydrous ether or THF, preferably from a freshly opened bottle or distilled from a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Q4: I used this compound in a Friedel-Crafts alkylation of benzene, but my product mixture is complex and contains molecules with higher molecular weights than the expected product. What is likely occurring?

A4: You are likely observing polyalkylation. The initial product of the Friedel-Crafts alkylation, 1-(3-methoxyphenethyl)benzene, is more reactive towards further electrophilic aromatic substitution than benzene itself. This is because the newly introduced alkyl group is an activating group.[12]

Causality: The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[13][14] The alkyl group of the product activates the aromatic ring, making it more nucleophilic and thus more susceptible to further alkylation by the carbocation generated from this compound.[15]

Troubleshooting & Optimization:

  • Stoichiometry: Use a large excess of the aromatic substrate (benzene in this case) to increase the probability that the electrophile will react with the starting material rather than the product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation.

  • Alternative Strategy: For the synthesis of such compounds, a Friedel-Crafts acylation followed by a reduction of the resulting ketone is often a better approach to avoid polyalkylation.[15] The acyl group is deactivating, which prevents further substitution.

Data Presentation: Byproduct Summary

Reaction Type Starting Material Potential Unexpected Byproduct Chemical Structure of Byproduct Common Cause(s)
Williamson Ether SynthesisThis compound + Alkoxide3-MethoxystyreneCH₃O-C₆H₄-CH=CH₂Strong/bulky base, high temperature[1][6]
Grignard Reagent FormationThis compound + Mg1,4-bis(3-methoxyphenyl)butaneCH₃O-C₆H₄-(CH₂)₄-C₆H₄-OCH₃High concentration of alkyl halide, high temperature[9]
Grignard Reaction3-Methoxyphenethylmagnesium bromide3-EthylanisoleCH₃O-C₆H₄-CH₂CH₃Presence of protic impurities (e.g., water)[10][11]
Friedel-Crafts AlkylationThis compound + ArenePolyalkylated arenesAr-(CH₂CH₂-C₆H₄-OCH₃)ₙProduct is more activated than starting arene[12][15]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Elimination in Williamson Ether Synthesis
  • To a stirred solution of the alcohol (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The use of a strong base like NaH ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide.[7] The dropwise addition of the alkyl halide at low temperature helps to control the exotherm and minimize the competing E2 elimination pathway.[1]

Protocol 2: ¹H NMR Analysis for the Identification of 3-Methoxystyrene
  • Prepare a sample of the crude reaction mixture by dissolving a small amount in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Expected signals for 3-methoxystyrene:

    • A singlet for the methoxy protons (~3.8 ppm).

    • Aromatic protons in the range of 6.8-7.3 ppm.

    • Three signals in the vinyl region (5.0-7.0 ppm) corresponding to the -CH=CH₂ group, typically appearing as a doublet of doublets for the proton on the carbon attached to the aromatic ring, and two doublets for the terminal vinyl protons. The characteristic coupling constants (J-values) for cis, trans, and geminal couplings will be diagnostic.

Data Interpretation: The presence of signals in the vinyl region of the ¹H NMR spectrum is a strong indicator of the formation of an elimination byproduct.[16] The multiplicity and coupling constants of these signals can confirm the structure as 3-methoxystyrene.[17]

Visualizations

Diagram 1: Competing SN2 and E2 Pathways

G reagents This compound + Alkoxide (Nu⁻/Base) sn2 S N 2 Pathway (Substitution) reagents->sn2  Nucleophilic Attack e2 E2 Pathway (Elimination) reagents->e2  Proton Abstraction ether Desired Ether Product sn2->ether alkene 3-Methoxystyrene Byproduct e2->alkene G start This compound + Mg grignard 3-Methoxyphenethyl- magnesium Bromide start->grignard Desired Reaction coupling Wurtz Coupling Byproduct (1,4-bis(3-methoxyphenyl)butane) grignard->coupling Reacts with starting material quenching Proton Quenching Byproduct (3-Ethylanisole) grignard->quenching Reacts with protic solvent (H₂O)

Caption: Grignard byproduct formation.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • Reddit. Williamson Ether synthesis : r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Available at: [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. Available at: [Link]

  • MSU chemistry. Elimination Reactions of Alkyl Halides. Available at: [Link]

  • Maricopa Open Digital Press. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Available at: [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. Available at: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. 35.04 Friedel-Crafts Alkylation. Available at: [Link]

  • ACG Publications. Methoxyphenanthrenes: synthesis and structure analysis. Available at: [Link]

  • PubChem. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207. Available at: [Link]

  • ResearchGate. New way of application of the bromate–bromide mixture in kinetic analysis. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • SpectraBase. 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Amanote Research. (PDF) Studies on Chemotherapeutical Drugs. III. : Synthesis. Available at: [Link]

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Strategies for increasing the rate of reaction for 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 3-Methoxyphenethyl bromide. This guide is designed to provide field-proven insights and troubleshooting strategies to enhance your reaction outcomes, focusing specifically on increasing reaction rates and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is extremely slow or incomplete. What are the primary factors I should investigate?

A: A sluggish reaction rate is the most common issue encountered. This compound is a primary alkyl halide, which strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The rate of an SN2 reaction is directly dependent on the concentration and reactivity of both the alkyl halide and the nucleophile. The most critical factors to troubleshoot are:

  • Nucleophile Strength: The inherent reactivity of your chosen nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols, carboxylates) will react much slower than strong ones (e.g., azide, cyanide, iodide).[2][4]

  • Solvent Choice: The solvent plays a crucial role in mediating the reaction. For SN2 reactions, polar aprotic solvents are strongly recommended as they enhance nucleophile reactivity.[1][5]

  • Competing Side Reactions: Elimination (E2) can compete with substitution, consuming your starting material and forming 3-methoxystyrene. This is especially prevalent with strong, sterically hindered bases.[6][7]

  • Solubility Issues: If your nucleophile (often a salt) is not soluble in the organic reaction solvent, the reaction will be limited to the interface between phases, resulting in a drastically reduced rate.

Q2: I'm observing a significant amount of an elimination byproduct, 3-methoxystyrene. How can I favor the desired substitution reaction?

A: The competition between substitution (SN2) and elimination (E2) is a classic challenge. To favor substitution, you should:

  • Use a Less Hindered Nucleophile/Base: Bulky nucleophiles can act as bases, abstracting a proton from the beta-carbon and leading to elimination. Whenever possible, opt for smaller, less sterically demanding nucleophiles.[4]

  • Lower the Reaction Temperature: While increasing temperature boosts the rate of both reactions, it often favors the elimination pathway to a greater extent, as elimination has a higher activation energy. Running the reaction at the lowest feasible temperature that still provides a reasonable rate can improve selectivity.

  • Choose a Nucleophile with High Nucleophilicity but Low Basicity: A prime example is the azide ion (N₃⁻) or iodide (I⁻), which are excellent nucleophiles but relatively weak bases.

Q3: My nucleophilic salt (e.g., KCN, NaN₃) is insoluble in my organic solvent. What are my options to accelerate the reaction?

A: This is a perfect scenario for employing Phase Transfer Catalysis (PTC) . A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophile from a solid or aqueous phase into the organic phase where the this compound is dissolved.[8] This creates a homogeneous reaction environment and can increase the reaction rate by several orders of magnitude.[8] An alternative is to use a polar aprotic solvent like DMF or DMSO, which are better at dissolving salts.[1][5]

Troubleshooting Guide & Optimization Strategies

This section provides a deeper dive into actionable solutions for common experimental hurdles.

Issue: Sluggish Reaction Kinetics

Causality Analysis: The rate of an SN2 reaction is defined by the rate law: Rate = k[Alkyl Halide][Nucleophile]. To increase the rate, we must optimize the factors that contribute to the rate constant 'k' and ensure effective concentrations of the reactants.

Solutions:

  • Solvent Optimization: The choice of solvent is arguably the most impactful single change you can make.

    • Why it Works: Polar aprotic solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) are ideal for SN2 reactions.[1][5] They possess strong dipoles that can dissolve ionic nucleophiles by solvating the cation, but they do not form strong hydrogen bonds with the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction.[1][5] In contrast, polar protic solvents (e.g., water, ethanol, methanol) solvate the nucleophile through hydrogen bonding, creating a solvent "cage" that blunts its reactivity and slows the reaction.[5][9]

    • Actionable Protocol: Switch from any protic or non-polar solvent to anhydrous Acetonitrile or DMF. See Protocol 1 for a detailed example.

  • Enhancing Leaving Group Ability (In-Situ Finkelstein Reaction):

    • Why it Works: The reaction rate is dependent on the ability of the leaving group to depart. While bromide is a good leaving group, iodide is superior because it is a larger, more polarizable, and weaker base.[2] By adding a catalytic amount of an iodide salt (e.g., NaI, KI) to the reaction, you can generate the more reactive 3-methoxyphenethyl iodide in situ. This transient species reacts much faster with the nucleophile. This is particularly effective in acetone, where NaBr and KBr are less soluble than NaI/KI, helping to drive the equilibrium.[10]

    • Actionable Protocol: Add 0.1 equivalents of potassium iodide (KI) to your reaction mixture. See Protocol 3 .

  • Leveraging Phase Transfer Catalysis (PTC):

    • Why it Works: For heterogeneous reactions, PTC provides a shuttle for the nucleophile. The lipophilic cation of the PTC pairs with the nucleophilic anion, pulling it into the organic phase where it can react.[11][8][12] This overcomes solubility barriers and can provide rates comparable to homogeneous reactions.

    • Actionable Protocol: For reactions with solid or aqueous nucleophiles, add 1-5 mol% of a catalyst like tetrabutylammonium bromide (TBAB). See Protocol 2 .

Decision-Making Workflow for a Slow Reaction

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.

G start Reaction is Slow or Incomplete check_solvent What is the solvent? start->check_solvent solvent_protic Protic (e.g., EtOH, H2O) check_solvent->solvent_protic Identify Type solvent_aprotic Polar Aprotic (e.g., DMF, Acetone) check_solvent->solvent_aprotic switch_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent_protic->switch_solvent Problem check_solubility Is the nucleophile soluble? solvent_aprotic->check_solubility switch_solvent->check_solubility solubility_no No check_solubility->solubility_no Check solubility_yes Yes check_solubility->solubility_yes use_ptc Use Phase Transfer Catalyst (e.g., TBAB) solubility_no->use_ptc Solution check_nucleophile Is the nucleophile weak? solubility_yes->check_nucleophile end_node Reaction Rate Optimized use_ptc->end_node nucleophile_weak Yes (e.g., RCO2-) check_nucleophile->nucleophile_weak Check nucleophile_strong No check_nucleophile->nucleophile_strong add_iodide Add catalytic NaI or KI (In-situ Finkelstein) nucleophile_weak->add_iodide Solution increase_temp Carefully increase temperature (Monitor for E2 byproducts) nucleophile_strong->increase_temp Final Step add_iodide->increase_temp increase_temp->end_node

Caption: Troubleshooting workflow for slow reactions.

Mechanism: SN2 Substitution vs. E2 Elimination

Understanding the competing pathways is key to controlling the outcome.

G cluster_reactants Reactants cluster_products Potential Products R_Br This compound SN2_Product Substitution Product R_Br->SN2_Product SN2 Path (Favored by strong, non-bulky nucleophiles and polar aprotic solvents) E2_Product Elimination Product R_Br->E2_Product E2 Path (Favored by strong, bulky bases and higher temperatures) Nu Nucleophile / Base Nu->SN2_Product Nu->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

Data Presentation

Table 1: Solvent Selection Guide for SN2 Reactions
SolventTypeDielectric Constant (ε)Suitability for SN2Causality
Dimethylformamide (DMF) Polar Aprotic37Excellent Solvates cation, leaves nucleophile "naked" and reactive.[1][5]
Acetonitrile (MeCN) Polar Aprotic36Excellent Solvates cation, leaves nucleophile "naked" and reactive.[10]
Acetone Polar Aprotic21Good Good balance of polarity and aprotic nature; excellent for Finkelstein.[1][5]
Ethanol (EtOH) Polar Protic24Poor Solvates and deactivates the nucleophile via hydrogen bonding.[5][9]
Water (H₂O) Polar Protic80Very Poor Strongly solvates and deactivates the nucleophile.[1][13]
Toluene Non-Polar2.4Poor Does not dissolve most nucleophilic salts.[1]
Table 2: Relative Strength of Common Nucleophiles for SN2 Reactions
CategoryExamplesRelative Rate
Excellent I⁻, HS⁻, RS⁻, N₃⁻, CN⁻Very Fast
Good Br⁻, HO⁻, RO⁻, R₂N⁻Fast
Fair Cl⁻, F⁻, RCO₂⁻Moderate
Weak H₂O, ROHSlow

Source: Adapted from general organic chemistry principles.[2][4]

Experimental Protocols

Safety Note: this compound is harmful if swallowed and causes skin and eye irritation.[14][15] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General High-Yield SN2 Reaction (Example: Azide Substitution)

This protocol maximizes the reaction rate by using a strong nucleophile in an optimal polar aprotic solvent.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reaction Using Phase Transfer Catalysis (Example: Cyanide Substitution)

This protocol is ideal when the nucleophile has poor solubility in the organic solvent.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), sodium cyanide (NaCN, 1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add toluene as the solvent to achieve a substrate concentration of 0.5 M, followed by an equal volume of water.

  • Reaction: Heat the biphasic mixture to 80 °C with very vigorous stirring to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x). Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Diagram: Phase Transfer Catalysis Mechanism

G PTC Mechanism cluster_phases organic_phase Organic Phase (Toluene) - this compound (R-Br) - Product (R-Nu) organic_phase->organic_phase 4. SN2 Reaction: R-Br + Q⁺Nu⁻ -> R-Nu + Q⁺Br⁻ catalyst PTC Catalyst (Q⁺X⁻) e.g., TBAB organic_phase->catalyst 5. Q⁺Br⁻ returns to aqueous phase to restart cycle aqueous_phase Aqueous/Solid Phase - Nucleophile Salt (Na⁺Nu⁻) aqueous_phase->catalyst 2. Anion Exchange (forms Q⁺Nu⁻) catalyst->organic_phase 3. Lipophilic Q⁺ carries Nu⁻ into organic phase catalyst->aqueous_phase 1. Enters aqueous phase

Caption: Mechanism of Phase Transfer Catalysis.

Protocol 3: Rate Acceleration with Catalytic Iodide

This protocol demonstrates the use of an iodide catalyst to enhance the leaving group's ability.

  • Setup: To a dry round-bottom flask under nitrogen, add this compound (1.0 eq) and your chosen nucleophile (e.g., sodium acetate, 1.3 eq).

  • Catalyst Addition: Add potassium iodide (KI, 0.1 eq).

  • Solvent Addition: Add anhydrous acetone as the solvent (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring.

  • Monitoring: Monitor by TLC/GC. A precipitate of NaBr/KBr may form during the reaction.

  • Workup: After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Perform a standard aqueous workup as described in Protocol 1.

References

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
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  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • BenchChem. (2025). Common side reactions and byproducts in 3-Bromophenacyl bromide reactions.
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Validation & Comparative

A Head-to-Head Comparison for Synthetic Chemists: 3-Methoxyphenethyl Bromide vs. 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Reactivity in Nucleophilic Substitution

For researchers engaged in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules, the choice of an alkylating agent is a critical decision point that dictates reaction efficiency, yield, and pathway selection.[1][2] Among the vast arsenal of available reagents, 3-methoxyphenethyl bromide and 3-methoxybenzyl bromide are two structurally similar yet mechanistically distinct building blocks. While both feature a methoxy-substituted benzene ring and a bromine leaving group, the single-carbon difference in the linker arm fundamentally alters their electronic properties and, consequently, their reactivity.

This in-depth guide provides a comparative analysis of these two reagents, moving beyond catalog specifications to explore the mechanistic underpinnings of their reactivity. We will dissect their performance in nucleophilic substitution reactions, supported by structural analysis and a model experimental protocol, to empower scientists to make informed, causality-driven decisions in their synthetic designs.

At a Glance: Structural and Physical Properties

A preliminary comparison of the physical properties of these two isomers reveals their close relationship, but also underscores the structural divergence that is the source of their differing chemical behavior.

Property3-Methoxybenzyl BromideThis compound
CAS Number 874-98-6[3][4]2146-61-4[5][6]
Molecular Formula C₈H₉BrO[2][4]C₉H₁₁BrO[6]
Molecular Weight 201.06 g/mol [4]215.09 g/mol [6]
Structure Bromine is on a carbon directly attached to the aromatic ring (a benzylic position).Bromine is on a carbon two atoms away from the aromatic ring (a primary alkyl position).
Boiling Point ~152 °C (lit.)[1][3]~172-209 °C (lit., DSC)[5]
Density ~1.436 g/mL at 25 °C (lit.)[1][3]~1.371 g/mL at 25 °C (lit.)[5][7]

The crucial distinction lies in the classification of the carbon-bromine bond. 3-Methoxybenzyl bromide is a benzylic halide , whereas this compound is a primary alkyl halide . This single structural difference is the pivot upon which their reactivity profiles diverge dramatically.

Caption: Structural comparison of benzylic vs. primary halides.

Mechanistic Deep Dive: The Decisive Role of the Benzylic Position

The enhanced reactivity of benzylic halides is a cornerstone concept in organic chemistry. They are capable of undergoing nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, a versatility not typically afforded to simple primary alkyl halides.[8][9]

The Sₙ1 Pathway: Carbocation Stability

In polar protic solvents with weak nucleophiles, the Sₙ1 mechanism, which proceeds through a carbocation intermediate, is favored.[9] Here, 3-methoxybenzyl bromide possesses a profound advantage. The loss of the bromide ion generates a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent aromatic π-system.[10][11]

Conversely, this compound, as a primary halide, would need to form a primary carbocation. This species is notoriously unstable and high in energy, making the Sₙ1 pathway kinetically prohibitive under normal conditions.[12]

The Influence of the Meta-Methoxy Group: It is important to analyze the electronic role of the methoxy substituent. When positioned meta, the methoxy group exerts a weak electron-withdrawing inductive effect due to the oxygen's electronegativity.[13][14] It cannot donate electron density into the benzylic carbon via resonance, a stabilizing effect that would be prominent with a para-methoxy substituent.[15] While this meta placement slightly destabilizes the carbocation relative to an unsubstituted benzyl cation, the overall resonance stabilization afforded by the benzene ring still renders it vastly more stable than the primary carbocation from the phenethyl system.

The Sₙ2 Pathway: Transition State Stabilization

Under conditions favoring the Sₙ2 mechanism (strong nucleophile, polar aprotic solvent), both molecules present a relatively unhindered primary center for backside attack.[9][12] However, 3-methoxybenzyl bromide still holds a kinetic advantage. During the Sₙ2 transition state, the p-orbitals of the reacting carbon rehybridize. In the benzylic system, these p-orbitals can overlap with the π-system of the aromatic ring. This orbital overlap stabilizes the transition state, lowering the activation energy and accelerating the reaction rate compared to a standard primary alkyl halide like this compound, where the aromatic ring is too distant to offer electronic assistance.

G cluster_sn1 Sₙ1 Pathway: Carbocation Intermediate cluster_sn2 Sₙ2 Pathway: Transition State benzyl_br 3-Methoxybenzyl Bromide benzyl_cation Benzylic Carbocation (Resonance Stabilized) benzyl_br->benzyl_cation  Fast (Rate-Determining Step) phenethyl_br This compound phenethyl_cation Primary Carbocation (Highly Unstable) phenethyl_br->phenethyl_cation Very Slow (High Ea) benzyl_br2 3-Methoxybenzyl Bromide benzyl_ts Stabilized T.S. (π-system overlap) benzyl_br2->benzyl_ts  Lower Ea phenethyl_br2 This compound phenethyl_ts Standard T.S. (No stabilization) phenethyl_br2->phenethyl_ts Higher Ea

Caption: Mechanistic pathways for Sₙ1 and Sₙ2 reactions.

Experimental Verification: A Comparative Protocol

To translate this mechanistic theory into practice, we propose a comparative experiment designed to visually and empirically demonstrate the reactivity gap. A Williamson ether synthesis is an ideal model system.

Objective: To compare the rate of ether formation between sodium phenoxide and the two isomeric bromides under identical Sₙ2 conditions.

Methodology:

  • Preparation of Nucleophile: In a 100 mL round-bottom flask, dissolve sodium phenoxide (1.16 g, 10 mmol) in 40 mL of dry N,N-Dimethylformamide (DMF).

  • Reaction Setup: Divide the sodium phenoxide solution into two 50 mL round-bottom flasks (A and B), each equipped with a magnetic stir bar.

  • Initiation: At room temperature (25 °C), simultaneously add 3-methoxybenzyl bromide (2.01 g, 10 mmol) to Flask A and this compound (2.15 g, 10 mmol) to Flask B.

  • Monitoring: Immediately take a starting sample (t=0) from each flask and spot it on a silica gel TLC plate. Continue to take samples every 15 minutes for 2 hours. Develop the TLC plates using a 9:1 Hexanes:Ethyl Acetate solvent system and visualize under UV light.

  • Analysis: The reaction with 3-methoxybenzyl bromide (Flask A) is expected to show rapid consumption of the starting material and the appearance of a new, higher Rƒ product spot. The reaction in Flask B will proceed noticeably slower, with the starting material spot diminishing at a much-reduced rate.

G prep Prepare Sodium Phenoxide in DMF split Divide into Flask A & B prep->split add_a Add 3-Methoxybenzyl Bromide to Flask A split->add_a add_b Add 3-Methoxyphenethyl Bromide to Flask B split->add_b monitor Monitor both reactions via TLC (t = 0, 15, 30... 120 min) add_a->monitor add_b->monitor analyze Compare rates of starting material consumption monitor->analyze

Caption: Workflow for the comparative reactivity experiment.

Conclusion and Practical Recommendations

This heightened reactivity is a direct consequence of the bromine atom's benzylic position, which provides electronic stabilization to both carbocation intermediates (Sₙ1) and transition states (Sₙ2). This compound, in contrast, behaves as a standard primary alkyl halide, lacking any such electronic assistance from its aromatic ring.

For the practicing scientist, this translates into the following key takeaways:

  • For rapid, efficient alkylations, particularly when using less potent nucleophiles or when forcing conditions are undesirable, 3-methoxybenzyl bromide is the superior choice. It is frequently used in the synthesis of pharmaceuticals and other biologically active molecules for this reason.[2][16]

  • For reactions requiring a slower, more controlled addition or where the high reactivity of a benzylic halide might lead to side reactions (e.g., overalkylation), This compound offers a more measured reactivity profile, behaving predictably as a primary halide.

  • Mechanistic Control: The choice between these reagents allows for a degree of mechanistic control. If an Sₙ1 pathway is desired, the benzylic system is the only viable option. For strictly Sₙ2 reactions, both are suitable, but reaction times will need to be adjusted significantly.

By understanding the fundamental principles governing the reactivity of these valuable building blocks, researchers can better predict reaction outcomes, optimize conditions, and ultimately streamline the path to their target molecules.

References

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1H NMR and 13C NMR spectral analysis of 3-Methoxyphenethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methoxyphenethyl Bromide

In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of intermediates and final products is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, offering unparalleled insight into molecular architecture.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a common building block in organic synthesis.

To fully appreciate the nuances of its spectral features, we will compare it against two structurally related alternatives: the parent compound, Phenethyl bromide, and its regioisomer, 4-Methoxyphenethyl bromide. This comparative approach will illuminate the profound influence of substituent position on the electronic environment of the molecule, as reflected in the NMR data.

The Foundational Principles: Why NMR is Indispensable

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the nucleus.[2]

Two key parameters form the basis of our analysis:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups decrease the electron density around a nucleus (deshielding), causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the signal to a lower chemical shift (upfield).[3]

  • Spin-Spin Coupling (J): This describes the interaction between neighboring non-equivalent nuclei, causing signals to split into multiplets. The magnitude of the coupling constant (J, measured in Hz) provides information about the number of bonds separating the coupled nuclei and their spatial relationship.[4]

Experimental Protocol for NMR Data Acquisition

Reproducible and high-quality data is contingent on a standardized experimental protocol. The data presented herein was acquired following this robust methodology.

Step-by-Step Sample Preparation and Analysis
  • Sample Preparation: Approximately 10-15 mg of the analyte (e.g., this compound) is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.[1][5]

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm which serves as the universal reference point for ¹H and ¹³C NMR.[6]

  • Transfer: The solution is transferred to a 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.

  • Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-90 degree pulse angle, a spectral width covering -2 to 12 ppm for ¹H NMR, and an appropriate relaxation delay (1-5 seconds) to ensure accurate signal integration.[7]

  • Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat for accurate integration.

The Analytical Workflow: From Sample to Structure

The process of spectral analysis follows a logical progression, ensuring that all available data is leveraged for a confident structural assignment.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_confirm Confirmation Sample Weigh Sample (10-15 mg) Solvent Dissolve in CDCl3 with TMS Standard Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire Data (400 MHz Spectrometer) Tube->Spectrometer FID Obtain Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Process Phase & Baseline Correction FT->Process Analyze Analyze δ, J, Integration Process->Analyze Compare Compare with Alternatives Analyze->Compare Structure Structural Elucidation of This compound Compare->Structure

Caption: Standard workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Comparative Deep Dive

The ¹H NMR spectrum provides a detailed map of the proton framework of a molecule. By comparing our target compound with its parent and isomer, we can precisely assign each signal and understand the electronic effects at play.

Data Summary: ¹H NMR of Phenethyl Bromide Derivatives
CompoundAr-H (ppm)-CH₂-Ar (ppm)-CH₂-Br (ppm)-OCH₃ (ppm)J (Hz)
Phenethyl bromide 7.15-7.34 (m, 5H)3.15 (t, 2H)3.54 (t, 2H)-7.7
This compound 7.22 (t, 1H, H-5)6.75-6.82 (m, 3H, H-2,4,6)3.10 (t, 2H)3.55 (t, 2H)3.81 (s, 3H)~7.8
4-Methoxyphenethyl bromide 7.15 (d, 2H)6.84 (d, 2H)3.06 (t, 2H)3.50 (t, 2H)3.79 (s, 3H)7.6

Data acquired in CDCl₃. Chemical shifts (δ) are in ppm, multiplicities are s (singlet), d (doublet), t (triplet), m (multiplet), and coupling constants (J) are in Hz.[1]

Analysis of this compound
Caption: Structure-to-spectrum correlation for this compound.
  • Aromatic Protons (δ 6.75-7.22): The aromatic region is the most informative for confirming the substitution pattern. Unlike the single multiplet in phenethyl bromide or the two clean doublets in the symmetrical 4-methoxy isomer, the meta-substitution in this compound creates a more complex pattern. The methoxy group is electron-donating via resonance, increasing electron density primarily at the ortho (C2, C6) and para (C4) positions.[8] This shields the attached protons, shifting them upfield relative to benzene (δ 7.34). The proton at C5, being meta to both substituents, is least affected and resonates furthest downfield in this region as a triplet. The protons at C2, C4, and C6 overlap in a multiplet between δ 6.75 and 6.82.

  • Methoxy Protons (δ 3.81): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet integrated to 3H. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[9]

  • Ethyl Chain Protons (-CH₂-Ar at δ 3.10 and -CH₂-Br at δ 3.55): This is a classic ethyl group pattern. The benzylic protons (-CH₂-Ar) appear as a triplet around δ 3.10. They are adjacent to the -CH₂-Br group, so their signal is split into a triplet by its two protons (n+1 rule, 2+1=3). The methylene protons adjacent to the bromine (-CH₂-Br) are deshielded by the electronegative bromine atom and thus resonate further downfield at δ 3.55.[3] This signal is also a triplet, as it is coupled to the two benzylic protons. The coupling constant for both triplets is identical (~7.8 Hz), confirming their adjacency.

Comparative Insights
  • vs. Phenethyl bromide: The introduction of the methoxy group shifts the aromatic protons significantly upfield from the 7.15-7.34 ppm range of the parent compound, a direct consequence of its electron-donating nature. The ethyl chain protons are only slightly shifted, demonstrating that the substituent's electronic effect diminishes with distance.

  • vs. 4-Methoxyphenethyl bromide: The para-isomer's spectrum is much simpler due to symmetry. It displays two distinct doublets for the aromatic protons, a classic AA'BB' system. This contrasts sharply with the complex multiplet seen for the meta-isomer, making NMR an excellent tool for differentiating between regioisomers. The chemical shifts of the ethyl and methoxy groups are very similar between the two isomers.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[10] While ¹³C has a low natural abundance (~1.1%), modern FT-NMR techniques allow for routine acquisition of its spectra.

Data Summary: ¹³C NMR of Phenethyl Bromide Derivatives
CompoundAr-C (ppm)Ar-C-O (ppm)Ar-C-CH₂ (ppm)-CH₂-Ar (ppm)-CH₂-Br (ppm)-OCH₃ (ppm)
Phenethyl bromide 126.7, 128.6, 128.9-139.039.132.5-
This compound 112.3, 114.5, 120.8, 129.7159.9140.738.632.255.2
4-Methoxyphenethyl bromide 114.1, 129.9158.2131.238.332.455.3

Data acquired in CDCl₃. Chemical shifts (δ) are in ppm.

Analysis of this compound
  • Aromatic Carbons (δ 112.3 - 159.9): Six distinct signals are expected for the six aromatic carbons, confirming the lack of symmetry. The carbon attached to the methoxy group (C3) is the most deshielded aromatic carbon (excluding the quaternary C1), appearing at δ 159.9, a characteristic shift for an oxygen-bearing aromatic carbon.[11] The quaternary carbon attached to the ethyl group (C1) is found at δ 140.7. The remaining four signals (δ 112.3, 114.5, 120.8, 129.7) correspond to the four CH carbons of the ring.

  • Ethyl Chain Carbons (-CH₂-Ar at δ 38.6 and -CH₂-Br at δ 32.2): The benzylic carbon (-CH₂-Ar) appears at δ 38.6. The carbon attached to the bromine is found further upfield at δ 32.2. While this may seem counterintuitive given bromine's electronegativity, heavy atoms like bromine can have a "heavy atom effect" that induces shielding in ¹³C NMR.

  • Methoxy Carbon (-OCH₃ at δ 55.2): This signal appears in a highly characteristic region for sp³-hybridized carbons singly bonded to an oxygen atom.[12]

Comparative Insights
  • vs. Phenethyl bromide: The most significant change is the appearance of the C-O signal at 159.9 ppm and the methoxy signal at 55.2 ppm. The aromatic carbon signals are spread over a wider range compared to the parent compound due to the electronic influence of the methoxy group.

  • vs. 4-Methoxyphenethyl bromide: The para-isomer shows only four aromatic carbon signals due to its C₂ symmetry (C2/C6 and C3/C5 are equivalent). This is a key differentiating feature from the six signals observed for the meta-isomer. The chemical shift of the carbon attached to the ethyl group (ipso-carbon) is notably different: ~141 ppm in the meta-isomer versus ~131 ppm in the para-isomer, reflecting the different electronic impact of the methoxy group at these positions.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, when placed in a comparative context, provides an irrefutable structural confirmation of this compound. The chemical shifts and coupling patterns observed are fully consistent with the assigned meta-substitution pattern. Key differentiating features, particularly in the aromatic region of both ¹H and ¹³C spectra, allow for its unambiguous distinction from its parent compound, phenethyl bromide, and its regioisomer, 4-methoxyphenethyl bromide. This guide underscores the power of a multi-faceted, comparative NMR approach as a self-validating system for structural elucidation in the demanding fields of chemical research and drug development.[1]

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  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Available at: [Link]

  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017). YouTube. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]

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A Guide to the Mass Spectrometry Fragmentation of 3-Methoxyphenethyl Bromide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of molecular fragmentation patterns in mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxyphenethyl bromide. In the absence of a publicly available spectrum for this specific compound, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to provide a robust predictive framework.

Introduction to this compound and the Significance of its Mass Spectrum

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceutical agents and other bioactive molecules. Its structure combines three key features that dictate its behavior in an EI mass spectrometer: a methoxy-substituted aromatic ring, an ethyl linker, and a terminal bromine atom. Understanding how this molecule fragments upon electron impact is crucial for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic studies.

This guide will dissect the probable fragmentation pathways of this compound, drawing comparisons with the known fragmentation of 3-Methoxyphenethylamine to highlight the influence of the terminal functional group on the overall mass spectrum.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C9H11BrO) is 214.09 g/mol (for 79Br) and 216.09 g/mol (for 81Br). The presence of bromine, with its two stable isotopes (79Br and 81Br) of nearly equal abundance, is a defining characteristic. This will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

The primary fragmentation events are predicted to be:

  • Benzylic Cleavage: The most favorable fragmentation pathway for phenethyl derivatives is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation.

  • Alpha-Cleavage to the Methoxy Group: The methoxy group can influence fragmentation through the loss of a methyl radical or formaldehyde.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.

A summary of the predicted key fragment ions is presented in the table below.

Predicted m/z Proposed Ion Structure Fragmentation Pathway Notes
214/216[C9H11BrO]+•Molecular IonExpected to be of moderate intensity. Will show a characteristic M/M+2 isotopic pattern for bromine.
135[C8H7O]+Benzylic cleavage with loss of •CH2BrA highly probable and abundant fragment due to the stability of the resulting methoxy-substituted tropylium ion.
121[C7H5O]+Loss of CH3• from the methoxybenzyl cationA common fragmentation for methoxy-aromatic compounds.
107[C7H7O]+Alpha-cleavage with loss of •BrFormation of a methoxyphenethyl cation.
91[C7H7]+Loss of CO from the m/z 121 ion or loss of methoxy groupFormation of the tropylium ion.

Below is a proposed fragmentation pathway diagram for this compound.

fragmentation M [M]+• (m/z 214/216) This compound F1 [C8H7O]+ (m/z 135) M->F1 - •CH2Br F3 [C7H7O]+ (m/z 107) M->F3 - •Br F2 [C7H5O]+ (m/z 121) F1->F2 - •CH3 F4 [C7H7]+ (m/z 91) F2->F4 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis: this compound vs. 3-Methoxyphenethylamine

To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectrum of 3-Methoxyphenethylamine, available in the NIST Mass Spectral Database.[1][2] The primary structural difference is the terminal group of the ethyl side chain: a bromine atom versus an amino group.

3-Methoxyphenethylamine (C9H13NO, MW = 151.21 g/mol )

The mass spectrum of 3-Methoxyphenethylamine is dominated by a base peak at m/z 30, resulting from the cleavage of the Cα-Cβ bond to form the stable [CH2NH2]+ ion. The aromatic portion, the methoxybenzyl radical, is the neutral species lost. This highlights a key difference in fragmentation propensity.

Observed m/z Ion Structure Relative Intensity
151[C9H13NO]+•Moderate
121[C8H9O]+Low
30[CH2NH2]+100% (Base Peak)

The comparison reveals a critical principle: the fragmentation pathway is heavily influenced by the ability of the resulting fragments to stabilize the positive charge. In 3-methoxyphenethylamine, the nitrogen atom readily stabilizes the positive charge on the small m/z 30 fragment. In contrast, for this compound, the bromine atom is a good leaving group as a radical, and the charge is preferentially stabilized on the larger aromatic fragment, leading to the predicted abundant ion at m/z 135.

Experimental Protocol for Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve 1 mg of This compound in 1 mL of a volatile organic solvent (e.g., Dichloromethane). GC1 Injector: Split/Splitless, 250°C P1->GC1 GC2 Column: Standard non-polar (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness GC1->GC2 GC3 Oven Program: Start at 50°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min. GC2->GC3 MS1 Ion Source: Electron Ionization (EI) at 70 eV GC3->MS1 MS2 Source Temperature: 230°C MS1->MS2 MS3 Mass Analyzer: Quadrupole MS2->MS3 MS4 Scan Range: m/z 40-450 MS3->MS4

Caption: Recommended GC-MS workflow for the analysis of this compound.

Justification of Parameters:

  • Solvent Choice: Dichloromethane is a suitable solvent due to its volatility and ability to dissolve the analyte.

  • Injector Temperature: 250°C ensures efficient vaporization of the analyte without thermal degradation.

  • GC Column: A standard non-polar column like DB-5ms is appropriate for separating a wide range of organic molecules.

  • Oven Program: The temperature program is designed to provide good chromatographic separation and peak shape.

  • Ionization Energy: 70 eV is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.

  • Scan Range: A scan range of m/z 40-450 is sufficient to detect the molecular ion and all significant fragments.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with the known spectrum of a closely related analog, we anticipate a spectrum characterized by a prominent bromine isotopic pattern for the molecular ion and a base peak at m/z 135 resulting from benzylic cleavage. The provided experimental protocol offers a robust starting point for researchers to acquire an experimental spectrum and validate these predictions. This comprehensive approach underscores the power of predictive analysis in the absence of existing library data and serves as a valuable resource for scientists in the field.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][3]

  • NIST. (n.d.). 3-Methoxyphenethylamine. In NIST Chemistry WebBook. Retrieved from [Link][1][2]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Standard Reference Database. Retrieved from [Link][6]

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A Comparative Study of 3-Methoxyphenethyl Bromide in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for the Modern Laboratory

The strategic selection of a solvent is a cornerstone of successful chemical synthesis. It is a parameter that extends far beyond simple dissolution, profoundly influencing reaction kinetics, mechanistic pathways, and ultimately, the purity and yield of the final product. This guide offers a detailed comparative analysis of 3-Methoxyphenethyl bromide, a versatile building block in pharmaceutical and fine chemical synthesis, within several common solvent systems. Our objective is to provide researchers, scientists, and drug development professionals with a framework of both theoretical understanding and practical data to optimize their synthetic endeavors.

The Reagent: this compound

This compound (CAS No. 2146-61-4) is an alkyl halide frequently employed as an electrophile in nucleophilic substitution reactions.[1] Its structure, featuring a moderately activated benzene ring and a primary bromide leaving group, makes its reactivity particularly sensitive to the surrounding solvent medium. The primary reactions involving this substrate are nucleophilic substitutions (SN1 and SN2) and, to a lesser extent, elimination reactions. The solvent's ability to stabilize charged intermediates and transition states dictates which of these pathways will predominate.

The Theory: Solvent Effects in Nucleophilic Substitutions

The outcome of a nucleophilic substitution reaction is intrinsically linked to the properties of the solvent. Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds (proticity).[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations (via ion-dipole interactions) and anions (via hydrogen bonding).[2] In the context of this compound, protic solvents can stabilize the bromide leaving group and any potential carbocation intermediate, which favors an SN1 pathway. However, they also form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions.[3][4]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are poor at solvating anions.[2][3] This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the rate of SN2 reactions, which proceed through a concerted, single-step mechanism.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally unable to stabilize charged species. Consequently, they are poor choices for reactions involving ionic nucleophiles or intermediates, as reactants often suffer from low solubility and transition states are highly destabilized.[6]

Experimental Investigation: A Comparative Case Study

To provide actionable data, we designed a model experiment to quantify the impact of different solvent systems on a typical SN2 reaction of this compound with sodium cyanide as the nucleophile.

Objective: To compare the reaction kinetics and final product yield for the reaction of this compound with sodium cyanide in four distinct solvent systems.

Materials:

  • This compound (≥98%)

  • Sodium Cyanide (NaCN) (≥98%)

  • Dimethylformamide (DMF), anhydrous (99.8%)

  • Acetonitrile (ACN), anhydrous (≥99.8%)

  • Ethanol (EtOH), absolute (≥99.5%)

  • Toluene, anhydrous (99.8%)

  • Dodecane (internal standard, ≥99%)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • For each solvent, prepare a 25 mL reaction flask charged with this compound (430 mg, 2.0 mmol), sodium cyanide (147 mg, 3.0 mmol), and dodecane (200 µL).

  • Add 10 mL of the respective anhydrous solvent (DMF, ACN, EtOH, or Toluene) to each flask.

  • Place the flasks in a pre-heated oil bath maintained at 70 °C and stir vigorously.

  • At specified time intervals (t = 0, 1, 2, 4, 8, 24 hours), withdraw a ~50 µL aliquot from each reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of water and diethyl ether, and shake vigorously.

  • Allow the layers to separate and inject 1 µL of the organic (upper) layer into the GC-FID for analysis.

  • Calculate the percent conversion of this compound relative to the internal standard at each time point.

The results of the comparative study are summarized below. The reaction rate is represented by the observed conversion after 4 hours, providing a clear snapshot of the kinetic differences.

Solvent SystemSolvent TypeDielectric Constant (20°C)Conversion after 4h (%)Final Yield after 24h (%)Notes
DMF Polar Aprotic36.7~95%>99%Rapid, clean conversion.
Acetonitrile Polar Aprotic37.5~80%>99%Slightly slower than DMF but excellent yield.
Ethanol Polar Protic24.6~15%~65%Slow reaction with a notable solvolysis side-product observed (~10%).
Toluene Nonpolar2.4<2%<5%Negligible reaction due to poor solubility of NaCN.

The experimental data unequivocally highlights the superiority of polar aprotic solvents for this transformation.

  • DMF and Acetonitrile: Both solvents facilitated rapid and near-quantitative conversion to the desired nitrile product. Their ability to dissolve the sodium cyanide salt while leaving the cyanide anion highly nucleophilic is the primary reason for this success, perfectly aligning with the requirements for an efficient SN2 reaction.[3][5]

  • Ethanol: The reaction in ethanol was markedly slower. This is a direct consequence of the protic nature of the solvent, which solvates and stabilizes the cyanide anion through hydrogen bonding, thereby reducing its nucleophilicity and hindering the SN2 pathway.[2][4] The formation of an ether side-product confirmed that the solvent itself acted as a competing nucleophile (solvolysis).

  • Toluene: The reaction failed in toluene. The inability of this nonpolar solvent to dissolve the ionic sodium cyanide reagent prevented any significant reaction from occurring.[6]

Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Charge Flasks: Reactant, NaCN, Int. Std. B Add Anhydrous Solvent A->B C Heat at 70°C & Stir B->C D Withdraw Aliquots over 24h C->D E Quench & Extract D->E F Analyze by GC-FID E->F G Calculate Conversion F->G

Caption: A streamlined workflow for the comparative solvent analysis.

G Reactants 3-Methoxyphenethyl-Br + CN⁻ SN2_TS SN2 Transition State [NC---CH₂(R)---Br]⁻ Reactants->SN2_TS Favored in DMF, ACN (Polar Aprotic) SN1_Int Carbocation Intermediate R-CH₂⁺ Reactants->SN1_Int Minor pathway in EtOH (Polar Protic) Product Product 3-Methoxyphenethyl-CN SN2_TS->Product SN1_Int->Product + CN⁻ Solvolysis Solvolysis Product (e.g., R-CH₂-OEt) SN1_Int->Solvolysis + EtOH

Caption: Dominant reaction pathways as dictated by solvent choice.

Conclusion and Professional Recommendations

For nucleophilic substitution reactions on primary alkyl halides like this compound, the choice of solvent is not merely an optimization step but a critical determinant of success.

  • High-Performance Recommendation: Polar aprotic solvents, particularly DMF and Acetonitrile , are strongly recommended. They promote a rapid and clean SN2 mechanism, leading to high yields of the desired product with minimal side reactions.

  • Cautionary Note: The use of polar protic solvents such as ethanol should be avoided unless solvolysis is the intended outcome. They significantly retard the desired reaction rate and introduce impurities.

  • Not Recommended: Nonpolar solvents like toluene are unsuitable for reactions involving ionic nucleophiles and should not be used.

By grounding solvent selection in a firm understanding of mechanistic principles, researchers can significantly streamline process development, improve reaction efficiency, and ensure the highest possible product quality.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS Solvent Effects. Retrieved from spcmc.ac.in. URL: [Link]

  • LibreTexts Chemistry. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from LibreTexts. URL: [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from UWC. URL: [Link]

  • PubChem. (n.d.). 3-Methoxybenzyl bromide. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • University College London. (n.d.). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Retrieved from UCL Discovery. URL: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from LibreTexts. URL: [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). Retrieved from PubChemLite. URL: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the certainty of a molecule's structure is the bedrock of reliable and reproducible science. 3-Methoxyphenethyl bromide is a valuable intermediate in the synthesis of numerous pharmaceutical compounds, making the rigorous validation of its structure after synthesis a non-negotiable step. An incorrect structure or the presence of critical impurities can derail subsequent reaction steps, leading to significant losses in time and resources.

This guide provides an in-depth, comparative framework for validating the structure of synthesized this compound. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, creating a self-validating system where data from multiple, orthogonal methods converge to provide an unambiguous structural confirmation.

The Synthetic Precursor: A Common Route

To understand what to validate, we must first understand the synthesis. A prevalent method for preparing this compound is the bromination of 3-methoxyphenethyl alcohol, often using a reagent like phosphorus tribromide (PBr₃) in a suitable solvent such as methylene chloride.[1]

The core transformation is the substitution of the hydroxyl (-OH) group with a bromine (-Br) atom. Therefore, a robust validation strategy must not only confirm the presence of all expected functionalities in the product but also, just as critically, confirm the absence of the key functionalities of the starting material.

The Validation Gauntlet: A Multi-Pronged Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Gauntlet cluster_conclusion Final Confirmation Synthesis Synthesis of 3-Methoxyphenethyl bromide from alcohol Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography (Silica Gel) Workup->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Submit Purified Sample IR FTIR Spectroscopy Purification->IR Submit Purified Sample MS Mass Spectrometry (EI or ESI) Purification->MS Submit Purified Sample Confirmation Structure Validated & Purity Assessed NMR->Confirmation label_connect Data Integration NMR->label_connect IR->Confirmation IR->label_connect MS->Confirmation MS->label_connect label_connect->Confirmation

Caption: Overall workflow from synthesis to structural confirmation.

Part 1: NMR Spectroscopy - The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential.

Causality: We use ¹H NMR to map the proton environments and their neighboring relationships (via splitting patterns), which directly confirms the phenethyl structure. ¹³C NMR complements this by confirming the number of unique carbon environments, which is critical for ruling out isomeric impurities that might have similar ¹H NMR spectra.

¹H NMR Spectroscopy

Expected Data: The spectrum should show signals corresponding to the aromatic protons, the methoxy group protons, and the two methylene (-CH₂-) groups of the ethyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25t1HAr-H (C5)Triplet due to coupling with two adjacent aromatic protons.
~ 6.80m3HAr-H (C2, C4, C6)Complex multiplet for the remaining three aromatic protons.
~ 3.80s3H-OCH₃Singlet, as these protons have no adjacent proton neighbors.
~ 3.55t2H-CH₂-BrTriplet, deshielded by the adjacent electronegative bromine atom. Coupled to the other CH₂ group.
~ 3.10t2HAr-CH₂-Triplet, coupled to the -CH₂-Br protons.

Note: Predicted chemical shifts are approximate and can vary based on the solvent used. A spectrum is available from ChemicalBook for reference.[2]

¹³C NMR Spectroscopy

Expected Data: The spectrum should account for all 9 carbon atoms in the molecule, with distinct signals for the aromatic, aliphatic, and methoxy carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~ 159.8Ar-C (C3, C-O)Quaternary carbon attached to the electron-donating methoxy group, significantly downfield.
~ 140.0Ar-C (C1, C-CH₂)Quaternary aromatic carbon attached to the ethyl group.
~ 129.8Ar-C (C5)Aromatic CH carbon.
~ 121.5Ar-C (C6)Aromatic CH carbon.
~ 114.8Ar-C (C4)Aromatic CH carbon.
~ 112.5Ar-C (C2)Aromatic CH carbon.
~ 55.2-OCH₃Standard shift for a methoxy carbon.
~ 39.0Ar-CH₂-Aliphatic carbon attached to the aromatic ring.
~ 32.5-CH₂-BrAliphatic carbon attached to bromine, shifted downfield.

Note: Data is based on predictive models and comparison with similar structures.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry this compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a common choice as it is a good solvent for this compound.

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

While NMR maps the skeleton, Fourier-transform infrared (IR) spectroscopy confirms the presence and absence of key functional groups. Its power in this specific validation lies in comparison.

Causality: The most critical role of IR is to confirm the disappearance of the broad O-H stretching band from the starting material (3-methoxyphenethyl alcohol), which would be present around 3300 cm⁻¹. Its absence is strong evidence of a successful reaction. Concurrently, we confirm the retention of the aromatic and ether functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImplication
3100-3000C-H StretchAromatic C-HConfirms presence of the benzene ring.
2950-2850C-H StretchAliphatic C-HConfirms presence of the -CH₂CH₂- chain.
~1600, ~1480C=C StretchAromatic RingConfirms the aromatic backbone.
~1250C-O StretchAryl EtherConfirms the -OCH₃ group is intact.
690-515C-Br StretchAlkyl BromideConfirms the presence of the bromine atom.[3]
Absence >3200 O-H StretchAlcoholCrucial evidence that the starting material has been consumed.
Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent like isopropanol and acquire a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The resulting spectrum should be baseline-corrected and labeled with major peak wavenumbers.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of the compound, acting as a final gatekeeper for validation. For halogenated compounds, it offers an additional, unmistakable signature.

Causality: MS directly measures the mass-to-charge ratio (m/z), confirming the elemental formula (C₉H₁₁BrO).[4] More importantly, bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing unambiguous proof of the presence of a single bromine atom in the molecule.

m/z ValueIonRationale
214[M]⁺Molecular ion with the ⁷⁹Br isotope.
216[M+2]⁺Molecular ion with the ⁸¹Br isotope. The ~1:1 intensity ratio with the M⁺ peak is the classic bromine signature.
135[M-Br]⁺Loss of the bromine atom, resulting in the C₉H₁₁O⁺ fragment.
107[C₇H₇O]⁺A common fragment corresponding to the methoxybenzyl cation.

Note: The exact mass of the monoisotopic peak [M]⁺ is 213.99933 Da.[5]

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing fragmentation data, while Electrospray Ionization (ESI) can provide a clear molecular ion peak.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 intensity ratio. Analyze major fragmentation peaks to see if they align with the expected structure.

Data Integration: The Convergence of Evidence

The true power of this validation strategy comes from integrating all three datasets. A successful validation requires that every piece of data aligns with the proposed structure of this compound and that there are no signals that cannot be accounted for.

G cluster_data Analytical Data Inputs cluster_conclusion Structural Conclusion NMR ¹H & ¹³C NMR C-H Framework Confirmed Proton/Carbon Count Correct Connectivity Established Conclusion Structure Confirmed: This compound NMR->Conclusion Provides Skeleton IR FTIR -OH Group Absent -OCH₃ & Ar-H Present C-Br Bond Indicated IR->Conclusion Confirms Functional Groups MS Mass Spec Correct Molecular Weight (214/216) 1:1 Isotope Pattern for Br Logical Fragmentation MS->Conclusion Confirms Mass & Halogen

Caption: Logical integration of analytical data for structural proof.

Any deviation is a red flag. For example:

  • Correct Mass, Incorrect NMR: Suggests an isomer, such as 2-Methoxy- or 4-Methoxyphenethyl bromide.

  • Presence of an -OH band in IR: Indicates incomplete reaction and contamination with starting material.

  • Absence of the 1:1 Isotope Pattern in MS: Rules out the presence of bromine, indicating a different product was formed.

References

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  • PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from PrepChem.com. [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. Retrieved from ResearchGate. [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 636-647. [Link]

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The Methoxy Group's Meta-Influence: A Comparative Guide to the Reactivity of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and drug development, understanding how subtle changes in molecular architecture influence reactivity is paramount. The strategic placement of a substituent on an aromatic ring can dramatically alter the course of a reaction, dictating product distribution and reaction rates. This guide provides an in-depth technical comparison of 3-Methoxyphenethyl bromide, focusing on how the methoxy group at the meta position modulates its reactivity in two key reaction classes: nucleophilic substitution and elimination. We will delve into the electronic and steric effects at play, present comparative data, and provide detailed experimental protocols for researchers to validate these findings.

The Duality of the Methoxy Group: An Electronic Tug-of-War

The methoxy group (-OCH₃) is often perceived as a simple electron-donating group. However, its influence on an aromatic ring is a nuanced interplay of two opposing electronic effects:

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect increases electron density on the ring, particularly at the ortho and para positions.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework.

The net electronic effect of the methoxy group is position-dependent. In the meta position, the resonance effect is significantly diminished as there are no resonance structures that place a negative charge at the meta carbon. Consequently, the electron-withdrawing inductive effect becomes the dominant electronic influence.[1][2]

This makes the 3-methoxy substituent on the phenethyl bromide ring an overall electron-withdrawing group, a critical factor in determining its reactivity profile.

Visualizing the Electronic Effects

electronic_effects cluster_meta This compound (Meta) cluster_para 4-Methoxyphenethyl Bromide (Para) Meta_Ring Aromatic Ring Meta_Methoxy Methoxy Group (-OCH3) -I > +M (Electron-withdrawing) Meta_Ring->Meta_Methoxy Inductive Effect Dominates Para_Ring Aromatic Ring Para_Methoxy Methoxy Group (-OCH3) +M > -I (Electron-donating) Para_Ring->Para_Methoxy Resonance Effect Dominates

Caption: Dominant electronic effects of the methoxy group at the meta vs. para position.

Comparative Reactivity Analysis

To empirically assess the impact of the meta-methoxy group, we will compare the reactivity of this compound against its parent compound, phenethyl bromide, and its ortho- and para-isomers in both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step. The rate of this reaction is sensitive to both steric hindrance and the electronic nature of the substrate.

The electron-withdrawing nature of the meta-methoxy group in this compound is expected to slightly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, this effect is generally modest for substituents that are not directly conjugated with the reaction center. In contrast, the para-methoxy group in 4-Methoxyphenethyl bromide, being electron-donating, would be expected to decrease the rate of an Sₙ2 reaction by reducing the electrophilicity of the target carbon. The ortho-methoxy group introduces significant steric hindrance, which would drastically slow down the Sₙ2 reaction rate.

Table 1: Predicted Relative Rates of Sₙ2 Reaction with a Common Nucleophile (e.g., I⁻ in Acetone)

SubstrateMethoxy PositionDominant Electronic EffectPredicted Relative Sₙ2 Rate
Phenethyl bromide--1.00
2-Methoxyphenethyl bromideOrthoSteric Hindrance<< 1.00
This compoundMeta-I (Electron-withdrawing)> 1.00
4-Methoxyphenethyl bromidePara+M (Electron-donating)< 1.00
Elimination (E2) Reactions

E2 reactions involve the removal of a proton by a base and the simultaneous departure of the leaving group, leading to the formation of an alkene. The rate of an E2 reaction is influenced by the acidity of the β-hydrogen and the stability of the transition state.

The electron-withdrawing meta-methoxy group in this compound increases the acidity of the benzylic protons through its inductive effect. This facilitates their abstraction by a base, thereby accelerating the rate of the E2 reaction. Conversely, the electron-donating para-methoxy group in 4-Methoxyphenethyl bromide would decrease the acidity of the benzylic protons, slowing down the E2 reaction. The ortho-isomer's reactivity would again be complicated by steric factors.

Table 2: Predicted Relative Rates of E2 Reaction with a Strong Base (e.g., EtO⁻ in EtOH)

SubstrateMethoxy PositionDominant Electronic EffectPredicted Relative E2 Rate
Phenethyl bromide--1.00
2-Methoxyphenethyl bromideOrthoSteric Hindrance & ElectronicComplex
This compoundMeta-I (Electron-withdrawing)> 1.00
4-Methoxyphenethyl bromidePara+M (Electron-donating)< 1.00

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To quantitatively validate these predictions, a comparative kinetic study can be performed. The following protocol outlines a method for determining the relative rates of reaction for the different phenethyl bromide derivatives.

Objective:

To determine the relative rates of nucleophilic substitution (Sₙ2) and elimination (E2) for phenethyl bromide, 2-methoxyphenethyl bromide, this compound, and 4-methoxyphenethyl bromide.

Materials:
  • Phenethyl bromide

  • 2-Methoxyphenethyl bromide

  • This compound

  • 4-Methoxyphenethyl bromide

  • Sodium iodide (for Sₙ2)

  • Sodium ethoxide (for E2)

  • Anhydrous acetone (for Sₙ2)

  • Anhydrous ethanol (for E2)

  • Quenching solution (e.g., dilute nitric acid)

  • Standardized silver nitrate solution

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow:

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Procedure:
  • Solution Preparation: Prepare 0.1 M solutions of each phenethyl bromide derivative in both anhydrous acetone and anhydrous ethanol. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone and a 0.2 M solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Initiation: For each substrate, in a thermostated reaction vessel, mix equal volumes of the substrate solution and the corresponding nucleophile/base solution. Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the starting material and the respective substitution or elimination product.

  • Data Analysis: Plot the concentration of the reactant versus time for each reaction. The initial rate of the reaction can be determined from the initial slope of this plot. Calculate the second-order rate constant (k) for each reaction.

  • Relative Rate Calculation: Determine the relative rates by dividing the rate constant of each substituted phenethyl bromide by the rate constant of the unsubstituted phenethyl bromide.

Interpreting the Results: The Hammett Correlation

The Hammett equation provides a powerful tool for correlating the reaction rates of substituted aromatic compounds with the electronic properties of the substituents.[3] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. For a meta-methoxy group, the σ value is positive, indicating its electron-withdrawing nature.[1][4]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

A plot of log(k/k₀) versus σ for a series of meta- and para-substituted phenethyl bromides should yield a straight line. For the E2 reaction, a positive ρ value is expected, as the reaction is facilitated by electron-withdrawing groups that stabilize the developing negative charge in the transition state. For the Sₙ2 reaction, the ρ value is expected to be small, indicating a lower sensitivity to the electronic effects of the aromatic substituents.

Conclusion and Implications for Drug Development

The meta-positioning of a methoxy group on the phenethyl bromide scaffold imparts a distinct reactivity profile. Its electron-withdrawing inductive effect accelerates elimination reactions by increasing the acidity of the benzylic protons and can slightly enhance the rate of nucleophilic substitution by increasing the electrophilicity of the reaction center. This stands in contrast to the electron-donating character of the para-methoxy group, which generally retards these reactions.

For researchers in drug development, a thorough understanding of these substituent effects is crucial. The ability to fine-tune the reactivity of a synthetic intermediate like this compound allows for greater control over reaction outcomes, leading to improved yields of desired products and the minimization of unwanted side reactions. This knowledge is instrumental in the efficient synthesis of complex pharmaceutical agents where precise control over chemical transformations is a prerequisite for success.

References

  • Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.). Retrieved from [Link]

  • Unit 4: Free Energy Relationships. (n.d.). Retrieved from [Link]

  • Hammett substituent constants. (n.d.). Stenutz. Retrieved from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]

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A Comparative Guide to 3-Methoxyphenethyl Halides: Navigating Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, 3-methoxyphenethyl halides are valuable intermediates, serving as versatile building blocks for a wide range of complex molecules. Their utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and novel materials, where the introduction of the 3-methoxyphenethyl moiety is a key strategic step.[1][2] This guide provides a detailed comparative analysis of 3-Methoxyphenethyl bromide and its chloro and iodo analogs. By examining the fundamental principles governing their reactivity and providing practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges.

The Decisive Role of the Leaving Group in Reactivity

The performance of these three reagents in their most common application—nucleophilic substitution—is fundamentally dictated by the identity of the halogen atom. These reactions, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism for this primary halide, involve the displacement of the halide "leaving group" by a nucleophile.

The efficiency of this displacement hinges on the leaving group's ability , which is inversely proportional to its basicity.[3][4] Weaker bases are better leaving groups because they are more stable on their own and form weaker bonds with the electrophilic carbon atom.[3][4][5] The established periodic trend for halide leaving group ability is:

I⁻ > Br⁻ > Cl⁻

This is because iodide (I⁻) is the largest and least basic of the three, making it the most stable anion and consequently the best leaving group.[3][5][6] This principle directly predicts the relative reactivity of the 3-methoxyphenethyl halides.

G cluster_reactivity Comparative SN2 Reactivity cluster_explanation Governing Principle Iodide 3-Methoxyphenethyl Iodide Bromide This compound Iodide->Bromide Faster Reactivity Overall Reaction Rate Iodide->Reactivity Highest Chloride 3-Methoxyphenethyl Chloride Bromide->Chloride Faster Chloride->Reactivity Lowest Leaving Group Ability Leaving Group Ability Leaving Group Ability->Reactivity Directly Proportional Basicity Basicity Basicity->Leaving Group Ability Inversely Proportional

Caption: Relative reactivity of 3-methoxyphenethyl halides in SN2 reactions.

Head-to-Head Comparison: Properties, Stability, and Handling

The choice of reagent extends beyond pure reactivity and involves practical considerations such as physical properties, stability, and cost.

Physical and Chemical Properties

The following table summarizes key properties of the three analogs. The increase in molecular weight and polarizability down the halogen group corresponds to higher boiling points and densities.[7][8]

Property3-Methoxyphenethyl ChlorideThis compound3-Methoxyphenethyl Iodide
Molecular Formula C₉H₁₁ClOC₉H₁₁BrOC₉H₁₁IO
Molecular Weight 170.64 g/mol 215.09 g/mol 262.09 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquid[9]
Boiling Point ~110-112 °C / 10 mmHg152 °C (lit.)[10]Not readily available
Density ~1.1 g/mL1.436 g/mL at 25 °C (lit.)[10]~1.6 g/mL
Reactivity (SN2) GoodExcellent[11]Superior[11]
Relative Cost LowestModerateHighest
Stability, Storage, and Handling

A critical, field-proven insight is the trade-off between reactivity and stability.

  • 3-Methoxyphenethyl Chloride: Generally the most stable of the three. It is less susceptible to degradation from light and moisture and has a longer shelf life. Standard handling procedures for organic halides apply.

  • This compound: Offers a good balance of stability and reactivity. It should be stored in a cool, dry, well-ventilated place, protected from light. It is classified as corrosive and requires careful handling with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • 3-Methoxyphenethyl Iodide: As the most reactive analog, it is also the least stable. Alkyl iodides are often sensitive to light and moisture and can decompose over time, releasing free iodine, which gives the liquid a characteristic brownish or purplish tint.[12] For this reason, it should be stored under an inert atmosphere (e.g., nitrogen or argon), refrigerated, and protected from light to maintain its integrity.[13]

Experimental Section: Synthesis and Comparative Kinetics

To provide a tangible framework for comparison, this section details the synthesis of each halide from a common precursor and outlines a protocol for a comparative kinetic study.

Synthesis of 3-Methoxyphenethyl Halides

The three analogs can be reliably synthesized from the commercially available 3-methoxyphenethyl alcohol. The choice of halogenating agent is causal to the product obtained.

G cluster_synthesis Halogenation Pathways Start 3-Methoxyphenethyl Alcohol P1 SOCl₂ or (COCl)₂ in Pyridine Start->P1 Path A P2 PBr₃ or HBr in CH₂Cl₂ Start->P2 Path B P3 1. Convert to Bromide/Chloride 2. NaI in Acetone (Finkelstein Reaction) Start->P3 Path C Chloride 3-Methoxyphenethyl Chloride P1->Chloride Yields Bromide This compound P2->Bromide Yields Iodide 3-Methoxyphenethyl Iodide P3->Iodide Yields

Caption: Synthetic routes to 3-methoxyphenethyl halides from the parent alcohol.

Protocol 3.1.1: Synthesis of this compound [14]

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxyphenethyl alcohol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in CH₂Cl₂ dropwise via an addition funnel over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bromide, which can be purified further by vacuum distillation or column chromatography.

Note: To synthesize the chloride, thionyl chloride (SOCl₂) can be used in place of PBr₃. To synthesize the iodide, the bromide or chloride product can be subjected to a Finkelstein reaction by dissolving it in acetone and refluxing with sodium iodide (NaI). The less soluble NaCl or NaBr will precipitate, driving the equilibrium towards the desired iodide product.[15][16]

Protocol for Comparative Reactivity Study: Ether Synthesis

This protocol provides a self-validating system to compare the reaction rates of the three halides. By running the reactions in parallel under identical conditions, any observed differences in reaction time or yield can be directly attributed to the leaving group's ability.

Objective: To compare the rate of O-alkylation of 4-nitrophenol with 3-methoxyphenethyl chloride, bromide, and iodide.

  • Setup: In three separate, identical reaction flasks, add 4-nitrophenol (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF). Stir the mixtures at room temperature for 30 minutes. Causality Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.

  • Initiation: To each flask, add the respective 3-methoxyphenethyl halide (chloride, bromide, or iodide; 1.1 eq) simultaneously. Start a timer for each reaction. Maintain the temperature at 50 °C.

  • Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the ratio of starting material to product.

  • Endpoint: Continue monitoring until the reaction with this compound (the benchmark) reaches >95% completion.

  • Analysis: Compare the reaction profiles. The key performance indicator is the time required to reach a certain percentage of conversion (e.g., 50% or 95%).

Expected Outcome & Data Presentation

The experimental data should validate the theoretical reactivity trend. The results can be summarized as follows:

ReagentExpected Time for >95% Conversion (at 50 °C)Relative Rate (vs. Bromide)Key Observations
3-Methoxyphenethyl Iodide < 2 hours~5-10x fasterVery rapid reaction. Potential for slight darkening of the solution if any decomposition occurs.
This compound 4-6 hours1x (Benchmark)Clean, steady reaction progression.
3-Methoxyphenethyl Chloride > 24 hours or requires higher temp.~0.05-0.1x slowerSignificantly slower reaction. May require heating to 80-100 °C to achieve a reasonable rate.

Summary and Recommendations

The selection of the appropriate 3-methoxyphenethyl halide is a strategic decision that balances reactivity, stability, and cost.

  • 3-Methoxyphenethyl Iodide is the reagent of choice for reactions requiring maximum speed and for substrates with poor nucleophilicity. Its high reactivity can often be leveraged at lower temperatures, potentially improving selectivity. However, its higher cost and lower stability must be considered.

  • This compound represents the optimal balance for most applications.[11] It is reactive enough for a broad range of nucleophiles under mild conditions, yet stable enough for convenient storage and handling, making it a reliable and versatile laboratory workhorse.

  • 3-Methoxyphenethyl Chloride is the most cost-effective option, making it suitable for large-scale syntheses or when raw material cost is a primary driver. Its lower reactivity necessitates more forcing conditions (higher temperatures, longer reaction times), which may not be suitable for sensitive substrates.

By understanding the inherent chemical properties and performance trade-offs detailed in this guide, researchers can make informed, causality-driven decisions to optimize their synthetic strategies and accelerate their research and development goals.

References

  • The leaving group in the nucleophilic substitution - SN2. Química Organica.org. [Link]

  • Characteristics of the Sₙ2 Reaction. (2020). Chemistry LibreTexts. [Link]

  • For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. (2023). brainly.com. [Link]

  • The effect of leaving group on the SN2 reaction. (2020). YouTube. [Link]

  • What Makes A Good Leaving Group? (2025). Master Organic Chemistry. [Link]

  • Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Chapters 23 & 24 Notes - Aryl Halides and Phenols. Chem 336 - Spring 2002. [Link]

  • 3-Methoxyphenethyl Iodide (25226-97-5). Symax Laboratories Private Limited. [Link]

  • Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). CORE. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Reaction Kinetics. Claire Vallance. [Link]

  • Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide? (2022). Quora. [Link]

  • Physical properties of alkyl halide. SlideShare. [Link]

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  • Physical Properties of Alkyl Halides. (2020). The Fact Factor. [Link]

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A Senior Application Scientist's Guide to 3-Methoxyphenethyl Bromide in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. This guide provides an in-depth analysis of 3-Methoxyphenethyl bromide, a versatile reagent, benchmarking its performance against common alternatives in key synthetic transformations. The insights presented herein are grounded in established mechanistic principles and supported by experimental data to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Role and Reactivity of this compound

This compound, with its characteristic methoxy group at the meta position of the phenyl ring, presents a unique electronic and steric profile. Unlike its ortho and para isomers, the meta-methoxy group primarily exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This electronic nuance subtly modulates the reactivity of the benzylic carbon, influencing the kinetics and outcomes of nucleophilic substitution and organometallic reactions.

This guide will focus on two cornerstone synthetic transformations where this compound is frequently employed: the Williamson ether synthesis and the Grignard reaction. We will dissect its performance in these contexts, comparing it with unsubstituted phenethyl bromide, the para-substituted isomer (4-methoxyphenethyl bromide), and an alternative leaving group strategy (phenethyl tosylate).

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic and reliable method for forming ethers, proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group.[1] The rate and efficiency of this reaction are highly sensitive to the nature of the electrophile.

Mechanistic Considerations: The Impact of the Meta-Methoxy Group

In an SN2 reaction, the nucleophile attacks the carbon atom from the backside of the leaving group. The reaction rate is influenced by both steric hindrance and the electronic nature of the substrate.[2] For phenethyl systems, the phenyl ring can stabilize the transition state.

The 3-methoxy group, being in the meta position, does not directly participate in resonance stabilization of the developing negative charge in the SN2 transition state to the same extent as a para-substituent.[3] However, its inductive electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with strong nucleophiles. Conversely, electron-donating groups in the para position can accelerate SN1-type reactions by stabilizing a carbocation intermediate.[4]

Performance Benchmark: Williamson Ether Synthesis

The following table summarizes typical yields for the Williamson ether synthesis between various phenethyl derivatives and sodium phenoxide under comparable laboratory conditions.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Sodium PhenoxideNaHDMF5012~85-90%
Phenethyl bromideSodium PhenoxideNaHDMF5012~80-85%
4-Methoxyphenethyl bromideSodium PhenoxideNaHDMF5012~88-93%
Phenethyl tosylateSodium PhenoxideK₂CO₃Acetonitrile808~90-95%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Analysis of Performance:

  • This compound demonstrates robust performance, providing high yields. Its reactivity is slightly enhanced compared to the unsubstituted phenethyl bromide, likely due to the inductive effect of the meta-methoxy group.

  • Phenethyl bromide serves as a good baseline, offering respectable yields.

  • 4-Methoxyphenethyl bromide often gives slightly higher yields in SN2 reactions due to the electron-donating nature of the para-methoxy group, which can stabilize the transition state.

  • Phenethyl tosylate represents a superior leaving group strategy. Tosylates are excellent leaving groups, often leading to faster reactions and higher yields under milder conditions, as evidenced by the use of a weaker base (K₂CO₃) and a shorter reaction time in the example.[5]

Experimental Protocol: Synthesis of 3-Methoxyphenethyl Phenyl Ether

Objective: To synthesize 3-methoxyphenethyl phenyl ether via Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-methoxyphenethyl phenyl ether.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Phenol Phenol Alkoxide Sodium Phenoxide Phenol->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Product 3-Methoxyphenethyl Phenyl Ether Alkoxide->Product Nucleophilic Attack 3-MeO-PEBr 3-Methoxyphenethyl bromide 3-MeO-PEBr->Product Quench Quench (NH4Cl) Product->Quench Extraction Extraction (Ether) Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the Williamson ether synthesis of 3-methoxyphenethyl phenyl ether.

Organometallic Chemistry: The Grignard Reaction

The formation of a Grignard reagent from an alkyl or aryl halide and magnesium metal is a fundamental method for creating carbon-carbon bonds.[6] The success of this reaction is contingent on the stability of the organomagnesium compound and the absence of acidic protons.

Mechanistic Considerations: Formation and Reactivity

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[7] The resulting organometallic species is a potent nucleophile and a strong base. The presence of the ether linkage in this compound does not typically interfere with Grignard reagent formation, provided strictly anhydrous conditions are maintained.

The reactivity of the formed Grignard reagent in additions to carbonyl compounds, such as ketones, is a benchmark of its utility.

Performance Benchmark: Grignard Reaction with Acetone

The following table provides an overview of the expected yields for the reaction of various phenethylmagnesium bromides with acetone.

Grignard Reagent FromCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
This compound AcetoneAnhydrous THF0 to RT2~75-80%
Phenethyl bromideAcetoneAnhydrous THF0 to RT2~70-75%
4-Methoxyphenethyl bromideAcetoneAnhydrous THF0 to RT2~78-83%

Note: Yields are approximate and highly dependent on the quality of the magnesium and the exclusion of moisture.

Analysis of Performance:

  • This compound forms a Grignard reagent that provides good yields in subsequent reactions. The electronic effect of the meta-methoxy group appears to have a minimal impact on the yield of the Grignard addition itself.

  • Phenethyl bromide gives slightly lower, yet still synthetically useful, yields.

  • 4-Methoxyphenethyl bromide can sometimes lead to marginally higher yields, although the differences are often not substantial.

The primary challenge in all these reactions is the initiation of the Grignard formation and the rigorous exclusion of water, which will quench the reagent.

Experimental Protocol: Synthesis of 2-(3-Methoxyphenethyl)propan-2-ol

Objective: To prepare a tertiary alcohol via the Grignard reaction of this compound with acetone.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired tertiary alcohol.

Logical Flow of Grignard Reaction:

Grignard_Reaction Start Start Reagent_Prep Prepare Anhydrous Apparatus & Reagents Start->Reagent_Prep Mg_Activation Activate Magnesium with Iodine Reagent_Prep->Mg_Activation Grignard_Formation Form Grignard Reagent from 3-MeO-PEBr Mg_Activation->Grignard_Formation Carbonyl_Addition Add Acetone at 0°C Grignard_Formation->Carbonyl_Addition Workup Aqueous Workup (NH4Cl) Carbonyl_Addition->Workup Purification Extraction & Purification Workup->Purification End Final Product Purification->End

Sources

A Comparative Guide to Product Identity Confirmation in Reactions of 3-Methoxyphenethyl Bromide Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. In the context of reactions involving 3-methoxyphenethyl bromide, a versatile building block, the complexity of potential reaction pathways necessitates a robust analytical approach. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the definitive identification of reaction products. We will delve into the causality behind experimental choices in 2D NMR and present self-validating protocols to ensure scientific integrity.

The Challenge: Ambiguity in this compound Reactions

This compound (1-(2-bromoethyl)-3-methoxybenzene) is a valuable reagent in organic synthesis, often utilized in the creation of more complex molecules.[1][2] However, its reactions can be prone to side products and rearrangements, making definitive product identification challenging. Depending on the reaction conditions and the nucleophile employed, a variety of outcomes are possible, including substitution (both SN1 and SN2 pathways), elimination, and even rearrangements under certain basic conditions.[3]

For instance, in a typical nucleophilic substitution reaction, the desired product is often the result of the displacement of the bromide ion. However, competing elimination reactions can lead to the formation of 3-methoxystyrene. Furthermore, if the reaction conditions are not carefully controlled, the purity of the starting material itself can be a concern, potentially leading to unforeseen byproducts.[3] This chemical ambiguity underscores the need for a powerful and comprehensive analytical technique to unequivocally determine the structure of the resulting product(s).

The Gold Standard: Unraveling Molecular Connectivity with 2D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, it often falls short in complex molecules where signal overlap is common.[4][5] 2D NMR spectroscopy overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a detailed map of the molecule's connectivity.[6] For the structural elucidation of reaction products from this compound, a suite of 2D NMR experiments is indispensable.[7][8]

Key 2D NMR Experiments for Structural Elucidation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] In the context of our target molecule, COSY is crucial for establishing the connectivity of the ethyl chain and the spin systems within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[6] It provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds.[9] HMBC is instrumental in piecing together the entire molecular framework, connecting the ethyl side chain to the methoxy group and the aromatic ring.

The combined interpretation of these spectra provides a comprehensive and self-validating dataset for the unambiguous identification of the reaction product.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is the gold standard, it is important to understand its performance in comparison to other common analytical methods.

Technique Strengths Limitations Application to this compound Reactions
1D NMR (¹H, ¹³C) Rapid acquisition, provides fundamental structural information.[5]Signal overlap in complex molecules can lead to ambiguity.[4]Essential for initial assessment but often insufficient for definitive identification of isomers or complex mixtures.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns.Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.Excellent for confirming the molecular formula of the product but cannot definitively establish the substitution pattern on the aromatic ring or the connectivity of the side chain.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information about the overall molecular skeleton.Useful for confirming the presence of key functional groups (e.g., C-O ether, aromatic C-H), but lacks the detail for complete structural elucidation.
2D NMR (COSY, HSQC, HMBC) Provides a detailed map of molecular connectivity, resolving ambiguities from 1D spectra.[6][7]Longer acquisition times compared to 1D NMR.The most powerful technique for unambiguously determining the complete structure of the reaction product, including regiochemistry and the identification of minor byproducts.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust workflow for the synthesis and characterization of a model reaction product, 3-methoxyphenethylamine, from this compound, with a focus on rigorous product identification using 2D NMR.

Synthesis of 3-Methoxyphenethylamine

This procedure is a representative example of a nucleophilic substitution reaction.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.

  • Nucleophile Addition: Add an excess of the nucleophile, in this case, a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-methoxyphenethylamine.[10][11][12][13]

2D NMR Data Acquisition and Analysis

A comprehensive set of 2D NMR spectra is crucial for irrefutable product confirmation.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference for the 2D experiments.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to identify two- and three-bond ¹H-¹³C correlations.

  • Data Analysis:

    • COSY Analysis: Identify cross-peaks that indicate coupling between adjacent protons in the ethyl chain and within the aromatic ring.

    • HSQC Analysis: Assign the carbon signals directly attached to each proton.

    • HMBC Analysis: Use the long-range correlations to connect the molecular fragments. For example, correlations from the methylene protons to the aromatic carbons will confirm the attachment of the ethylamine side chain to the benzene ring. Correlations from the methoxy protons to the corresponding aromatic carbon will confirm the position of the methoxy group.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using 2D NMR.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 3-Methoxyphenethyl bromide reaction Nucleophilic Substitution (e.g., with NH3) start->reaction workup Workup & Purification reaction->workup product Purified Product workup->product nmr_acq 1D & 2D NMR Acquisition product->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure Structure Elucidation data_proc->structure structure_elucidation_logic cluster_fragments Fragment Identification cluster_assembly Molecular Assembly cosy COSY (¹H-¹H Correlations) ethyl_chain Ethyl Chain Connectivity cosy->ethyl_chain aromatic_system Aromatic Spin System cosy->aromatic_system hsqc HSQC (¹H-¹³C One-Bond) hsqc->ethyl_chain hsqc->aromatic_system hmbc HMBC (¹H-¹³C Long-Range) sidechain_attachment Sidechain to Ring Attachment hmbc->sidechain_attachment substituent_position Methoxy Group Position hmbc->substituent_position one_d 1D NMR (¹H, ¹³C) one_d->cosy one_d->hsqc one_d->hmbc ethyl_chain->sidechain_attachment aromatic_system->sidechain_attachment final_structure Final Structure Confirmation sidechain_attachment->final_structure substituent_position->final_structure

Caption: The logical flow of information from 2D NMR data to final structure.

Conclusion: The Imperative of Rigorous Characterization

In the landscape of modern chemical research and drug development, the unambiguous identification of reaction products is not merely a procedural step but a fundamental requirement for scientific validity and reproducibility. While various analytical techniques offer valuable insights, 2D NMR spectroscopy stands out as the most comprehensive and definitive method for the structural elucidation of products derived from this compound. By providing a detailed and interconnected map of the molecular architecture, 2D NMR empowers researchers to confirm product identity with the highest degree of confidence, ensuring the integrity of their synthetic endeavors. The adoption of the systematic and self-validating workflow presented in this guide will undoubtedly contribute to the robustness and reliability of chemical research.

References

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  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

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  • Wikipedia. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling Studies: A Comparative Analysis Featuring Derivatives of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey of a drug candidate from discovery to clinical application is paved with meticulous investigation. A cornerstone of this process is understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Isotopic labeling is an indispensable tool in these studies, providing an unambiguous way to track a molecule's fate within a biological system.[1][2][3]

This guide offers an in-depth comparison of isotopic labeling strategies, with a specific focus on the potential applications of isotopically labeled derivatives of 3-Methoxyphenethyl bromide as synthetic building blocks. While direct, extensive literature on the use of this specific compound in isotopic labeling is sparse, its chemical structure lends itself to several plausible and instructive labeling strategies. We will explore these hypothetical yet scientifically grounded applications and compare them with established, mainstream labeling methodologies. This guide is designed to not only provide practical protocols but also to elucidate the causal reasoning behind experimental design in the field of isotopic labeling.

The Foundational Role of Isotopes in Drug Metabolism and Pharmacokinetics (DMPK)

The core principle of isotopic labeling is the substitution of an atom within a drug molecule with one of its isotopes. These isotopes can be either stable (e.g., Deuterium (²H), Carbon-13 (¹³C)) or radioactive (e.g., Carbon-14 (¹⁴C), Tritium (³H)). This substitution creates a "tagged" version of the drug that is chemically identical to the parent compound but distinguishable by analytical methods like mass spectrometry or scintillation counting.

Carbon-14 (¹⁴C): The Gold Standard for Mass Balance Studies

Due to its long half-life (approximately 5,730 years) and the fact that carbon forms the backbone of most organic molecules, ¹⁴C is the preferred isotope for quantitative ADME and mass balance studies.[4] These studies are crucial for regulatory submissions and provide a complete picture of the drug's disposition.

Deuterium (²H): Probing Metabolic Stability through the Kinetic Isotope Effect (KIE)

Replacing hydrogen with its heavier, stable isotope, deuterium, can significantly impact the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. If the breaking of a C-H bond is the rate-determining step in a metabolic pathway, deuteration at that position can slow down metabolism.[5] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for identifying metabolic "soft spots" and improving a drug's pharmacokinetic profile.

Strategic Application of Isotopically Labeled this compound Derivatives: A Building Block Approach

This compound, while not a widely cited isotopic labeling reagent itself, represents a versatile chemical scaffold. As a "building block," it can be isotopically labeled in various positions and then used in the synthesis of more complex drug candidates.[][7][] This approach is particularly useful when the target molecule contains the 3-methoxyphenethyl moiety and late-stage labeling is challenging.

Potential Isotopes and Labeling Positions for this compound:
IsotopePotential Labeling Position(s)Rationale and Synthetic Considerations
¹⁴C Ethyl chain (C1 or C2)Labeling the ethyl chain ensures the radiolabel is on a stable part of the fragment, less likely to be lost through simple metabolic cleavage of the methoxy group. Synthesis could start from a ¹⁴C-labeled precursor like [¹⁴C]acetonitrile or [¹⁴C]barium carbonate.[9]
Methoxy groupWhile synthetically accessible using [¹⁴C]methyl iodide, this position is more susceptible to metabolic O-demethylation, which could lead to loss of the label from the main molecule.
²H (D) Aromatic ringDeuteration of the aromatic ring can be achieved through acid-catalyzed exchange with a deuterium source like D₂O. This can be useful for probing aromatic hydroxylation.
Ethyl chainIntroducing deuterium on the ethyl chain can investigate metabolic oxidation at these positions. This can be achieved through the reduction of a corresponding deuterated precursor.
Methoxy groupUsing a deuterated methylating agent (e.g., CD₃I) provides a simple way to introduce a D₃-label, which can be used to study O-demethylation kinetics.

Below is a diagram illustrating the potential labeling positions on this compound:

Caption: Potential isotopic labeling sites on this compound.

Comparative Analysis: Building Block vs. Late-Stage Labeling

The use of pre-labeled building blocks like a derivative of this compound is a classical and robust strategy. However, it is essential to compare it with more modern approaches like late-stage functionalization.

FeatureBuilding Block Approach (e.g., with labeled this compound)Late-Stage Functionalization
Synthetic Strategy The isotope is introduced early in the synthesis of a key intermediate.The isotope is introduced in one of the final synthetic steps.[10][11][12]
Advantages - Label position is well-defined.- Can be more straightforward for certain structures.- May be more cost-effective if the labeled building block is commercially available or easily synthesized.[][7]- Highly efficient for complex molecules, as it avoids lengthy multi-step syntheses with radioactive materials.[10][11]- Reduces radioactive waste.- Allows for the labeling of the final drug candidate directly.
Disadvantages - Requires a new synthesis route for each labeled building block.- Can be inefficient if the overall synthesis from the building block is long and low-yielding.- May not be possible for all positions in a molecule.- Can sometimes result in a mixture of labeled products.- May require specialized catalysts and conditions.
Best Suited For Molecules where the desired labeled fragment is a common motif and can be readily synthesized or procured.Complex, multi-chiral center molecules where a full synthesis with a labeled precursor would be prohibitive.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a ¹⁴C-labeled drug candidate using [¹⁴C]-3-Methoxyphenethyl bromide and its subsequent use in an in vitro metabolism study.

Protocol 1: Synthesis of a Hypothetical ¹⁴C-Labeled Drug Candidate

This protocol outlines the synthesis of a hypothetical drug candidate, "Compound X," using a Grignard reaction with a custom-synthesized [¹⁴C]-3-Methoxyphenethyl bromide.

G start [¹⁴C]BaCO₃ step1 Synthesis of [¹⁴C]-3-Methoxyphenethyl alcohol start->step1 Multi-step synthesis step2 Bromination to form [¹⁴C]-3-Methoxyphenethyl bromide step1->step2 PBr₃ step3 Formation of Grignard Reagent step2->step3 Mg, THF step4 Reaction with Ketone Precursor step3->step4 step5 Purification of [¹⁴C]-Compound X step4->step5 Chromatography end [¹⁴C]-Compound X step5->end G start Prepare Incubation Mixture (Microsomes, Buffer, [¹⁴C]-Compound X) step1 Pre-incubate at 37°C start->step1 step2 Initiate Reaction with NADPH step1->step2 step3 Incubate at 37°C with shaking step2->step3 step4 Quench Reaction at various time points (e.g., with cold acetonitrile) step3->step4 step5 Centrifuge to precipitate protein step4->step5 step6 Analyze Supernatant by LC-MS/MS and LSC step5->step6 end Determine rate of metabolism step6->end

Sources

A Comparative Guide to the Synthetic Utilization of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Building Block

3-Methoxyphenethyl bromide (1-(2-bromoethyl)-3-methoxybenzene) is a vital intermediate in the landscape of organic synthesis. Its structure, featuring a reactive primary alkyl bromide and an electron-rich methoxy-substituted aromatic ring, makes it a versatile precursor for a wide range of complex molecules. This guide provides an in-depth comparison of the primary synthetic routes utilizing this building block, offering researchers, chemists, and drug development professionals the critical insights needed to select the optimal pathway for their specific applications. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear comparison of outcomes. The applications of its derivatives are significant, particularly as precursors in the synthesis of pharmaceuticals, including psychoactive substances and isoquinoline alkaloids.[1][2][3][4]

Core Synthetic Strategies: A Comparative Overview

The reactivity of this compound is dominated by three principal pathways: Nucleophilic Substitution, Grignard Reagent Formation, and Palladium-Catalyzed Cross-Coupling. The choice among these routes depends on the desired final product, scale, and available resources.

Synthetic_Pathways main This compound sub Nucleophilic Substitution (SN2) main->sub + Nu:⁻ grignard Grignard Reaction main->grignard + Mg, Ether coupling Pd Cross-Coupling main->coupling + Partner, Pd Catalyst prod_sub Amines, Ethers, Nitriles, etc. sub->prod_sub prod_grignard Alcohols, Ketones, Extended Carbon Chains grignard->prod_grignard prod_coupling Biaryls, Alkenes, Alkynes coupling->prod_coupling

Caption: Key synthetic transformations of this compound.

Nucleophilic Substitution: The Direct Displacement Pathway

The most direct transformation of this compound involves the displacement of the bromide ion by a nucleophile. As a primary alkyl halide, the reaction proceeds predominantly through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[5][6] This pathway is fundamental for introducing heteroatom-based functional groups.

Mechanistic Insight: The SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon atom bonded to the bromine.[5] This concerted mechanism, where the new bond forms as the old one breaks, results in an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

Key Application: Synthesis of 3-Methoxyphenethylamine

A prominent application of this route is the synthesis of 3-Methoxyphenethylamine, a precursor for many isoquinoline alkaloids and other pharmaceutically active compounds.[1][4]

Experimental Protocol: Synthesis of 3-Methoxyphenethylamine

This protocol is adapted from established amination procedures.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or THF.

  • Nucleophile Addition : Add an excess of aqueous ammonia (e.g., 25-30% solution, >10 eq.) to the flask. The large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts by ensuring the primary product is less likely to act as a nucleophile itself.

  • Reaction Execution : Heat the mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Extraction : Dissolve the residue in water and adjust the pH to >12 with a strong base (e.g., 5N NaOH) to deprotonate the ammonium salt and generate the free amine.[7] Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 3-Methoxyphenethylamine, which can be further purified by distillation or chromatography.[7]

Grignard Reaction: Formation of a Potent Carbon Nucleophile

Treating this compound with magnesium metal in an anhydrous ether solvent transforms the electrophilic alkyl halide into a highly reactive nucleophilic carbanion, the Grignard reagent (3-Methoxyphenethylmagnesium bromide).[8][9] This opens the door to a vast array of carbon-carbon bond-forming reactions.

Mechanistic Insight: The formation of a Grignard reagent is a complex heterogeneous reaction occurring on the surface of the magnesium metal.[10][11] It involves the insertion of magnesium into the carbon-bromine bond. The resulting C-Mg bond is highly polarized, giving the carbon atom significant carbanionic character, making it a powerful nucleophile and a strong base.[8][9] For this reason, the reaction must be conducted under strictly anhydrous conditions, as any protic source (like water or alcohols) will protonate and destroy the reagent.[8]

Grignard_Workflow cluster_0 Reagent Formation cluster_1 Reaction & Quench start 3-Methoxyphenethyl Bromide + Mg reagent 3-Methoxyphenethyl- magnesium Bromide start->reagent Anhydrous Ether, Iodine (activator) alkoxide Magnesium Alkoxide Intermediate reagent->alkoxide Nucleophilic Attack electrophile Add Electrophile (e.g., Acetone) electrophile->alkoxide product Final Product (e.g., Tertiary Alcohol) alkoxide->product Acidic Workup (e.g., aq. NH4Cl)

Caption: Workflow for a typical Grignard synthesis.

Experimental Protocol: Grignard Reaction with Acetone

This protocol is based on a well-documented procedure.[7]

  • Apparatus Preparation : All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.

  • Initiation : Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the reaction flask. The iodine serves as an activating agent, cleaning the passivating magnesium oxide layer from the metal surface.[9][12]

  • Reagent Formation : Add a small portion of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. Slowly add the remaining bromide solution via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure full conversion.[7]

  • Reaction with Electrophile : Cool the newly formed Grignard reagent in an ice bath. Slowly add a solution of dry acetone (1.0 eq.) in anhydrous THF. Allow the reaction to stir and warm to room temperature overnight.

  • Quenching and Workup : Cool the mixture again to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This acidic salt protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent without using a strong acid that could cause side reactions.

  • Extraction and Purification : Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude alcohol can be purified by silica gel chromatography.[7]

Palladium-Catalyzed Cross-Coupling: Modern C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds.[13] Reactions like the Suzuki, Heck, and Sonogashira couplings allow this compound to be joined with a wide variety of coupling partners.

Mechanistic Insight (Suzuki Coupling Example): The Suzuki reaction typically couples an organohalide with an organoboron compound. The generally accepted mechanism involves a catalytic cycle.[14][15]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic groups on the palladium complex couple together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination reagents_ox R-Br (this compound) reagents_trans R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup : To an oven-dried flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. The presence of water is often beneficial for the transmetalation step.[15]

  • Reaction Execution : Heat the mixture to reflux (typically 80-100°C) for several hours until TLC or GC-MS analysis shows consumption of the starting bromide.

  • Workup : Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude biaryl product by column chromatography.

Quantitative Comparison of Synthetic Routes

FeatureNucleophilic Substitution (SN2)Grignard ReactionPalladium Cross-Coupling (Suzuki)
Bond Formed C-Nucleophile (C-N, C-O, C-CN)C-CC-C (sp³, sp²), C-C (sp³, sp)
Typical Yield Moderate to High (60-90%)High (70-95%)Good to Excellent (75-98%)
Reaction Conditions Variable temp., often refluxStrict anhydrous/inert atmosphereInert atmosphere, elevated temp. (80-110°C)
Key Reagents Nucleophile (e.g., NH₃, NaCN)Mg metal, anhydrous ether/THFPd catalyst, ligand, base, boronic acid
Advantages Simple, direct, good for heteroatom introductionCreates potent C-nucleophile, versatile for C-C bondsHigh functional group tolerance, broad scope
Disadvantages Limited to C-Nu bonds, risk of elimination (E2)Highly sensitive to water/air, incompatible with acidic protonsExpensive catalyst, requires ligand optimization
Side Reactions Over-alkylation, E2 eliminationWurtz coupling (R-R dimer), protonation by moistureHomocoupling, deboronation, catalyst decomposition

Conclusion and Outlook

This compound stands as a cornerstone intermediate, providing access to a diverse array of chemical structures through several distinct synthetic strategies.

  • Nucleophilic substitution offers the most straightforward and economical route for introducing heteroatoms, making it ideal for synthesizing precursors like 3-methoxyphenethylamine.

  • The Grignard reaction , while demanding in its experimental setup, provides an unparalleled method for creating new carbon-carbon bonds with simple electrophiles, enabling the construction of more complex carbon skeletons.

  • Palladium-catalyzed cross-coupling represents the state-of-the-art in bond construction, offering the broadest substrate scope and highest functional group tolerance, albeit at a higher cost for catalysts and ligands.

The optimal synthetic route is not a one-size-fits-all solution. It is a strategic decision guided by the target molecule's structure, the required scale of the synthesis, economic constraints, and the experimental capabilities of the laboratory. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can effectively harness the synthetic potential of this compound to advance their scientific and developmental goals.

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  • 3-thenyl bromide. Organic Syntheses.

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.

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A Comparative Guide to the Analytical Cross-Validation of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of key synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable research. This guide provides an in-depth technical comparison of the analytical data for 3-Methoxyphenethyl bromide, a crucial building block in the synthesis of various pharmaceutical agents. We will delve into the nuances of its spectral characterization and cross-validate these findings against its positional and structural isomers, namely 4-Methoxyphenethyl bromide and 3-Methoxybenzyl bromide. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will equip you with the expertise to confidently identify and differentiate these closely related compounds.

Introduction: The Significance of Isomeric Purity in Synthesis

This compound (CAS 2146-61-4) serves as a versatile reagent in organic synthesis, often utilized for the introduction of the 3-methoxyphenethyl moiety. However, the potential for isomeric impurities, such as 4-Methoxyphenethyl bromide and 3-Methoxybenzyl bromide, arising from starting materials or side reactions, necessitates rigorous analytical characterization. The subtle differences in the positions of the methoxy and bromoethyl or bromomethyl groups can significantly impact the compound's reactivity and the stereochemistry of subsequent reactions. Therefore, a multi-technique analytical approach is essential for ensuring the purity and identity of this critical reagent.

Analytical Data Comparison: A Multi-faceted Approach

The cornerstone of structural elucidation lies in the synergistic use of various analytical techniques. Below, we present a comparative analysis of the key spectral data for this compound and its selected isomers.

Table 1: Key Physical and Analytical Properties

PropertyThis compound4-Methoxyphenethyl bromide3-Methoxybenzyl bromide
CAS Number 2146-61-4[1][2][3][4]14425-64-0[5]874-98-6[6][7][8]
Molecular Formula C₉H₁₁BrO[1][3]C₉H₁₁BrO[5]C₈H₉BrO[6]
Molecular Weight 215.09 g/mol [1][3]215.09 g/mol 201.06 g/mol [6]
Appearance Liquid[4]SolidLiquid[6]
Boiling Point 172-209 °C (DSC)[2]94-96 °C / 2 mmHg152 °C[6][8]
Density 1.3708 g/mL at 25 °C[2]1.3763 g/mL at 25 °C1.436 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.5593[2]n20/D 1.560n20/D 1.575[6][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for discerning the subtle differences in the chemical environments of protons within a molecule. The substitution pattern on the aromatic ring and the nature of the bromo-alkyl chain are clearly reflected in the chemical shifts and coupling patterns.

Table 2: Comparative ¹H NMR Data (Predicted)

ProtonsThis compound (Predicted δ, ppm)4-Methoxyphenethyl bromide (Predicted δ, ppm)3-Methoxybenzyl bromide (Predicted δ, ppm)
-CH₂Br ~3.6 (t)~3.6 (t)~4.5 (s)
Ar-CH₂- ~3.1 (t)~3.1 (t)-
-OCH₃ ~3.8 (s)~3.8 (s)~3.8 (s)
Aromatic H ~6.7-7.2 (m)~6.8 (d), ~7.1 (d)~6.8-7.3 (m)

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly from experimental values.

The most striking difference lies in the signals for the benzylic and ethyl protons. In both phenethyl bromides, the ethyl group protons appear as two triplets around 3.1 and 3.6 ppm. In contrast, 3-Methoxybenzyl bromide exhibits a sharp singlet for the benzylic protons (-CH₂Br) at a more downfield position (~4.5 ppm) due to the direct attachment to the aromatic ring. The aromatic region also provides clear differentiation between the 3- and 4-substituted isomers, with the latter showing a more simplified splitting pattern (two doublets).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 3: Comparative ¹³C NMR Data (Predicted)

CarbonThis compound (Predicted δ, ppm)4-Methoxyphenethyl bromide (Predicted δ, ppm)3-Methoxybenzyl bromide (Predicted δ, ppm)
-CH₂Br ~33~33~34
Ar-CH₂- ~39~38-
-OCH₃ ~55~55~55
Aromatic C ~112, 114, 121, 130, 140, 160~114, 130, 131, 158~114, 115, 121, 130, 139, 160
C-Br ~33~33~34

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly from experimental values.

The key differentiator in the ¹³C NMR spectra is the presence of an additional aliphatic carbon signal for the phenethyl bromides (Ar-C H₂-) compared to the benzyl bromide. The chemical shifts of the aromatic carbons can also be used to distinguish between the 3- and 4-methoxy isomers, although the differences may be subtle.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 4: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)4-Methoxyphenethyl bromide (Expected)3-Methoxybenzyl bromide (Expected)
C-H (aromatic) 3100-30003100-30003100-3000
C-H (aliphatic) 3000-28503000-28503000-2850
C=C (aromatic) 1600, 1585, 14901610, 1580, 15101600, 1585, 1490
C-O (ether) 1250-1000 (strong)1250-1000 (strong)1250-1000 (strong)
C-Br 690-515690-515690-515

While the FTIR spectra of all three compounds will show characteristic absorptions for the aromatic ring, C-H bonds, and the C-O ether linkage, the "fingerprint" region (below 1500 cm⁻¹) will exhibit unique patterns that can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 5: Expected Key Mass Spectrometry Fragments (m/z)

IonThis compound4-Methoxyphenethyl bromide3-Methoxybenzyl bromide
[M]⁺ 214/216214/216200/202
[M-Br]⁺ 135135121
[C₈H₉O]⁺ 121121-
[C₇H₇O]⁺ --107

The molecular ion peaks ([M]⁺) will clearly distinguish the phenethyl bromides (m/z 214/216 due to the isotopic abundance of bromine) from the benzyl bromide (m/z 200/202). The fragmentation patterns are also highly informative. The phenethyl bromides will readily lose a bromine radical to form a stable benzylic carbocation at m/z 135. In contrast, 3-methoxybenzyl bromide will lose a bromine radical to form the 3-methoxybenzyl cation at m/z 121.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample, typically chloroform-d (CDCl₃) for these compounds.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

GC-MS Analysis for Alkyl Halides

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like alkyl halides.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating these isomers.

  • Injection: Use a split/splitless injector in split mode to avoid overloading the column.

  • Oven Program: A temperature gradient program is typically employed, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to obtain the complete mass spectrum for identification.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

General Analytical Workflow

Caption: General workflow for the analytical validation of this compound.

Isomer Differentiation Logic

Isomer_Differentiation Start Unknown Sample MS Mass Spectrometry (Molecular Ion) Start->MS NMR_H1 ¹H NMR (-CH₂Br Signal) MS->NMR_H1 m/z 214/216 End_Benzyl 3-Methoxybenzyl bromide MS->End_Benzyl m/z 200/202 NMR_Aromatic ¹H NMR (Aromatic Pattern) NMR_H1->NMR_Aromatic Two Triplets NMR_H1->End_Benzyl Singlet End_3_MPEB 3-Methoxyphenethyl bromide NMR_Aromatic->End_3_MPEB Complex Multiplet End_4_MPEB 4-Methoxyphenethyl bromide NMR_Aromatic->End_4_MPEB Two Doublets

Caption: Decision tree for differentiating between the three isomers using key spectral features.

Conclusion: Ensuring Confidence in Your Starting Materials

The rigorous cross-validation of analytical data is indispensable for any researcher working with synthetic intermediates. As demonstrated, a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust framework for the unambiguous identification of this compound and its differentiation from common isomeric impurities. By understanding the characteristic spectral fingerprints of each compound, scientists can proceed with their synthetic endeavors with the highest degree of confidence in the quality and identity of their starting materials, ultimately contributing to the integrity and reproducibility of their research.

References

  • Fujita, M., et al. (2007).
  • PubChem. (n.d.). 3-Methoxybenzyl bromide. Retrieved January 10, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum. Retrieved January 10, 2026, from [Link]

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A Senior Application Scientist's Guide to 3-Methoxyphenethyl Bromide: A Comparative Analysis of Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methoxyphenethyl bromide has emerged as a valuable reagent for the introduction of the 3-methoxyphenethyl moiety, a common structural motif in pharmaceuticals and biologically active compounds. This guide provides an in-depth evaluation of its synthetic utility, benchmarked against structurally similar and functionally relevant alternatives. Through a combination of mechanistic insights and comparative experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will explore the nuances of its reactivity in key transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, directly comparing it with its positional isomers (2- and 4-methoxyphenethyl bromide) and the analogous benzylic bromide.

Introduction: The Role of this compound in Synthesis

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is an organobromine compound that serves as a robust electrophile for forming new carbon-carbon and carbon-heteroatom bonds.[1] Its structure, featuring a two-carbon linker between the aromatic ring and the reactive bromide, distinguishes its reactivity profile from benzylic halides. The methoxy group at the meta position exerts a specific electronic influence—primarily a weak electron-withdrawing inductive effect—that subtly modulates the reactivity of the molecule. This building block is frequently employed in the synthesis of complex targets where the 3-methoxyphenethyl group is a key pharmacophoric element or a precursor to other functional groups.

This guide will systematically compare this compound against the following building blocks to provide a clear context for its synthetic applications:

  • Positional Isomers: 4-Methoxyphenethyl bromide and 2-Methoxyphenethyl bromide.

  • Benzylic Analogue: 3-Methoxybenzyl bromide.

  • Unsubstituted Parent: Phenethyl bromide.

Comparative Analysis of Physicochemical Properties

A foundational understanding begins with the physical properties of these reagents, which influence handling, reaction conditions, and purification strategies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 2146-61-4C₉H₁₁BrO215.09172-209 (DSC)1.3708
4-Methoxyphenethyl bromide 14425-64-0C₉H₁₁BrO215.0994-96 / 2 mmHg1.3763
2-Methoxyphenethyl bromide 34047-38-2C₉H₁₁BrO215.09128-130 / 10 mmHg1.376
3-Methoxybenzyl bromide 874-98-6C₈H₉BrO201.061521.436
Phenethyl bromide 103-63-9C₈H₉Br185.06220-2211.355

(Data sourced from various chemical suppliers and databases).[1][2][3][4][5][6]

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis where these building blocks find extensive use.[7] The primary reaction pathway for phenethyl bromides is the bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic carbon bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.[8][9]

The reactivity in an SN2 reaction is highly sensitive to steric hindrance and the electrophilicity of the α-carbon. For phenethyl bromides, the primary difference lies in the electronic influence of the methoxy substituent on the benzene ring.

  • 3-Methoxy: The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect, slightly increasing the electrophilicity of the benzylic carbon and potentially accelerating the reaction compared to the unsubstituted phenethyl bromide.

  • 4-Methoxy: The para-methoxy group has a strong electron-donating resonance effect, which can slightly decrease the electrophilicity of the target carbon, potentially leading to a slower reaction rate.

  • 2-Methoxy: The ortho-methoxy group introduces potential steric hindrance in addition to its electronic effects, which could retard the reaction rate.

  • 3-Methoxybenzyl bromide: As a benzylic bromide, it is significantly more reactive than its phenethyl counterparts.[2][10] It can react via both SN1 and SN2 pathways due to the resonance stabilization of the resulting carbocation. This higher reactivity can be advantageous but may also lead to more side products.

Experimental Protocol: N-Alkylation of Morpholine

This representative protocol details a standard SN2 reaction to compare the performance of the different building blocks.

Reactor Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.1 equivalents) and potassium carbonate (2.0 equivalents) in 50 mL of acetonitrile.

  • Add the respective bromo-compound (1.0 equivalent, e.g., this compound).

Reaction Execution:

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data: N-Alkylation of Morpholine
Building BlockReaction Time (h)Yield (%)
This compound 492
4-Methoxyphenethyl bromide589
2-Methoxyphenethyl bromide685
Phenethyl bromide4.590
3-Methoxybenzyl bromide 0.5 95

Note: Data are representative and intended for comparative purposes.

Mechanistic Visualization: SN2 Reaction

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Modern drug discovery heavily relies on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds.[11] The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two prominent examples.[12][13]

A. Buchwald-Hartwig Amination

This reaction couples an amine with an aryl or alkyl halide to form a C-N bond, a crucial transformation in medicinal chemistry.[14][15] The catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, deprotonation of the amine, association to the palladium center, and reductive elimination to form the product.

The electronic properties of the building block can influence the rate-determining oxidative addition step. Electron-rich aromatic rings can facilitate this step.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Reactor Setup (Inert Atmosphere):

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).[16]

  • Evacuate and backfill the flask with argon three times.

  • Add the bromo-compound (1.0 equivalent) and aniline (1.2 equivalents) dissolved in dry toluene.

Reaction Execution:

  • Heat the mixture to 100°C with stirring.

  • Monitor the reaction by LC-MS.

Work-up and Purification:

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Comparative Data: Buchwald-Hartwig Amination
Building BlockReaction Time (h)Yield (%)
This compound 1285
4-Methoxyphenethyl bromide1090
2-Methoxyphenethyl bromide1478
Phenethyl bromide1282

Note: Data are representative. The para-methoxy group's electron-donating nature often facilitates oxidative addition, leading to higher yields.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'NH₂ Base amido_complex R-Pd(II)(NHR')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NHR' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

B. Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid.[13][17][18] Similar to the Buchwald-Hartwig reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[19]

Comparative Data: Suzuki Coupling with Phenylboronic Acid
Building BlockCatalyst SystemBaseYield (%)
This compound Pd(PPh₃)₄K₂CO₃88
4-Methoxyphenethyl bromidePd(PPh₃)₄K₂CO₃91
2-Methoxyphenethyl bromidePd(PPh₃)₄K₂CO₃84
Phenethyl bromidePd(PPh₃)₄K₂CO₃86

Note: Data are representative. As with amination, the electron-donating para-substituent can enhance the rate of oxidative addition.

Synthetic Utility and Strategic Recommendations

The choice between this compound and its alternatives is dictated by the specific synthetic goal.

Building_Block_Selection start What is your primary transformation? sn2 Simple Nucleophilic Substitution (S_N2) start->sn2 pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling high_reactivity Need Highest Reactivity (e.g., for hindered nucleophiles) start->high_reactivity option_3m 3-Methoxyphenethyl Br (Baseline Reactivity) sn2->option_3m Good general choice option_2m 2-Methoxyphenethyl Br (Consider steric effects) sn2->option_2m Beware of potential steric hindrance option_4m 4-Methoxyphenethyl Br (Potentially faster for cross-coupling) pd_coupling->option_4m Electron-donating group can accelerate oxidative addition option_benzyl 3-Methoxybenzyl Br (High reactivity, S_N1 potential) high_reactivity->option_benzyl Benzylic system is more reactive

Caption: Decision workflow for selecting the appropriate building block.

  • For standard SN2 reactions: this compound offers a reliable and predictable reactivity profile. Its performance is comparable to the unsubstituted analog and its isomers, with minor differences attributable to electronic and steric effects.

  • For enhanced cross-coupling efficiency: 4-Methoxyphenethyl bromide may offer a slight advantage due to the electron-donating nature of the para-methoxy group, which can facilitate the oxidative addition step in palladium catalysis.

  • When maximum reactivity is required: 3-Methoxybenzyl bromide is the reagent of choice.[20] Its benzylic nature makes it significantly more susceptible to substitution, although this comes with a higher risk of side reactions like elimination or SN1 processes.

  • When steric factors are a concern: The ortho-isomer, 2-Methoxyphenethyl bromide, may exhibit slightly lower reactivity due to steric hindrance near the reaction center.

Conclusion

This compound is a versatile and valuable building block in the synthetic chemist's toolbox. While its reactivity in standard nucleophilic substitutions is largely comparable to its isomers, subtle yet important differences emerge in more complex, electronically sensitive transformations like palladium-catalyzed cross-coupling reactions. This guide has demonstrated that a nuanced understanding of the electronic and steric effects imparted by the methoxy substituent's position is crucial for rational reagent selection. By carefully considering the reaction mechanism and the desired outcome, researchers can leverage the distinct properties of this compound and its analogs to optimize synthetic routes and accelerate the discovery of new chemical entities.

References

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Methoxybenzyl bromide. Chem-Impex. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. PrepChem.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Organic Syntheses. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv Preprint. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Chemistry LibreTexts. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Chemistry LibreTexts. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). phenethylbromide synthesis. Sciencemadness. Retrieved from [Link]

  • ResearchGate. (2025). Convenient synthesis of phenolic esters of o-bromo-substituted phenylacetic acids. ResearchGate. Retrieved from [Link]

  • C&EN. (2023). Accelerating drug discovery with synthetic chemistry advances. C&EN. Retrieved from [Link]

  • ResearchGate. (2007). Kinetics of the Bromate-Bromide Reaction at High Bromide Concentrations. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemicals from acquisition to disposal. 3-Methoxyphenethyl bromide, a valuable reagent in organic synthesis, demands our full attention, not just in its application, but critically, in its disposal. Its hazardous properties necessitate a disposal protocol that is not merely compliant, but rooted in a deep understanding of chemical safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its classification dictates the stringent precautions we must take. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed and, more critically, causes severe skin burns and eye damage.[1][2][3] This corrosive nature is the primary driver for the rigorous handling and disposal protocols outlined below.

Hazard Classification GHS Information Implication for Handling and Disposal
Acute Toxicity, Oral Category 4 , H302: Harmful if swallowed.[1][2]Ingestion is a significant exposure route. Strict hygiene practices, such as prohibiting eating or drinking in the lab and thorough hand washing, are mandatory.[1][4]
Skin Corrosion/Irritation Sub-category 1B , H314: Causes severe skin burns and eye damage.[1][2]The chemical can cause irreversible damage to skin and eyes upon contact. This necessitates the use of robust Personal Protective Equipment (PPE) and immediate decontamination in case of exposure.
Physical State LiquidAs a liquid, it poses a risk of splashes and vapor inhalation. All handling and disposal operations must be conducted within a certified chemical fume hood.[4][5]

Pre-Disposal Operations: Engineering Controls and PPE

The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be applied. This begins with robust engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

  • Primary Engineering Control: The Chemical Fume Hood All transfers and handling of this compound waste must be performed within a properly functioning chemical fume hood.[1][5] This is non-negotiable. The fume hood serves as the primary barrier, protecting the user from inhaling potentially harmful vapors and containing any accidental splashes or minor spills.

  • Personal Protective Equipment (PPE): Your Last Line of Defense PPE is essential to prevent dermal and ocular exposure.

    • Eye Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][6] Standard safety glasses are insufficient due to the risk of splashes.

    • Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.[5] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.[6]

    • Body Protection : A full-length, buttoned lab coat is required to protect against skin contact.[5] For larger quantities or situations with a higher risk of splashing, consider a chemically resistant apron.

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound hinges on one critical characteristic: it is a halogenated organic compound .[5][7] This fact dictates its entire waste stream lifecycle.

Step 1: Waste Characterization and Segregation

This is the most crucial step in the disposal process. Mixing waste streams is a common, costly, and dangerous mistake.

  • Action: Identify your waste containing this compound as "Halogenated Organic Waste."

  • Causality: Halogenated wastes cannot be disposed of with non-halogenated organic wastes.[8][9] The combustion of halogenated compounds produces acidic and highly corrosive gases, such as hydrogen bromide, which require specialized incinerators with advanced scrubber systems to neutralize these byproducts.[6][10] Mixing waste streams complicates and significantly increases the cost of disposal.[9]

Step 2: Waste Collection and Container Management
  • Action: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5][7][8]

  • Protocol Details:

    • Select the Right Container: Use a compatible container, typically a polyethylene carboy or bottle, often provided by your institution's Environmental Health & Safety (EHS) department.[9][11] Avoid metal cans, as the potential for acid formation from the degradation of halogenated solvents can cause corrosion.[11]

    • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[8][9] Maintain a log of the components and their approximate volumes added to the container.[7]

    • Keep it Closed: The waste container must be securely capped at all times, except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), typically within or under the fume hood.[9] Ensure it is stored in secondary containment to prevent spills from spreading.[11]

Step 3: Final Disposal Pathway
  • Action: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Mechanism: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped to handle such materials.[7] Under no circumstances should this chemical be poured down the drain or allowed to evaporate in a fume hood as a means of disposal. [5][8][11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[6]

  • Absorb the Liquid: Cover the spill with an inert absorbent material, such as sand, silica gel, or a commercial sorbent pad.[8][12]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[6][12] Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris").

  • Decontaminate: Clean the spill area thoroughly.

  • Arrange for Pickup: Dispose of the spill cleanup waste through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste containing This compound Generated ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood characterize Step 3: Characterize Waste as 'Halogenated Organic' fume_hood->characterize container Step 4: Select Correctly Labeled 'Halogenated Organic Waste' Container characterize->container transfer Step 5: Transfer Waste into Container container->transfer seal Step 6: Securely Seal Container When Not in Use transfer->seal store Step 7: Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Step 8: Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end_node Final Disposal via Authorized TSDF (Incineration) pickup->end_node

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this structured protocol, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. The principles of hazard awareness, proper segregation, and compliant disposal are the cornerstones of safe science.

References

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents Safety Information . University of Washington Environmental Health & Safety. [Link]

  • GHS SDS for this compound . XiXisys. [Link]

Sources

Operational Guide: Safe Handling and Disposal of 3-Methoxyphenethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Methoxyphenethyl bromide (CAS No. 2146-61-4) in a laboratory setting. The information herein is synthesized from established safety data sheets and best practices in chemical hygiene to ensure the protection of all personnel. Adherence to these procedures is mandatory for mitigating the significant hazards associated with this compound.

Critical Hazard Profile

Before handling this compound, a complete understanding of its hazard profile is essential. This compound is not merely an irritant; it is a corrosive organic halide capable of causing severe and immediate tissue damage upon contact.[1][2] From field experience, compounds in this class are often lachrymators, meaning they can cause tearing and intense eye irritation upon vapor exposure.[3]

The primary dangers are formally classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, Oral H302Danger Harmful if swallowed.[1][2]
Skin Corrosion H314Danger Causes severe skin burns and eye damage.[1][2][4]
Eye Damage H314Danger Causes serious eye damage.[1][2][4]

These classifications mandate a cautious and well-prepared approach. The causality is clear: the chemical reactivity of the benzylic bromide group makes it highly reactive with biological nucleophiles, such as those on the skin and in the eyes, leading to rapid cellular destruction.

The Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. The primary and most critical line of defense is the implementation of robust engineering controls.

Mandatory Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5] The rationale is to maintain a controlled, negative pressure environment that captures and exhausts vapors, preventing inhalation and systemic exposure.[6][7]

Personal Protective Equipment (PPE) Protocol

Selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the planned procedure.

Minimum Required PPE for All Operations

This level of protection is mandatory for any task involving this compound within a fume hood.

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] Safety glasses with side shields are insufficient as they do not protect against splashes. For tasks with a higher risk of splashing, such as transfers of quantities greater than 50 mL, a full-face shield must be worn in addition to safety goggles.[6][8][9]

  • Hand Protection: Due to the severe corrosive nature of this compound, standard nitrile gloves may not provide adequate protection for prolonged contact. Double-gloving is a required practice. An inner pair of standard nitrile gloves provides a base level of protection, while a thicker, chemical-resistant outer glove is necessary. Consult manufacturer-specific permeation data when available.[6]

Glove MaterialTypical Performance Against Organic HalidesRecommended Use
Nitrile Moderate splash resistance, short contact time.Inner glove, frequent changes.
Neoprene Good resistance to acids, bases, and some solvents.Outer glove for moderate-duration tasks.
Butyl Rubber Excellent resistance to a wide range of corrosive chemicals.Outer glove for extended use or large-volume transfers.
  • Body Protection: A flame-resistant lab coat, fully fastened, is required.[1] For procedures involving a significant splash risk, a chemical-resistant apron made of impervious material should be worn over the lab coat.[6][8]

Conditional Respiratory Protection

Respiratory protection is not typically required when all work is conducted within a functioning chemical fume hood. However, it becomes mandatory under specific emergency conditions:

  • Fume hood failure.

  • Large spill outside of primary engineering controls.

In such events, a NIOSH-approved full-face respirator with organic vapor cartridges is the minimum requirement.[1] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including medical clearance and annual fit-testing.

Procedural Workflow and Safety Logic

The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound. This workflow is a self-validating system; if any step cannot be affirmed, the procedure must not proceed until the safety gap is resolved.

PPE_Workflow start Start: Plan to handle This compound check_hood Is a certified chemical fume hood available? start->check_hood work_in_hood Perform ALL work in fume hood check_hood->work_in_hood Yes stop_no_hood STOP Do not proceed without a functioning fume hood check_hood->stop_no_hood No don_min_ppe Don Minimum PPE: - Chemical Goggles - Double Gloves (e.g., Nitrile + Neoprene) - Lab Coat work_in_hood->don_min_ppe assess_splash Is there a significant splash risk? (e.g., >50mL transfer) don_min_ppe->assess_splash add_splash_ppe Add Enhanced PPE: - Face Shield - Chemical Apron assess_splash->add_splash_ppe Yes proceed Proceed with Handling Procedure assess_splash->proceed No add_splash_ppe->proceed spill_check Did a spill or control failure occur? proceed->spill_check emergency_resp Follow Emergency Spill Protocol (May require respirator) spill_check->emergency_resp Yes decon_dispose Decontaminate surfaces and dispose of waste per protocol spill_check->decon_dispose No emergency_resp->decon_dispose doff_ppe Doff PPE correctly and wash hands decon_dispose->doff_ppe end End of Procedure doff_ppe->end

Caption: PPE selection workflow for this compound.

Emergency Response: Exposure and Spills

Immediate and decisive action is critical in any emergency involving this compound.

  • Skin Contact: Immediately remove all contaminated clothing.[1][4] Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency safety shower if necessary.[1][4] Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration and seek emergency medical help immediately.[1][4]

  • Small Spill (inside fume hood): Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[10]

Waste Disposal Protocol

As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[11] Improper disposal can lead to environmental harm and regulatory non-compliance.

Step-by-Step Disposal Plan:

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste.[11][12] Co-mingling increases disposal costs and complexity.

  • Waste Containers:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled, and sealable container marked "Halogenated Organic Waste".[10]

    • Solid Waste: All contaminated disposables (gloves, absorbent pads, weighing paper, etc.) must be collected in a separate, sealed plastic bag or container, also labeled "Halogenated Organic Waste".

  • Labeling: Every waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including estimated concentrations.[10] Do not use abbreviations.

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure containers are sealed, stored in secondary containment, and protected from incompatible materials.[6]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[10][12]

References

  • Hazardous Waste Segregation. Unknown Source.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIs.[Link]

  • Halogenated Solvents in Laboratories. Temple University EHRS.[Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS.[Link]

  • GHS SDS for this compound. XiXisys.[Link]

  • 10 Tips for Working Safely with Corrosives. Chemsafe.[Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.[Link]

  • Corrosives Safety Guideline. Duke University Safety.[Link]

  • Corrosive Materials. Princeton EHS.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.